Calcium glycinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;2-aminoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Ca/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNJDDJDXNMTHZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8CaN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56-40-6 (Parent) | |
| Record name | Calcium glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033242261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035947070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30954885 | |
| Record name | Calcium glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33242-26-1, 35947-07-0 | |
| Record name | Calcium glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033242261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035947070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcium glycinate (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM GLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567R60Z85R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis and Characterization of Calcium Glycinate: A Technical Guide for Research Applications
This guide provides an in-depth exploration of the synthesis and characterization of calcium glycinate, a chelated form of calcium with significant applications in pharmaceutical and nutritional research. As a molecule with enhanced bioavailability compared to traditional calcium salts, understanding its synthesis and verifying its structure and purity are paramount for reliable experimental outcomes.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
The Scientific Imperative for Chelated Calcium: Why this compound?
Calcium is a critical mineral for a myriad of physiological processes, including bone metabolism, nerve transmission, and muscle function.[4][5] However, the efficacy of calcium supplementation is often limited by the poor solubility and bioavailability of common calcium salts like carbonate and phosphate. This compound, a chelate where calcium is bonded to two molecules of the amino acid glycine, presents a solution to this challenge.[1] This chelation process creates a stable, ring-like structure that protects the calcium ion from interacting with dietary inhibitors in the gastrointestinal tract, thereby enhancing its absorption. The neutral and non-toxic nature of glycine further contributes to the compound's excellent tolerability.[1]
The superior physicochemical properties of this compound, such as its good water solubility and stable chemical structure, make it an ideal candidate for research into calcium's role in health and disease, particularly in the development of novel therapeutics and fortified foods.[1][6]
Synthesis of this compound: Methodologies and Mechanistic Rationale
The synthesis of this compound can be approached through several methods, each with its own advantages in terms of reaction conditions, yield, and purity of the final product. The choice of a particular synthetic route often depends on the desired scale of production and the available laboratory equipment.
Aqueous Chelation with Calcium Oxide/Hydroxide
This is a straightforward and widely used method that relies on the acid-base reaction between glycine (an amino acid, which is amphoteric) and a basic calcium source in an aqueous medium.
Causality of Experimental Choices:
-
Reactants: Glycine acts as the chelating agent. Calcium oxide (CaO) or calcium hydroxide (Ca(OH)₂) are chosen as the calcium source due to their basicity, which facilitates the deprotonation of the carboxylic acid group of glycine, a prerequisite for chelation. The reaction stoichiometry is crucial; a 2:1 molar ratio of glycine to calcium is typically used to favor the formation of calcium bisglycinate.[6]
-
Solvent: Water is the universal solvent and provides the medium for the ionic reaction to occur.
-
Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., to 70-90°C) can increase the reaction rate and the solubility of the reactants, leading to a more complete reaction in a shorter timeframe.[7][8]
-
Purification: The product is often isolated by precipitation with a water-miscible organic solvent like ethanol, followed by filtration and drying.[8]
Experimental Protocol:
-
Dissolve the desired molar equivalent of glycine in deionized water in a reaction vessel equipped with a stirrer and a heating mantle.
-
Slowly add the stoichiometric amount (half the molar equivalent of glycine) of calcium oxide or calcium hydroxide powder to the glycine solution while stirring continuously.
-
Heat the reaction mixture to the desired temperature (e.g., 75°C) and maintain it for a specified duration (e.g., 4 hours) with constant stirring.[7]
-
After the reaction is complete, filter the hot solution to remove any unreacted starting materials.
-
Allow the filtrate to cool and then induce precipitation of this compound by adding a sufficient volume of ethanol.
-
Collect the white precipitate by vacuum filtration, wash it with ethanol to remove impurities, and dry it in a vacuum oven at 60°C until a constant weight is achieved.[9]
Ultrasonic-Assisted Synthesis in an Organic Medium
This method offers a more rapid and efficient synthesis, particularly for producing fine powders. Ultrasound irradiation provides the energy to overcome the activation barrier of the reaction.
Causality of Experimental Choices:
-
Reactants: Glycine and a more soluble inorganic calcium salt, such as calcium chloride (CaCl₂), are used. A 2:1 molar ratio of glycine to CaCl₂ is maintained.[6][9]
-
Solvent: Absolute ethanol is used as the reaction medium. The lower solubility of the product in ethanol facilitates its precipitation as it is formed.[6][9]
-
Ultrasonication: The high-frequency sound waves create acoustic cavitation (the formation, growth, and implosive collapse of bubbles), which generates localized high temperatures and pressures, accelerating the reaction rate.[6]
-
Acid-Free/Base-Free Conditions: This method avoids the use of strong acids or bases, simplifying the purification process.[9]
Experimental Protocol:
-
Disperse the stoichiometric amounts of glycine and anhydrous calcium chloride in absolute ethanol in a flask.[6][9]
-
Place the flask in an ultrasonic bath and sonicate the reaction mixture for 4 to 6 hours.[6][9]
-
A white precipitate of this compound will form during the reaction.
-
After the reaction, collect the precipitate by centrifugation or filtration.
-
Wash the product multiple times with absolute ethanol to remove any unreacted starting materials and byproducts.
Synthesis Workflow Diagram
Caption: Comparative workflow of aqueous and ultrasonic synthesis methods for this compound.
Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the successful synthesis of this compound and to determine its purity and structural integrity. A multi-technique approach is recommended for a comprehensive analysis.[10][11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and confirming the coordination of glycine to the calcium ion.[12]
Expected Spectral Features and Their Interpretation:
| Wavenumber Range (cm⁻¹) | Assignment | Interpretation |
| ~3300-3500 | N-H stretching | The shift and broadening of these bands compared to free glycine indicate the involvement of the amino group in coordination with the calcium ion.[13] |
| ~1600-1630 | Asymmetric COO⁻ stretching | The appearance of a strong absorption band in this region, characteristic of the carboxylate anion, confirms the deprotonation of the carboxylic acid group and its coordination to calcium. |
| ~1400-1420 | Symmetric COO⁻ stretching | The presence of this band, along with the asymmetric stretching band, is a hallmark of carboxylate coordination. |
| ~400-600 | Ca-O stretching | A peak in this region can be attributed to the bond between the calcium ion and the oxygen atoms of the carboxylate group, providing direct evidence of chelation.[14] |
Experimental Protocol:
-
Prepare a KBr pellet by mixing a small amount of the dried this compound sample with dry potassium bromide (KBr) powder in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Record the FTIR spectrum of the pellet over the range of 4000-400 cm⁻¹.
-
Compare the obtained spectrum with the known spectrum of glycine to identify the characteristic shifts and new bands indicative of this compound formation.[15][16]
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability, decomposition profile, and the presence of water of hydration in the synthesized compound.[17][18][19]
Expected Thermal Events:
| Temperature Range (°C) | Technique | Observation | Interpretation |
| 90-180 | TGA | Initial weight loss | Corresponds to the loss of water of hydration. The percentage of weight loss can be used to determine the number of water molecules per formula unit.[20] |
| >220 | DSC | Endothermic peak | Melting point of this compound.[1] |
| >250 | TGA | Significant weight loss | Onset of decomposition of the organic glycinate ligand. |
Experimental Protocol:
-
Accurately weigh a small amount of the this compound sample (5-10 mg) into an alumina or platinum crucible.
-
Place the crucible in the TGA/DSC instrument.
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).[10]
-
Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
-
Analyze the resulting thermograms to identify the temperatures of dehydration, melting, and decomposition.[21]
Powder X-Ray Diffraction (PXRD)
PXRD is an indispensable technique for determining the crystalline structure of the synthesized material. The diffraction pattern is a unique fingerprint of a crystalline solid.[22][23]
Data Interpretation:
The obtained diffraction pattern, with its characteristic peaks at specific 2θ angles, can be compared with reference patterns from crystallographic databases to confirm the identity of the synthesized this compound and to assess its phase purity.[24] The presence of sharp, well-defined peaks indicates a highly crystalline material.
Experimental Protocol:
-
Finely grind the dried this compound sample to a homogeneous powder.
-
Mount the powder on a sample holder.
-
Place the sample holder in the XRD instrument.
-
Scan the sample over a defined 2θ range (e.g., 10-90°) using a specific X-ray source (e.g., Cu Kα radiation).[22]
-
Analyze the resulting diffractogram to identify the characteristic peaks of this compound.
Characterization Logic Diagram
Caption: Logical flow for the comprehensive characterization of synthesized this compound.
Purity Assessment
Ensuring the purity of the synthesized this compound is critical for its application in research.
Quantitative Data Summary:
| Parameter | Method | Typical Specification |
| Assay (Purity) | Titration/HPLC | ≥ 98.5%[25] |
| pH (of 3% aqueous suspension) | pH meter | 6.0 – 9.0[26] |
| Loss on Drying (LOD) | Gravimetric (105°C for 4 hrs) | NMT 10.0% w/w[26] |
| Heavy Metals (as Lead) | ICP-MS/AAS | ≤ 10.0 ppm[26] |
| Arsenic | ICP-MS/AAS | ≤ 3.0 ppm[26] |
Conclusion
The synthesis and rigorous characterization of this compound are fundamental to its effective use in research. The methods outlined in this guide provide a robust framework for producing and validating this important compound. By understanding the chemical principles behind the synthesis and employing a multi-faceted characterization approach, researchers can ensure the quality and reliability of their starting materials, leading to more accurate and reproducible scientific findings. The enhanced bioavailability of this compound continues to make it a molecule of significant interest in the fields of nutrition, pharmacology, and materials science.[2][27]
References
- Ataman Kimya. (n.d.). This compound.
- Patsnap. (n.d.). Preparation method of this compound.
- Patsnap. (n.d.). Preparation method of a this compound chelate.
- Yin, L. H., et al. (2017). Structural characterization of this compound, magnesium glycinate and zinc glycinate. Journal of Innovative Optical Health Sciences, 10(3), 1650052.
- Google Patents. (n.d.). CN105439880A - Preparation method of this compound.
- Google Patents. (n.d.). CN106146328A - A kind of preparation method of calcium glycine chelate.
- Fengchen Group Co., Ltd. (n.d.). This compound BP EP USP CAS 35947-07-0 Manufacturers and Suppliers.
- ResearchGate. (n.d.). The infrared spectrum of glycinate (a), this compound (b), magnesium glycinate (c), and zinc glycinate (d).
- Scribd. (n.d.). Yin Et Al 2017 Structural Characterization of this compound Magnesium Glycinate and Zinc Glycinate.
- ResearchGate. (n.d.). Synthesis of this compound and the Effects of Its Oral Administration on Biochemical Measures of Bone Metabolism in Mice and Rats.
- (2023, December 23). The Benefits of this compound for Health in 2025 You Should Know.
- PapChem Lifesciences. (n.d.). This compound | Trusted Nutraceutical Ingredient Manufacturer & Supplier Europe & Asia.
- ResearchGate. (n.d.). A new compound in kidney stones? Powder X-ray diffraction study of this compound trihydrate.
- Researching. (2017, October 3). Structural characterization of this compound, magnesium glycinate and zinc glycinate.
- Scribd. (n.d.). This compound Certificate of Analysis.
- Fengchen Group Co., Ltd. (n.d.). CERTIFICATE OF ANALYSIS.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound in Pharmaceuticals: Purity, Efficacy, and Sourcing.
- JoVE. (n.d.). Fourier Transform Infrared Spectroscopy of Calcium-Binding Proteins.
- ResearchGate. (n.d.). The contents of calcium ion in this compound.
- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- Journal of the Korean Ceramic Society. (n.d.). X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials.
- E3S Web of Conferences. (n.d.). Spectroscopic and X-ray structural investigations of the active calcium preparation.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- World Scientific. (n.d.). Structural characterization of this compound, magnesium glycinate and zinc glycinate.
- National Institutes of Health. (2020, December 26). Perspective: Characterization of Dietary Supplements Containing Calcium and Magnesium and Their Respective Ratio—Is a Rising Ratio a Cause for Concern?.
- ResearchGate. (n.d.). TGA and DSC thermograms of (a) calcium gluconate monohydrate, (b) Form I.
- MDPI. (n.d.). Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC.
- ScienceDirect. (2005, June 27). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices.
- Linus Pauling Institute. (n.d.). Calcium.
- ResearchGate. (n.d.). FTIR spectra of (a) α-glycine and γ-glycine crystal grown in presence of (b) 0.1M (c) 0.2M of AgNO₃.
Sources
- 1. This compound BP EP USP CAS 35947-07-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. The Benefits of this compound for Health in 2025 You Should Know [heavenmaterials.com]
- 3. This compound | Trusted Nutraceutical Ingredient Manufacturer & Supplier Europe & Asia [papchemlifesciences.com]
- 4. nbinno.com [nbinno.com]
- 5. Calcium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. CN105439880A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. Preparation method of this compound chelate - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN106146328A - A kind of preparation method of calcium glycine chelate - Google Patents [patents.google.com]
- 9. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researching.cn [researching.cn]
- 12. Fourier Transform Infrared Spectroscopy of Calcium-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. iitk.ac.in [iitk.ac.in]
- 18. tainstruments.com [tainstruments.com]
- 19. Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC [mdpi.com]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
- 22. jkdhs.org [jkdhs.org]
- 23. e3s-conferences.org [e3s-conferences.org]
- 24. researchgate.net [researchgate.net]
- 25. m.fengchengroup.com [m.fengchengroup.com]
- 26. scribd.com [scribd.com]
- 27. researchgate.net [researchgate.net]
Introduction: The Significance of Chelation in Calcium Supplementation
An In-depth Technical Guide to the Chemical and Physical Properties of Research-Grade Calcium Glycinate
This compound, a chelated form of calcium, represents a significant advancement in mineral supplementation for research and pharmaceutical applications. Unlike simple calcium salts such as carbonate or citrate, this compound is a coordination complex where a central calcium ion is bonded to two molecules of the amino acid glycine.[1][2] This chelation process results in the formation of two stable five-membered rings, a structural feature that confers unique properties to the molecule.[3][4][5] The primary advantage of this structure is its enhanced bioavailability and stability.[2] The glycine ligands protect the calcium ion from interacting with dietary inhibitors like phytates and oxalates in the gastrointestinal tract, allowing for more efficient absorption.[2][6] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical and physical properties of research-grade this compound, along with the analytical methodologies required for its characterization.
Chemical Identity and Molecular Structure
The foundational characteristic of this compound is its well-defined molecular structure, which dictates its behavior and utility. As a Senior Application Scientist, my first step upon receiving a new lot of material is to confirm its identity and structure against established specifications.
1.1 Molecular Formula and Identification
The structure involves a central calcium atom (Ca²⁺) acting as a Lewis acid, accepting electron pairs from two glycine molecules, which act as bidentate ligands. The coordination occurs through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group.[2][3][9] This bidentate chelation is the cornerstone of the molecule's stability.
Caption: Chelation structure of this compound showing bidentate coordination.
Core Physical Properties
The physical properties of a research-grade compound are critical for formulation development, handling, and storage. The following table summarizes the key physical characteristics of this compound.
| Property | Value / Description | Significance in Research & Development |
| Appearance | White to off-white crystalline powder.[1][7][10] | Provides a first-pass quality check. Any deviation in color may indicate impurities or degradation. |
| Solubility | Soluble in water (approx. 4 g/100 mL at room temp.); slightly soluble in ether, methanol.[1][6][11] | High water solubility is crucial for creating aqueous formulations, stock solutions, and ensuring dissolution in biological media. |
| Melting Point | 220 - 240 °C.[1] | A sharp melting range is indicative of high purity. A broad range suggests the presence of impurities. |
| pH (1% Aq. Sol.) | 10.0 - 11.5.[10] | The alkaline nature of the solution must be considered for pH-sensitive formulations and biological assays. |
| Hygroscopicity | Highly hygroscopic.[11] | Requires stringent storage conditions in tightly sealed containers away from moisture to prevent clumping and degradation.[11] |
Spectroscopic and Thermal Characterization
Spectroscopic and thermal analysis techniques provide a deeper, non-destructive insight into the molecular structure and stability of the compound. These methods are indispensable for confirming the chelate structure and assessing thermal stability.
3.1 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for confirming the coordination between calcium and glycine.[12] The rationale behind using FTIR is that the vibrational frequencies of chemical bonds are altered upon complexation. When glycine chelates with calcium, characteristic shifts in the IR spectrum are observed. Specifically, the absorption peaks corresponding to the free amino (NH₂) and carboxyl (COO⁻) groups in glycine disappear and are replaced by new peaks indicative of the Ca-N and Ca-O coordinate bonds.[3][13] This confirms that the chelation has successfully occurred.
3.2 Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques used to evaluate the thermal stability and composition of a material.[14][15]
-
TGA measures the change in mass of a sample as a function of temperature.[14] For this compound, a typical TGA thermogram will reveal mass loss in distinct steps. The initial loss corresponds to the dehydration of associated water molecules (often existing as a monohydrate), while subsequent losses at higher temperatures indicate the decomposition of the organic glycinate ligands, ultimately leaving a residue of calcium oxide.[16][17]
-
DSC measures the heat flow into or out of a sample as it is heated or cooled.[14] This allows for the detection of phase transitions. The DSC curve for this compound will show endothermic peaks corresponding to the energy required for dehydration and melting, and exothermic peaks related to decomposition events.
Sources
- 1. This compound BP EP USP CAS 35947-07-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researching.cn [researching.cn]
- 5. researchgate.net [researchgate.net]
- 6. This compound – Shijiazhuang Donghua Jinlong Chemical Co., LTD. [glycine.com.cn]
- 7. CAS 35947-07-0: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound | C4H8CaN2O4 | CID 10130287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy this compound (EVT-3165927) | 35947-07-0 [evitachem.com]
- 10. parasint.com [parasint.com]
- 11. This compound | 35947-07-0 [chemicalbook.com]
- 12. Fourier Transform Infrared Spectroscopy of Calcium-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 15. tainstruments.com [tainstruments.com]
- 16. This compound or Calcium Glycine Complex SDS of Manufacturers [anmol.org]
- 17. images.philips.com [images.philips.com]
Calcium Glycinate Chelate: A Technical Guide to Formation, Stability, and Characterization
Executive Summary
Metal glycinate chelates, such as calcium glycinate, represent a significant advancement in nutrient supplementation, offering superior physicochemical properties and bioactivities compared to traditional inorganic salts.[1][2] This guide provides an in-depth technical exploration of the principles governing the formation of this compound chelate, the thermodynamic basis of its stability, and the empirical methods for its characterization. As a chelated compound, this compound's structure enhances its stability and solubility, facilitating greater bioavailability.[3] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols for analysis. We will delve into the causality behind experimental choices, present self-validating methodologies for determining stability constants, and provide a comparative analysis of key analytical techniques.
The Foundational Principles of Chelation
The Chelate Effect: A Paradigm of Enhanced Stability
Chelation is a chemical process in which a polydentate ligand—an ion or molecule with multiple binding sites—bonds to a single central metal ion, forming a ring-like structure.[4] The resulting complex, known as a chelate, exhibits significantly greater thermodynamic stability than a complex formed with analogous monodentate ligands. This phenomenon, termed the "chelate effect," is primarily driven by a favorable increase in entropy. The reaction of a hydrated metal ion with a chelating ligand releases multiple water molecules for each ligand molecule that binds, increasing the overall disorder of the system. Five- and six-membered chelate rings are generally the most stable due to minimal steric strain.[4]
This compound: A Model System for Bioavailability
This compound is an amino acid chelate formed from one calcium ion (Ca²⁺) and two molecules of the amino acid glycine.[5][6] In this structure, glycine acts as a bidentate ligand, coordinating with the calcium ion through both its amino (-NH₂) and carboxylate (-COO⁻) functional groups.[1] This interaction forms two highly stable, five-membered rings, which protect the calcium ion from interacting with dietary inhibitors like phytates and oxalates in the gastrointestinal tract.[2][3] This structural stability prevents the precipitation of insoluble calcium salts, leading to enhanced solubility and absorption, making it a preferred choice for dietary supplements and pharmaceutical formulations.[7]
The Significance of Stability Constants
The stability of a metal chelate in solution is quantitatively described by its stability constant (K), also known as the formation constant (K_f).[8][9] This is the equilibrium constant for the complex formation reaction. A large stability constant indicates that the equilibrium lies far to the right, favoring the formation of a stable chelate.[9] For pharmaceutical and nutritional applications, the stability constant is a critical parameter. It dictates the chelate's ability to remain intact under varying physiological conditions, such as the wide pH range of the digestive system, ensuring the mineral is delivered effectively to the site of absorption.[8]
The Chemistry of this compound Formation
The formation of this compound is a Lewis acid-base reaction occurring in an aqueous environment.[10]
Reactant Speciation
-
Glycine (The Ligand): In aqueous solution, glycine exists as a zwitterion (⁺H₃NCH₂COO⁻), with a protonated amino group and a deprotonated carboxyl group. The speciation of glycine is pH-dependent, governed by its pKa values (pKa₁ ≈ 2.3 for the carboxyl group; pKa₂ ≈ 9.6 for the amino group). Chelation with Ca²⁺ typically occurs at neutral to alkaline pH, where the glycinate anion (H₂NCH₂COO⁻) is the predominant species.
-
Calcium (The Metal Ion): As a Group 2 alkaline earth metal, calcium exists as the divalent cation, Ca²⁺. It acts as a Lewis acid, capable of accepting electron pairs from the ligand.
The Chelation Reaction: Stoichiometry and Structure
The reaction proceeds with a 1:2 metal-to-ligand stoichiometry, where one calcium ion binds with two glycinate anions.[6]
Reaction: Ca²⁺ + 2 H₂NCH₂COO⁻ ⇌ [Ca(H₂NCH₂COO)₂]
The resulting this compound complex is a neutral molecule. Structural characterization by methods like X-ray diffraction has confirmed that the calcium ion is coordinated by the nitrogen atom of the amino group and an oxygen atom from the carboxylate group of each glycine molecule.[1][11][12] This bidentate coordination creates the thermodynamically favorable five-membered ring structure.[2]
Thermodynamic Stability and Influencing Factors
The stability of the this compound complex is a function of several environmental and intrinsic factors.
Defining Stability Constants
The formation of a 1:2 metal-ligand complex occurs in a stepwise manner:
-
K₁: Ca²⁺ + Gly⁻ ⇌ [Ca(Gly)]⁺
-
K₂: [Ca(Gly)]⁺ + Gly⁻ ⇌ [Ca(Gly)₂]
The stepwise stability constants are K₁ and K₂. The overall stability constant (β₂) is the product of the stepwise constants: β₂ = K₁ × K₂ . These constants are temperature-dependent.[8]
Factors Influencing Chelate Stability
-
pH: pH is the most critical factor. The availability of the coordinating glycinate anion (Gly⁻) is directly dependent on pH. At low pH, the amino group is protonated (⁺H₃N-), preventing it from coordinating with the metal ion. As pH increases past the pKa of the amino group, the concentration of the anionic form increases, favoring chelate formation.[13]
-
Temperature: Chelation reactions are often endothermic, meaning that an increase in temperature can lead to a higher stability constant, though this is not universal.[13][14] However, excessive temperatures can lead to the thermal decomposition of the chelate.[15]
-
Ionic Strength: The activity of ions in solution is affected by the total ionic strength. Stability constants should ideally be determined at a constant ionic strength (e.g., using a background electrolyte like KCl or NaClO₄) to ensure thermodynamic consistency.
The relationship between the Gibbs free energy of formation (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) is given by the equation:
ΔG° = -RT ln(K) = ΔH° - TΔS°
A spontaneous reaction (stable complex) is characterized by a negative ΔG°. This can be achieved through a favorable (negative) enthalpy change, a favorable (positive) entropy change, or both.
Experimental Determination of Stability Constants
Accurate determination of stability constants requires robust experimental design and data analysis. Below are protocols for two primary, self-validating methods.
Protocol 1: Potentiometric Titration (pH-metry)
Causality: This method leverages the fact that chelation is a competitive equilibrium involving protons. As the glycinate anion binds to Ca²⁺, it perturbs the acid-base equilibrium of glycine. By titrating the system with a strong base and precisely monitoring the pH, the concentration of all species in solution can be calculated at each point, allowing for the determination of the stability constants. The Calvin-Bjerrum technique is a classical approach for this analysis.[16]
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a stock solution of carbonate-free 0.1 M NaOH and standardize it against potassium hydrogen phthalate (KHP).
-
Prepare a 0.1 M solution of HCl and standardize it.
-
Prepare accurate stock solutions of glycine (~0.05 M) and CaCl₂ (~0.01 M).
-
Prepare a background electrolyte solution (e.g., 1.0 M KCl).
-
-
Titration Setup:
-
Calibrate a high-precision pH electrode and meter using at least three NIST-traceable buffers (e.g., pH 4.01, 7.00, 10.01).
-
Set up a thermostated titration vessel (e.g., at 25.0 ± 0.1 °C) with a magnetic stirrer. Maintain an inert atmosphere by bubbling nitrogen through the solution.
-
-
Experimental Titrations: Perform the following three titrations:
-
A (Acid Blank): HCl (known volume) + KCl background electrolyte.
-
B (Ligand Titration): Solution A + Glycine (known volume).
-
C (Complex Titration): Solution B + CaCl₂ (known volume, ensuring a ligand-to-metal ratio of at least 4:1).
-
-
Data Acquisition: Titrate each solution with the standardized NaOH, recording the pH after each incremental addition of titrant.
-
Data Analysis (Bjerrum Method):
-
From titration A, determine the precise concentration of the NaOH titrant.
-
From titration B, calculate the protonation constants (pKa values) of glycine.
-
From titration C, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L⁻]) at each pH point.
-
Plot n̄ versus p[L⁻] (where p[L⁻] = -log[L⁻]) to generate the formation curve. The stepwise stability constants (log K₁ and log K₂) can be determined from this curve (e.g., log K₁ is the value of p[L⁻] at n̄ = 0.5).
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
Causality: ITC directly measures the heat released (exothermic) or absorbed (endothermic) upon binding.[17] This provides a direct measure of the binding enthalpy (ΔH). The shape of the binding isotherm, which plots heat change against the molar ratio of reactants, is used to determine the binding constant (K) and stoichiometry (n).[18] This allows for the calculation of all thermodynamic parameters (K, ΔH, ΔS, ΔG) in a single experiment.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare precisely buffered solutions of both the ligand (glycine) and the metal (CaCl₂). Use a buffer with a low ionization enthalpy (e.g., HEPES, PIPES) to minimize heat contributions from buffer protonation.[19] The exact same buffer solution must be used for both the metal and ligand to avoid large heats of dilution.
-
Accurately determine the concentrations of the stock solutions.
-
Degas all solutions thoroughly immediately before use to prevent air bubbles.
-
-
ITC Setup and Experiment:
-
Thoroughly clean the ITC instrument cells.
-
Load the macromolecule (in this case, the species in the cell, e.g., CaCl₂) into the sample cell.
-
Load the titrant (glycine solution) into the injection syringe. The concentration of the titrant should be 10-20 times that of the sample.
-
Set the experimental parameters: cell temperature (e.g., 25 °C), stirring speed, injection volume, and spacing between injections.
-
Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution.
-
-
Data Acquisition: Initiate the titration run. The instrument will inject aliquots of the ligand into the sample cell and measure the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis:
-
Integrate the raw data peaks to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to metal.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a sequential two-site binding model) using the instrument's software to extract K₁, K₂, ΔH₁, ΔH₂, and the stoichiometry.
-
Comparative Analysis of Methodologies
| Feature | Potentiometric Titration | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures change in proton concentration (pH) upon complexation. | Measures heat absorbed or released upon binding.[17] |
| Primary Data | pH vs. Volume of Titrant | Power vs. Time |
| Direct Outputs | Stepwise/Overall Stability Constants (K) | Binding Constant (K), Enthalpy (ΔH), Stoichiometry (n).[18] |
| Derived Outputs | ΔG | ΔG, Entropy (ΔS) |
| Strengths | High precision; well-established theory; cost-effective instrumentation. | Provides a complete thermodynamic profile in one experiment; direct ΔH measurement. |
| Limitations | Indirectly measures thermodynamics; requires accurate pKa values; sensitive to electrode calibration. | Requires sensitive, expensive equipment; sensitive to buffer choice and heats of dilution.[19][20] |
| Best For | Accurate determination of stability constants for proton-coupled systems. | Full thermodynamic characterization of binding events; understanding driving forces (enthalpic vs. entropic). |
Structural and Physicochemical Characterization
Beyond thermodynamic stability, a full characterization of this compound involves confirming its structure and properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming chelate formation. In free glycine, characteristic absorption bands for the protonated amino group (NH₃⁺) and the carboxylate group (COO⁻) are observed. Upon chelation with calcium, the N-H stretching vibrations shift, and the asymmetric stretching vibration of the carboxylate group also shifts, indicating the coordination of both the amino and carboxylate groups to the calcium ion.[1][21][22]
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can determine the thermal stability of the chelate and identify the presence of hydrated water molecules.[1][23] The decomposition profile provides information about the strength of the coordination bonds.
-
X-ray Crystallography: Single-crystal or powder X-ray diffraction (XRD) provides definitive proof of the chelate structure, including bond lengths, bond angles, and the coordination geometry around the calcium ion.[11][24] Studies have identified both monohydrate and trihydrate forms of this compound.[11][12]
Conclusion
This compound serves as an exemplary case of how fundamental principles of coordination chemistry can be applied to enhance the nutritional and pharmaceutical value of minerals. Its formation is governed by a thermodynamically favorable chelation reaction, resulting in a stable, bioavailable complex. The stability constant, a critical parameter quantifying this stability, can be reliably determined through well-designed potentiometric or calorimetric experiments. A comprehensive characterization, integrating thermodynamic data with spectroscopic and structural analysis, is essential for quality control and for furthering the development of next-generation mineral supplements and therapeutic agents.
References
- Yin, L. H., et al. (2017). Structural characterization of this compound, magnesium glycinate and zinc glycinate. Journal of Innovative Optical Health Sciences, 10(03), 1650052. [Link]
- World Scientific Publishing. (n.d.). Structural characterization of this compound, magnesium glycinate and zinc glycinate | Journal of Innovative Optical Health Sciences.
- Researching. (2017). Structural characterization of this compound, magnesium glycinate and zinc glycinate.
- Ataman Kimya. (n.d.). This compound.
- Gee Lawson. (n.d.). Calcium Bisglycinate | Core Chelate range.
- Scribd. (n.d.). Yin Et Al 2017 Structural Characterization of this compound Magnesium Glycinate and Zinc Glycinate.
- ResearchGate. (n.d.). The structure of chelated metal glycinate. [Diagram].
- International Journal of Pharmacy and Technology. (n.d.). Temperature Effect On Stability Constants of Metal Complexes in 50% (v/v) Water-ethanol Solution.
- Science in Hydroponics. (2021). The stability of metal chelates.
- Science in Hydroponics. (n.d.). The stability of metal chelates.
- PubMed. (2013). A new compound in kidney stones? Powder X-ray diffraction study of this compound trihydrate.
- MDPI. (2024). Glycated Walnut Meal Peptide–Calcium Chelates: Preparation, Characterization, and Stability.
- ResearchGate. (2013). A new compound in kidney stones? Powder X-ray diffraction study of this compound trihydrate.
- Stevenson Lab, University of Kentucky. (n.d.). Isothermal Titration Calorimetry.
- Heighpubs. (n.d.). Comparison of Calcium Absorption From Various Calcium-Containing Products In Healthy Human Adults: A Bioavailability Study.
- ResearchGate. (n.d.). Spectrophotometric Methods for the Investigation of Metal Complex Formation.
- IUCr Journals. (2013). A new compound in kidney stones? Powder X-ray diffraction study of this compound trihydrate.
- ResearchGate. (n.d.). Thermal Stability of Various Chelates That Are Used In The Oilfield And Potential Damage Due To Their Decomposition Products.
- PubMed. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies.
- LinkedIn. (n.d.). This compound in Food Science: Enhancing Nutrition and Product Quality.
- YouTube. (2020). Factors affecting stability of metal complexes.
- ResearchGate. (n.d.). The contents of calcium ion in this compound. [Table].
- ResearchGate. (n.d.). The infrared spectrum of glycinate (a), this compound (b), magnesium glycinate (c), and zinc glycinate (d). [Figure].
- Royal Society of Chemistry. (2024). Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications. Food & Function.
- International Journal of Trend in Scientific Research and Development. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand.
- ACS Publications. (n.d.). Isothermal Titration Calorimetry Measurements of Ni(II) and Cu(II) Binding to His, GlyGlyHis, HisGlyHis, and Bovine Serum Albumin: A Critical Evaluation. Inorganic Chemistry.
- Wikipedia. (n.d.). Isothermal titration calorimetry.
- Royal Society of Chemistry: Education. (n.d.). Investigating Transition metal complexes.
- Chemistry LibreTexts. (2023). Characterization of Organometallic Complexes.
- PubMed Central. (2021). Elucidating the Calcium-Binding Site, Absorption Activities, and Thermal Stability of Egg White Peptide–Calcium Chelate.
- Quora. (2017). What are the factors which affect the stability of chelates?.
- RSC Publishing. (2024). Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications. Food & Function.
- PubMed. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins.
- MDPI. (2024). Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review.
- Malvern Panalytical. (2016). Isothermal Titration Calorimetry.
- Google Patents. (n.d.). Preparation of pharmaceutical grade amino acid chelates.
- ResearchGate. (n.d.). a Fourier-transform infrared spectroscopy data of the Ca chelate. [Figure].
- ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of FY and FY-Ca chelate in the regions from 4000 to 400 cm⁻¹. [Figure].
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Highly Absorbable Calcium: Understanding this compound.
- PubMed Central. (2022). Calcium supplements and structure–activity relationship of peptide-calcium chelates: a review.
- PubMed Central. (n.d.). Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments.
- MDPI. (2022). The Formation, Structural Characteristics, Absorption Pathways and Bioavailability of Calcium–Peptide Chelates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researching.cn [researching.cn]
- 3. cambridgecommodities.com [cambridgecommodities.com]
- 4. quora.com [quora.com]
- 5. Buy this compound (EVT-3165927) | 35947-07-0 [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. The stability of metal chelates – Science in Hydroponics [scienceinhydroponics.com]
- 9. scienceinhydroponics.com [scienceinhydroponics.com]
- 10. Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. A new compound in kidney stones? Powder X-ray diffraction study of this compound trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 17. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]
- 18. stevensonlab.com [stevensonlab.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Elucidating the Calcium-Binding Site, Absorption Activities, and Thermal Stability of Egg White Peptide–Calcium Chelate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scribd.com [scribd.com]
- 24. journals.iucr.org [journals.iucr.org]
An In-Depth Technical Guide to In Vitro Solubility Studies of Calcium Glycinate in Physiological Buffers
Abstract
The bioavailability of orally administered calcium supplements is critically dependent on their solubility in the gastrointestinal tract. Calcium glycinate, a chelated form of calcium, is purported to have enhanced absorption characteristics.[1][2] This technical guide provides a comprehensive framework for conducting in vitro solubility studies of this compound in physiological buffers, specifically Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to accurately assess the solubility profile of this important nutritional supplement. The guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to data generation.
Introduction: The Significance of Solubility in Calcium Supplementation
Calcium is an essential mineral for numerous physiological processes, most notably bone health. The efficacy of a calcium supplement is not solely determined by its elemental calcium content but is profoundly influenced by its solubility and subsequent absorption in the gastrointestinal (GI) tract.[3][4] Insoluble calcium salts are poorly absorbed, diminishing their therapeutic benefit.
This compound, a chelate of calcium with the amino acid glycine, is designed to improve calcium's bioavailability.[1][2] The chelation is thought to protect the calcium ion from interacting with dietary inhibitors (e.g., phytates and oxalates) and to maintain its solubility across the varying pH environments of the stomach and small intestine. Therefore, rigorous in vitro solubility testing is a cornerstone for substantiating the purported benefits of this compound and for formulating effective delivery systems. This guide will delineate the critical steps and considerations for these essential studies.
Theoretical Framework: Understanding the Chemistry of Dissolution
A foundational understanding of the chemical principles governing the solubility of this compound is paramount for designing and interpreting in vitro studies.
Chemical Properties of this compound
This compound (Ca(C₂H₄NO₂)₂) is a salt formed between a calcium ion (Ca²⁺) and two glycinate anions.[1] Glycine, the simplest amino acid, can exist in different ionic forms depending on the pH of the solution. This pH-dependent speciation of glycine is a critical determinant of this compound's solubility. In acidic environments, the amino group of glycine is protonated (-NH₃⁺), while in alkaline conditions, the carboxylic acid group is deprotonated (-COO⁻). The chelation of calcium involves the coordination of the calcium ion with both the amino and carboxylate groups of glycine.[5]
The Role of pH in Solubility
The solubility of many salts, particularly those derived from weak acids or bases, is highly pH-dependent.[3][6][7] For this compound, the pH of the surrounding medium dictates the protonation state of the glycinate ligand, which in turn affects its ability to chelate calcium and the overall solubility of the complex.[8][9][10]
-
In the acidic environment of the stomach (pH 1-3): A significant portion of the glycinate may be protonated. However, many calcium salts exhibit increased solubility at low pH.[11][12][13]
-
In the near-neutral to slightly alkaline environment of the small intestine (pH 6.5-7.5): This is the primary site for calcium absorption.[14] The solubility of this compound in this pH range is of utmost importance. Studies have shown that deprotonation of amino acids at higher pH increases calcium binding.[8][9]
Physiological Buffers: Simulating the GI Tract
To mimic the conditions of the human digestive system, standardized simulated physiological fluids are employed.
-
Simulated Gastric Fluid (SGF): Typically has a pH of around 1.2 and contains pepsin and sodium chloride to simulate the composition of stomach fluid.[15]
-
Simulated Intestinal Fluid (SIF): Generally has a pH of about 6.8 and contains pancreatin and bile salts to replicate the environment of the small intestine.[15]
The composition of these buffers is critical, as ions present can interact with this compound and influence its solubility.
Experimental Design & Protocols
This section provides detailed, step-by-step methodologies for conducting in vitro solubility studies of this compound.
Materials and Reagents
-
This compound (analytical grade)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Sodium Chloride (NaCl)
-
Pepsin (from porcine gastric mucosa)
-
Pancreatin (from porcine pancreas)
-
Bile Salts
-
Deionized Water
-
pH meter
-
Analytical balance
-
Shaking incubator or water bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for calcium analysis. Alternatively, a complexometric titration with EDTA can be used.[16][17][18][19][20]
Preparation of Physiological Buffers
Accurate preparation of SGF and SIF is crucial for the relevance of the solubility data. Formulations can be based on the United States Pharmacopeia (USP) or other standardized protocols.[15][21][22][23][24]
Protocol 1: Preparation of Simulated Gastric Fluid (SGF, pH 1.2)
-
Dissolve 2.0 g of NaCl in 800 mL of deionized water.
-
Add 7.0 mL of concentrated HCl.
-
If required for the study, add 3.2 g of pepsin and stir gently until dissolved.
-
Adjust the pH to 1.2 ± 0.1 using 1 M HCl or 1 M NaOH.
-
Add deionized water to a final volume of 1000 mL.
Protocol 2: Preparation of Simulated Intestinal Fluid (SIF, pH 6.8)
-
Dissolve 6.8 g of KH₂PO₄ in 250 mL of deionized water.
-
Add 77 mL of 0.2 M NaOH and 500 mL of deionized water.
-
If required, add 10.0 g of pancreatin and stir gently until dissolved.
-
Adjust the pH to 6.8 ± 0.1 using 1 M NaOH or 1 M HCl.
-
Add deionized water to a final volume of 1000 mL.
Equilibrium Solubility Measurement
The shake-flask method is a standard and reliable technique for determining equilibrium solubility.
Protocol 3: Shake-Flask Solubility Determination
-
Add an excess amount of this compound to separate flasks containing known volumes of SGF and SIF. The excess is to ensure that a saturated solution is achieved.
-
Securely cap the flasks and place them in a shaking incubator set to 37 °C (human body temperature).
-
Agitate the flasks at a constant speed for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After incubation, allow the suspensions to settle.
-
Carefully withdraw an aliquot from the supernatant of each flask using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solids.
-
Dilute the filtered samples appropriately with deionized water for calcium analysis.
-
Analyze the calcium concentration in the diluted samples using ICP-OES, AAS, or a validated titration method.
pH-Solubility Profile
To gain a comprehensive understanding of this compound's behavior throughout the GI tract, it is essential to determine its solubility across a range of pH values.
Protocol 4: Generating a pH-Solubility Profile
-
Prepare a series of buffers with pH values ranging from 1 to 8 (e.g., in increments of 1 pH unit). Use appropriate buffer systems (e.g., HCl for very low pH, acetate for mid-range, and phosphate for neutral to slightly alkaline).
-
Perform the shake-flask solubility determination (Protocol 3) in each of these buffers.
-
Plot the measured solubility of this compound (in mg/mL or mmol/L) as a function of pH.
Data Presentation and Interpretation
Tabular Summary of Solubility Data
| Buffer | pH | Temperature (°C) | Equilibrium Time (h) | Solubility (mg/mL) |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 24 | Experimental Value |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 24 | Experimental Value |
| pH 2.0 Buffer | 2.0 | 37 | 24 | Experimental Value |
| pH 3.0 Buffer | 3.0 | 37 | 24 | Experimental Value |
| pH 4.0 Buffer | 4.0 | 37 | 24 | Experimental Value |
| pH 5.0 Buffer | 5.0 | 37 | 24 | Experimental Value |
| pH 6.0 Buffer | 6.0 | 37 | 24 | Experimental Value |
| pH 7.0 Buffer | 7.0 | 37 | 24 | Experimental Value |
| pH 8.0 Buffer | 8.0 | 37 | 24 | Experimental Value |
Visual Representation of Experimental Workflow
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Logical Relationship of Factors Influencing Solubility
Caption: Key factors influencing the in vitro solubility of this compound.
Trustworthiness and Self-Validation
To ensure the integrity of the results, the following practices are essential:
-
System Suitability: Before analyzing samples, run a known concentration of a calcium standard to verify the accuracy and precision of the analytical instrument (ICP-OES or AAS).
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.
-
Triplicate Measurements: All experiments should be performed in at least triplicate to assess the reproducibility of the results and to calculate standard deviations.
-
pH Verification: The pH of the buffer should be measured both before the addition of this compound and after the equilibrium period to check for any significant shifts.
Conclusion
This technical guide provides a robust framework for the in vitro investigation of this compound solubility in physiologically relevant media. By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data. These findings are critical for the development and validation of bioavailable calcium supplements, ultimately contributing to improved public health outcomes. The presented methodologies are designed to be adaptable for the study of other calcium salts and chelated minerals, providing a versatile tool for formulation and development scientists.
References
- Case, R. J., et al. (2020). Calcium Binding to Amino Acids and Small Glycine Peptides in Aqueous Solution.
- Fengchen Group Co., Ltd.
- Inoue, M., et al. (1990). Complex formation of calcium(II) with amino acids under physiological conditions. Journal of the Chemical Society, Dalton Transactions.
- Roth-Bassell, H. A., & Clydesdale, F. M. (1992). In Vitro Solubility Characteristics of Six Calcium Salts. Journal of Food Protection.
- Tang, N., & Skibsted, L. H. (2016). Calcium Binding to Amino Acids and Small Glycine Peptides in Aqueous Solution. PubMed.
- Roth-Bassell, H. A., & Clydesdale, F. (1992). In Vitro Solubility Characteristics of Six Calcium Salts. Semantic Scholar.
- Mulet-Cabero, A. I., et al. (2019). Impact of the Simulated Gastric Digestion Methodology on the In Vitro Intestinal Proteolysis and Lipolysis of Emulsion Gels. PMC - NIH.
- Health Canada. (1989).
- Ataman Kimya. This compound.
- ChemicalBook. (2025).
- Shijiazhuang Donghua Jinlong Chemical Co., LTD. This compound. Shijiazhuang Donghua Jinlong Chemical Co., LTD..
- Royal Society of Chemistry. (2020). Preparation of simulated digestion mediums. Royal Society of Chemistry.
- Goss, S. L., et al. (2007). Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments. PubMed.
- Tang, N., & Skibsted, L. H. (2016). Calcium Binding to Amino Acids and Small Glycine Peptides in Aqueous Solution: Toward Peptide Design for Better Calcium Bioavailability.
- University of Canterbury.
- Shen, Y., et al. (2023). Preparation of SSF, SGF, and SIF electrolytes.
- Welychem Co. Ltd.
- Crisponi, G., et al. (2021).
- University of California, Davis. Determination of Calcium Oxide by Titration with a Chelating Ligand, Ethylenediamminetetraacetic Acid (EDTA). University of California, Davis.
- Tablets & Capsules. (2019). Recent In Vitro Release Testing Activities, Including FDA and USP. Tablets & Capsules.
- ResearchGate. Table S1. Preparation of simulated solutions: simulated saliva fluid (SSF), simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
- Pharmaguideline. (2008).
- Royal Society of Chemistry. (2015).
- Roth-Bassell, H. A., & Clydesdale, F. M. (1992). (PDF) In Vitro Solubility Characteristics of Six Calcium Salts.
- Goss, S. L., et al. (2007). Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments.
- Chemistry LibreTexts. (2021). Complexometric Calcium Determination (Experiment). Chemistry LibreTexts.
- USP-NF. (2013).
- Swartz, M. E., & Krull, I. S. (2006). Developing and Validating Dissolution Procedures.
- U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. FDA.
- U.S. Food and Drug Administration. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA.
- Gnanasekaran, R., et al. (2020).
- Ruipu Biological. (2025).
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
- Kaufman, H. W., & Kleinberg, I. (1971). Effect of pH on calcium binding by phytic acid and its inositol phosphoric acid derivatives and on the solubility of their calcium salts. PubMed.
Sources
- 1. This compound BP EP USP CAS 35947-07-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. This compound | 35947-07-0 [chemicalbook.com]
- 3. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Complex formation of calcium(II) with amino acids under physiological conditions - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Effect of pH on calcium binding by phytic acid and its inositol phosphoric acid derivatives and on the solubility of their calcium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Calcium Binding to Amino Acids and Small Glycine Peptides in Aqueous Solution: Toward Peptide Design for Better Calcium Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Solubility Characteristics of Six Calcium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Solubility Characteristics of Six Calcium Salts. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. ruipugroup.com [ruipugroup.com]
- 15. canada.ca [canada.ca]
- 16. canterbury.ac.nz [canterbury.ac.nz]
- 17. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 18. Method of Analysis for Calcium Carbonate | Pharmaguideline [pharmaguideline.com]
- 19. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Impact of the Simulated Gastric Digestion Methodology on the In Vitro Intestinal Proteolysis and Lipolysis of Emulsion Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. preprints.org [preprints.org]
A Senior Application Scientist's Guide to the Thermal Decomposition Analysis of Calcium Glycinate Monohydrate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcium glycinate monohydrate, a chelate valued for its high bioavailability, is increasingly utilized in pharmaceutical and nutraceutical formulations. A thorough understanding of its thermal stability is paramount for defining storage conditions, predicting shelf-life, and ensuring manufacturing process integrity. This technical guide provides a comprehensive framework for the thermal decomposition analysis of this compound monohydrate. It moves beyond a simple recitation of methods to explain the scientific rationale behind experimental design, ensuring a robust, self-validating approach. We will detail the multi-stage decomposition pathway, from initial dehydration to the ultimate formation of the inorganic residue, and underscore the critical role of coupled techniques like Evolved Gas Analysis (EGA) for unambiguous mechanistic interpretation.
The Crucial Role of Thermal Analysis
Metal glycinate chelates are formed by the reaction of glycine with metal compounds, resulting in a structure where the metal ion is bonded to both the amino and carboxyl groups of the glycine molecule.[1] This chelation enhances the mineral's stability and bioavailability. However, the presence of crystalline water and the organic ligand introduces potential thermal instabilities. Thermal analysis techniques are indispensable for characterizing these properties. They provide critical data on:
-
Dehydration temperatures , which can impact drying processes and storage.
-
Onset of decomposition , defining the upper-temperature limits for processing and formulation.
-
Compositional analysis , verifying the hydrate stoichiometry and the purity of the material.
-
Solid-state kinetics , offering insights into the degradation mechanism and shelf-life prediction.[2]
Foundational Principles of Thermal Analysis Techniques
A comprehensive analysis relies on the synergistic use of several techniques. The most common configuration is a simultaneous thermal analyzer (STA) which performs Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) concurrently.
-
Thermogravimetric Analysis (TGA): TGA measures the mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It provides quantitative information about any process involving mass change, such as dehydration, desorption, and decomposition.[4] The output is a curve of mass percent versus temperature, from which the temperature ranges and magnitude of mass loss for each decomposition step are determined.
-
Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): DSC measures the heat flow into or out of a sample relative to a reference as it is heated, cooled, or held isothermally.[4] DTA measures the temperature difference between the sample and a reference. Both techniques detect thermal events like melting, crystallization, and solid-state transitions. Events that absorb energy are endothermic (e.g., melting, dehydration), while those that release energy are exothermic (e.g., oxidation, some decompositions).[4] Coupling these with TGA allows for the differentiation between physical events (like melting) that have no associated weight loss and chemical events (like decomposition) that do.[4]
-
Evolved Gas Analysis (EGA): EGA is a powerful method used to identify the gaseous products released from a sample during heating.[5][6] By coupling the outlet of a TGA to a Mass Spectrometer (TGA-MS) or a Fourier Transform Infrared Spectrometer (TGA-FTIR), the chemical nature of the evolved gases can be identified in real-time as mass loss occurs.[5][7] This is crucial for elucidating the decomposition mechanism.[7] TGA-MS identifies molecules by their mass-to-charge ratio, while TGA-FTIR identifies them by their characteristic infrared absorption bands.[5]
Experimental Design: A Self-Validating Protocol
The trustworthiness of thermal analysis data hinges on meticulous experimental design and calibration. The following protocol is designed to be self-validating by incorporating checks and rational choices at each stage.
Instrumentation and Materials
-
Instrument: A calibrated Simultaneous Thermal Analyzer (STA) capable of TGA-DSC or TGA-DTA, coupled to a Quadrupole Mass Spectrometer (QMS).[5]
-
Sample: this compound Monohydrate (Ca(C₂H₄NO₂)₂·H₂O), high purity.
-
Crucibles: Alumina (Al₂O₃) crucibles are recommended due to their high-temperature stability and inertness.[8]
-
Purge Gas: High-purity nitrogen (99.99%+) for inert atmosphere studies.[9] Synthetic air for oxidative studies.
Rationale for Experimental Parameters
The choice of experimental parameters is not arbitrary; it directly influences the quality and interpretation of the data.
-
Atmosphere: An inert atmosphere (nitrogen) is essential for studying the intrinsic thermal decomposition of the material without interference from oxidative side reactions.[10] A subsequent run in an oxidative atmosphere (air) can provide comparative information on the material's stability in the presence of oxygen.[10]
-
Heating Rate (β): A heating rate of 10 °C/min is a common starting point.[9] Slower rates (e.g., 5 °C/min) can improve the resolution of closely occurring thermal events, while faster rates (e.g., 20 °C/min) can increase sensitivity but may cause a shift of decomposition temperatures to higher values.[11] Running experiments at multiple heating rates is a key aspect of kinetic analysis.[12]
-
Sample Mass: A sample mass of 5-10 mg is typically sufficient.[8] Using too large a sample can lead to thermal gradients within the sample and impede the diffusion of evolved gases, obscuring the true decomposition profile.[12]
-
Gas Flow Rate: A consistent flow rate (e.g., 30-50 mL/min) is crucial to efficiently purge evolved gases from the furnace and prevent secondary reactions.[8]
Step-by-Step Experimental Workflow
The following workflow ensures reproducibility and data integrity.
-
Instrument Calibration: Calibrate the TGA mass balance using standard weights and the temperature scale using certified reference materials with known melting points (e.g., Indium, Tin, Zinc).
-
Sample Preparation: Lightly grind the sample to ensure homogeneity, but avoid excessive grinding which can alter crystallinity. Accurately weigh 5-10 mg of the sample into a pre-tared alumina crucible.[8]
-
Loading: Place the sample crucible and an empty reference crucible onto the instrument's sensor.
-
Program Setup:
-
Data Acquisition: Start the experiment, simultaneously recording mass (TGA), heat flow (DSC/DTA), and evolved gas signals (MS) as a function of temperature.
-
Post-Analysis: After cooling, carefully remove and weigh the crucible to verify the final residue mass measured by the TGA.
Visualization of the Experimental Workflow
Caption: Workflow for Thermal Decomposition Analysis.
Data Interpretation: The Decomposition Pathway
The thermal decomposition of this compound monohydrate in an inert atmosphere is expected to occur in multiple, distinct stages.
Stage 1: Dehydration
The initial mass loss corresponds to the release of the water of hydration.[10] This is a single-step process.
-
Reaction: Ca(C₂H₄NO₂)₂·H₂O(s) → Ca(C₂H₄NO₂)₂(s) + H₂O(g)
-
TGA: A distinct mass loss step is observed. The theoretical mass loss for one mole of water is approximately 8.3%.
-
DSC/DTA: A single, sharp endothermic peak corresponding to the energy required to break the water-crystal lattice bonds and vaporize the water.
-
EGA-MS: A strong signal for water (m/z = 18) that correlates directly with the TGA mass loss step.
Stage 2 & 3: Decomposition of the Anhydrous Glycinate Ligand
Following dehydration, the anhydrous this compound begins to decompose. This is a more complex process, often occurring in two or more overlapping steps.[10] The decomposition of the organic ligand can release a variety of gaseous products.
-
TGA: Two or more significant mass loss steps are observed at higher temperatures.
-
DSC/DTA: A series of both endothermic and exothermic peaks, indicating complex bond-breaking and rearrangement reactions.
-
EGA-MS: The evolved gas profile is complex. Expected fragments from the glycine ligand include:
-
Ammonia (NH₃, m/z = 17)
-
Carbon monoxide (CO, m/z = 28)
-
Carbon dioxide (CO₂, m/z = 44)
-
Other minor nitrogen and carbon-containing fragments.
-
Stage 4: Carbonate Decomposition
The decomposition of the organic ligand often results in the formation of an intermediate calcium carbonate (CaCO₃).[11] At higher temperatures, this intermediate decomposes.
-
Reaction: CaCO₃(s) → CaO(s) + CO₂(g)
-
TGA: A final, well-defined mass loss step. The theoretical mass loss for this step is 44% of the mass of the CaCO₃ intermediate.
-
DSC/DTA: A sharp endothermic peak.
-
EGA-MS: A strong signal for carbon dioxide (m/z = 44).
Summary of Expected Thermal Events
| Stage | Approximate Temp. Range (°C, N₂) | Process | Theoretical Mass Loss (%) | DSC/DTA Event | Evolved Gas (m/z) |
| 1 | 90 - 180 | Dehydration | ~8.3% | Endothermic | H₂O (18) |
| 2 | 250 - 450 | Initial Ligand Decomposition | Variable | Complex Endo/Exo | NH₃ (17), CO (28), etc. |
| 3 | 450 - 650 | Final Ligand Decomposition | Variable | Complex Endo/Exo | CO₂ (44), etc. |
| 4 | 650 - 800 | Carbonate Decomposition | Variable | Endothermic | CO₂ (44) |
Note: Temperature ranges are indicative and can be influenced by factors like heating rate.[11]
Visualizing the Decomposition Pathway
Caption: Proposed Thermal Decomposition Pathway.
Conclusion
The thermal analysis of this compound monohydrate is a multi-faceted investigation that provides indispensable data for drug development and quality control. By employing a systematic, multi-technique approach that combines TGA, DSC/DTA, and EGA, a complete picture of the material's thermal stability and decomposition mechanism can be constructed. The insights gained from this analysis—understanding the distinct stages of dehydration, ligand fragmentation, and final residue formation—are critical for ensuring the safety, efficacy, and stability of products containing this important nutritional supplement. This guide provides the foundational protocol and interpretive logic required to perform this analysis with scientific rigor and confidence.
References
- Measuring Crystal Water in Hydrates by Thermogravimetry. (n.d.). Hitachi High-Tech Corporation.
- Evolved gas analysis. (2023, November 29). In Wikipedia.
- Thermal Analysis of Manganese(II) Complexes With Glycine. (2015). ResearchGate.
- Evolved Gas Analysis (EGA). (n.d.). Moore Analytical.
- Structural characterization of this compound, magnesium glycinate and zinc glycinate. (2017). Researching.
- Thermogravimetric Analysis and Crystalline Hydrates. (n.d.). AMI – Advanced Measurement Instruments.
- On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 1: EGA-MS. (2021). National Center for Biotechnology Information.
- Structural Characterization of this compound M. (n.d.). Scribd.
- Evolved Gas Analysis (EGA). (n.d.). EAG Laboratories.
- Structural characterization of this compound, magnesium glycinate and zinc glycinate. (2017). Journal of Innovative Optical Health Sciences.
- Thermogravimetry Evolved Gas Analysis (TG/EGA). (n.d.). EAG Laboratories.
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur.
- ANALYSIS OF A MIXTURE CONTAINING A HYDRATE. (n.d.). Juniata College.
- Thermogravimetric Analysis. (n.d.). University of Kentucky.
- Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL.
- TGA Measurements on Calcium Oxalate Monohydrate. (n.d.). NETZSCH Analyzing & Testing.
- Thermal decomposition of calcite: Mechanisms of formation and textural evolution of CaO nanocrystals. (n.d.). Universidad de Granada.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermogravimetric Analysis and Crystalline Hydrates - AMI – Advanced Measurement Instruments [ami-instruments.com]
- 3. etamu.edu [etamu.edu]
- 4. iitk.ac.in [iitk.ac.in]
- 5. Evolved gas analysis - Wikipedia [en.wikipedia.org]
- 6. mooreanalytical.com [mooreanalytical.com]
- 7. On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 1: EGA-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epfl.ch [epfl.ch]
- 9. researching.cn [researching.cn]
- 10. researchgate.net [researchgate.net]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. ugr.es [ugr.es]
An In-Depth Technical Guide to the Molecular Structure and Bonding in Calcium Bisglycinate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Structural Nuances of a Superior Calcium Source
Calcium bisglycinate, a chelated form of calcium, has garnered significant attention in the pharmaceutical and nutraceutical industries for its enhanced bioavailability and tolerability compared to traditional calcium salts.[1] This technical guide, designed for the discerning scientific professional, moves beyond rudimentary descriptions to provide a comprehensive exploration of the molecular architecture and bonding characteristics that underpin these advantageous properties. As a Senior Application Scientist, my objective is to synthesize rigorous scientific principles with practical, field-proven insights into the characterization of this important molecule. This document is structured to provide not just a static description of the molecule, but a dynamic understanding of how its structure is elucidated and validated through modern analytical techniques.
Section 1: The Molecular Architecture of Calcium Bisglycinate
Calcium bisglycinate is a metal-amino acid chelate with the chemical formula C₄H₈CaN₂O₄.[2][3] The central calcium ion (Ca²⁺) is coordinated by two glycine molecules, which act as bidentate ligands.[4][5] This chelation results in the formation of two stable five-membered rings, a structural motif that is key to the compound's stability and enhanced absorption in biological systems.[4][5][6]
Coordination Geometry and Bonding
The bonding between the calcium ion and the glycine ligands is a combination of ionic and coordinate covalent interactions. The calcium ion, a hard Lewis acid, preferentially coordinates with hard Lewis bases, which in the case of the glycinate anion are the oxygen atoms of the carboxylate group and the nitrogen atom of the amino group.[7]
-
Ca-O Bonding: The interaction between the calcium ion and the carboxylate oxygen atoms is primarily ionic in nature.[6]
-
Ca-N Bonding: The bond between the calcium ion and the amino nitrogen atom is a coordinate covalent bond, where the lone pair of electrons on the nitrogen is donated to an empty orbital of the calcium ion.[6]
The precise coordination geometry around the calcium ion can vary depending on the hydration state of the crystal. Powder X-ray diffraction studies of calcium bisglycinate have suggested a square planar geometry for the calcium complex.[8] In contrast, a study on calcium glycinate trihydrate revealed a more complex structure where the calcium atom is in a [Ca(O_W)₄O₂N₂] square antiprism geometry, with water molecules playing a significant role in the coordination sphere.[9] This highlights the importance of hydration state in determining the final molecular structure.
The Significance of Chelation
The chelate structure of calcium bisglycinate is fundamental to its superior bioavailability. The glycine ligands effectively "wrap" around the calcium ion, protecting it from forming insoluble precipitates with dietary inhibitors such as phytates and oxalates in the gastrointestinal tract.[10] This allows the intact chelate to be absorbed more efficiently through the intestinal wall.
Diagram 1: Molecular Structure of Calcium Bisglycinate
A 2D representation of the chelated structure of calcium bisglycinate.
Section 2: Experimental Characterization of Calcium Bisglycinate
A multi-technique approach is essential for the comprehensive structural elucidation and quality control of calcium bisglycinate. This section details the key analytical methods and provides insights into the interpretation of the data they generate.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is a powerful technique for confirming the chelation of calcium by glycine. The formation of coordinate covalent and ionic bonds upon chelation leads to characteristic shifts in the vibrational frequencies of the functional groups in the glycine molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the powdered calcium bisglycinate sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal.
-
Data Acquisition: Collect the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum by performing a background subtraction and baseline correction.
Interpretation of Results:
The key spectral changes confirming chelation are observed in the regions of the amino (-NH₂) and carboxylate (-COO⁻) group vibrations:
-
Carboxylate Region (1600-1400 cm⁻¹): In free glycine (zwitterionic form), the asymmetric stretching vibration of the carboxylate group appears around 1610 cm⁻¹. Upon chelation with calcium, this band typically shifts to a higher wavenumber, often around 1640 cm⁻¹, indicating the involvement of the carboxylate group in bonding with the metal ion.
-
Amino Region (3400-3200 cm⁻¹): The N-H stretching vibrations of the amino group also shift upon coordination to the calcium ion, providing further evidence of chelation.
Table 1: Typical FTIR Spectral Data for Glycine and Calcium Bisglycinate
| Functional Group | Vibration Mode | Glycine (cm⁻¹) | Calcium Bisglycinate (cm⁻¹) | Interpretation of Shift |
| Amino (-NH₂) | N-H Stretch | ~3170 | Shifted | Indicates Ca-N bond formation |
| Carboxylate (-COO⁻) | Asymmetric Stretch | ~1610 | ~1640 | Indicates Ca-O bond formation |
| Carboxylate (-COO⁻) | Symmetric Stretch | ~1410 | Shifted | Indicates Ca-O bond formation |
Diagram 2: FTIR Analysis Workflow
A streamlined workflow for the FTIR analysis of calcium bisglycinate.
Thermal Analysis (TGA/DSC)
Principle: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, decomposition profile, and hydration state of calcium bisglycinate.
Experimental Protocol: Simultaneous TGA/DSC
-
Instrument Calibration: Calibrate the TGA/DSC instrument for mass and temperature using appropriate standards (e.g., calcium oxalate for mass loss, indium for temperature and enthalpy).
-
Sample Preparation: Accurately weigh 5-10 mg of the calcium bisglycinate sample into an alumina or platinum crucible.
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA/DSC furnace.
-
Experimental Conditions: Heat the sample from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).
-
Data Acquisition: Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.
-
Data Analysis: Analyze the resulting TGA and DSC curves to identify mass loss steps, decomposition temperatures, and associated thermal events (endothermic or exothermic).
Interpretation of Results:
The thermal decomposition of calcium bisglycinate typically occurs in multiple stages:
-
Dehydration: If the sample is hydrated (e.g., calcium bisglycinate monohydrate), an initial mass loss corresponding to the loss of water molecules will be observed, usually below 150°C. This will be accompanied by an endothermic peak in the DSC curve.
-
Decomposition of Glycinate Ligands: At higher temperatures, the glycinate ligands will decompose, leading to significant mass loss. This decomposition is a complex process and may involve several overlapping steps, often accompanied by both endothermic and exothermic events in the DSC curve.
-
Final Residue: The final residue at the end of the analysis in an inert atmosphere is typically calcium carbonate (CaCO₃), which will further decompose to calcium oxide (CaO) at very high temperatures. In an air atmosphere, the final residue is calcium oxide.
Table 2: Expected Thermal Decomposition Stages of Calcium Bisglycinate Monohydrate
| Temperature Range (°C) | Mass Loss Event | Corresponding DSC Peak |
| < 150 | Loss of water of hydration | Endothermic |
| 200 - 500 | Decomposition of glycinate ligands | Complex (endo- and exothermic) |
| > 600 | Formation of calcium carbonate/oxide | Exothermic |
Diagram 3: TGA/DSC Logical Flow
Logical progression of thermal events during TGA/DSC analysis.
Mass Spectrometry (MS)
Principle: Mass spectrometry can be used to confirm the molecular weight of calcium bisglycinate and to study its fragmentation pattern, providing further structural information. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of compound.
Interpretation of Fragmentation Patterns:
Under ESI-MS conditions, the intact molecular ion of calcium bisglycinate may be observed. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation. The fragmentation of metal-amino acid chelates can be complex, but common fragmentation pathways include:
-
Loss of a Glycine Ligand: A neutral loss of a glycine molecule (75 Da) from the molecular ion.
-
Decarboxylation: Loss of carbon dioxide (44 Da) from one of the glycinate ligands.
-
Cleavage of the Glycine Backbone: Fragmentation of the glycine ligand itself.
Analysis of these fragmentation patterns can help to confirm the connectivity within the calcium bisglycinate molecule.
Single-Crystal X-ray Diffraction (SCXRD)
Principle: SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11] It provides accurate measurements of bond lengths, bond angles, and the overall coordination geometry.
Experimental Protocol: A Step-by-Step Overview
-
Crystal Growth: The most critical and often challenging step is to grow a single crystal of calcium bisglycinate of suitable size (typically 0.1-0.3 mm in all dimensions) and quality. This can be achieved by slow evaporation of a saturated aqueous solution or by vapor diffusion methods.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (a series of reflections or "spots") is recorded on a detector.
-
Data Processing: The intensities and positions of the diffraction spots are measured and processed to yield a set of structure factors.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to obtain the final, highly accurate crystal structure.
-
Data Validation and Deposition: The final structure is validated and can be deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), from which a Crystallographic Information File (CIF) can be obtained.[5][6]
Expected Structural Data:
A successful single-crystal X-ray diffraction study of calcium bisglycinate would provide a wealth of quantitative data, including:
Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for Calcium Bisglycinate
| Parameter | Expected Value Range |
| Bond Lengths (Å) | |
| Ca-O (carboxylate) | 2.3 - 2.5 |
| Ca-N (amino) | 2.4 - 2.6 |
| C=O (carboxylate) | 1.24 - 1.26 |
| C-O (carboxylate) | 1.25 - 1.27 |
| C-N (amino) | 1.47 - 1.49 |
| **Bond Angles (°) ** | |
| O-Ca-N (in chelate ring) | 70 - 80 |
| O-C-O (carboxylate) | 124 - 126 |
Note: These are representative values and the actual experimental data may vary.
Diagram 4: X-ray Crystallography Workflow
The comprehensive workflow for single-crystal X-ray diffraction analysis.
Conclusion: A Structurally Validated Approach to a Superior Mineral Form
This technical guide has provided an in-depth exploration of the molecular structure and bonding of calcium bisglycinate, underpinned by a detailed examination of the key analytical techniques used for its characterization. The chelated nature of this compound, with the calcium ion coordinated by two glycine ligands to form stable five-membered rings, is the cornerstone of its enhanced bioavailability. The synergistic application of FTIR, thermal analysis, mass spectrometry, and X-ray diffraction provides a robust framework for not only elucidating this structure but also for ensuring the quality and consistency of calcium bisglycinate in research, development, and manufacturing settings. A thorough understanding of these principles and methodologies is paramount for any scientist working with or developing products based on this advanced mineral form.
References
- Synthesis and Spectroscopic Characterization of Calcium, Iron and Zinc Bisglycinates. (2023). IOSR Journal of Applied Chemistry. [Link]
- Created on 07/12/2012 by Kevin A. Pollack Updated on 02/12/2017 by Peter Wang The following is the Standard Operating Procedure. (2012). University of Pennsylvania. [Link]
- This compound.
- Structural characterization of this compound, magnesium glycinate and zinc glycinate. (2016).
- A new compound in kidney stones? Powder X-ray diffraction study of this compound trihydrate. (2013).
- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. KNUST. [Link]
- The characterization of a coordination complex using infrared spectroscopy: An inorganic or instrumental experiment.
- X-ray crystallography. Wikipedia. [Link]
- Standard Operating Procedure TA Instruments SDT-Q600 TGA/DSC. (2022). University of Oulu. [Link]
- Fragmentations of gas-phase complexes between alkali metal ions and peptides: metal ion binding to carbonyl oxygens and other neutral functional groups.
- The structure of chelated metal glycinate. | Download Scientific Diagram.
- This compound | C4H8CaN2O4 | CID 10130287. PubChem. [Link]
- A short guide to Crystallographic Inform
- Identifying Ca2+-Binding Sites in Proteins by Liquid Chromatography-Mass Spectrometry Using Ca2+-Directed Dissoci
- Doc No. TGA-N-v1.0 - STANDARD OPERATING PROCEDURE. The University of Melbourne. [Link]
- Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applic
- Mass spectrometry of metal chelates-III Further studies on metal oxin
- Short Guide to CIFs. CCDC. [Link]
- Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
- fourier transform infrared spectroscopy. University of Wisconsin-Madison. [Link]
- Bisglycinocalcium | C4H8CaN2O4 | CID 129704752. PubChem. [Link]
- Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence: How Improved Pharma Uses SCXRD. MDPI. [Link]
- Calcium bisglycin
- there are 524007 entries in the selection.
- 7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. [Link]
- Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]
- Calcium bis-glycinate monohydrate (≈19 % elemental Ca)
- Intracrystalline proteins and urolithiasis: a synchrotron X-ray diffraction study of calcium oxalate monohydr
- Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews (RSC Publishing). [Link]
Sources
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. mse.washington.edu [mse.washington.edu]
- 3. tmrjournals.com [tmrjournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Role of Glycine in Enhancing Calcium Uptake and Transport
Executive Summary
Calcium (Ca²⁺) is a ubiquitous second messenger, orchestrating a vast array of cellular processes from neurotransmission to muscle contraction. The precise regulation of intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore fundamental to cellular physiology. Glycine, traditionally known as the simplest amino acid and a primary inhibitory neurotransmitter in the central nervous system (CNS), is emerging as a nuanced modulator of Ca²⁺ signaling. This technical guide provides an in-depth exploration of the mechanisms by which glycine enhances Ca²⁺ uptake and transport. We will dissect the direct and indirect pathways, provide detailed protocols for their investigation, and offer insights into the experimental design and data interpretation critical for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the causal logic behind the methodologies, ensuring a robust and reproducible understanding of this complex signaling interplay.
Chapter 1: The Dual Faces of Glycine in Calcium Signaling
Glycine's influence on cellular Ca²⁺ dynamics is not monolithic. It operates through distinct and sometimes opposing mechanisms, largely dependent on the cellular context and the receptor subtypes present. The two primary pathways are:
-
Direct Enhancement via NMDA Receptor Co-agonism: In the central nervous system, glycine acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel with high permeability to Ca²⁺.[1][2] The binding of both glutamate and glycine is required for the NMDA receptor channel to open, allowing a significant influx of Ca²⁺ into the neuron.[1] This mechanism is fundamental to synaptic plasticity, learning, and memory. Intriguingly, the glycine binding site on the NMDA receptor is often not saturated in vivo, suggesting that fluctuations in local glycine concentration can dynamically modulate Ca²⁺ influx and neuronal excitability.[2][3]
-
Indirect Modulation via Glycine Receptors (GlyRs) and Membrane Potential: Glycine's classical role is as an agonist for strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride (Cl⁻) channels.[4][5] In mature neurons with a low intracellular Cl⁻ concentration, the opening of GlyRs leads to Cl⁻ influx, hyperpolarization of the cell membrane, and subsequent inhibition of neuronal firing. This hyperpolarization would be expected to decrease Ca²⁺ influx through voltage-gated calcium channels (VGCCs). However, in certain cell types, such as oligodendrocyte progenitor cells or neutrophils, glycine-induced depolarization (due to a higher intracellular Cl⁻ concentration) can lead to the opening of VGCCs and a subsequent rise in intracellular Ca²⁺.[6][7] Furthermore, glycine can blunt increases in intracellular Ca²⁺ in response to other stimuli by hyperpolarizing the membrane and making it more difficult for depolarizing stimuli to reach the threshold for VGCC activation.[5][8][9][10]
This guide will focus primarily on the direct enhancement of Ca²⁺ influx via NMDA receptors and the indirect effects mediated by GlyRs leading to Ca²⁺ influx, as these are the most direct routes by which glycine enhances calcium uptake.
Chapter 2: Key Molecular Players
A thorough understanding of the proteins at the heart of glycine-mediated Ca²⁺ signaling is essential for designing and interpreting experiments.
| Protein | Type | Role in Glycine-Mediated Ca²⁺ Signaling | Key Modulators |
| NMDA Receptor | Ligand-gated ion channel | Directly permeable to Ca²⁺. Requires both glutamate and glycine (or D-serine) for activation.[1] Subunit composition (e.g., GluN2A vs. GluN2B) influences Ca²⁺ permeability and kinetics.[11] | Agonists: Glutamate, NMDA, Glycine, D-serine. Antagonists: AP5 (glutamate site), 7-Chlorokynurenate (glycine site). Channel Blockers: Mg²⁺, MK-801. |
| Glycine Receptor (GlyR) | Ligand-gated Cl⁻ channel | Activation by glycine leads to Cl⁻ flux, which can either hyperpolarize or depolarize the cell membrane depending on the Cl⁻ equilibrium potential. This change in membrane potential indirectly modulates the activity of VGCCs.[5][6] | Agonists: Glycine, β-alanine, Taurine. Antagonist: Strychnine.[12] |
| Voltage-Gated Calcium Channels (VGCCs) | Voltage-gated ion channel | Open in response to membrane depolarization, allowing Ca²⁺ influx. Different subtypes (L, N, P/Q, R, T) have distinct properties and cellular locations. | Blockers: Nifedipine (L-type), ω-conotoxin (N-type). |
| Glycine Transporters (GlyT1 & GlyT2) | Sodium/Chloride-dependent transporters | Regulate extracellular glycine concentrations, thereby modulating the activity of both NMDA receptors and GlyRs.[13] Their co-transport of Na⁺ can also contribute to membrane depolarization.[6] | Inhibitors: Sarcosine (GlyT1), ALX 5407 (GlyT1). |
Chapter 3: Experimental Methodologies for Quantifying Glycine-Induced Calcium Dynamics
To rigorously investigate the effects of glycine on Ca²⁺ uptake and transport, a combination of techniques is required. Here, we provide detailed protocols for two cornerstone methodologies: fluorescent calcium imaging and patch-clamp electrophysiology.
In Vitro Calcium Imaging using Fluorescent Indicators
Calcium imaging is a powerful technique that allows for real-time visualization of changes in [Ca²⁺]i in populations of cells or subcellular compartments.[14] The choice of fluorescent indicator is critical and depends on the experimental question and available equipment.
-
Ratiometric Dyes (e.g., Fura-2): These dyes exhibit a shift in their excitation or emission wavelength upon binding Ca²⁺.[15] By taking the ratio of fluorescence at two different wavelengths, one can obtain a more accurate and quantitative measure of [Ca²⁺]i that is less susceptible to artifacts like uneven dye loading, photobleaching, or changes in cell thickness.[15][16] Fura-2 is excited at 340 nm and 380 nm, with emission collected around 510 nm.[16] The 340/380 ratio is directly proportional to the [Ca²⁺]i.
-
Single-Wavelength Dyes (e.g., Fluo-4): These dyes show an increase in fluorescence intensity upon binding Ca²⁺.[17] They are generally brighter and easier to use than ratiometric dyes, making them suitable for high-throughput screening and confocal microscopy.[17] However, they are more prone to the artifacts mentioned above. Fluo-4 has a lower affinity for Ca²⁺ than Fura-2, which can be advantageous for measuring larger Ca²⁺ elevations without saturating the indicator.[18]
This protocol is designed to quantify changes in [Ca²⁺]i in response to glycine in a neuronal cell culture model.
Causality and Self-Validation: This protocol incorporates several controls to ensure the observed Ca²⁺ influx is specifically due to the intended mechanism. The use of specific antagonists (AP5 for NMDA receptors, strychnine for GlyRs) validates the pathway. The "no extracellular Ca²⁺" condition confirms the signal is from influx rather than release from internal stores. Ionomycin provides a positive control for maximum fluorescence, essential for calibration.
Materials:
-
Primary neuronal cell culture or a suitable cell line (e.g., SH-SY5Y) plated on glass-bottom dishes.
-
Fura-2 AM (acetoxymethyl ester) stock solution (1 mM in DMSO).
-
Pluronic F-127 (20% solution in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺.
-
HEPES buffer (1 M, pH 7.4).
-
Glycine, Glutamate, NMDA, AP5, Strychnine, Nifedipine.
-
Ionomycin and EGTA for calibration.
Experimental Workflow:
Caption: Workflow for fluorescent calcium imaging.
Step-by-Step Methodology:
-
Cell Plating: Plate cells onto 35 mm glass-bottom dishes suitable for microscopy. Allow cells to adhere and grow for 24-48 hours.
-
Loading Solution Preparation: Prepare a fresh loading buffer. For a final concentration of 5 µM Fura-2 AM, dilute the 1 mM stock into Ca²⁺-containing HBSS buffered with 10 mM HEPES. Add an equal volume of 20% Pluronic F-127 to aid in dye solubilization.
-
Dye Loading: Aspirate the culture medium and wash the cells once with HBSS. Add the Fura-2 AM loading solution and incubate for 30-60 minutes at 37°C in the dark. Rationale: The AM ester group makes the dye membrane-permeable. Once inside the cell, cellular esterases cleave the AM group, trapping the active Fura-2 indicator in the cytoplasm.[16]
-
Washing and De-esterification: Wash the cells twice with fresh HBSS to remove extracellular dye. Incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Imaging: a. Mount the dish on an inverted fluorescence microscope equipped with a filter wheel for alternating 340 nm and 380 nm excitation and an emission filter for ~510 nm. b. Acquire a stable baseline fluorescence ratio for 1-2 minutes. c. Experimental Condition 1 (NMDA Receptor): Perfuse the cells with a solution containing a sub-maximal concentration of glutamate (e.g., 10 µM) and then add glycine (e.g., 100 µM). Record the change in the 340/380 ratio. d. Experimental Condition 2 (GlyR-VGCC Pathway): In cells known to depolarize in response to glycine (e.g., oligodendrocyte progenitors), perfuse with glycine alone and observe the Ca²⁺ response. Confirm the involvement of VGCCs by pre-incubating with an L-type channel blocker like nifedipine.[6] e. Control Conditions: Run parallel experiments: i. Glycine application in the presence of a specific NMDA receptor glycine-site antagonist (e.g., 7-chlorokynurenate) or GlyR antagonist (strychnine) to confirm receptor specificity.[19] ii. Agonist application in Ca²⁺-free HBSS (containing EGTA) to confirm the signal is from extracellular influx. iii. Agonist application in the presence of a VGCC blocker to dissect the contribution of these channels.
-
Calibration: At the end of each experiment, determine the maximum fluorescence ratio (R_max) by adding a Ca²⁺ ionophore like ionomycin (e.g., 5 µM) to saturate the dye with Ca²⁺. Then, determine the minimum ratio (R_min) by chelating all Ca²⁺ with an excess of EGTA (e.g., 10 mM). These values are used in the Grynkiewicz equation to convert fluorescence ratios to absolute [Ca²⁺]i.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for directly measuring the ion currents that underlie changes in membrane potential and ion influx.[4][12] The whole-cell configuration allows for the measurement of the sum of currents from all channels on the cell surface.
This protocol allows for the direct measurement of ion flow through NMDA receptors or Glycine receptors.
Causality and Self-Validation: By voltage-clamping the cell, we can isolate the currents at a specific membrane potential, removing the variable of voltage change. The composition of the internal (pipette) and external solutions is precisely controlled to isolate the currents of interest (e.g., using a low Cl⁻ internal solution to study GlyR-mediated Cl⁻ currents). Pharmacological blockers provide definitive proof of the channel identity.
Materials:
-
Cell culture as in Protocol 3.1.1.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette pulling.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal (pipette) solution (in mM): 140 KCl (for GlyR) or 140 Cs-Gluconate (for NMDA-R to block K⁺ channels), 10 HEPES, 11 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
Agonists and antagonists as in Protocol 3.1.1.
Experimental Workflow:
Sources
- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of glycine affinity for NMDA receptors by extracellular Ca2+ in trigeminal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patch-clamp measurements of elementary chloride currents activated by the putative inhibitory transmitter GABA and glycine in mammalian spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycine triggers an intracellular calcium influx in oligodendrocyte progenitor cells which is mediated by the activation of both the ionotropic glycine receptor and Na+-dependent transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glycine-gated chloride channels in neutrophils attenuate calcium influx and superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine blocks the increase in intracellular free Ca2+ due to vasoactive mediators in hepatic parenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kupffer cells contain a glycine-gated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effects of NMDA Subunit Composition on Calcium Influx and Spike Timing-Dependent Plasticity in Striatal Medium Spiny Neurons | PLOS Computational Biology [journals.plos.org]
- 12. Patch-clamp analysis of glycine-induced currents in chick ciliary ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Glycine neurotransmission: Its role in development [frontiersin.org]
- 14. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Fura-2 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Glycine induced calcium concentration changes in vestibular type I sensory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Hygroscopic Characterization of Purified Calcium Glycinate
Abstract
Calcium glycinate, a chelated form of calcium with enhanced bioavailability, is increasingly utilized in pharmaceutical and nutraceutical formulations. However, its pronounced hygroscopic nature presents significant challenges throughout the drug development lifecycle, impacting chemical stability, physical properties, manufacturability, and shelf-life.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and understand the hygroscopic properties of purified this compound. We will delve into the core analytical techniques, present integrated experimental workflows, and discuss the practical implications of the findings for formulation and stability, grounded in established scientific principles and regulatory expectations.
The Criticality of Hygroscopicity in API Development
The interaction of a solid active pharmaceutical ingredient (API) with atmospheric moisture is a critical quality attribute that must be thoroughly characterized. Hygroscopicity, the tendency of a substance to absorb or adsorb moisture from the surrounding environment, can trigger a cascade of undesirable events.[3][4] For a substance identified as "highly hygroscopic" like this compound, these risks are amplified.[1][2]
Moisture uptake can lead to:
-
Physical Changes: Alterations in particle size, caking, poor powder flow, and changes in compaction properties can severely hinder manufacturing processes like tableting and capsule filling.[3][5] Furthermore, moisture can induce solid-state transformations, such as converting an anhydrous crystalline form to a hydrate or inducing the crystallization of an amorphous solid, which can profoundly alter the drug's solubility and bioavailability.[6][7]
-
Chemical Degradation: The presence of water can accelerate hydrolytic degradation pathways, leading to a loss of potency and the formation of potentially harmful impurities.[6]
-
Reduced Shelf-Life: Both physical and chemical instabilities compromise the product's shelf-life and may necessitate specialized, costly packaging and storage conditions.[6]
A comprehensive understanding of an API's hygroscopic behavior is not merely an academic exercise; it is a foundational component of a robust drug development program, directly informing stability studies as mandated by guidelines such as ICH Q1A(R2).[8][9][10]
Core Methodologies for Hygroscopic Assessment
A multi-faceted analytical approach is essential for a complete and unambiguous characterization of hygroscopicity. No single technique can provide the full picture. We will focus on a triad of core methods: Dynamic Vapor Sorption (DVS), Thermogravimetric Analysis (TGA), and X-ray Powder Diffraction (XRPD).
Dynamic Vapor Sorption (DVS): The Cornerstone of Sorption Analysis
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas at varying relative humidity (RH) levels and a constant temperature.[11] It is the primary tool for determining the extent and rate of water uptake and loss, providing invaluable data on the material's interaction with moisture.[12][13][14]
Causality Behind the Choice: DVS is chosen as the initial and primary tool because it directly and quantitatively measures the phenomenon of interest—the interaction with water vapor. The resulting sorption-desorption isotherm provides a detailed "fingerprint" of the material's behavior across the entire humidity range, revealing critical points of moisture uptake, the reversibility of the process (hysteresis), and the potential for phase transitions.[14]
-
Sample Preparation: Place approximately 10-20 mg of purified this compound powder into a DVS sample pan. Ensure the sample is representative and has not been unduly exposed to ambient humidity.
-
Instrument Setup:
-
Apparatus: Dynamic Vapor Sorption Analyzer (e.g., Surface Measurement Systems DVS Intrinsic or similar).
-
Temperature: Set to a constant 25 °C for the duration of the experiment.
-
Carrier Gas: Nitrogen, at a flow rate of 200-500 sccm.[5]
-
-
Drying Step: Equilibrate the sample at 0% RH until a stable mass is achieved. The stability criterion ( dm/dt ) is typically set to ≤0.002% change in mass per minute.[15] This initial mass serves as the dry baseline for all subsequent calculations.
-
Sorption Cycle: Increase the RH in stepwise increments (e.g., 10% steps) from 0% to 90% RH. At each step, allow the sample to equilibrate until the mass stability criterion ( dm/dt ) is met.
-
Desorption Cycle: Decrease the RH in the same stepwise fashion from 90% back down to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass (%Δm) against the target RH. This generates the sorption-desorption isotherm. Key parameters to analyze include the total mass gain at high humidity (e.g., 80% or 90% RH), the shape of the isotherm, and the degree of hysteresis between the sorption and desorption curves.
Thermogravimetric Analysis (TGA): Quantifying Water Content
TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[16][17] For hygroscopicity studies, it is an essential complementary technique to DVS.
Causality Behind the Choice: While DVS shows the potential for water uptake, TGA quantifies the actual water content of a sample in its "as-is" state or after exposure to specific humidity conditions. It helps distinguish between loosely bound surface moisture (removed at lower temperatures) and water of hydration (often removed at higher, distinct temperatures), and it also reveals the material's overall thermal stability.[17][18][19]
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Apparatus: Thermogravimetric Analyzer.
-
Atmosphere: Dry Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a suitable upper limit (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Plot the percentage weight loss against temperature. A weight loss step occurring below ~120 °C is typically attributed to the loss of free or adsorbed water. The percentage of weight loss in this region corresponds to the moisture content of the sample.[17] Subsequent weight loss at higher temperatures indicates decomposition.
X-ray Powder Diffraction (XRPD): Assessing Structural Integrity
XRPD is the definitive technique for identifying the solid-state form of a crystalline material.[20] When investigating hygroscopicity, its power lies in detecting moisture-induced structural changes.
Causality Behind the Choice: A change in mass upon exposure to humidity is a critical piece of information, but it doesn't explain the underlying mechanism. XRPD provides the structural context. It answers the crucial question: Is the water simply adsorbing to the surface of a stable crystal, or is it causing a fundamental change in the crystal lattice, such as the formation of a hydrate or a transition to a different polymorphic form?[21][] This distinction is vital for risk assessment. Variable-humidity XRPD (VH-XRPD) is particularly powerful, as it allows for the collection of diffraction patterns while the sample is under controlled RH conditions.[20]
-
Sample Preparation: Prepare at least two samples of this compound.
-
Sample A (Dry): The "as-received" or pre-dried material.
-
Sample B (Wet): Material that has been equilibrated at a high humidity level (e.g., 80% RH for 24 hours or more), corresponding to a condition where significant water uptake was observed by DVS.
-
-
Instrument Setup:
-
Apparatus: Powder X-ray Diffractometer with Cu Kα radiation.
-
Scan Range: Typically from 5° to 40° in 2θ.
-
Scan Speed/Step Size: Use appropriate settings to obtain good peak resolution (e.g., step size of 0.02°).[21]
-
-
Data Analysis: Overlay the diffraction patterns from the dry and wet samples.
-
No Change: If the patterns are identical, it suggests the water uptake is likely surface adsorption without altering the crystal structure.
-
Pattern Change: The appearance of new peaks, disappearance of original peaks, or a complete shift in the pattern is strong evidence of a solid-state transformation (e.g., hydrate formation).
-
Integrated Workflow and Data Interpretation
These techniques should be employed in a logical sequence to build a comprehensive understanding. A typical workflow provides a self-validating system where the results of one experiment inform the next.
Caption: Integrated workflow for hygroscopicity characterization.
Hygroscopicity Classification
The European Pharmacopoeia (Ph. Eur.) provides a classical method for classification based on weight gain after 24 hours at 80% RH and 25°C.[23] DVS data can be directly used for this classification, offering a more controlled and detailed assessment.
Table 1: European Pharmacopoeia Hygroscopicity Classification [23]
| Classification | Weight Gain (% w/w) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Moderately hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Synthesizing Results for this compound
Let's consider a hypothetical but realistic data set for purified this compound.
Table 2: Hypothetical Characterization Data for Purified this compound
| Analytical Technique | Parameter | Result | Interpretation |
| DVS | Weight gain @ 80% RH, 25°C | 5.5% | Moderately hygroscopic classification. |
| Isotherm Shape | Type II or III, with some hysteresis | Indicates multilayer adsorption on a non-porous solid. Hysteresis may suggest slow kinetics or minor structural rearrangement. | |
| TGA | Weight loss up to 120°C (sample pre-equilibrated @ 80% RH) | ~5.5% | Confirms that the weight gain observed by DVS is due to water. |
| XRPD | Comparison of dry vs. wet (@ 80% RH) patterns | No significant change in peak positions | The crystalline lattice is stable under high humidity. The water uptake is primarily surface adsorption, not hydrate formation. |
Implications for Pharmaceutical Development
The finding that this compound is moderately hygroscopic but structurally stable is a critical outcome. This knowledge directly impacts subsequent development activities.
Caption: Impact of hygroscopicity on the API development lifecycle.
-
Manufacturing and Handling: The propensity to adsorb 5.5% water by weight means that uncontrolled exposure to ambient humidity during milling, blending, or compression will lead to poor powder flow and caking.[3] Recommendation: All processing steps should be conducted in environments with controlled, low relative humidity.
-
Formulation Strategy: While the API itself is structurally stable, the presence of adsorbed water can create a mobile phase that facilitates undesirable interactions with excipients. For example, lactose, a common filler, can participate in the Maillard reaction with amine groups in the presence of moisture. Recommendation: Select excipients with low hygroscopicity. Consider formulation techniques like dry granulation to avoid the addition of water.
-
Packaging and Storage: To ensure long-term stability and meet the shelf-life requirements defined by ICH guidelines, the final drug product must be protected from moisture ingress.[8][24] Recommendation: High-barrier packaging, such as aluminum/aluminum blisters or tightly sealed HDPE bottles containing a desiccant, is mandatory.
Conclusion
The hygroscopic nature of purified this compound is a critical quality attribute that cannot be overlooked. A systematic investigation, spearheaded by Dynamic Vapor Sorption and corroborated by Thermogravimetric Analysis and X-ray Powder Diffraction, provides the necessary data to classify the material and understand the mechanisms of water uptake. Our investigation framework reveals that while this compound is moderately hygroscopic, its crystalline structure remains robust. This insight is pivotal, shifting the focus of risk mitigation from preventing API phase changes to controlling the manufacturing environment, making judicious formulation choices, and designing protective packaging systems. By embracing this knowledge-based approach, researchers and developers can proactively address the challenges posed by hygroscopicity, ensuring the development of a safe, effective, and stable drug product.
References
- Ataman Kimya.
- Surface Measurement Systems. (2024). Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. AZoM.com. [Link]
- Murikipudi, V., Gupta, P., & Chawla, G. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical Development and Technology, 18(1), 348-358. [Link]
- Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Young Pharmacists, 8(3), 216-221. [Link]
- proUmid. Dynamic Vapor Sorption (DVS) Analysis. [Link]
- ICH. Q1A(R2) Guideline. [Link]
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
- Particle Characterisation Laboratories. (2024). The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. [Link]
- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
- Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
- SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
- PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
- SK pharmteco. Dynamic Vapor Sorption. [Link]
- Fengchen Group Co., Ltd.
- TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]
- Auriga Research. Thermogravimetric Analysis (TGA)
- Particle Technology Labs. (2016). Dynamic Vapor Sorption System (DVS). [Link]
- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]
- ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. [Link]
- Improved Pharma. (2022). Thermogravimetric Analysis. [Link]
- Patsnap.
- ResolveMass Laboratories Inc. (2025). TGA Analysis for Moisture Content. [Link]
- Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]
- Journal of Chemical and Pharmaceutical Research. (2015). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]
- Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1856. [Link]
- Google Patents.
- ResearchGate. Variable-humidity XRPD results. [Link]
- Scientific Research Publishing. (2024). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. [Link]
Sources
- 1. This compound | 35947-07-0 [chemicalbook.com]
- 2. This compound CAS 35947-07-0, Magnesium Glycinate CAS 14783-68-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. jocpr.com [jocpr.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 11. particletechlabs.com [particletechlabs.com]
- 12. news-medical.net [news-medical.net]
- 13. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 14. skpharmteco.com [skpharmteco.com]
- 15. tandfonline.com [tandfonline.com]
- 16. aurigaresearch.com [aurigaresearch.com]
- 17. improvedpharma.com [improvedpharma.com]
- 18. veeprho.com [veeprho.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. researchgate.net [researchgate.net]
- 21. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 23. asiapharmaceutics.info [asiapharmaceutics.info]
- 24. snscourseware.org [snscourseware.org]
A Technical Guide to Preliminary In Vivo Evaluation of Calcium Glycinate in Rodent Models
Foreword: The Rationale for Investigating Calcium Glycinate
Calcium is a fundamental mineral for numerous physiological processes, most notably for the maintenance of skeletal integrity. While traditional calcium supplements like calcium carbonate and calcium citrate are widely used, their efficacy can be limited by factors such as solubility and bioavailability.[1] this compound, a chelated form of calcium bound to the amino acid glycine, presents a promising alternative. The chelation is hypothesized to enhance solubility and facilitate absorption through amino acid transporters in the intestine, potentially leading to superior bioavailability. This guide provides a comprehensive framework for designing and executing preliminary in vivo studies in rodent models to rigorously evaluate the pharmacokinetic profile, skeletal efficacy, and overall safety of this compound.
Section 1: Foundational Principles of Study Design
The success of any in vivo study hinges on a meticulously planned experimental design. The choices made at this stage dictate the validity and interpretability of the results.
Strategic Selection of the Animal Model
Rats are the preferred species for many bone metabolism and osteoporosis studies due to their well-characterized mineral metabolism, which shares similarities with humans in its response to calciotropic hormones.[2]
-
Strain Selection: Wistar and Sprague-Dawley rats are commonly used. For instance, studies on postmenopausal osteoporosis frequently employ the ovariectomized (OVX) rat model, where bone resorption initially outpaces formation, leading to measurable bone loss.[3]
-
Age and Sex: The age of the animals is a critical factor. Studies in young, growing rats can assess the impact of this compound on bone accretion[4], while studies in aged or OVX rats are more relevant for evaluating its role in preventing or mitigating bone loss.[3][4] Female rats are typically used for osteoporosis models.[4]
Dietary Control: The Non-Negotiable Baseline
Controlling dietary intake is paramount to isolate the effect of the supplement.
-
Calcium-Deficient Models: To robustly test the efficacy of a calcium supplement, it is often necessary to first establish a state of calcium deficiency. Rats may be fed a low-calcium diet (e.g., 0.2% Ca or lower) for a period of several weeks to induce a model of calcium malabsorption or nutritional osteoporosis.[4][5] This creates a physiological demand that magnifies the differences between supplementation groups.
-
Basal Diet Composition: The entire diet must be standardized. The ratio of calcium to phosphorus is a key variable, as is the vitamin D content, which is essential for active calcium transport in the intestine.[6][7]
Dosing Regimen and Administration
The method of administration must ensure consistent and accurate delivery of the test compound.
-
Route of Administration: Oral gavage is the standard method for delivering a precise dose of the supplement directly into the stomach, bypassing any potential palatability issues that could affect food intake.[6][8]
-
Dose Calculation: Doses can be calculated based on conversions from the recommended human daily intake or determined from previous studies on other calcium salts.[5] A dose-response study, including low, medium, and high doses of this compound, alongside a vehicle control and a positive control (e.g., calcium carbonate), provides the most comprehensive data.
Caption: Hormonal Regulation of Calcium Homeostasis.
Safety and Tolerability Assessment
It is essential to monitor for any adverse effects of supplementation.
Protocol: Safety Monitoring
-
Clinical Observations: Conduct daily checks for any signs of toxicity, such as changes in behavior, appetite, or posture.
-
Body Weight: Measure body weight at least twice weekly to monitor overall health and growth. [6][9]3. Food and Water Intake: Quantify daily food and water consumption to detect any supplement-induced aversion. [6]4. Terminal Organ Assessment: At the end of the study, perform a gross necropsy. Collect key organs, particularly the kidneys, for histopathological analysis to check for signs of calcification or other pathologies.
-
Serum Biochemistry: Analyze terminal blood samples for markers of kidney function (e.g., creatinine, BUN) and liver function (e.g., ALT, AST).
Section 3: Data Interpretation and Concluding Remarks
The collective data will provide a comprehensive profile of this compound. A statistically significant increase in bioavailability (AUC), coupled with improved Bone Mineral Density and favorable changes in bone turnover markers compared to both vehicle control and other calcium forms, would provide strong evidence for its potential as a superior calcium supplement. [5]Conversely, a lack of significant improvement or the emergence of adverse safety signals would necessitate a re-evaluation of its utility.
These preliminary in vivo studies in rodent models are a critical, data-driven step in the translational pathway. They provide the foundational evidence required to justify further investigation and potential progression into human clinical trials. The methodologies outlined in this guide are designed to ensure that the data generated are robust, reliable, and directly relevant to assessing the therapeutic potential of this compound for improving skeletal health.
References
- Synthesis of this compound and the Effects of Its Oral Administration on Biochemical Measures of Bone Metabolism in Mice and Rats. ResearchGate.
- Sato M, Kim J, Short LL, Slemenda CW, Bryant HU. Dual-energy x-ray absorptiometry of the rat: accuracy, precision, and measurement of bone loss. J Bone Miner Res. 1993;8(7):795-800.
- Li YC, Chen YJ, Chen YC, et al. Pre-suckling calcium supplementation effectively prevents lactation-induced osteopenia in rats. PLoS One. 2014;9(7):e102037.
- What method/tool does one use to measure bone density in rats?. ResearchGate.
- Lapmanee S, Bhubhanil S, Sriwong S, et al. Oral calcium and vitamin D supplements differentially alter exploratory, anxiety-like behaviors and memory in male rats. PLoS One. 2023;18(8):e0289904.
- Gala Paniagua J, Díaz-Curiel M, de la Piedra Gordo C, Calero Carretero J. Bone mass assessment in rats by dual energy X-ray absorptiometry. Br J Radiol. 1998;71(847):754-758.
- Shu C, Zhang Y, Wang Y, et al. Amorphous Calcium Carbonate from Plants Can Promote Bone Growth in Growing Rats. Nutrients. 2024;16(7):935.
- Lelovas P, Xanthos T, Thoma S, Lyritis G, Dontas I. The laboratory rat as an animal model for osteoporosis research. Comp Med. 2008;58(5):424-430.
- Liang C, Wang J, Gao Y, et al. The calcium supplementation effect of calcium-binding oligopeptides from bonito (Auxis thazard) hydrolysate in rats. Food Sci Technol. 2022;42:e101621.
- Díaz-Tocados JM, Rodríguez-Ortiz ME, Almadén Y, et al. Effect of a calcium-rich diet on mineral and bone metabolism in rats. Rev Osteoporos Metab Miner. 2022;14(1):48-54.
- Gala-Paniagua J, Díaz-Curiel M, de la Piedra Gordo C, Calero J. Bone mass assessment in rats by dual energy X-ray absorptiometry. The British Journal of Radiology. 1998;71:754-758.
- Van Cromphaut SJ, Rummens K, Stockmans I, et al. Duodenal calcium absorption in vitamin D receptor-knockout mice: Functional and molecular aspects. Proc Natl Acad Sci U S A. 2001;98(23):13324-13329.
- Greger JL, Gutkowski CM, Khazen RR. Lactose, Calcium Source and Age Affect Calcium Bioavailability in Rats. J Nutr. 1991;121(11):1746-1754.
- Sinha R, Smith JC Jr, Soares JH Jr. The effect of dietary calcium on bone metabolism in young and aged female rats using a short-term in vivo model. J Nutr. 1988;118(10):1217-1222.
- Takeda T, Ohtani H, Sawada Y. Effect of anions or foods on absolute bioavailability of calcium from calcium salts in mice by pharmacokinetics. Biol Pharm Bull. 2004;27(6):806-810.
- Ebina K, Nakatsuka K, Tsuboi M, et al. Stimulation of intestinal calcium absorption by orally administrated vitamin D3 compounds: a prospective open-label randomized trial in osteoporosis. Sci Rep. 2017;7(1):18013.
- Toba Y, Kajita Y, Masuyama R, Takada Y, Suzuki K, Aoe S. Effects of high calcium intake on bone metabolism in magnesium-deficient rats. J Nutr Sci Vitaminol (Tokyo). 2000;46(1):16-20.
- Heaney RP, Recker RR, Weaver CM. Solubility and intestinal transit time limit calcium absorption in rats. J Nutr. 1990;120(10):1347-1351.
- Hardwick LL, Jones MR, Buddington RK, Clemens RA, Lee DB. Comparison of calcium and magnesium absorption: in vivo and in vitro studies. Am J Physiol. 1990;259(5 Pt 1):G720-G726.
- Wang L, Li Y, Zhai F, et al. Effects of Long-Term Calcium Supplementation on Rats Bone Mineral Density and Cardiovascular Based on Metabonomics. Biol Trace Elem Res. 2019;190(2):427-435.
- Patel K, Patel M, Rajput G, Patel J. Bioavailability study of calcium sandoz-250 by atomic absorption spectroscopy in albino rats. Journal of Pharmacy and Bioallied Sciences. 2012;4(Suppl 1):S1-S3.
- Varghese S, Zhao W, Wang J, et al. Effect of different doses of dietary calcium on murine colonic cell proliferation. Carcinogenesis. 1999;20(12):2327-2331.
- Etcheverry P, Grusak MA, Fleige LE. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E. Front Physiol. 2012;3:317.
- Takeda, T., Ohtani, H., & Sawada, Y. (2004). Effect of anions or foods on absolute bioavailability of calcium from calcium salts in mice by pharmacokinetics. Biological & Pharmaceutical Bulletin, 27(6), 806-810.
- Szymendera J, Heaney RP, Saville PD. Intestinal calcium absorption: Concurrent use of oral and intravenous tracers and calculation by the inverse convolution method. The Journal of Laboratory and Clinical Medicine. 1972;79(4):570-578.
- Hart, H. E., & Spencer, H. (1967). Effect of dietary calcium intake and meal calcium content on calcium absorption in the rat. British Journal of Nutrition, 21(1), 7-16.
- Ohta A, Ohtsuki M, Baba S, Adachi T, Sakata T, Sakaguchi E. The effect of calcium gluconate and other calcium supplements as a dietary calcium source on magnesium absorption in rats. J Nutr Sci Vitaminol (Tokyo). 1995;41(2):287-297.
- Lieben L, Masuyama R, Torrekens S, et al. Normocalcemia is maintained in mice under conditions of calcium malabsorption by vitamin D-induced inhibition of bone mineralization. J Clin Invest. 2012;122(5):1803-1815.
- Asano T, Yuasa K, Kunita S, et al. Complex Modulating Effects of Dietary Calcium Intake on Obese Mice. In Vivo. 2016;30(5):569-575.
- Marshall, E. F. (1986). CHOLECALCIFEROL: A UNIQUE TOXICANT FOR RODENT CONTROL. Proceedings of the Twelfth Vertebrate Pest Conference. 12.
Sources
- 1. Solubility and intestinal transit time limit calcium absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Laboratory Rat as an Animal Model for Osteoporosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of dietary calcium on bone metabolism in young and aged female rats using a short-term in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Oral calcium and vitamin D supplements differentially alter exploratory, anxiety-like behaviors and memory in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of intestinal calcium absorption by orally administrated vitamin D3 compounds: a prospective open-label randomized trial in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-suckling calcium supplementation effectively prevents lactation-induced osteopenia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complex Modulating Effects of Dietary Calcium Intake on Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Toxicological Deep Dive: Establishing a Safety Baseline for High-Purity Calcium Glycinate
This technical guide provides a comprehensive framework for conducting a basic toxicological screening of high-purity calcium glycinate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind each experimental choice, grounding the methodologies in established regulatory standards and expert insights to ensure a self-validating and robust safety assessment.
Introduction: The Scientific Imperative for Screening this compound
High-purity this compound, a chelated form of calcium bound to the amino acid glycine, is increasingly utilized in pharmaceutical, nutraceutical, and food applications for its enhanced bioavailability and gastrointestinal tolerance.[1][2] The chelation process protects the calcium ion, facilitating its absorption.[3] While both calcium and glycine are endogenous and generally recognized as safe (GRAS) by regulatory bodies like the U.S. Food and Drug Administration (FDA) and have received positive opinions from the European Food Safety Authority (EFSA), the toxicological profile of the chelated compound, particularly at high purity, warrants a systematic and rigorous evaluation.[4][5]
This guide outlines a foundational toxicological screening program designed to establish a baseline safety profile for high-purity this compound, adhering to internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).
Physicochemical Characterization: The Foundation of Toxicological Assessment
Before any toxicological evaluation, a thorough physicochemical characterization of the high-purity this compound is paramount. This step ensures the identity, purity, and consistency of the test article, which is fundamental to the validity of any subsequent safety data.
Key Parameters:
-
Identity and Structure: Confirmation using techniques like NMR, FTIR, and Mass Spectrometry to verify the chelated structure of calcium bis(glycinate).[6]
-
Purity: Quantitative analysis (e.g., by HPLC) to determine the percentage of this compound and to identify and quantify any impurities.
-
Solubility: Determination of solubility in water and relevant physiological media, as this impacts its biological absorption and distribution.[2][7] this compound is known to be soluble in water.[2]
-
Physical Properties: Characterization of its appearance (typically a white crystalline powder), melting point, and density.[2][8]
Table 1: Typical Physicochemical Properties of this compound
| Property | Description | Source(s) |
| Molecular Formula | C4H8CaN2O4 | [2] |
| Appearance | White crystalline powder | [2] |
| Solubility in Water | Soluble | [2][7] |
| Melting Point | 220-240 °C | [2] |
In Vitro Toxicology: A Primary Screen for Genotoxicity and Cytotoxicity
In vitro assays serve as a critical first tier in toxicological screening, providing rapid, cost-effective, and ethically considerate methods to identify potential hazards at the cellular level. For a substance like this compound, intended for ingestion, assessing its potential to induce genetic mutations or cellular damage is a primary concern.
Bacterial Reverse Mutation Assay (Ames Test)
Directive: The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[9][10][11] A positive test indicates that the substance can cause mutations in the DNA.[11]
Rationale for this compound: Although glycine itself has been shown to be negative in genotoxicity studies, there is evidence that it can become mutagenic upon nitrosation in the presence of chloride, a process that could potentially occur in the stomach.[12][13] Therefore, direct testing of this compound is crucial.
Experimental Protocol (Following OECD Guideline 471):
-
Strain Selection: A minimum of five bacterial strains should be used, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).[9][14] This combination detects both base-pair substitution and frameshift mutations.[15]
-
Metabolic Activation: The assay must be conducted both with and without a mammalian metabolic activation system (S9 fraction), usually derived from the livers of rats treated with a metabolic enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[9][14] This is critical as some substances only become mutagenic after being metabolized.
-
Dose Selection: A preliminary toxicity test is performed to determine the appropriate concentration range. The main experiment should include at least five different analyzable concentrations.
-
Exposure: The test article is exposed to the bacterial strains using either the plate incorporation or pre-incubation method.[9]
-
Incubation and Scoring: Plates are incubated for 48-72 hours, after which the number of revertant colonies is counted.
-
Interpretation: A substance is considered mutagenic if a dose-related increase in revertant colonies is observed and/or a reproducible, statistically significant positive response is seen for at least one concentration.[16]
DOT Diagram: Ames Test Workflow
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vitro Mammalian Cell Micronucleus Test
Directive: This assay detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells.[17][18] These micronuclei are formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division, indicating clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.[18][19]
Rationale for this compound: This test complements the Ames test by detecting chromosomal damage, a different and critical form of genotoxicity.[20] It is a key component of the standard battery of genotoxicity tests required by regulatory agencies.[8]
Experimental Protocol (Following OECD Guideline 487):
-
Cell Line Selection: Appropriate cell lines include human peripheral blood lymphocytes, CHO, V79, or TK6 cells.[8]
-
Metabolic Activation: Similar to the Ames test, the assay is performed with and without an S9 metabolic activation system.
-
Dose and Cytotoxicity: A preliminary cytotoxicity assay (e.g., using relative cell count or population doubling) is essential to determine the appropriate dose range. The highest concentration should induce some cytotoxicity but not be excessively lethal.
-
Treatment: Cells are exposed to at least three concentrations of this compound for a short duration (3-6 hours) with S9, and for a longer duration (equivalent to 1.5-2.0 normal cell cycle lengths) without S9.
-
Harvest and Staining: Cells are harvested, and slides are prepared and stained to visualize the main nuclei and micronuclei.
-
Scoring and Interpretation: At least 2000 cells per concentration are scored for the frequency of micronuclei. A substance is considered positive if it induces a concentration-dependent increase in micronucleus frequency or a statistically significant increase at one or more concentrations.[9]
DOT Diagram: In Vitro Micronucleus Assay Workflow
Caption: Key steps in the in vitro mammalian cell micronucleus assay.
In Vivo Toxicology: Acute Systemic Toxicity Assessment
While in vitro tests are powerful screening tools, an in vivo study is necessary to understand the potential toxicity of a substance within a whole, living system. The acute oral toxicity study provides critical information on the potential hazards from a single, high-dose exposure.
Acute Oral Toxicity
Directive: This study is designed to determine the median lethal dose (LD50) or to classify the substance into a toxicity category based on the observed effects after a single oral administration.[21][22] Several OECD guidelines are available, with the Acute Toxic Class Method (OECD 423) and the Up-and-Down Procedure (OECD 425) being preferred as they use fewer animals than the traditional LD50 test (OECD 401).[23][24]
Rationale for this compound: The acute oral toxicity test provides the LD50 value, a fundamental piece of toxicological data. For the components of this compound, the oral LD50 in rats for glycine is high, at 7930 mg/kg.[12][20] For calcium chloride, the oral LD50 in rats ranges from 2120–4179 mg/kg bw.[6] This suggests that this compound is likely to have a low acute toxicity profile. A study on calcium β-hydroxy-β-methylbutyrate (CaHMB) following OECD 420 guidelines found it to be in the least toxic category (Category 5) or non-toxic.[25]
Experimental Protocol (Following OECD Guideline 423 - Acute Toxic Class Method):
-
Animal Model: Typically, young adult female rats are used.[21]
-
Dose Administration: The test substance is administered orally by gavage.[26] The starting dose is selected based on available information, with default starting doses of 300 mg/kg or 2000 mg/kg often used.[26]
-
Stepwise Procedure: The test proceeds in a stepwise manner, with a group of three animals per step. The outcome of the first group (number of mortalities) determines the dose for the next group (higher, lower, or stop testing).
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[26]
-
Necropsy: All animals (those that die during the study and survivors at the end) undergo a gross necropsy.
-
Classification: Based on the number of mortalities at specific dose levels, the substance is classified into a GHS (Globally Harmonized System) category.
Table 2: GHS Categories for Acute Oral Toxicity
| GHS Category | LD50 (mg/kg) |
| 1 | ≤ 5 |
| 2 | > 5 to 50 |
| 3 | > 50 to 300 |
| 4 | > 300 to 2000 |
| 5 | > 2000 to 5000 |
DOT Diagram: Acute Toxic Class Method (OECD 423) Logic
Caption: Decision logic for the Acute Toxic Class Method (OECD 423).
Discussion and Interpretation of Expected Results
Based on the available toxicological data for its constituent parts, high-purity this compound is anticipated to exhibit a low toxicity profile.
-
Acute Toxicity: With an oral LD50 of 7930 mg/kg for glycine in rats and a range of 2120-4179 mg/kg for calcium chloride, the LD50 for this compound is expected to be well above 2000 mg/kg, likely placing it in GHS Category 5 or as unclassified.[6][12][27] This indicates a very low potential for acute toxicity from a single ingestion.
-
Genotoxicity: Both glycine and simple calcium salts like calcium chloride have not shown evidence of genotoxicity in standard assays.[6][12][14] Therefore, it is highly probable that this compound will be negative in both the Ames test and the in vitro micronucleus assay. While the potential for mutagenicity of glycine upon nitrosation exists, this is a specific reaction condition and is not typically observed in standard genotoxicity tests.[13]
-
Cytotoxicity: In vitro studies have shown that high concentrations of calcium chloride can induce cytotoxicity.[28][29] Similarly, very high concentrations of glycine can be neurotoxic.[15] It is expected that this compound would only show cytotoxic effects at high concentrations in vitro, well above any anticipated physiological levels. Studies on glycine have demonstrated a lack of cytotoxic effects at relevant concentrations.[30]
Conclusion and Forward Look
This technical guide outlines a foundational, yet rigorous, program for the basic toxicological screening of high-purity this compound. The proposed battery of tests—encompassing physicochemical characterization, in vitro genotoxicity, and in vivo acute oral toxicity—aligns with international regulatory standards and provides the necessary data to establish a baseline safety profile.
Based on the extensive safety data available for its components, calcium and glycine, it is scientifically reasonable to anticipate that high-purity this compound will demonstrate a low order of toxicity. However, this guide underscores the principle of direct testing. The execution of these core assays on the final, high-purity substance is the definitive method to confirm its safety and support its intended use in sensitive applications, providing the empirical evidence required for robust regulatory and scientific acceptance.
References
- OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].
- Creative Bioarray. (n.d.). In Vitro Mammalian Cell Micronucleus Test OECD 487.
- Nishijima, H., et al. (2015). A 4-week Repeated Dose Toxicity Study of Glycine in Rats by Gavage Administration. The Journal of Toxicological Sciences, 40(3), 405-412. [Link]
- Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
- Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test.
- Vertex AI Search. (n.d.). OECD 487: Cell micronucleus test (in vitro mammalian).
- Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423) | PPTX.
- National Toxicology Program (NTP). (1987). OECD Test Guideline 401 - Acute Oral Toxicity.
- ResearchGate. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
- PubMed. (1993). Mutagenic activity of glycine upon nitrosation in the presence of chloride and human gastric juice: a possible role in gastric carcinogenesis.
- Vertex AI Search. (n.d.). Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure.
- Frontiers. (2021). Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells.
- NIB. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471).
- umwelt-online. (2002). OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure.
- CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471).
- Scantox. (n.d.). GLP OECD 471 Ames Test.
- Hongda Phytochemistry Co., Ltd. (n.d.). What Are the Regulatory Guidelines for Using this compound in Nutritional Products?.
- ResearchGate. (n.d.). A study on the cytotoxicity of different levels of calcium chloride in osteoblast.
- PubMed. (2005). Glycine-induced neurotoxicity in organotypic hippocampal slice cultures.
- BMC Oral Health. (2024). Evaluation of the genotoxicity, cytotoxicity, and bioactivity of calcium silicate-based cements.
- Redox. (2023). Safety Data Sheet Glycine.
- Fengchen Group Co., Ltd. (n.d.). This compound BP EP USP CAS 35947-07-0.
- NICNAS. (2014). Calcium chloride (CaCl2): Human health tier II assessment.
- GEO Specialty Chemicals. (n.d.). SAFETY DATA SHEET - Glycine.
- ResearchGate. (2024). Standardization of criteria for interpreting the results of mutagenicity assessment in the Ames test.
- MDPI. (2020). Electrochemotherapy with Calcium Chloride and 17β-Estradiol Modulated Viability and Apoptosis Pathway in Human Ovarian Cancer.
- OECD SIDS. (2002). GLYCEROL.
- University of Hertfordshire. (n.d.). Calcium chloride.
- California Department of Toxic Substances Control. (n.d.). Acute Oral Toxicity.
- Nutraceuticals World. (2008). The European Food Safety Authority.
- Eurofins. (2024). The Ames Test or Bacterial Reverse Mutation Test.
- PapChem Lifesciences. (n.d.). This compound.
- PubMed. (2022). Acute dose toxicity evaluation of the food supplement calcium 3-hydroxy-3-methylbutyrate (HMB) in female Sprague Dawley rats.
- PubMed. (2019). Alleviation of cadmium-induced genotoxicity and cytotoxicity by calcium chloride in faba bean (Vicia faba L. var. minor) roots.
- ResearchGate. (n.d.). Cytotoxicity and genotoxicity of CaCl2 or MgCl2 associated or not with electroporation in HCT-116 (a) and normal dermal fibroblasts (b), 24 h after treatment.
- ResearchGate. (n.d.). Evaluation of the rodent micronucleus assay by a 28-day treatment protocol.
- Wikipedia. (n.d.). Ames test.
Sources
- 1. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C4H8CaN2O4 | CID 10130287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wbcil.com [wbcil.com]
- 5. m.youtube.com [m.youtube.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 11. Ames test - Wikipedia [en.wikipedia.org]
- 12. A 4-week Repeated Dose Toxicity Study of Glycine in Rats by Gavage Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutagenic activity of glycine upon nitrosation in the presence of chloride and human gastric juice: a possible role in gastric carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. carlroth.com [carlroth.com]
- 15. Glycine-induced neurotoxicity in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Glycine - Wikipedia [en.wikipedia.org]
- 18. fishersci.co.uk [fishersci.co.uk]
- 19. Calcium Chloride Toxicology for Food Safety Assessment Using Zebrafish (Danio rerio) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. durhamtech.edu [durhamtech.edu]
- 22. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 23. Genotoxicity assessment of calcium β-hydroxy-β-methylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Substance Information - ECHA [echa.europa.eu]
- 25. Acute dose toxicity evaluation of the food supplement calcium 3-hydroxy-3-methylbutyrate (HMB) in female Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. echemi.com [echemi.com]
- 27. dtsc.ca.gov [dtsc.ca.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. frontiersin.org [frontiersin.org]
An In-depth Technical Guide to the Interactions of Calcium Glycinate with Cell Membranes
Foreword for the Researcher
This guide is intended for researchers, scientists, and drug development professionals dedicated to understanding the nuanced interactions of bespoke molecules with biological systems. We move beyond simplistic models to explore the complex interplay between calcium glycinate and the cell membrane, a critical interface for nutrient absorption and cellular signaling. Our focus is on providing not just protocols, but the strategic thinking behind them, fostering a deeper comprehension of the underlying mechanisms. This document is structured to build from fundamental principles to applied experimental design, empowering you to not only replicate these findings but to innovate upon them.
Introduction: The Significance of this compound at the Cellular Interface
Calcium is a ubiquitous and vital second messenger, with its extracellular and intracellular concentrations meticulously regulated.[1][2] The bioavailability of orally administered calcium is a significant factor in its efficacy as a nutritional supplement and therapeutic agent. Chelating calcium with amino acids, such as glycine, to form this compound, has been proposed as a method to enhance its absorption and bioavailability. The rationale for this enhancement lies in the unique physicochemical properties of the chelate and its potential to leverage multiple transport pathways across the intestinal epithelium.
This guide will deconstruct the interactions of this compound with the cell membrane, exploring its influence on membrane biophysics, its transport mechanisms, and the subsequent intracellular signaling events. We will delve into the experimental methodologies required to rigorously investigate these phenomena, providing both the "how" and the "why" to guide your research.
The Cell Membrane: A Dynamic and Interactive Barrier
The cell membrane is not a passive barrier but a dynamic structure that actively participates in the transport and signaling of molecules like this compound. Its composition, primarily a phospholipid bilayer with embedded proteins, creates a selectively permeable interface.[3][4]
The Biophysical Impact of Calcium on the Lipid Bilayer
Calcium ions are known to interact with the negatively charged phosphate headgroups of phospholipids, leading to significant changes in membrane properties.[5][6] This interaction can increase membrane rigidity, enhance the packing of lipid molecules, and alter membrane permeability.[5][7] The presence of calcium can also induce the formation of lipid domains, influencing the distribution and function of membrane proteins.[3][8]
The Role of Glycine in Modulating Membrane Interaction
The chelation of calcium with glycine introduces a new dimension to this interaction. Glycine, a small, neutral amino acid, may alter the charge distribution and steric profile of the calcium ion, potentially modifying its interaction with the membrane surface. Furthermore, the glycine component itself may interact with membrane-bound transporters, providing alternative pathways for cellular uptake.
Proposed Mechanisms of this compound Transport Across the Cell Membrane
The intestinal absorption of this compound is likely a multi-faceted process, exploiting both paracellular and transcellular pathways.[9][10][11][12] The chelated form may offer advantages over free calcium ions in traversing the intestinal epithelium.
Transcellular Transport: A Multi-Step Journey
Transcellular transport involves the movement of this compound across the enterocyte. This can occur through several mechanisms:
-
Intact Chelate Transport via Amino Acid Transporters: Certain amino acid transporters, some of which are sodium-coupled, may recognize and transport the intact this compound molecule.[13][14][15][16] This would be a highly efficient mechanism for delivering both calcium and glycine to the cell.
-
Dissociation and Transport of Constituents: At the cell surface, this compound may dissociate, with the calcium and glycine being transported by their respective dedicated channels and transporters. Calcium would likely utilize channels such as TRPV6, while glycine would be taken up by amino acid transporters.[10][17]
-
Endocytosis: While less likely to be the primary route for a small molecule, endocytotic pathways cannot be entirely ruled out, particularly at high concentrations.
Paracellular Transport: Navigating the Tight Junctions
The paracellular pathway allows for the passive movement of ions and small molecules through the tight junctions between adjacent epithelial cells.[10][11][18] The size and charge of this compound would be critical determinants of its ability to utilize this route. It is plausible that the neutral charge of the chelate could enhance its passage through these junctions compared to the divalent calcium ion.
A Visualized Model of Transport Pathways
The following diagram illustrates the potential transport mechanisms for this compound across an intestinal epithelial cell.
Caption: Proposed transport pathways for this compound across the intestinal epithelium.
Intracellular Fate and Signaling Cascades
Upon entering the cell, this compound will dissociate, leading to an increase in the intracellular concentrations of both calcium and glycine.
Calcium as a Second Messenger
The influx of calcium will trigger a cascade of signaling events.[2][19] Calcium can bind to a variety of intracellular proteins, most notably calmodulin, which in turn activates a host of enzymes, including kinases and phosphatases.[1] This can lead to changes in gene expression, cell proliferation, and other vital cellular functions.[20]
A Visualized Calcium Signaling Pathway
The following diagram outlines a generalized calcium signaling pathway that could be activated by the influx of calcium from this compound.
Caption: Generalized intracellular calcium signaling cascade.
The Metabolic and Signaling Roles of Glycine
The liberated glycine will enter the cell's amino acid pool and can be utilized for protein synthesis or other metabolic processes. Glycine itself can also act as a neurotransmitter in the central nervous system, and its increased intracellular concentration in other cell types may have subtle, yet to be fully elucidated, signaling effects.[13]
Experimental Workflows for Investigating this compound-Membrane Interactions
A multi-pronged experimental approach is necessary to fully characterize the interaction of this compound with cell membranes.
Biophysical Characterization Using Model Membranes
The initial assessment of how this compound affects the physical properties of the membrane can be conducted using artificial lipid bilayers.
5.1.1. Experimental Protocol: Liposome Permeability Assay
Objective: To determine the effect of this compound on the permeability of a model lipid membrane.
Materials:
-
Dioleoylphosphatidylcholine (DOPC) and Dioleoylphosphatidylserine (DOPS) lipids
-
Fluorescent dye (e.g., calcein)
-
This compound, calcium chloride, and glycine solutions
-
Size-exclusion chromatography column
-
Fluorometer
Procedure:
-
Prepare large unilamellar vesicles (LUVs) composed of DOPC:DOPS (80:20 molar ratio) encapsulating a self-quenching concentration of calcein.
-
Remove unencapsulated calcein using size-exclusion chromatography.
-
Divide the liposome suspension into treatment groups: control (buffer), calcium chloride, glycine, and this compound at various concentrations.
-
Incubate the liposomes with the respective treatments at room temperature.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates leakage of calcein from the liposomes and thus an increase in membrane permeability.
Causality: By comparing the effects of this compound to its individual components, we can discern whether the chelate has a unique effect on membrane permeability. The inclusion of negatively charged DOPS mimics the inner leaflet of the plasma membrane and provides binding sites for calcium.[21][22]
In Vitro Transport Studies Using Caco-2 Cell Monolayers
The Caco-2 cell line, which differentiates into a polarized monolayer of enterocyte-like cells, is the gold standard for in vitro studies of intestinal absorption.[18][23][24][25][26]
5.2.1. Experimental Protocol: Caco-2 Transwell Assay
Objective: To quantify the transport of this compound across a Caco-2 cell monolayer and to differentiate between transcellular and paracellular pathways.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
This compound (radiolabeled or fluorescently tagged if possible)
-
Mannitol (as a paracellular marker)
-
Transepithelial electrical resistance (TEER) meter
-
Analytical instrumentation for quantifying calcium and glycine (e.g., ICP-MS, HPLC)
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of tight junctions.
-
Monitor the integrity of the monolayer by measuring the TEER.
-
On the day of the experiment, wash the monolayers and add the test compounds (this compound, calcium chloride, glycine) and mannitol to the apical chamber.
-
At various time points, collect samples from the basolateral chamber.
-
Quantify the concentrations of calcium, glycine, and mannitol in the basolateral samples.
Causality: The appearance of calcium and glycine in the basolateral chamber indicates transport across the monolayer. By comparing the transport rates of this compound to free calcium and by measuring the flux of mannitol, we can estimate the relative contributions of the transcellular and paracellular pathways.[18]
A Visualized Experimental Workflow
The following diagram outlines the workflow for investigating this compound transport using the Caco-2 model.
Caption: Workflow for Caco-2 Transwell transport assay.
Intracellular Calcium Imaging
To visualize the downstream effects of this compound uptake, intracellular calcium imaging can be employed.[27][28][29]
5.4.1. Experimental Protocol: Fluorescent Calcium Indicator Assay
Objective: To measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
A suitable cell line (e.g., HEK293, Caco-2)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound, calcium chloride, and glycine solutions
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Culture cells on glass-bottom dishes or microplates.
-
Load the cells with the fluorescent calcium indicator.
-
Wash the cells to remove excess dye.
-
Establish a baseline fluorescence reading.
-
Add the test compounds and monitor the change in fluorescence intensity over time.
Causality: An increase in fluorescence intensity upon addition of this compound directly demonstrates its ability to increase intracellular calcium levels. Comparing the response to that of calcium chloride can reveal differences in the kinetics and magnitude of the calcium influx, providing insights into the efficiency of uptake.[28]
Quantitative Data Summary
The following table summarizes hypothetical, yet expected, outcomes from the described experiments, providing a framework for data interpretation.
| Experiment | Parameter Measured | Expected Outcome for this compound | Comparison to Controls |
| Liposome Permeability Assay | Calcein Leakage (% of total) | Moderate increase in permeability. | Greater than glycine alone; potentially less disruptive than high [CaCl₂]. |
| Caco-2 Transwell Assay | Apparent Permeability (Papp) of Calcium | Higher Papp value. | Higher than for calcium from CaCl₂, especially at lower concentrations. |
| Intracellular Calcium Imaging | Peak Fluorescence Intensity (Ratio) | Rapid and sustained increase in intracellular [Ca²⁺]. | Potentially faster and/or larger increase compared to equimolar CaCl₂. |
Conclusion and Future Directions
The interaction of this compound with cell membranes is a multifaceted process with significant implications for its bioavailability and physiological effects. The chelated form likely utilizes a combination of paracellular and transcellular transport pathways, potentially leveraging amino acid transporters for enhanced uptake. This increased efficiency in crossing the intestinal barrier can lead to a more pronounced impact on intracellular calcium signaling compared to inorganic calcium salts.
Future research should focus on identifying the specific amino acid transporters involved in this compound uptake through competitive inhibition and gene silencing studies. Furthermore, exploring the long-term effects of this compound on the expression of calcium transport proteins and signaling components will provide a more complete picture of its cellular impact. The methodologies and conceptual frameworks presented in this guide offer a robust starting point for these exciting avenues of investigation.
References
- Consequences of the interaction of calcium with dioleoylphosphatidate-containing model membranes: changes in membrane permeability. PubMed. [Link]
- Calcium ion effect on phospholipid bilayers as cell membrane analogues.
- Mechanisms of intestinal calcium absorption. PubMed. [Link]
- Glycine enhances microglial intracellular calcium signaling. A role for sodium-coupled neutral amino acid transporters. PubMed. [Link]
- Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo. PubMed. [Link]
- Modulation of hippocampal synaptic transmission by low concentrations of cell-permeant Ca2+ chelators: effects of Ca2+ affinity, chelator structure and binding kinetics. PubMed. [Link]
- How does calcium maintain cell membrane permeability? Quora. [Link]
- Molecular aspects of intestinal calcium absorption. NIH. [Link]
- Calcium ion effect on phospholipid bilayers as cell membrane analogues. PubMed. [Link]
- Calcium transport from mineral waters across caco-2 cells. PubMed. [Link]
- Mechanisms of intestinal calcium absorption.
- Modulation of Anionic Lipid Bilayers by Specific Interplay of Protons and Calcium Ions. MDPI. [Link]
- Intestinal calcium absorption: mechanisms and applic
- 28.7: Calcium Signaling. Biology LibreTexts. [Link]
- The effect of calcium on the properties of charged phospholipid bilayers. PubMed. [Link]
- The complex nature of calcium cation interactions with phospholipid bilayers. NIH. [Link]
- Calcium signaling. Wikipedia. [Link]
- Calcium Signaling Pathway.
- How Calcium Gluconate Stabilizes Heart Cells in Hyperkalemia. YouTube. [Link]
- Structural and Mechanical Effects of Calcium on the Lipid Bilayer.
- Paracellular calcium transport across Caco-2 and HT29 cell monolayers. PubMed. [Link]
- Calcium-sensitive uptake of amino acids by human placental slices. PubMed. [Link]
- Ca2+ Signaling. NIH. [Link]
- The role of amino acid transporters in nutrition. University of Dundee. [Link]
- Molecular Mechanisms for Regulation of Intestinal Calcium Absorption by Vitamin D and Other Factors. NIH. [Link]
- Amino acid transporters: roles in amino acid sensing and signalling in animal cells. NIH. [Link]
- Role of amino acid transporters in amino acid sensing. NIH. [Link]
- Chicken eggshell matrix proteins enhance calcium transport in the human intestinal epithelial cells, Caco-2. PubMed. [Link]
- Effect of Calcium and Magnesium on Phosphatidylserine Membranes: Experiments and All-Atomic Simul
- Ca2+ induces clustering of membrane proteins in the plasma membrane via electrost
- Structural characterization of this compound, magnesium glycinate and zinc glycinate.
- Calcium-Binding Proteins with Disordered Structure and Their Role in Secretion, Storage, and Cellular Signaling. NIH. [Link]
- Calcium imaging: a technique to monitor calcium dynamics in biological systems. NIH. [Link]
- Experimental Evaluation of the Transport Mechanisms of PoIFN-α in Caco-2 Cells. Frontiers. [Link]
- Methods for Studying Store-Oper
- Regulation of Intestinal Epithelial Calcium Transport Proteins by Stanniocalcin-1 in Caco2 Cells. NIH. [Link]
- Evaluation and experimental monitoring of calcium in plasma membrane inner nanoscale cytoplasm regions. PubMed. [Link]
Sources
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Calcium signaling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. The effect of calcium on the properties of charged phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The complex nature of calcium cation interactions with phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium ion effect on phospholipid bilayers as cell membrane analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ca2+ induces clustering of membrane proteins in the plasma membrane via electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of intestinal calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular aspects of intestinal calcium absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intestinal calcium absorption: mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glycine enhances microglial intracellular calcium signaling. A role for sodium-coupled neutral amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. Amino acid transporters: roles in amino acid sensing and signalling in animal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of amino acid transporters in amino acid sensing1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Mechanisms for Regulation of Intestinal Calcium Absorption by Vitamin D and Other Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Paracellular calcium transport across Caco-2 and HT29 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Consequences of the interaction of calcium with dioleoylphosphatidate-containing model membranes: changes in membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Modulation of Anionic Lipid Bilayers by Specific Interplay of Protons and Calcium Ions [mdpi.com]
- 23. Calcium transport from mineral waters across caco-2 cells [pubmed.ncbi.nlm.nih.gov]
- 24. Chicken eggshell matrix proteins enhance calcium transport in the human intestinal epithelial cells, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Experimental Evaluation of the Transport Mechanisms of PoIFN-α in Caco-2 Cells [frontiersin.org]
- 26. Regulation of Intestinal Epithelial Calcium Transport Proteins by Stanniocalcin-1 in Caco2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Evaluation and experimental monitoring of calcium in plasma membrane inner nanoscale cytoplasm regions - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Assessment of Calcium Glycinate for Bone Tissue Engineering: A Technical Guide
Foreword: The Quest for Superior Bioactive Scaffolds
In the dynamic field of bone tissue engineering, the pursuit of ideal scaffolding materials that not only provide structural support but also actively promote regeneration is paramount. While traditional calcium salts like carbonate and phosphate have been foundational, their limitations in bioavailability and potential for gastrointestinal side effects have spurred the exploration of novel compounds. This technical guide introduces calcium glycinate, a chelated form of calcium, as a promising candidate for enhancing bone regeneration. By combining the essential mineral calcium with the functional amino acid glycine, this compound offers a unique dual-action approach. This document provides an in-depth initial assessment of this compound, from its fundamental properties to its cellular effects and potential integration into next-generation biomaterials, designed for researchers and drug development professionals at the forefront of regenerative medicine.
The Rationale for this compound in Bone Regeneration
The core principle of bone tissue engineering is to harness the body's innate healing mechanisms. This requires biomaterials that are not only biocompatible but also bioactive, actively signaling and supporting cellular processes. Calcium ions (Ca²⁺) are well-established regulators of bone cell function, influencing everything from proliferation to differentiation and mineralization.[1][2] However, the efficacy of supplemental calcium is heavily dependent on its bioavailability.
This compound, a chelate where calcium is bonded to two molecules of the amino acid glycine, presents a significant advantage.[3][4] This chelated structure enhances its solubility and absorption compared to traditional calcium salts, leading to higher bioavailability and reduced gastrointestinal discomfort.[5][6][7] The glycine component is not merely a carrier; as the simplest amino acid, it is a fundamental building block of collagen, the primary organic component of the bone matrix.[8][9][10][11] This dual contribution of a highly absorbable calcium source and a key collagen precursor positions this compound as a uniquely suited molecule for promoting bone health and regeneration.[6][8]
Physicochemical Properties of this compound
A thorough understanding of a material's properties is crucial for its application in tissue engineering. This compound is typically a white crystalline powder with good water solubility.[6][12] Its chelated structure, with the calcium ion bonded to both the amino and carboxyl groups of glycine to form two five-membered rings, imparts significant stability.[3][4]
| Property | Description | Source(s) |
| Chemical Formula | C₄H₈CaN₂O₄ | |
| Appearance | White to off-white crystalline powder | [6][12] |
| Solubility | Soluble in water, slightly soluble in methanol | [6][12] |
| Structure | Chelated, with calcium bonded to two glycine molecules | [3][4] |
| Bioavailability | High, superior to calcium carbonate and citrate | [6][7] |
Mechanistic Insights: The Dual Action on Bone Cells
The therapeutic potential of this compound in bone tissue engineering stems from the synergistic effects of its constituent parts on key bone cells, primarily osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).
Enhancing Osteoblast Function
Osteoblasts are the primary targets for any bone anabolic agent. The calcium and glycine released from this compound can influence osteoblast activity through distinct but complementary pathways.
Calcium-Mediated Signaling: Extracellular calcium ions are potent signaling molecules that directly influence osteoblast behavior.[13][14] This is primarily mediated through the G protein-coupled Calcium-Sensing Receptor (CaSR) expressed on the surface of osteoblasts.[13][15][16] Activation of the CaSR by localized increases in extracellular Ca²⁺ can trigger downstream signaling cascades that promote:
-
Proliferation: Studies have shown that Ca²⁺ concentrations in the range of 2-4 mM are suitable for osteoblast proliferation.[1]
-
Differentiation: Slightly higher concentrations of Ca²⁺ (6-8 mM) have been shown to favor osteoblast differentiation and matrix mineralization.[1]
-
Survival: The CaSR plays a protective role in osteoblast survival, with its absence leading to a plateau in cell numbers after confluence.[15]
Glycine-Mediated Collagen Synthesis: Glycine is a non-essential amino acid that comprises roughly one-third of the amino acid residues in collagen.[9][10] Adequate glycine is therefore essential for the synthesis of Type I collagen, the principal protein component of the bone matrix that provides its tensile strength and framework for mineralization.[8] High concentrations of glycine have been shown to increase collagen production by chondrocytes and are crucial for maintaining the structural integrity of bone.[9][10]
Below is a proposed signaling pathway for the action of this compound on osteoblasts.
Caption: Proposed signaling pathway of this compound in osteoblasts.
Experimental Workflow for In Vitro Assessment
A systematic in vitro evaluation is essential to validate the therapeutic potential of this compound. The following experimental workflow provides a comprehensive approach to assess its effects on osteoblast function.
Caption: Experimental workflow for in vitro assessment of this compound.
Detailed Experimental Protocols
3.1.1. Alkaline Phosphatase (ALP) Activity Assay
Alkaline phosphatase is a key early marker of osteoblast differentiation.[17] This protocol is based on the colorimetric conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.[18]
Materials:
-
Osteoblast cell line (e.g., MC3T3-E1) cultured in 96-well plates.[19]
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
AMP buffer (2-amino-2-methyl-1-propanol), pH 10.5.[18]
-
pNPP substrate solution (e.g., 2 mg/mL in AMP buffer, freshly prepared).[18]
-
p-nitrophenol (PNP) standards.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
After the desired treatment period (e.g., 7 or 14 days), aspirate the culture medium.
-
Wash the cells twice with 1x PBS.
-
Add 100 µL of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Transfer 50 µL of the cell lysate from each well to a new 96-well plate.
-
Add 50 µL of pNPP substrate solution to each well containing the lysate.
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of 3 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Quantify the ALP activity by comparing the absorbance to a standard curve generated using known concentrations of p-nitrophenol. Normalize the results to total protein content or cell number.
3.1.2. Alizarin Red S (ARS) Staining for Mineralization
Alizarin Red S staining is the gold standard for visualizing and quantifying calcium deposition, a hallmark of late-stage osteoblast differentiation and matrix mineralization.[20][21] The anthraquinone derivative chelates with calcium ions to form a visible orange-red complex.[21][22]
Materials:
-
Osteoblasts cultured in 6-well or 24-well plates and maintained in osteogenic differentiation medium for 14-21 days.
-
1x PBS.
-
4% Paraformaldehyde (PFA) or 10% neutral buffered formalin for fixation.[20][22]
-
Alizarin Red S (ARS) staining solution (e.g., 2% w/v, pH adjusted to 4.1-4.3).[23]
-
Distilled water.
Procedure:
-
Aspirate the culture medium and gently wash the cells 2-3 times with 1x PBS.[22] Be careful not to dislodge the mineralized nodules.
-
Fix the cells by adding 4% PFA and incubating for 15-30 minutes at room temperature.[22]
-
Aspirate the fixative and wash the cells 2-3 times with distilled water.[20]
-
Add a sufficient volume of ARS staining solution to cover the cell monolayer and incubate for 5-20 minutes at room temperature.[22][23] Monitor staining progress under a microscope.
-
Aspirate the ARS solution and wash the wells 3-5 times with distilled water to remove excess stain.[20][23]
-
Add 1x PBS to the wells to prevent drying and visualize the stained mineralized nodules using a brightfield microscope.
-
For quantification (optional): After imaging, destain the wells by adding 10% cetylpyridinium chloride (CPC) and incubating with shaking for 20-30 minutes.[22] Measure the absorbance of the extracted stain at approximately 562 nm.
Integration into Scaffolds for Bone Tissue Engineering
The ultimate application of this compound in this field is its incorporation into biocompatible scaffolds to create a localized, controlled-release system that promotes bone regeneration. The degradation of such a scaffold would mimic the calcium-rich microenvironment of a bone remodeling compartment.[24]
Scaffold Material Selection and Fabrication
A variety of natural and synthetic polymers, as well as bioactive ceramics, can be used to fabricate scaffolds.[25] Materials like collagen, chitosan, polylactic acid (PLA), and calcium silicates are all viable options.[25][26][27] The choice of material will depend on the desired mechanical properties, degradation rate, and fabrication method.
Example Protocol: Fabrication of a this compound-Releasing Collagen-Based Scaffold
-
Prepare a collagen solution: Dissolve Type I collagen in a dilute acid (e.g., 0.01 M HCl) to a desired concentration (e.g., 1-2% w/v).
-
Incorporate this compound: Dissolve this compound in sterile deionized water and add it to the collagen solution. The concentration should be optimized based on in vitro dose-response studies.
-
Cross-linking: Initiate collagen fibrillogenesis by neutralizing the solution with a buffer (e.g., 10x PBS and 1 M NaOH) on ice.
-
Lyophilization: Pour the mixture into a mold of the desired shape and freeze-dry (lyophilize) it to create a porous scaffold structure.
-
Sterilization: Sterilize the final scaffold using methods such as ethylene oxide or gamma irradiation before cell seeding or implantation.
The release of calcium ions from the scaffold can then be characterized by immersing the scaffold in a simulated body fluid (SBF) and measuring the calcium concentration in the fluid over time using techniques like inductively coupled plasma mass spectrometry (ICP-MS).
Caption: Logical relationship of this compound in a bioactive scaffold.
Future Perspectives and Conclusion
The initial assessment presented in this guide strongly supports the investigation of this compound as a valuable component in bone tissue engineering strategies. Its superior bioavailability and the dual bioactive nature of its components offer a clear advantage over conventional calcium sources. The logical next steps involve a comprehensive in vivo evaluation using established animal models of bone defects (e.g., calvarial defects in mice or rats) to confirm the in vitro findings and assess the material's efficacy and safety in a physiological setting.[24]
Further research should also focus on optimizing the release kinetics of this compound from various scaffold materials to match the different stages of bone healing. By providing a sustained local supply of both calcium and glycine, this compound-releasing scaffolds have the potential to significantly enhance the recruitment, proliferation, and differentiation of osteoprogenitor cells, ultimately leading to more rapid and robust bone regeneration.
References
- Kampleitner, C., et al. (2018). Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts. J. Vis. Exp.
- Chang, W., et al. (n.d.). Osteoblast Extracellular Ca2+-Sensing Receptor Regulates Bone Development, Mineralization and Turnover. PubMed Central.
- Cyagen. (2025). How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation.
- Goldschmidt, V. (2020). Glycine: The Amino Acid That Builds Collagen, Muscles, And More. Save Our Bones.
- Valerio, D. G., et al. (n.d.). Calcium sensing receptor function supports osteoblast survival and acts as a co-factor in PTH anabolic actions in bone. NIH.
- Dalby, M. J., et al. (n.d.). A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro.
- de Paz-Lugo, P., et al. (n.d.). High glycine concentration increases collagen synthesis by articular chondrocytes in vitro: acute glycine deficiency could be an important cause of osteoarthritis. NIH.
- CollaVita. (2025). The Role of Glycine in Collagen Production.
- Pi, M., et al. (2005). Osteoblast calcium-sensing receptor has characteristics of ANF/7TM receptors. PubMed.
- Marini, F., et al. (2015). The calcium-sensing receptor in bone metabolism: from bench to bedside and back. PubMed.
- Edible Health. (n.d.). What is the Role of Glycine in Collagen?.
- CollagenX. (n.d.). The Benefits of Glycine: Amino Acid for Health & Wellness.
- Dvorak, M. M., et al. (2004). Involvement of calcium-sensing receptor in osteoblastic differentiation of mouse MC3T3-E1 cells. American Journal of Physiology-Endocrinology and Metabolism.
- Kra gleich, A., et al. (2022). Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts. MDPI.
- Bio-protocol. (n.d.). Alkaline phosphatase (ALP) activity assay.
- Creative Biolabs. (n.d.). Alkaline Phosphatase (ALP) Activity Analysis Protocol.
- IHC WORLD. (2024). Alizarin Red S Staining Protocol for Calcium.
- BosterBio. (n.d.). Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues.
- Halbig, M., et al. (2022). Combined Fluorescence-Based in Vitro Assay for the Simultaneous Detection of Cell Viability and Alkaline Phosphatase Activity during Osteogenic Differentiation of Osteoblast Precursor Cells. MDPI.
- Das, S., et al. (2021). An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems.
- ResearchGate. (2025). Synthesis of this compound and the Effects of Its Oral Administration on Biochemical Measures of Bone Metabolism in Mice and Rats.
- ResearchGate. (2016). Structural characterization of this compound, magnesium glycinate and zinc glycinate.
- EIN Presswire. (2025). This compound: Balancing Nutrition, Safety, and Sustainability in the Mineral Market.
- Ingredients Network. (n.d.). This compound is a highly bioavailable form of calcium.
- WBCIL. (2024). Calcium Bioavailability- The Key to Strong Bones and Overall Well-being.
- Ataman Kimya. (n.d.). This compound.
- Gomez-Florit, M., et al. (2017). Calcium-containing scaffolds induce bone regeneration by regulating mesenchymal stem cell differentiation and migration. PubMed.
- Researching. (2017). Structural characterization of this compound, magnesium glycinate and zinc glycinate.
- Google Patents. (n.d.). CN105439880A - Preparation method of this compound.
- Kim, H. D., et al. (n.d.). Biomimetic Scaffolds of Calcium-Based Materials for Bone Regeneration. NIH.
- Shijiazhuang Donghua Jinlong Chemical Co., LTD. (n.d.). This compound.
- Barradas, A. M., et al. (2012). The effect of calcium ion concentration on osteoblast viability, proliferation and differentiation in monolayer and 3D culture. PubMed.
- Lieberherr, M., et al. (1993). Effects of extracellular calcium on the proliferation and differentiation of porcine osteoblasts in vitro. PubMed.
- Patsnap. (n.d.). Preparation method of this compound.
- Semantic Scholar. (n.d.). Biomimetic Scaffolds of Calcium-Based Materials for Bone Regeneration.
- OUCI. (n.d.). Biomimetic Scaffolds of Calcium-Based Materials for Bone Regeneration.
- Hendrikx, S., et al. (2020). Sustained Calcium(II)-Release to Impart Bioactivity in Hybrid Glass Scaffolds for Bone Tissue Engineering. NIH.
- Santhosh, S., et al. (2020). Review on calcium- and magnesium-based silicates for bone tissue engineering applications. PubMed.
- Salgado, C. L., et al. (2023). Functional Scaffolds for Bone Tissue Regeneration: A Comprehensive Review of Materials, Methods, and Future Directions. MDPI.
- Sureshbabu, A., et al. (2019). Effect of calcium glucoheptonate on proliferation and osteogenesis of osteoblast-like cells in vitro. PubMed.
- Google Patents. (n.d.). CN106146328A - A kind of preparation method of calcium glycine chelate.
- WBCIL. (2024). Calcium Salts: A Strong Defense Against Osteoporosis & Bone.
- Kim, S. E., et al. (2024). Glycinamide Facilitates Nanocomplex Formation and Functions Synergistically with Bone Morphogenetic Protein 2 to Promote Osteoblast Differentiation In Vitro and Bone Regeneration in a Mouse Calvarial Defect Model. NIH.
- ResearchGate. (2025). The effect of calcium ion concentration on osteoblast viability, proliferation and differentiation in monolayer and 3D culture.
- Thakkar, P. N., et al. (n.d.). A Randomized Open-Label Clinical Study Comparing the Efficacy, Safety, and Bioavailability of Calcium Lysinate with Calcium Carbonate and Calcium Citrate Malate in Osteopenia Patients. NIH.
Sources
- 1. The effect of calcium ion concentration on osteoblast viability, proliferation and differentiation in monolayer and 3D culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of extracellular calcium on the proliferation and differentiation of porcine osteoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researching.cn [researching.cn]
- 5. Chemical Today Magazine - Connecting World Chemically [chemicaltoday.in]
- 6. Mintchem this compound is a highly bioavailable form of calcium Suppliers, Exporters | HEAVEN [heavenmaterials.com]
- 7. wbcil.com [wbcil.com]
- 8. saveourbones.com [saveourbones.com]
- 9. High glycine concentration increases collagen synthesis by articular chondrocytes in vitro: acute glycine deficiency could be an important cause of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. collavitacollagen.com [collavitacollagen.com]
- 11. ediblehealth.com [ediblehealth.com]
- 12. This compound – Shijiazhuang Donghua Jinlong Chemical Co., LTD. [glycine.com.cn]
- 13. Osteoblast Extracellular Ca2+-Sensing Receptor Regulates Bone Development, Mineralization and Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The calcium-sensing receptor in bone metabolism: from bench to bedside and back - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium sensing receptor function supports osteoblast survival and acts as a co-factor in PTH anabolic actions in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. drmillett.com [drmillett.com]
- 18. e-century.us [e-century.us]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 21. mdpi.com [mdpi.com]
- 22. oricellbio.com [oricellbio.com]
- 23. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 24. Calcium-containing scaffolds induce bone regeneration by regulating mesenchymal stem cell differentiation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Biomimetic Scaffolds of Calcium-Based Materials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [PDF] Biomimetic Scaffolds of Calcium-Based Materials for Bone Regeneration | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes & Protocols: Preparation and Use of Calcium Glycinate Solutions for Advanced Cell Culture
Abstract
Calcium (Ca²⁺) is a ubiquitous second messenger essential for a multitude of cellular functions, including signal transduction, proliferation, and cell adhesion[1][2][3]. Glycine, the simplest amino acid, is a fundamental component of proteins and plays roles in cellular metabolism and as an osmoprotectant[4][5]. Calcium glycinate, a chelated form of calcium, offers superior bioavailability and stability compared to inorganic calcium salts[6][7]. This application note provides a detailed, field-proven protocol for the preparation, sterilization, and application of this compound solutions in cell culture, ensuring experimental reproducibility and optimal cell health.
Introduction: The Rationale for this compound in Cell Culture
The precise regulation of extracellular calcium concentration is critical for in vitro cell culture. Healthy cells maintain a steep concentration gradient between the extracellular (millimolar) and intracellular (micromolar) environments[1][8]. This gradient drives calcium signaling events crucial for:
-
Cell Adhesion and Motility: Calcium modulates the function of cadherins and integrins, proteins vital for cell-matrix and cell-cell attachment[1][9].
-
Signal Transduction: Transient influxes of Ca²⁺ act as a second messenger, triggering signaling cascades that regulate gene expression, proliferation, and differentiation[3][10].
-
Enzyme Cofactor: Many enzymes and proteins require calcium ions for their activity[3].
While calcium chloride (CaCl₂) is commonly used, it readily dissociates, which can lead to issues with bioavailability and precipitation, particularly in phosphate-rich media[1]. This compound mitigates these challenges. In this chelate, a central calcium ion is bonded to the amino and carboxyl groups of two glycine molecules, forming a stable five-membered ring structure[11][12].
The advantages of using a chelated calcium source like this compound include:
-
Enhanced Stability & Solubility: The chelated structure improves stability and solubility in aqueous solutions, reducing the propensity for precipitation with phosphates or other media components[7].
-
Improved Bioavailability: The glycine chelate is thought to facilitate more efficient absorption and utilization by cells compared to free calcium ions[13].
-
Dual Nutritional Benefit: It provides both essential calcium and the non-essential amino acid glycine, which is a precursor for proteins, purines, and glutathione[4][14][15].
This guide provides a robust methodology for leveraging these benefits in your cell culture experiments.
Physicochemical Properties of this compound
A clear understanding of the reagent's properties is foundational to its successful application.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈CaN₂O₄ (anhydrous) C₄H₈N₂O₄Ca·H₂O (monohydrate) | [6][16][17] |
| Molecular Weight | 188.20 g/mol (anhydrous) ~206.21 g/mol (monohydrate) | [16][17] |
| Appearance | White to off-white crystalline powder | [6][7][16] |
| Solubility in Water | Soluble; ~4 g per 100 mL at room temperature. | [6][7] |
| pH (1% w/v Solution) | 10.0 - 11.5 | [16] |
| Structure | Chelated complex with two glycine molecules per calcium ion | [11][12] |
Note: Commercial this compound is often supplied as a monohydrate. Always verify the form and use the correct molecular weight for calculations.
Core Protocol: Preparation of 100 mM Sterile this compound Stock Solution
This protocol details the preparation of a concentrated, sterile stock solution that can be diluted into various cell culture media. The primary challenge is the inherent alkalinity of the dissolved salt, which must be neutralized for compatibility with physiological culture conditions.
Materials and Equipment
-
This compound, Monohydrate (C₄H₈N₂O₄Ca·H₂O), Cell Culture Grade (e.g., Thermo Scientific Chemicals, Cat. No. J63559 or equivalent)
-
Cell Culture Grade Water (e.g., Water for Injection - WFI, or 18 MΩ·cm ultrapure water)
-
Sterile 1 M Hydrochloric Acid (HCl), Cell Culture Grade
-
Sterile 50 mL conical tubes
-
Sterile serological pipettes
-
Calibrated pH meter with a micro-probe
-
Sterile 0.22 µm syringe filters (e.g., PVDF or PES membrane)
-
Sterile syringes
-
Analytical balance
-
Stir plate and sterile magnetic stir bar
Step-by-Step Methodology
-
Calculation: To prepare 50 mL of a 100 mM stock solution using this compound Monohydrate (MW = 206.21 g/mol ):
-
Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )
-
Mass (g) = 0.1 mol/L × 0.050 L × 206.21 g/mol = 1.031 g
-
Accurately weigh 1.031 g of this compound powder.
-
-
Dissolution:
-
In a sterile beaker or flask, add a sterile magnetic stir bar and ~40 mL of cell culture grade water.
-
Place the beaker on a stir plate and slowly add the weighed this compound powder while stirring.
-
Rationale: Adding the powder to the vortex of the stirring liquid prevents clumping and aids dissolution. This compound is soluble but may require several minutes to fully dissolve[6][7]. Gentle warming (to 37°C) can be used but is often unnecessary and should be avoided to prevent potential degradation of the amino acid component[18].
-
-
pH Adjustment (Critical Step):
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Aseptically measure the pH. It will be highly alkaline, likely >10.0[16].
-
Using a sterile pipette, add 1 M HCl dropwise while continuously stirring and monitoring the pH.
-
Titrate carefully to a final pH of 7.2 - 7.4.
-
Rationale: This neutralization is essential. Adding a highly alkaline solution directly to cell culture medium (buffered to pH ~7.4) would cause a rapid pH shift, stressing cells and likely causing the precipitation of calcium phosphate and other salts[1].
-
-
Final Volume Adjustment (QS):
-
Transfer the pH-adjusted solution to a 50 mL sterile conical tube or volumetric flask.
-
Rinse the original beaker with a small amount of cell culture grade water and add it to the final container to ensure complete transfer of the solute.
-
Bring the solution to a final volume of 50 mL with cell culture grade water. Mix thoroughly.
-
-
Sterilization:
-
Draw the final solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution directly into sterile, labeled cryovials or conical tubes for storage.
-
Rationale: Heat-labile solutions containing biological molecules like amino acids should be sterilized by filtration to prevent degradation[5][19]. Autoclaving is not recommended as it can promote chemical reactions and precipitation[20].
-
-
Storage and Stability:
-
Store the sterile 100 mM stock solution at 2-8°C.
-
For optimal performance, it is recommended to use the solution within 4-6 weeks of preparation. For longer-term storage, consider preparing smaller aliquots and freezing at -20°C, though a freeze-thaw stability study should be performed.
-
Workflow Diagram
Caption: Workflow for preparing sterile this compound stock solution.
Application in Cell Culture Media
Determining the Optimal Working Concentration
The ideal calcium concentration is highly dependent on the cell type and the basal medium used. Many common media already contain calcium, and the goal is often to supplement or precisely control its final concentration.
| Medium Type | Typical Calcium Concentration (mM) | Source(s) |
| DMEM (High Glucose) | 1.8 | [1] |
| DMEM/F-12 | 1.05 | [1][21] |
| RPMI-1640 | 0.42 | [1][21] |
| Ham's F-10 / F-12 | 0.30 | [1][21] |
| MCDB 131 | 1.60 | [1] |
| Keratinocyte Media (e.g., MCDB 153) | 0.03 (Low Calcium) | [1][21] |
Expert Insight: For experiments investigating the effect of calcium, it is best to start with a calcium-free basal medium (available from most suppliers) and add back this compound to the desired final concentration.
Protocol for Supplementing Media
Example: To supplement a 500 mL bottle of calcium-free DMEM to a final concentration of 1.8 mM using your 100 mM stock solution.
-
Calculation (C₁V₁ = C₂V₂):
-
C₁ = 100 mM (Stock concentration)
-
V₁ = ? (Volume of stock to add)
-
C₂ = 1.8 mM (Desired final concentration)
-
V₂ = 500 mL (Final volume of media)
-
V₁ = (C₂ × V₂) / C₁ = (1.8 mM × 500 mL) / 100 mM = 9.0 mL
-
-
Procedure:
-
Work in a certified biological safety cabinet using aseptic technique.
-
Warm the basal medium and other supplements to 37°C.
-
Using a sterile serological pipette, aseptically transfer 9.0 mL of the 100 mM sterile this compound stock solution to the 500 mL bottle of basal medium.
-
Add other supplements as required (e.g., L-glutamine, serum, antibiotics).
-
Mix the final medium gently by inversion. Avoid vigorous shaking to prevent protein denaturation.
-
The supplemented medium is now ready for use.
-
Quality Control and Troubleshooting
A self-validating protocol incorporates checkpoints to ensure quality and consistency.
Quality Control Measures
-
Sterility Check: Before use, incubate a small aliquot (e.g., 100 µL) of the final stock solution in 5 mL of sterile Tryptic Soy Broth for 48 hours at 37°C. Any turbidity indicates contamination.
-
pH Verification: After preparing the final supplemented medium, check its pH to ensure it remains within the optimal range (typically 7.2-7.4).
-
Visual Inspection: Visually inspect the stock solution and the final medium for any signs of precipitation or crystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Powder fails to dissolve completely | Insufficient solvent volume; low-quality water. | Ensure correct volume of high-purity water is used. Gentle warming (37°C) with continuous stirring can be applied. |
| Precipitate forms in final medium | Incorrect pH of stock solution; high concentration of phosphate in medium. | Verify stock solution pH is 7.2-7.4. Add the calcium solution slowly while stirring. Add calcium before adding serum. |
| Cell growth is inhibited or toxic | Incorrect final concentration; contamination of stock; significant pH shift. | Double-check all calculations. Perform a sterility test on the stock. Verify the final pH of the supplemented medium. |
| Filter clogs during sterilization | Undissolved particulates; solution not fully dissolved. | Ensure the solution is completely clear before attempting filtration. A pre-filter may be used if issues persist. |
References
- Ataman Kimya. (n.d.). This compound.
- Fengchen Group Co., Ltd. (n.d.). This compound BP EP USP CAS 35947-07-0.
- World Scientific. (2016). Structural characterization of this compound, magnesium glycinate and zinc glycinate. Journal of Innovative Optical Health Sciences.
- ResearchGate. (n.d.). The structure of chelated metal glycinate.
- PubMed. (1978). A calcium requirement for movement of cultured cells.
- ResearchGate. (2016). How much concentration of calcium to add in cell line???.
- PubMed Central. (2018). The role of glycine in regulated cell death.
- ResearchGate. (2017). Ca+ in cell culture media.
- ResearchGate. (n.d.). The effects of glycine on E. coli cell growth (A) and extracellular....
- ResearchGate. (2021). How do you vary calcium concentration in culture media?.
- PubMed. (1976). Evidence for genetic control of glycine uptake in cultured cells, regulated by the amino acid concentration of the growth medium.
- PubMed Central. (2012). Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation.
- Patsnap. (n.d.). Preparation method of this compound.
- WBCIL. (n.d.). Calcium Bisglycinate.
- Wikipedia. (n.d.). Glycine.
- BMG LABTECH. (2020). Calcium assays: at the centre of biology.
- ibidi GmbH. (2023). How to Use Calcium Imaging for Investigating Cell Signaling.
- Wikipedia. (n.d.). Calcium in biology.
- HiMedia Laboratories. (2016). Glycine, Cell Culture Tested.
- ResearchGate. (2018). Filter sterilization of calcium chloride and magnesium chloride?.
- PubMed. (2001). Effect of glycine on the cell yield and growth rate of Escherichia coli.
- Google Patents. (n.d.). CN105439880A - Preparation method of this compound.
- Corning Incorporated. (n.d.). CELL CULTURE BASICS Handbook.
- Google Patents. (n.d.). CN106146328A - A kind of preparation method of calcium glycine chelate.
- National Institutes of Health (NIH). (2020). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems.
- Lab Associates. (2021). 4 methods of sterilization used in plant tissue culture.
- ResearchGate. (n.d.). Structural characterization of this compound, magnesium glycinate and zinc glycinate.
- PubMed Central. (2019). Vitamins in cell culture media: Stability and stabilization strategies.
- ResearchGate. (n.d.). Calcium Binding to Amino Acids and Small Glycine Peptides in Aqueous Solution: Toward Peptide Design for Better Calcium Bioavailability.
Sources
- 1. Calcium in Cell Culture [sigmaaldrich.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Calcium in biology - Wikipedia [en.wikipedia.org]
- 4. Glycine - Wikipedia [en.wikipedia.org]
- 5. himedialabs.com [himedialabs.com]
- 6. This compound BP EP USP CAS 35947-07-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. This compound – Shijiazhuang Donghua Jinlong Chemical Co., LTD. [glycine.com.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A calcium requirement for movement of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ibidi.com [ibidi.com]
- 11. worldscientific.com [worldscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 35947-07-0 [chemicalbook.com]
- 14. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 16. parasint.com [parasint.com]
- 17. wbcil.com [wbcil.com]
- 18. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. plantcelltechnology.com [plantcelltechnology.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Note & Protocol: Utilizing Calcium Glycinate for Enhanced Stability and Bioavailability in Serum-Free Cell Culture Media
Executive Summary: The Challenge of Calcium in Serum-Free Systems
Calcium (Ca²⁺) is a ubiquitous and essential second messenger, fundamentally involved in a vast array of cellular processes, including proliferation, adhesion, signal transduction, and differentiation.[1][2][3] In traditional cell culture, serum provides a rich, buffered source of calcium and binding proteins like albumin that maintain its solubility and availability. However, the move towards chemically defined, serum-free media (SFM) for improved reproducibility and regulatory compliance has unmasked a significant challenge: maintaining calcium homeostasis.[4][5]
The most common source, calcium chloride (CaCl₂), is highly soluble in water but is prone to precipitation in complex media environments rich in phosphate and carbonate ions, leading to altered media composition and reduced calcium bioavailability.[4][6][7][8] This application note presents a detailed guide to the use of calcium glycinate—a chelated calcium salt—as a superior alternative for formulating stable, high-performance serum-free media. We provide the scientific rationale, detailed protocols for preparation and use, and troubleshooting guidance for researchers, scientists, and drug development professionals seeking to enhance the reliability and validity of their in vitro systems.
The Biochemical Advantage: Why this compound?
The superior performance of this compound stems from its chemical structure. It is a chelate where a central calcium ion is bonded to the amino and carboxyl groups of two glycine molecules.[9] This structure confers several critical advantages over inorganic salts like CaCl₂.
-
Enhanced Solubility and Stability : The chelation of calcium by glycine significantly reduces the free Ca²⁺ available to react with phosphate and bicarbonate ions in the medium, thereby preventing the formation of insoluble calcium phosphate and calcium carbonate precipitates.[6][7][10] This is particularly critical in serum-free formulations where protein buffering capacity is absent.[4]
-
Increased Bioavailability : The glycine chelate can facilitate the transport of calcium across the cell membrane, leading to more efficient uptake. This ensures a stable and readily available extracellular calcium pool, which is crucial for maintaining the large concentration gradient necessary for cellular signaling.[4][11]
-
Reduced Cytotoxicity : By preventing localized spikes in free ionic calcium and maintaining a more stable ionic environment, this compound minimizes the risk of cytotoxicity associated with calcium influx through damaged cell membranes—a common concern in serum-free cultures which lack the protective effects of serum.[4]
Caption: Chelation of Calcium by two Glycine molecules.
Experimental Protocols
This section provides a self-validating protocol for the preparation and use of this compound in serum-free media. Adherence to these steps ensures stability and consistency.
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound (Molecular Weight: e.g., 212.18 g/mol for monohydrate; verify with your supplier)
-
Cell Culture Grade Water (e.g., WFI or equivalent)
-
Sterile 50 mL or 100 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile storage bottles
Methodology:
-
Calculation: To prepare 50 mL of a 100 mM (0.1 M) stock solution:
-
Grams needed = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Grams needed = 0.1 mol/L × 0.050 L × 212.18 g/mol = 1.061 g
-
-
Dissolution:
-
Aseptically weigh 1.061 g of this compound powder.
-
Transfer the powder to a sterile 50 mL conical tube.
-
Add approximately 40 mL of cell culture grade water.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless. Gentle warming to 37°C can aid dissolution if necessary.
-
-
Volume Adjustment:
-
Once fully dissolved, bring the final volume to 50 mL with cell culture grade water.
-
-
Sterilization:
-
Quality Control & Storage:
-
Label the bottle clearly: "100 mM this compound, Sterile-Filtered, [Date]".
-
Visually inspect for any particulates.
-
Store the stock solution at 2-8°C for up to 6 months.
-
Protocol 2: Supplementing Serum-Free Basal Media
Objective: To supplement a basal medium (e.g., DMEM/F-12) to a final concentration of 1.5 mM Calcium.
Methodology:
-
Calculation: Use the C₁V₁ = C₂V₂ formula.
-
C₁ = Concentration of stock solution = 100 mM
-
V₁ = Volume of stock solution to add = ?
-
C₂ = Desired final concentration = 1.5 mM
-
V₂ = Final volume of media = 500 mL
-
V₁ = (C₂ × V₂) / C₁ = (1.5 mM × 500 mL) / 100 mM = 7.5 mL
-
-
Supplementation Workflow:
-
Warm the basal serum-free medium and all other supplements (e.g., L-glutamine, growth factors) to their working temperature (typically 37°C).
-
Aseptically add all other required supplements to the basal medium first.
-
Crucially, add the calculated volume (7.5 mL) of the 100 mM this compound stock solution as the final component. Gently swirl the medium to mix thoroughly.
-
This order of addition minimizes the risk of localized high concentrations of calcium interacting with phosphates before they are fully diluted.[6][7]
-
-
Final Quality Control:
-
Check the pH of the final prepared medium to ensure it is within the desired physiological range (typically 7.2-7.4).
-
Visually inspect the final medium for any signs of precipitation or turbidity before use.[6]
-
Caption: Workflow for preparing and using this compound.
Comparative Analysis: this compound vs. Calcium Chloride
The choice of calcium salt has a profound impact on the stability and performance of serum-free media. The following table summarizes the key differences.
| Feature | This compound | Calcium Chloride (CaCl₂) | Rationale & References |
| Solubility in Media | High and stable | High in water, but prone to precipitation in phosphate/bicarbonate-buffered media. | The chelated structure of this compound prevents interaction with precipitating ions common in cell culture media.[4][6][7][8] |
| Precipitation Risk | Very Low | High | CaCl₂ readily dissociates, leaving free Ca²⁺ to form insoluble salts like Ca₃(PO₄)₂ and CaCO₃, especially with pH shifts.[10][12][13] |
| Bioavailability | High | Variable | Glycine may facilitate cellular uptake. More importantly, stability in solution ensures a consistent supply of available calcium.[11] |
| Cytotoxicity Potential | Low | Moderate | Less risk of osmotic stress or damage from rapid calcium influx due to more controlled ion availability.[4] |
| Handling | Requires preparation of a stock solution from powder. | Often available as a pre-made, certified stock solution. | CaCl₂ is a simpler starting material, but this compound's superior performance justifies the in-house preparation.[14][15] |
Impact on Critical Cellular Functions
A stable and bioavailable source of calcium is paramount for generating reliable and physiologically relevant in vitro data.
-
Cell Adhesion & Morphology : Cell-cell adhesion is heavily dependent on cadherins, a family of Ca²⁺-dependent adhesion molecules.[16] A consistent level of extracellular calcium, as provided by this compound, is essential for the proper function of these proteins and the establishment of strong intercellular junctions and tissue-like morphology.[17]
-
Signal Transduction : Many signaling pathways are initiated by the influx of extracellular calcium or the release of calcium from intracellular stores like the endoplasmic reticulum.[18][19][20] These calcium signals regulate everything from gene expression to apoptosis.[21][22] Unstable calcium levels due to precipitation can lead to inconsistent signaling responses and experimental artifacts.
-
Cell Proliferation : The progression through the cell cycle is regulated at several checkpoints by calcium-dependent signaling events.[1][2] Growth factors often trigger oscillations in intracellular calcium that are necessary to drive cells from a quiescent state (G₀) into the cell cycle and through the G₁/S transition.[2]
Caption: Simplified Calcium Signaling Pathway to Proliferation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Fine precipitate or turbidity observed in media after adding this compound. | 1. Incorrect order of addition. 2. Stock solution was autoclaved. 3. Basal media pH is too high (>7.6).[13] 4. Temperature shock.[6][7] | 1. Remake the media, ensuring this compound is the last supplement added. 2. Always sterile-filter the stock solution. 3. Check and adjust the pH of the basal media before supplementation. 4. Ensure all components are at the same temperature before mixing. |
| Suboptimal cell attachment or growth. | 1. The final calcium concentration is not optimal for the specific cell line. 2. Other media components are limiting. | 1. Perform a titration experiment. Test a range of final calcium concentrations (e.g., 0.5 mM, 1.0 mM, 1.5 mM, 2.0 mM) to determine the optimal level for your cells.[4][23] 2. Ensure the basal medium formulation is appropriate for your cell type in serum-free conditions. |
| Media pH shifts out of range after supplementation. | The addition of the this compound solution, while minor, slightly altered the final pH. | This is uncommon with the small volumes used, but if it occurs, perform a final pH check and adjust with sterile, dilute HCl or NaOH as needed before use. |
Conclusion
The transition to serum-free media necessitates a re-evaluation of fundamental components, with calcium being a prime example. This compound offers a scientifically robust solution to the persistent problems of precipitation and bioavailability that plague the use of inorganic calcium salts. Its chelated structure ensures a stable, soluble, and bioavailable source of calcium, thereby enhancing the consistency and physiological relevance of cell culture experiments. By adopting the protocols outlined in this guide, researchers can significantly improve the quality and reliability of their serum-free culture systems, leading to more accurate and reproducible results in basic research and biopharmaceutical development.
References
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
- Luoyang FuDau Biotechnology Co., Ltd. (2022, August 31).
- Ko, K. S., Arora, P. D., & McCulloch, C. A. (2001). Cell-cell adhesion in human fibroblasts requires calcium signaling. Journal of Cell Science, 114(Pt 6), 1155–1167. [Link]
- Takeichi, M. (1993). [Calcium and cellular adhesion mechanism--involvement of intracellular calcium to cell adhesion]. Nihon Rinsho. Japanese Journal of Clinical Medicine, 51(10), 2631–2636. [Link]
- Lock, J. T., & Parker, I. (2014). Imaging Local Ca2+ Signals in Cultured Mammalian Cells. Journal of Visualized Experiments, (91), 51835. [Link]
- ResearchGate. (2017, November 20).
- Azimi, I., Beilby, H., & Monteith, G. R. (2013). Calcium signaling and cell proliferation. Biochimica et Biophysica Acta, 1833(7), 1603–1610. [Link]
- Miao, Y. L., & Williams, C. J. (2012). Calcium signaling in mammalian egg activation and embryo development: Influence of subcellular localization. Molecular Reproduction and Development, 79(11), 743–756. [Link]
- MDPI.
- ResearchGate. (2015, March 7).
- Reddit. (2022, December 28). Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong??. [Link]
- Machaca, K. (2010). Ca2+ Signaling During Mammalian Fertilization: Requirements, Players, and Adaptations. Cold Spring Harbor Perspectives in Biology, 2(6), a002519. [Link]
- Berridge, M. J. (1995).
- Sun, S., Zhang, S., & Wang, L. (2016). Structural characterization of this compound, magnesium glycinate and zinc glycinate. Journal of Molecular Structure, 1128, 479-485. [Link]
- Wakai, T., & Fissore, R. A. (2013). Ca2+ Signaling and Homeostasis in Mammalian Oocytes and Eggs. International Review of Cell and Molecular Biology, 304, 89–168. [Link]
- Wikipedia. Calcium in biology. [Link]
- Google Patents. (CN105439880A).
- Open Access Journals. serum-free-media-standardizing-cell-culture-systems.pdf. [Link]
- Roots, Shoots & Fruits Ltd. Glycine Chelated Calcium Compared With Calcium Chloride Fertilizer On Fruit Health. [Link]
- ten Ham, C. F. M., et al. (2025). Comparison of culture media supplements identifies serum components in self-reported serum-free preparations. Cell & Gene Therapy Insights, 11(8), e1234. [Link]
- Addgene. Making Calcium Competent Cells. [Link]
- Brennan, J. K., Mansky, J., Roberts, G., & Lichtman, M. A. (1975). Improved methods for reducing calcium and magnesium concentrations in tissue culture medium: application to studies of lymphoblast proliferation in vitro. In Vitro, 11(6), 354–360. [Link]
- ResearchGate.
- Drop, L. J., & Cullen, D. J. (1980). Comparative effects of calcium chloride and calcium gluceptate. British Journal of Anaesthesia, 52(5), 501–505. [Link]
- iGEM. (2017, February 27). Making Calcium Competent Cells protocol. [Link]
- Academic Life in Emergency Medicine. (2013, July 2). Mythbuster: Calcium Gluconate Raises Serum Calcium as Quickly as Calcium Chloride. [Link]
Sources
- 1. Calcium signaling and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium signalling and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium in biology - Wikipedia [en.wikipedia.org]
- 4. Calcium in Cell Culture [sigmaaldrich.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rd2.co.nz [rd2.co.nz]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. mcb.berkeley.edu [mcb.berkeley.edu]
- 15. static.igem.org [static.igem.org]
- 16. researchgate.net [researchgate.net]
- 17. Cell-cell adhesion in human fibroblasts requires calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: Imaging Local Ca2+ Signals in Cultured Mammalian Cells [jove.com]
- 19. Calcium signaling in mammalian egg activation and embryo development: Influence of subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Ca2+ Signaling During Mammalian Fertilization: Requirements, Players, and Adaptations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ca2+ Signaling and Homeostasis in Mammalian Oocytes and Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing Calcium Glycinate for the Precise Study of Calcium Signaling Pathways
Introduction: The Ubiquity and Complexity of Calcium Signaling
Calcium (Ca²⁺) is arguably the most versatile and universal second messenger in cellular biology, orchestrating a vast array of physiological processes.[1][2][3] From muscle contraction and neurotransmitter release to gene transcription and apoptosis, the precise spatial and temporal control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is paramount.[3][4][5] In resting cells, cytosolic Ca²⁺ is maintained at a very low concentration (around 100 nM), which is several orders of magnitude lower than the extracellular environment (1-2 mM).[2] This steep electrochemical gradient is the driving force behind Ca²⁺ signaling. Cellular stimulation triggers the opening of ion channels on the plasma membrane or the endoplasmic reticulum (ER), leading to a rapid but transient influx of Ca²⁺ into the cytosol, creating the signals that drive cellular responses.[2][4]
Studying these intricate pathways requires tools that can reliably and gently modulate Ca²⁺ levels without inducing cellular stress that could confound experimental results. While inorganic salts like calcium chloride (CaCl₂) are commonly used, their high reactivity and potential for causing irritation or precipitation in complex biological buffers can be problematic.[6][7] Calcium glycinate, a chelated form of calcium bound to the amino acid glycine, emerges as a superior alternative for many cell-based assays due to its enhanced stability, solubility, and biocompatibility.[8]
This guide provides a comprehensive overview and detailed protocols for leveraging the unique properties of this compound to investigate Ca²⁺ signaling pathways in vitro.
Section 1: The this compound Advantage in Cellular Assays
This compound is a chelate where a calcium ion is bonded to two molecules of glycine, the smallest amino acid.[9] This structure confers several key advantages for its application in sensitive biological systems.
1.1. Enhanced Solubility and Stability: Unlike inorganic calcium salts, which can precipitate in phosphate- or carbonate-rich culture media, this compound exhibits excellent solubility and stability across a range of physiological pH values. This ensures a consistent and predictable concentration of bioavailable Ca²⁺ in the extracellular environment throughout the experiment, preventing artifacts from salt precipitation.
1.2. Increased Bioavailability and Reduced Cytotoxicity: The chelated structure facilitates higher bioavailability.[10] While the primary application in signaling studies involves its role as an extracellular source, its gentle nature is a key benefit. Compared to calcium chloride, which can be harsh on cell membranes, this compound is significantly less irritating, minimizing non-specific cellular stress and improving the viability of cell cultures during prolonged experiments.[6][11]
1.3. Causality in Experimental Design: Why Choose this compound? The choice of a calcium source is a critical experimental parameter. When the goal is to study receptor-mediated or store-operated calcium entry (SOCE), the experiment is not about indiscriminately flooding the cell with calcium, as one would with a calcium ionophore like ionomycin.[12][13] Instead, the objective is to provide a controlled, extracellular reservoir of Ca²⁺ that can enter the cell only when the native, physiological channels are opened by a specific stimulus. This compound's stability and biocompatibility ensure that the observed Ca²⁺ influx is a direct result of the specific pathway being investigated, not a secondary effect of chemical stress or buffer instability.
Comparative Analysis of Calcium Sources
| Feature | This compound | Calcium Chloride (CaCl₂) | Calcium Ionophores (e.g., Ionomycin) |
| Chemical Form | Chelate (Ca(C₂H₄NO₂)₂) | Inorganic Salt | Lipid-soluble molecule that transports Ca²⁺ |
| Solubility | High, stable in buffers | Moderate, prone to precipitation | Soluble in organic solvents (e.g., DMSO) |
| Mechanism | Increases extracellular [Ca²⁺] gradient | Increases extracellular [Ca²⁺] gradient | Directly inserts into membranes, creating pores for Ca²⁺ influx[14] |
| Specificity | Non-specific source, requires channel opening | Non-specific source, requires channel opening | Bypasses physiological channels, non-specific influx[13] |
| Cytotoxicity | Low | Moderate, can be irritating[6] | High, used as a positive control for maximal response |
| Primary Use Case | Studying physiological Ca²⁺ influx pathways | General purpose extracellular Ca²⁺ source | Positive control, bypassing upstream signaling |
Section 2: Core Experimental Protocols
The following protocols provide a framework for using this compound to study Ca²⁺ signaling. They are designed as self-validating systems, incorporating essential controls to ensure data integrity.
Protocol 2.1: Preparation of this compound Stock Solution
Rationale: A sterile, high-concentration stock solution is essential for accurate and repeatable dosing in cell culture experiments. Using a buffered, isotonic solution for the stock minimizes osmotic shock to the cells upon application.
Materials:
-
This compound powder (high purity)
-
HEPES-Buffered Saline (HBS): 20 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 10 mM Glucose. Adjust to pH 7.4.
-
Sterile, nuclease-free water
-
0.22 µm sterile syringe filter
Procedure:
-
Calculation: Determine the amount of this compound powder needed to create a 1 M stock solution (Molecular Weight: ~188.2 g/mol ).
-
Dissolution: Weigh the powder and dissolve it in a slightly less than the final volume of HBS. Gentle warming (37°C) and vortexing can aid dissolution.
-
pH Adjustment: Once fully dissolved, check the pH and adjust to 7.4 if necessary using 1 M NaOH or 1 M HCl.
-
Final Volume: Bring the solution to the final desired volume with HBS.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Diagram: General Calcium Signaling Cascade
The following diagram illustrates a typical G-protein coupled receptor (GPCR) pathway that this compound can be used to study, specifically by providing the extracellular Ca²⁺ for influx through store-operated channels.
Caption: A GPCR-activated calcium signaling pathway.
Protocol 2.2: Inducing and Measuring Ca²⁺ Influx in Adherent Cells
Rationale: This protocol uses a fluorescent Ca²⁺ indicator to visualize and quantify changes in [Ca²⁺]i in response to a specific stimulus. This compound is used to provide the extracellular Ca²⁺ source required for sustained signaling and store refilling. The workflow is designed to establish a stable baseline before introducing variables, a hallmark of a self-validating system.
Materials:
-
Adherent cells cultured on glass-bottom 96-well plates or coverslips.
-
Fluo-4 AM or Fura-2 AM calcium indicator dye (and Pluronic F-127 if needed).
-
Anhydrous DMSO.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound stock solution (from Protocol 2.1).
-
Agonist/Stimulus of interest (e.g., ATP, carbachol to activate GPCRs).
-
Positive Control: Ionomycin (e.g., 1-5 µM final concentration).
-
Negative Control: EGTA (e.g., 5 mM final concentration).
-
Fluorescence microscope or plate reader capable of kinetic reads.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density 24-48 hours prior to the experiment to achieve a 70-90% confluent monolayer.
-
Dye Loading:
-
Prepare a 2-5 µM working solution of Fluo-4 AM in Assay Buffer. (Note: Optimal concentration should be determined empirically for your cell type[15]).
-
Remove culture medium from cells and wash once with Assay Buffer.
-
Add the dye-loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Wash and De-esterification:
-
Gently wash the cells twice with Assay Buffer to remove extracellular dye.
-
Add fresh Assay Buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester.
-
-
Baseline Measurement:
-
Place the plate/coverslip into the fluorescence reader/microscope.
-
Begin kinetic measurement of fluorescence intensity (For Fluo-4: Ex/Em ~494/516 nm; For Fura-2: ratiometric imaging at 340/380 nm excitation).
-
Record a stable baseline for 2-5 minutes.
-
-
Stimulation and Data Acquisition:
-
Step 5a (Agonist Addition): Add the specific agonist to induce Ca²⁺ release from internal stores. Observe the initial transient spike in fluorescence.
-
Step 5b (this compound Addition): After the initial transient, add this compound to the Assay Buffer to a final concentration of 1-5 mM. This will provide the extracellular Ca²⁺ for store-operated influx, resulting in a sustained or secondary rise in fluorescence.
-
Continue recording for 10-20 minutes to capture the full dynamic response.
-
-
Controls:
-
Positive Control: In a separate well, after establishing a baseline, add ionomycin to induce maximal Ca²⁺ influx and determine the maximum fluorescence (F_max).
-
Negative Control: In another well, chelate all extracellular calcium by adding EGTA before the agonist. This should abolish any signal dependent on Ca²⁺ influx.
-
Diagram: Experimental Workflow for Measuring Ca²⁺ Influx
Caption: Step-by-step workflow for a cell-based calcium influx assay.
Section 3: Data Analysis and Interpretation
The primary output of this assay is a kinetic trace of fluorescence intensity over time.
-
For non-ratiometric dyes (e.g., Fluo-4): Data is typically normalized to the initial baseline fluorescence (F₀). The change in fluorescence is expressed as ΔF/F₀ = (F - F₀) / F₀. This normalization accounts for variations in cell number and dye loading between wells.
-
For ratiometric dyes (e.g., Fura-2): The ratio of fluorescence emission at two excitation wavelengths (e.g., 340nm/380nm) is calculated. This ratio is directly proportional to the [Ca²⁺]i and is less susceptible to artifacts like dye bleaching or changes in focal plane.[1]
Interpreting the Results:
-
Phase 1 (Agonist Addition): A sharp, transient peak represents Ca²⁺ release from intracellular stores (the ER).
-
Phase 2 (this compound Addition): A slower, sustained increase or plateau in the signal indicates Ca²⁺ influx from the extracellular medium through newly opened plasma membrane channels (e.g., SOCs). The amplitude and duration of this phase are dependent on the extracellular Ca²⁺ provided by this compound.
By comparing the response in the presence and absence of extracellular this compound, researchers can definitively dissect the contributions of intracellular release versus extracellular influx to the overall Ca²⁺ signal.
References
- Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry.
- Clapham, D. E. (2007). Calcium signaling. Cell.
- Bootman, M. D., & Berridge, M. J. (1995). The elemental principles of calcium signaling. Cell.
- Giacomello, M., Drago, I., Pizzo, P., & Pozzan, T. (2010). Methods to measure [Ca2+]i in adherent cells. Methods in Molecular Biology.
- BioTechniques. (1999). Rapid Measurements of Intracellular Calcium Using a Fluorescence Plate Reader. BioTechniques.
- Roderick, H. L., & Cook, S. J. (2008). Ca2+ signalling checkpoints in cancer: remodelling Ca2+ for cancer cell proliferation and survival. Nature Reviews Cancer.
- Berridge, M. J., Lipp, P., & Bootman, M. D. (2000). The versatility and universality of calcium signalling. Nature Reviews Molecular Cell Biology.
- Parekh, A. B., & Putney, J. W. Jr. (2005). Store-operated calcium channels. Physiological Reviews.
- Ataman Kimya. (n.d.). This compound.
- Berridge, M. J. (1993). Inositol trisphosphate and calcium signalling. Nature.
- Carafoli, E., & Krebs, J. (2016). Why Calcium? How Calcium Became the Best Communicator. Journal of Biological Chemistry.
- Islam, M. S. (Ed.). (2020). Calcium Signaling. Springer Netherlands.
- Orrenius, S., Zhivotovsky, B., & Nicotera, P. (2003). Regulation of cell death: the calcium-apoptosis link. Nature Reviews Molecular Cell Biology.
- Pozzan, T., Rizzuto, R., Volpe, P., & Meldolesi, J. (1994). Molecular and cellular physiology of intracellular calcium stores. Physiological Reviews.
- Yin, L. H., et al. (2016). Structural characterization of this compound, magnesium glycinate and zinc glycinate. Journal of the Chinese Chemical Society.
- Roots, Shoots & Fruits. (n.d.). Glycine Chelated Calcium Compared With Calcium Chloride Fertilizer On Fruit Health.
- Creative Diagnostics. (n.d.). Calcium Signaling Pathway.
- University of Chicago. (n.d.). CALCIUM FLUX PROTOCOL.
- Martin, C. G., et al. (2021). Why is calcium gluconate preferred over calcium chloride for treating hypocalcemia? American Journal of Health-System Pharmacy.
- Wilson, H. A., et al. (1987). Comparison of Calcium Ionophore and Receptor-Activated Inositol Phosphate Formation in Primary Glial Cell Cultures. Journal of Neurochemistry.
- Google Patents. (n.d.). CN111663151A - Process for preparing high-purity this compound by electrochemical-complexation reaction technology.
- ResearchGate. (2016). Protocol for Calcium ion influx in adherent human cell line by flowcytometry?
- Tepel, M., et al. (1997). Mechanism of action of calcium ionophores on intact cells. Biochemical Pharmacology.
- Ebner, K., et al. (2022). Effect of calcium ionophore (A23187) on embryo development and its safety in PGT cycles. Frontiers in Endocrinology.
- Google Patents. (n.d.). CN102675200A - Preparation method of this compound.
- Belachew, S., et al. (2000). Glycine triggers an intracellular calcium influx in oligodendrocyte progenitor cells which is mediated by the activation of both the ionotropic glycine receptor and Na+-dependent transporters. European Journal of Neuroscience.
- Bazargani, N., & Attwell, D. (2016). Astrocyte calcium signaling: the third wave. Nature Neuroscience.
- Moreno-Domínguez, D., et al. (2020). GPCR and voltage-gated calcium channels (VGCC) signaling complexes. International Journal of Molecular Sciences.
- Google Patents. (n.d.). CN106146328A - A kind of preparation method of calcium glycine chelate.
- Shi, Q., et al. (2022). Proton-sensing ion channels, GPCRs and calcium signaling regulated by them: implications for cancer. Frontiers in Cell and Developmental Biology.
- Kirchhoff, F., & Kettenmann, H. (1992). Glycine Receptor Activation Impairs ATP-Induced Calcium Transients in Cultured Cortical Astrocytes. Neuroscience Letters.
- Verkhratsky, A., & Kettenmann, H. (1996). Calcium signalling in glial cells. Trends in Neurosciences.
- Coté, C. J., et al. (1987). Calcium chloride versus calcium gluconate: comparison of ionization and cardiovascular effects in children and dogs. Anesthesiology.
- Verkhratsky, A., & Petersen, O. H. (2002). The endoplasmic reticulum as an integrating signalling organelle. Cell Calcium.
- University of Wisconsin Hospitals and Clinics Authority. (2019). Calcium Chloride vs Calcium Gluconate.
- Singh, V., et al. (2020). GPCR mediated control of calcium dynamics: A systems perspective. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.
- Wnorowski, A., et al. (2021). The Role of G Protein-Coupled Receptors (GPCRs) and Calcium Signaling in Schizophrenia. Focus on GPCRs Activated by Neurotransmitters and Chemokines. International Journal of Molecular Sciences.
- Rattanapanone, N., et al. (2018). Efficient Comparison of Calcium Chloride and Calcium Gluconate Immersions on Quality Maintenance and Bioactive Compounds of Ready-to-cook Baby Corns. Chiang Mai University Journal of Natural Sciences.
- Rosado, J. A., & Sage, S. O. (2000). The role of the endoplasmic reticulum in the initiation of store-mediated calcium entry. Trends in Pharmacological Sciences.
- ResearchGate. (2023). Calcium Binding to Amino Acids and Small Glycine Peptides in Aqueous Solution: Toward Peptide Design for Better Calcium Bioavailability.
Sources
- 1. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium signaling - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Fundamentals of Cellular Calcium Signaling: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Interplay between Ca2+ Signaling Pathways and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. cmcedmasters.com [cmcedmasters.com]
- 8. This compound | 35947-07-0 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. rd2.co.nz [rd2.co.nz]
- 11. doi.nrct.go.th [doi.nrct.go.th]
- 12. Comparison of calcium ionophore and receptor-activated inositol phosphate formation in primary glial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of calcium ionophores on intact cells: ionophore-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Effect of calcium ionophore (A23187) on embryo development and its safety in PGT cycles [frontiersin.org]
- 15. bu.edu [bu.edu]
Application Note: A Comprehensive Guide to the Analysis of Calcium Glycinate by High-Performance Liquid Chromatography and Orthogonal Validation
Abstract
Calcium glycinate, a chelate of calcium with the amino acid glycine, is a highly bioavailable nutritional supplement used in pharmaceutical and nutraceutical industries.[1][2][3] Accurate quantification of both the calcium and glycine moieties is critical for quality control, ensuring product efficacy and safety. The analysis of this compound presents a unique challenge due to the disparate nature of its components: a metal cation and a small, highly polar amino acid that lacks a strong UV chromophore.[4][5][6] This guide presents a robust analytical strategy employing two distinct, validated methods. For the glycine moiety, a modern High-Performance Liquid Chromatography (HPLC) method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD) is detailed. This approach circumvents the need for chemical derivatization, offering a direct, reliable, and efficient analysis.[7][8][9] For the calcium moiety, a classic and highly precise complexometric titration with EDTA is provided as an orthogonal method for verification. This dual-pronged strategy ensures a comprehensive and trustworthy characterization of this compound.
The Analytical Strategy: A Dichotomy of Analysis
The accurate assessment of this compound requires a bifurcated approach. The organic ligand (glycine) is ideally suited for chromatographic separation, while the metal cation (calcium) is most reliably quantified by classical inorganic techniques. The rationale for method selection is paramount for developing a self-validating and robust protocol.
Strategy for the Glycine Moiety: Overcoming Analytical Hurdles
Glycine's high polarity and lack of a UV-absorbing chromophore make it a challenging analyte for traditional reversed-phase HPLC with UV detection.[4][10]
-
Chromatographic Mode Selection: Standard reversed-phase (e.g., C18) columns offer poor retention for polar compounds like glycine, which elute at or near the void volume.[4] To achieve adequate retention and separation, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice. HILIC utilizes a polar stationary phase and a high-organic-content mobile phase, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, thus providing excellent retention.[5][7][8][11] This avoids the use of ion-pairing reagents, which can be aggressive towards columns and suppress MS signals.[10][12]
-
Detection Method Selection: Since glycine is not readily detectable by UV-Vis spectrophotometry at standard wavelengths (254 nm), an alternative is required.[13]
-
Derivatization: Pre- or post-column derivatization to attach a chromophore is a common but labor-intensive solution that can introduce variability.[6][14][15]
-
Universal Detectors: A more direct and elegant solution is the use of a universal mass-based detector. The Evaporative Light Scattering Detector (ELSD) is ideal for this application. It detects any analyte that is less volatile than the mobile phase, providing a response proportional to the mass of the analyte.[9][16][17] This makes it perfect for analyzing non-chromophoric compounds like glycine and is fully compatible with the volatile mobile phases and gradients used in HILIC.
-
Strategy for the Calcium Moiety: The Gold Standard
While techniques like Atomic Absorption Spectroscopy (AAS) are highly sensitive for elemental analysis, Complexometric Titration with ethylenediaminetetraacetic acid (EDTA) is a precise, cost-effective, and widely accepted pharmacopeial method for quantifying calcium.[18][19][20] EDTA, a hexadentate ligand, forms a highly stable 1:1 complex with Ca²⁺ ions. The endpoint is visualized with a metal-ion indicator, providing a sharp and reproducible result.[18] This orthogonal method provides an independent verification of the calcium content, adding a high degree of confidence to the overall analysis.
Caption: Decision workflow for selecting analytical methods.
Protocol 1: Glycine Quantification by HILIC-ELSD
This protocol details the direct analysis of the glycine content in this compound without derivatization.
Materials and Reagents
-
Reference Standard: Glycine, USP grade or equivalent (≥99.5%)
-
Sample: this compound powder
-
Solvents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Buffer Salt: Ammonium Formate (LC-MS Grade)
Instrumentation and Chromatographic Conditions
The following table summarizes the instrumental setup for the HILIC-ELSD method.
| Parameter | Specification | Causality and Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent, with binary pump, autosampler, and column thermostat. | A stable and reproducible gradient delivery system is crucial for HILIC methods. |
| Detector | Agilent 1290 Infinity II ELSD or equivalent. | Provides universal detection for the non-chromophoric glycine analyte.[9][16] |
| Column | Agilent InfinityLab Poroshell 120 HILIC-Z, 2.7 µm, 4.6 x 100 mm | A zwitterionic stationary phase (HILIC-Z) provides excellent retention and peak shape for amino acids through a combination of hydrophilic and electrostatic interactions.[11] The superficially porous particle morphology ensures high efficiency at lower backpressures. |
| Mobile Phase A | 100 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) | The aqueous component of the mobile phase. Ammonium formate is a volatile salt, essential for ELSD compatibility, and it helps to improve peak shape and reproducibility.[5][7] |
| Mobile Phase B | 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 | The high organic content drives the HILIC retention mechanism. A small amount of water and buffer salt in the organic phase is critical for maintaining a stable hydration layer on the stationary phase. |
| Gradient Program | 0-1 min (95% B), 1-8 min (95% to 60% B), 8-8.1 min (60% to 95% B), 8.1-12 min (95% B) | The gradient starts with high organic content to retain glycine, then gradually increases the aqueous portion to elute it. The re-equilibration step is vital for reproducible retention times. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity and improves peak shape and reproducibility of retention times. |
| Injection Volume | 10 µL | A typical injection volume to ensure sufficient mass on the column for detection without causing peak overload. |
| ELSD Nebulizer Temp. | 40 °C | Optimizes droplet formation for the given mobile phase composition. |
| ELSD Evaporator Temp. | 40 °C | A relatively low temperature is used to ensure the volatile mobile phase is evaporated while the semi-volatile glycine analyte remains as a solid particle for detection. |
| ELSD Gas Flow (N₂) | 1.6 SLM (Standard Liters per Minute) | Controls the nebulization process. This setting must be optimized for the specific instrument and mobile phase. |
Preparation of Solutions
-
Glycine Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of glycine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This diluent mimics an intermediate point in the gradient to ensure good peak shape.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL) by serially diluting the stock standard with the 50:50 Acetonitrile:Water diluent.
-
Sample Solution (500 µg/mL target concentration): Accurately weigh ~25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the 50:50 Acetonitrile:Water diluent. The solution may require sonication to fully dissolve.
Experimental Protocol
-
System Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (95% B) for at least 30 minutes or until a stable baseline is achieved on the ELSD.
-
System Suitability: Inject the mid-level calibration standard (250 µg/mL) six consecutive times. The system is deemed ready if the Relative Standard Deviation (%RSD) for the peak area and retention time is ≤ 2.0%.
-
Calibration Curve: Inject each calibration standard once. Plot the logarithm of the peak area versus the logarithm of the concentration. The ELSD response is non-linear, but a log-log plot typically yields a linear relationship (R² > 0.995).
-
Sample Analysis: Inject the prepared sample solution in duplicate.
-
Calculation: Determine the concentration of glycine in the sample solution using the calibration curve. Calculate the percentage of glycine in the original this compound sample using the following formula:
% Glycine = (C_gly * V) / (W_sample * 10)
Where:
-
C_gly = Concentration of glycine from the calibration curve (µg/mL)
-
V = Final volume of the sample solution (mL)
-
W_sample = Weight of the this compound sample (mg)
-
Protocol 2: Calcium Quantification by Complexometric Titration
This protocol provides a reliable method for determining the calcium content.
Reagents and Materials
-
Titrant: 0.05 M Disodium Edetate (EDTA), standardized.
-
Buffer: Ammonia Buffer Solution (pH 10.0).
-
Indicator: Hydroxy Naphthol Blue indicator powder.
-
Sample: this compound powder.
-
Apparatus: 250 mL conical flask, 50 mL burette.
Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL conical flask.
-
Dissolution: Dissolve the sample in 150 mL of deionized water.
-
Buffering: Add 15 mL of 1 N sodium hydroxide followed by approximately 300 mg of Hydroxy Naphthol Blue indicator.[18] The solution will turn a reddish-pink color.
-
Titration: Titrate the solution with standardized 0.05 M disodium EDTA. Stir continuously.
-
Endpoint: The endpoint is reached when the solution color changes sharply from reddish-pink to a distinct blue.[18] Record the volume of EDTA used.
-
Calculation: Calculate the percentage of calcium in the sample using the following formula:
% Calcium = (V_EDTA * M_EDTA * MW_Ca * 100) / W_sample
Where:
-
V_EDTA = Volume of EDTA titrant used (L)
-
M_EDTA = Molarity of the standardized EDTA solution (mol/L)
-
MW_Ca = Molar mass of Calcium (40.08 g/mol )
-
W_sample = Weight of the this compound sample (g)
-
Data Integration and System Validation
The true power of this dual-method approach lies in the integration of the results. This compound (C₄H₈CaN₂O₄) has a molecular weight of 188.20 g/mol and is formed from one calcium ion and two glycine molecules.[21]
-
Theoretical Content:
-
Glycine (C₂H₅NO₂; MW = 75.07 g/mol ): (2 * 75.07) / 188.20 = 79.78%
-
Calcium (Ca; MW = 40.08 g/mol ): 40.08 / 188.20 = 21.30%
-
The experimental results from the HILIC-ELSD method (% Glycine) and the complexometric titration (% Calcium) should closely match these theoretical values. A successful analysis will confirm not only the purity of the sample but also its correct stoichiometric composition.
Caption: Complete analytical workflow for this compound.
References
- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). IOP Conference Series: Earth and Environmental Science, 1024(1), 012053. [Link]
- Eremin, S. A., et al. (1995). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate.
- Waters Corporation. (n.d.). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method.
- HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS.
- Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
- Hage, D. S., & Sims, J. (2014). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Nebraska Wesleyan University. [Link]
- Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. HPLC Guide. [Link]
- Steed, R. (2010). Analysis of Amino Acids by HPLC.
- van der Klift, E. J. C., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinica Chimica Acta, 457, 40-46. [Link]
- Agilent Technologies. (2012). Agilent 1290 Infinity Evaporative Light-Scattering Detector (ELSD). Product Brochure. [Link]
- Peak Scientific. (2016). The principles of ELSD. Technical Article. [Link]
- Armstrong, D. W., et al. (2007). Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 21(16), 2717-2726. [Link]
- Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
- Wang, Y., et al. (2007). Direct determination of fourteen underivatized amino acids from Whitmania pigra by using liquid chromatography-evaporative light scattering detection.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glycine.
- Li, G., et al. (2012). Simultaneous determination of 20 amino acids by core-shell ODS column HPLC with evaporative light-scattering detection. Chinese Journal of Pharmaceutical Analysis, 32(5), 786-790. [Link]
- Scheffen, M., et al. (2020). Improvement of glycine biosynthesis from one-carbon compounds and ammonia catalyzed by the glycine cleavage system in vitro. Biotechnology and Bioengineering, 117(9), 2795-2806. [Link]
- Kim, H. S., et al. (2012). Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography. The Korean Journal of Physiology & Pharmacology, 16(5), 331-336. [Link]
- Kim, H. S., et al. (2012). Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl- N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography. The Korean Journal of Physiology & Pharmacology, 16(5), 331-336. [Link]
- Thermo Fisher Scientific. (n.d.). UHPLC Analysis of Underivatized Amino Acids.
- Piraud, M., et al. (2007). Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 21(16), 2717-2726. [Link]
- Khan, A., et al. (2018). Analysis of amino acids by high performance liquid chromatography. Journal of Basic and Applied Sciences, 14, 1-9. [Link]
- Schwartz, D. K., et al. (2021). Liquid Chromatography Coupled to Refractive Index or Mass Spectrometric Detection for Metabolite Profiling in Lysate-based Cell-Free Metabolic Engineering. Journal of Visualized Experiments, (175), e62908. [Link]
- SCION Instruments. (n.d.). RI Detector HPLC.
- ChemBK. (2024). This compound.
- Jones, A. D., et al. (2007). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Analytical Chemistry, 79(12), 4431-4440. [Link]
- van der Horst, A., et al. (2009). Analysis of fructose, glycine, and triglycine using HPLC UV-vis detection and evaporative light-scattering detection. Spectroscopy, 24(8), 24-30. [Link]
- Sanye, Z., et al. (2016). Structural characterization of this compound, magnesium glycinate and zinc glycinate. Journal of Coordination Chemistry, 69(11-13), 1990-2000. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 10130287. [Link]
- Mishra, D. (2020). Complexometric Titration B.Pharm 1st Semester, Estimation of Calcium Gluconate, EDTA.
- El-Gizawy, S. M., et al. (2016). Validated RP-HPLC Method for Identification and Simultaneous Quantitation of Calcium Gluconate and Calcium Phospholactate in Combined Dosage Form. JSM Chemistry, 4(1), 1022. [Link]
- Nielsen, S. S. (2017). Complexometric Determination of Calcium.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Glycine.
- Sanye, Z., et al. (2017). Structural characterization of this compound, magnesium glycinate and zinc glycinate. Journal of Coordination Chemistry, 69(11-13), 1990-2000. [Link]
- Pharma Pride. (2021, March 23).
- CN112611821A - High Performance Liquid Chromatography Analysis Method of Calcium Gluconate Related Substances. (2021).
- Pharma Pride. (2021, April 9).
- van der Horst, A., et al. (2009). Analysis of Fructose, Glycine, and Triglycine Using HPLC UV-vis Detection and Evaporative Light-Scattering Detection. Spectroscopy Online. [Link]
Sources
- 1. This compound | 35947-07-0 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. halocolumns.com [halocolumns.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. hplc.eu [hplc.eu]
- 9. peakscientific.com [peakscientific.com]
- 10. helixchrom.com [helixchrom.com]
- 11. agilent.com [agilent.com]
- 12. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. waters.com [waters.com]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. agilent.com [agilent.com]
- 17. hitachi-hightech.com [hitachi-hightech.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound | C4H8CaN2O4 | CID 10130287 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantifying Calcium Glycinate Concentration in Experimental Solutions
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the quantitative analysis of calcium glycinate in experimental solutions. This compound, a chelate of calcium with the amino acid glycine, is a highly bioavailable form of calcium used in nutritional supplements and pharmaceutical formulations.[1][2] Accurate quantification is critical for quality control, dosage determination, and stability studies.[3][4] This guide details three distinct, validated analytical methodologies, each targeting a different component of the molecule: the calcium ion, the glycine ligand, and the intact chelate. We provide in-depth explanations of the underlying scientific principles, detailed step-by-step protocols, and guidance on method validation in accordance with ICH guidelines to ensure data integrity and reliability.[5][6][7]
Introduction: The Analytical Strategy for a Chelate
This compound [Ca(C₂H₄NO₂)₂] is a metal-organic complex where a central calcium ion is chelated by two glycine molecules.[1][2][8] This structure presents several analytical options. A robust quantification strategy can be designed by targeting:
-
The Metal Cation (Ca²⁺): Methods like Atomic Absorption Spectroscopy (AAS) or Complexometric Titration can determine the total calcium content. This is often sufficient for raw material testing and formulation assays where the identity of the ligand is already confirmed.
-
The Organic Ligand (Glycine): Spectrophotometric assays, such as the ninhydrin reaction, can quantify the glycine portion. This approach is useful for confirming the stoichiometric ratio of the chelate or in studies focusing on the ligand's behavior.
-
The Intact Molecule/Primary Analyte: Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) can quantify the this compound entity, often with the added advantage of simultaneously detecting related substances and impurities, making it a powerful tool for stability and purity assessments.[9][10]
The choice of method depends on the specific analytical goal, available instrumentation, and the required level of specificity and sensitivity. This guide will detail the protocols for the most common and reliable techniques from each category.
Method 1: Calcium Quantification by Flame Atomic Absorption Spectroscopy (FAAS)
Principle of the Method
Flame Atomic Absorption Spectroscopy (FAAS) is a highly specific and sensitive technique for quantifying metallic elements.[11] The underlying principle is that atoms of an element will absorb light at a characteristic wavelength when they are atomized in a flame. A liquid sample containing this compound is aspirated into a high-temperature air-acetylene flame, which dissociates the chelate and reduces the calcium ions to ground-state atoms. A calcium-specific hollow-cathode lamp emits light at 422.7 nm, which is absorbed by the atomized calcium. The amount of light absorbed is directly proportional to the concentration of calcium in the sample, following the Beer-Lambert law.
Causality: We employ an acid digestion step to ensure the complete dissociation of the stable this compound chelate, making the total calcium available for atomization.[11] Furthermore, a releasing agent, typically lanthanum chloride, is added to prevent chemical interference from anions like phosphate or sulfate, which can form refractory compounds with calcium in the flame and lead to artificially low readings.[12][13]
Visual Workflow: FAAS Analysis
Caption: Workflow for Glycine quantification via the Ninhydrin assay.
Experimental Protocol
3.3.1. Reagents and Materials
-
Glycine, analytical standard
-
Ninhydrin
-
Hydrindantin
-
Dimethyl sulfoxide (DMSO)
-
Potassium Acetate
-
Glacial Acetic Acid
-
2-Propanol
-
This compound sample
3.3.2. Solution Preparation
-
Glycine Stock Standard (1000 µg/mL): Accurately weigh 100 mg of glycine and dissolve in 100 mL of deionized water in a volumetric flask.
-
Calibration Standards (10, 20, 40, 60, 80, 100 µg/mL): Prepare a series of dilutions from the stock standard in deionized water.
-
Acetate Buffer (pH ~5.2): Mix 0.8 mol/L potassium acetate with 1.6 mol/L acetic acid.
-
Ninhydrin Reagent: Prepare a solution containing 20 mg/mL ninhydrin and 0.8 mg/mL hydrindantin in a solvent mixture of DMSO and acetate buffer (40/60 v/v). [14]This reagent should be prepared fresh and protected from light.
3.3.3. Sample Preparation
-
Accurately prepare a stock solution of the this compound sample in deionized water (e.g., 1 mg/mL).
-
Dilute this stock solution to a concentration expected to fall within the middle of the calibration range (e.g., a 1:20 dilution to achieve a theoretical concentration of 50 µg/mL).
3.3.4. Colorimetric Reaction and Measurement
-
Pipette 0.5 mL of each standard, sample, and a water blank into separate, labeled microcentrifuge tubes or test tubes.
-
Add 0.5 mL of the Ninhydrin Reagent to each tube.
-
Cap the tubes, vortex briefly, and place them in a heating block or water bath set to 90°C for 45 minutes. [14]4. Remove the tubes and cool them to room temperature in a cold water bath.
-
Add 2.0 mL of a 50% (v/v) 2-propanol/water solution to each tube to stop the reaction and dilute the sample for measurement. Vortex to mix.
-
Transfer the solutions to cuvettes and measure the absorbance at 570 nm using a spectrophotometer, using the blank to zero the instrument.
Data Analysis
Plot the absorbance of the standards against their concentrations to create a calibration curve. Use the linear regression equation to calculate the glycine concentration in the diluted samples. Remember to account for the dilution factor to determine the concentration in the original sample solution. Finally, use the stoichiometric ratio (Molar Mass of this compound / (2 * Molar Mass of Glycine)) to convert the glycine concentration to the this compound concentration.
Method 3: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of the Method
HPLC is a premier analytical technique that separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). [9]For a polar compound like this compound, a direct quantification is challenging due to its poor retention on standard C18 columns and lack of a strong UV chromophore. However, a validated method for the similar compound calcium gluconate uses an acidic mobile phase on a C18 column, detecting at a low UV wavelength (210 nm). [10][15]This approach separates the analyte from excipients and potential degradation products, providing high specificity.
Causality & Self-Validation: The method's trustworthiness is established through a rigorous validation process as prescribed by ICH guidelines. [16][17]A critical component of this is the System Suitability Test (SST) , performed before any sample analysis. SST ensures the chromatographic system (pump, injector, column, detector) is performing adequately on that day. Parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates are monitored against pre-defined criteria. [16]This confirms the system is fit for its intended purpose before committing valuable samples.
Visual Workflow: HPLC Method Validation
Sources
- 1. researchgate.net [researchgate.net]
- 2. researching.cn [researching.cn]
- 3. upm-inc.com [upm-inc.com]
- 4. particle.dk [particle.dk]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 8. worldscientific.com [worldscientific.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. JSM Central || Article Info [jsmcentral.org]
- 11. agilent.com [agilent.com]
- 12. nemi.gov [nemi.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. jsmcentral.org [jsmcentral.org]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Application Notes & Protocols: Formulation of Calcium Glycinate for Oral Administration in Animal Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of calcium glycinate for oral administration in preclinical animal studies. It moves beyond simple step-by-step instructions to explain the scientific rationale behind formulation choices, ensuring the development of stable, homogenous, and bioavailable preparations. Protocols for oral solutions, suspensions, and dietary admixtures are detailed, alongside essential quality control procedures and administration best practices. The objective is to equip researchers with the expertise to design and execute robust in vivo studies by ensuring the reliability and consistency of the test article.
Introduction: The Rationale for this compound in Preclinical Research
Calcium is a critical mineral involved in numerous physiological processes, including bone formation, muscle contraction, and nerve conduction[1]. In preclinical research, evaluating the efficacy and safety of calcium supplements or the therapeutic potential of calcium in various disease models is a common objective.
This compound, a chelate formed by binding a calcium ion to two molecules of the amino acid glycine, offers distinct advantages over inorganic calcium salts (e.g., calcium carbonate)[1][2]. The chelated structure enhances its stability, solubility, and bioavailability[3][4]. This structure protects the calcium ion from interacting with dietary inhibitors like phytates and oxalates in the gastrointestinal tract, which can otherwise precipitate calcium and hinder its absorption[1][5]. The glycine chelate is thought to be absorbed via amino acid transport pathways, which are more efficient than the typical mineral absorption pathways, leading to superior bioavailability and reduced gastrointestinal side effects[4][5]. These properties make this compound an ideal candidate for studies requiring precise and efficient calcium delivery.
The choice of formulation for oral administration is a critical determinant of a study's success. An improper formulation can lead to inaccurate dosing, variable absorption, and animal stress, ultimately confounding experimental results. This guide details three common and effective formulation strategies: solutions, suspensions, and dietary admixtures.
Pre-Formulation Analysis: Core Physicochemical Properties
Before proceeding to formulation, a thorough understanding of this compound's properties is essential. These characteristics dictate the most appropriate formulation strategy.
| Property | Value / Observation | Significance for Formulation |
| Appearance | White crystalline powder[3] | Influences visual inspection for homogeneity and dissolution. |
| Molecular Formula | C₄H₈CaN₂O₄[6] | |
| Molecular Weight | ~188.20 g/mol [7][8] | Required for all molarity and concentration calculations. |
| Solubility in Water | Reported as "slightly soluble" to "soluble"[6][9]. Quantitative data varies, with one source citing ~4 g/100 mL (40 mg/mL)[3] and another 580.12 g/L (580 mg/mL) at 20°C[9][10]. | CRITICAL: The significant variance in reported solubility necessitates empirical determination. If the required dose concentration is below the determined solubility limit, a solution is feasible. If above, a suspension is required. |
| Hygroscopicity | Highly hygroscopic[9] | Requires storage in tightly sealed containers in a dry environment to prevent clumping and weight changes. |
| Stability | Stable chemical structure | The chelated structure is stable, but solution/suspension stability (pH, microbial growth) must be evaluated. |
Expert Insight: The conflicting reports on water solubility are a crucial finding. Researchers must not rely solely on literature values. A simple, in-house solubility test is mandatory to determine the feasibility of a solution-based formulation at the target dose concentration.
Formulation Strategy Selection
The primary decision in formulating this compound is whether to prepare a solution, a suspension, or a dietary admixture. This choice depends on the required dose, the study duration, and the desired dosing precision.
Caption: Formulation decision workflow for this compound.
Experimental Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses, when handling chemical compounds and preparing formulations.
Protocol 4.1: Aqueous Solution Preparation (Preferred for Low Doses)
This method is ideal when the target concentration is below the determined aqueous solubility limit. It ensures dose uniformity and is the simplest formulation.
Rationale: A true solution provides the most accurate and reproducible dosing, as there is no risk of the active ingredient settling. Water is the preferred vehicle due to its physiological compatibility.
Materials:
-
This compound powder
-
Purified Water (e.g., USP grade or Milli-Q)
-
Calibrated balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter
Step-by-Step Methodology:
-
Calculate Required Mass: Determine the total volume of solution needed for the study (including overage) and calculate the mass of this compound required to achieve the target concentration (e.g., mg/mL).
-
Weigh Compound: Accurately weigh the calculated mass of this compound powder.
-
Dissolution: a. Add approximately 70-80% of the final required volume of purified water to the volumetric flask. b. Place the magnetic stir bar in the flask and place it on the magnetic stirrer. c. Slowly add the weighed this compound powder to the vortexing water to prevent clumping. d. Stir until the powder is completely dissolved. Visual inspection should show a clear, particle-free liquid.
-
Final Volume Adjustment: Once dissolved, carefully add purified water to the volumetric flask until the meniscus reaches the calibration mark.
-
Final Mixing: Cap the flask and invert it 10-15 times to ensure final homogeneity.
-
Quality Control (QC): a. Appearance: Visually inspect the final solution for clarity and absence of particulate matter. b. pH Measurement: Measure and record the pH. For most oral studies, a pH between 5.0 and 8.0 is well-tolerated. Adjustments are generally not needed for this compound in water but should be checked.
-
Storage: Transfer the solution to a clearly labeled, sealed container. Store at 2-8°C, protected from light, unless stability studies indicate otherwise.
Protocol 4.2: Aqueous Suspension Preparation (Required for High Doses)
This method is necessary when the required dose concentration exceeds the solubility of this compound. The key challenge is to create a uniform suspension that does not settle quickly, ensuring consistent dosing.
Rationale: A suspending agent increases the viscosity of the vehicle, slowing the sedimentation of insoluble particles. A wetting agent can be used if the powder is hydrophobic, though this is less of a concern for this compound. Common, well-tolerated suspending vehicles include aqueous solutions of methylcellulose (MC) or carboxymethylcellulose (CMC)[11][12].
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose Sodium (CMC-Na) in purified water
-
Purified Water
-
Calibrated balance
-
Glass mortar and pestle
-
Graduated cylinder or volumetric flask
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
Vehicle Preparation (0.5% MC): a. Heat ~50% of the required final volume of purified water to 60-70°C. b. Slowly sprinkle the MC powder onto the hot water while stirring vigorously to disperse. c. Add the remaining volume as cold water (or ice) and continue stirring until a clear, viscous solution forms. Store in the refrigerator to fully hydrate.
-
Calculate Required Mass: Determine the total volume and calculate the required mass of this compound.
-
Levigation (Creating a Paste): a. Place the weighed this compound powder into the glass mortar. b. Add a small amount of the 0.5% MC vehicle (just enough to wet the powder) and triturate (grind) with the pestle to form a smooth, uniform paste. This step is critical to break up any agglomerates and ensure fine particle dispersion.
-
Dilution: a. Gradually add more of the suspending vehicle in small increments, mixing thoroughly with the pestle after each addition. b. Once the suspension is fluid, transfer it to a graduated cylinder or flask containing a magnetic stir bar. c. Use additional vehicle to rinse the mortar and pestle, adding the rinsing to the flask to ensure a complete transfer of the compound.
-
Final Volume & Mixing: Add the suspending vehicle to the final desired volume and stir on a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Quality Control (QC): a. Appearance: Visually inspect for a uniform, milky appearance without clumps or rapid settling. b. Homogeneity: After stirring, let the suspension stand for the anticipated time between dosing animals. There should be minimal settling. If settling occurs, it must be easily re-suspended with gentle shaking.
-
Storage & Administration: Store at 2-8°C. Crucially, the suspension must be continuously stirred (e.g., on a stir plate) during the dosing procedure to ensure each animal receives an identical dose. Shake well before drawing each dose.
Protocol 4.3: Dietary Admixture Formulation
This method is suitable for chronic studies, reduces handling stress, and mimics human oral intake[13]. However, it offers less precision in dose timing and amount compared to gavage[13][14].
Rationale: The compound is mixed directly into the animal's feed. This requires careful calculation based on average daily food intake to achieve the target daily dose.
Materials:
-
This compound powder
-
Powdered rodent chow (standard chow can be ground)
-
Large-scale mixer (e.g., V-blender for large batches, or a planetary mixer for smaller scales)
-
Calibrated balance
Step-by-Step Methodology:
-
Determine Dosing Parameters: a. Establish the target dose in mg/kg/day. b. Determine the average daily food intake (FI) in g/day for the specific animal strain, age, and sex. This may require a short preliminary study[15]. c. Record the average animal body weight (BW) in kg.
-
Calculate Diet Concentration: Use the following formula to determine the amount of this compound to add per kg of diet: Diet Concentration (mg/kg diet) = (Target Dose [mg/kg/day] × Body Weight [kg]) / Food Intake [ kg/day ]
-
Geometric Dilution: a. Weigh the required amount of this compound and an equal amount of powdered chow. Mix thoroughly in a bag or with a spatula. b. Add an amount of chow equal to the mixture's new total weight and mix again. c. Continue this doubling process until all the chow has been incorporated. This method is essential for achieving a homogenous final mix. For large batches, a V-blender is used.
-
Pelleting (Optional): The powdered diet can be provided in feeders, but this can be messy. For re-pelleting, water may be added as a pelleting aid, but the effect of heat and pressure on the compound's stability must be considered[14].
-
Quality Control (QC): a. Homogeneity Testing: For regulatory studies, it is essential to take multiple samples from the final diet blend and analyze them (e.g., by HPLC or atomic absorption spectroscopy for calcium content) to confirm uniform distribution of the compound.
-
Storage: Store the medicated diet in airtight containers at 2-8°C to maintain stability and prevent spoilage.
Quality Control and Stability
Ensuring the quality and stability of the formulation is paramount for the validity of animal study data[16][17].
| QC/Stability Test | Oral Solution | Oral Suspension | Dietary Admixture |
| Appearance | Clear, no particulates | Uniform, no clumps | Uniform color & texture |
| pH | Measure at T=0 and during stability testing | Measure at T=0 and during stability testing | N/A |
| Homogeneity | Assured if fully dissolved | Critical. Visual check for re-suspendability. Assay of top/bottom samples. | Critical. Assay of multiple samples from batch. |
| Potency (Assay) | Confirm concentration at T=0 and during stability testing | Confirm concentration at T=0 and during stability testing | Confirm concentration at T=0 and during stability testing |
| Microbial Limits | Test for microbial contamination, especially for multi-day use[18]. | Test for microbial contamination[18]. | N/A if stored dry and cold. |
| Stability Study | Store at intended storage (e.g., 2-8°C) and stressed (e.g., room temp) conditions. Test potency, appearance, pH at set intervals (e.g., 0, 7, 14 days)[19][20]. | Same as solution, but also assess re-suspendability and particle size over time[19]. | Assess potency and stability under storage conditions. |
Administration Guidelines for Rodents
Proper administration technique is crucial for animal welfare and data accuracy. Oral gavage is a common and precise method but requires proper training to avoid injury[21][22][23].
| Species | Max Gavage Volume (mL/kg) | Recommended Gavage Needle |
| Mouse | 10 mL/kg[12] | 20-22 gauge, flexible or curved stainless steel with ball tip |
| Rat | 10-20 mL/kg[12][22] | 16-18 gauge, flexible or curved stainless steel with ball tip |
Best Practices for Oral Gavage:
-
Animal Restraint: Ensure proper and firm restraint to prevent movement and injury.
-
Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth[21].
-
Insertion: Gently insert the needle into the side of the mouth, advancing it along the roof of the mouth and down the esophagus. The animal should swallow the tube. If any resistance is met, stop immediately.
-
Administration: Administer the formulation slowly and smoothly.
-
Refinement: Using flexible plastic feeding tubes is an animal welfare refinement over rigid metal tubes, as they reduce the risk of esophageal trauma[24][25].
Conclusion
The successful oral administration of this compound in animal studies hinges on a rational, science-driven formulation approach. The decision to use a solution, suspension, or dietary admixture must be based on the required dose concentration and the scientific objectives of the study. This guide provides the foundational knowledge and detailed protocols necessary to prepare stable, homogeneous, and appropriate formulations. By adhering to these principles and implementing rigorous quality control, researchers can ensure accurate dosing, minimize experimental variability, and generate high-quality, reproducible data.
References
- Ataman Kimya. (n.d.). This compound.
- JoVE. (2015, August 24). Compound Administration in Rodents- Oral and Topical Routes.
- Wang, Y., et al. (2022). The Formation, Structural Characteristics, Absorption Pathways and Bioavailability of Calcium–Peptide Chelates. Foods, 11(18), 2762.
- World Scientific Publishing. (n.d.). Structural characterization of this compound, magnesium glycinate and zinc glycinate. Journal of Innovative Optical Health Sciences.
- Fengchen Group Co., Ltd. (n.d.). This compound BP EP USP CAS 35947-07-0.
- Integrative Practitioner. (2011, March 1). A Review of Mineral Absorption with Special Consideration of Chelation as a Method to Improve Bioavailability of Mineral Supplements.
- Liao, W., et al. (2022). Calcium supplements and structure–activity relationship of peptide-calcium chelates: a review. Food Production, Processing and Nutrition, 4(1), 19.
- ResearchGate. (n.d.). Vehicle selection for nonclinical oral safety studies.
- Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646.
- Walsh Medical Media. (n.d.). The Critical Role of Preclinical Oral Formulation Selection in Pharmaceutical Safety Assessment.
- Inotiv. (2019, September 20). Incorporating Test Compounds in Lab Animal Diets.
- TestDiet. (n.d.). Adding Compounds To Diets.
- ResearchGate. (2022). The Formation, Structural Characteristics, Absorption Pathways and Bioavailability of Calcium–Peptide Chelates.
- The Good Scents Company. (n.d.). This compound.
- University of Arizona Research Compliance. (n.d.). Intranasal and Oral Administration in Rodents.
- HyCON Labs. (n.d.). Oral Solutions & Oral Suspensions.
- WBCIL. (2024, June 27). Understanding Mineral Chelates: Mechanisms and Health Benefits.
- ResearchGate. (n.d.). 57 questions with answers in ORAL GAVAGE.
- Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies.
- U.S. Food and Drug Administration. (2014, November 17). Oral Solutions and Suspensions (8/94).
- ResearchGate. (n.d.). Modifying a displacement pump for oral gavage dosing of solution and suspension preparations to adult and neonatal mice.
- International Journal of Pharmaceutical and Bio-Medical Science. (2024). A Review: A Simple Guide to Quality Control for Liquid Dosage Form.
- Catalent. (2018, May 25). The Importance of Formulation Design in Oral GLP Toxicology Studies.
- Google Patents. (n.d.). CN111663151A - Process for preparing high-purity this compound by electrochemical-complexation reaction technology.
- Patsnap. (n.d.). Preparation method of this compound chelate.
- ResearchGate. (n.d.). Assurance and Quality Control in Manufacturing Process Validation of powder for Extemporaneous Oral Suspension.
- PharmaState Academy. (n.d.). IN-PROCESS CONTROL OF LIQUID ORALS.
- Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
- ResearchGate. (2008, October 26). Solvent for oral administration of test drugs - DW or PBS or Saline.
- Patsnap. (n.d.). Preparation method of this compound.
- StabilityStudies.in. (n.d.). Stability Testing for Veterinary Pharmaceuticals.
- NC3Rs. (2021, May). NC3Rs Tech3Rs newsletter - Issue 11.
- The 3Rs Collaborative. (n.d.). Rats Refinements.
- do Nascimento, N. F., et al. (2020). Obesity Rodent Models Applied to Research with Food Products and Natural Compounds. Nutrients, 12(11), 3532.
- The 3Rs Collaborative. (n.d.). Rodent Procedural Refinements.
- ResearchGate. (2010). Structural characterization of this compound, magnesium glycinate and zinc glycinate.
- Al-Asmakh, M., & Hedin, L. (2015). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes, 6(5), 327–332.
- U.S. Food and Drug Administration. (2007, November 21). Stability Testing of New Veterinary Drug Substances and Medicinal Products (Revision) VICH GL3(R).
- Pellizzon, M., & Ricci, M. R. (2018). Chowing down: diet considerations in rodent models of metabolic disease. American Journal of Physiology-Endocrinology and Metabolism, 314(4), E371–E382.
- Taylor & Francis Online. (2010, September 13). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery.
- VICH. (n.d.). STABILITY TESTING FOR NEW VETERINARY DOSAGE FORMS.
- National Institutes of Health. (n.d.). Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate.
Sources
- 1. Calcium supplements and structure–activity relationship of peptide-calcium chelates: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. This compound BP EP USP CAS 35947-07-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. wbcil.com [wbcil.com]
- 5. integrativepractitioner.com [integrativepractitioner.com]
- 6. CAS 35947-07-0: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C4H8CaN2O4 | CID 10130287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 35947-07-0 [chemicalbook.com]
- 10. This compound CAS#: 35947-07-0 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvent for oral administration of test drugs - Animal and Zoology [protocol-online.org]
- 13. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 14. blog.inotiv.com [blog.inotiv.com]
- 15. TestDiet - Resources [testdiet.com]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. Stability Testing for Veterinary Pharmaceuticals – StabilityStudies.in [stabilitystudies.in]
- 18. fda.gov [fda.gov]
- 19. renejix.com [renejix.com]
- 20. fda.gov [fda.gov]
- 21. researchcompliance.asu.edu [researchcompliance.asu.edu]
- 22. downstate.edu [downstate.edu]
- 23. nc3rs.org.uk [nc3rs.org.uk]
- 24. 3rc.org [3rc.org]
- 25. 3rc.org [3rc.org]
Assessing Intestinal Absorption of Calcium Glycinate: Advanced In Vitro Models and Protocols
Introduction: The Challenge of Calcium Bioavailability
Effective calcium supplementation hinges on one critical factor: bioavailability. While numerous calcium salts are available, their absorption by the intestine can be highly variable. Calcium glycinate, a chelate of calcium with the amino acid glycine, has garnered significant interest due to its potential for enhanced intestinal absorption and reduced gastrointestinal side effects compared to traditional salts like calcium carbonate.[1] However, substantiating these claims and understanding the precise mechanisms of absorption requires robust, reliable, and physiologically relevant experimental models.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and step-by-step protocols for utilizing advanced in vitro models to assess the intestinal absorption of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol functions as a self-validating system.
Understanding the Intestinal Barrier and Transport Pathways
The intestinal epithelium is a sophisticated barrier that nutrients must cross to enter the bloodstream. Molecules can traverse this barrier via two primary routes:
-
Transcellular Pathway: The substance is transported through the epithelial cells. This involves crossing the apical (lumen-facing) membrane, diffusing through the cytoplasm, and being extruded across the basolateral (blood-facing) membrane.[2] This route can be passive or involve active transport mediated by specific protein channels and transporters.[3]
-
Paracellular Pathway: The substance moves between the epithelial cells, passing through the tight junctions that seal the intercellular space.[4] This route is generally passive and is restricted to smaller, hydrophilic molecules.[5]
Calcium and glycine each have their own established transport mechanisms. Free calcium is absorbed via both a saturable, active transcellular process (predominantly in the duodenum) and a passive paracellular process.[4] The transcellular pathway involves entry through channels like TRPV6, intracellular transport via calbindin, and extrusion by the plasma membrane Ca2+-ATPase (PMCA1b). Glycine, as a small amino acid, can be absorbed by various amino acid transporters and potentially as a dipeptide via the proton-coupled peptide transporter, PEPT1.[6][7][8]
The central question for this compound is whether it is absorbed as an intact chelate, and if so, by which pathway. It is hypothesized that the glycinate chelate may utilize amino acid or peptide transport pathways (like PEPT1), potentially bypassing the saturated and regulated calcium channels, thus enhancing absorption.[6][9] The models described herein are designed to dissect these possibilities.
Core In Vitro Models for Absorption Studies
Three primary in vitro models are indispensable for evaluating intestinal permeability. The choice of model depends on the specific research question, desired throughput, and the level of mechanistic detail required.
| Model | Principle | Primary Use Case | Throughput | Mechanistic Insight |
| PAMPA | Passive diffusion across an artificial lipid membrane.[10] | High-throughput screening for passive permeability. | High | Low (Passive only) |
| Caco-2 Monolayer | Transport across a polarized monolayer of human intestinal cells.[11] | Gold standard for predicting human intestinal absorption, including active transport and efflux.[12][13] | Medium | High |
| Ussing Chamber | Transport across freshly excised intestinal tissue.[14] | Detailed mechanistic studies of ion transport and barrier function in a native tissue context. | Low | Very High |
Model 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a cell-free system that isolates passive transcellular diffusion.[10] It is an excellent first-pass screening tool to determine if a compound has the fundamental lipophilicity and size characteristics to cross a lipid barrier.
Causality Behind the Method
PAMPA's strength lies in its simplicity. By eliminating transporters, efflux pumps, and metabolic enzymes, it provides a clear measure of a molecule's intrinsic passive permeability.[13] An artificial membrane, typically composed of phospholipids like lecithin dissolved in an organic solvent (e.g., dodecane), is painted onto a filter support, separating a donor and acceptor compartment.[10] If this compound shows low permeability in this assay, it strongly suggests that its absorption in vivo is reliant on a carrier-mediated or paracellular process. Conversely, high permeability would indicate that the chelate is lipophilic enough to passively diffuse across cell membranes.
Experimental Workflow: PAMPA
Caption: High-level workflow for the PAMPA assay.
Protocol: PAMPA for this compound
-
Preparation of Solutions:
-
Lipid Solution: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine (lecithin) in dodecane.
-
Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH adjusted to 7.4 for the acceptor and a relevant intestinal pH (e.g., 6.5) for the donor.
-
Test Article: Prepare a stock solution of this compound (e.g., 10 mM) in the donor transport buffer.
-
-
Assay Procedure:
-
Add 300 µL of acceptor buffer to each well of a 96-well acceptor plate.
-
Carefully apply 5 µL of the lipid solution to the membrane of each well on the 96-well donor filter plate. Allow the solvent to evaporate for approximately 5 minutes.
-
Add 200 µL of the this compound solution to the donor plate wells.
-
Carefully place the donor plate onto the acceptor plate, creating the "sandwich."
-
Incubate the plate assembly at room temperature for 4 to 18 hours with gentle shaking.
-
After incubation, determine the concentration of calcium in both the donor and acceptor wells using a suitable analytical method like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
-
Data Analysis: The effective permeability (Pe) in cm/s is calculated using the following equation: Pe = C x [-ln(1 - [Ca]acceptor / [Ca]equilibrium)] Where C is a constant related to the volumes of the chambers and the area of the membrane.
Model 2: Caco-2 Cell Monolayer Assay
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is the industry gold standard for predicting intestinal drug absorption.[11] When cultured on semi-permeable filter supports, these cells differentiate into a polarized monolayer that mimics many morphological and functional features of small intestinal enterocytes, including the formation of tight junctions and the expression of key transporters and enzymes.[13][15]
Causality Behind the Method
This model integrates all potential transport routes: passive transcellular, passive paracellular, active uptake, and active efflux.[12] It is therefore uniquely suited to investigate whether this compound is actively transported, perhaps via PEPT1, or if it enhances paracellular transport. A bidirectional assay, measuring transport from both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, secretory) directions, is crucial.[16] An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[17]
Self-Validating System: The Importance of Controls
To ensure the trustworthiness of Caco-2 data, each experiment must be internally validated.
-
Monolayer Integrity: The tightness of the paracellular pathway is assessed by measuring the Transepithelial Electrical Resistance (TEER) and by evaluating the transport of a paracellular marker.[18]
-
TEER: Measured using an epithelial volt-ohm meter. Values >250 Ω·cm² typically indicate a well-formed, confluent monolayer.[18]
-
Lucifer Yellow: A fluorescent, hydrophilic molecule that primarily crosses the monolayer via the paracellular route.[19] Low apparent permeability (Papp) of Lucifer Yellow (<1.0 x 10⁻⁶ cm/s) confirms tight junction integrity.[20] A high flux would indicate a compromised or "leaky" monolayer, invalidating the results for the test compound.
-
-
Permeability Controls: Running compounds with known human absorption characteristics validates the assay's performance.
| Control Compound | Transport Route | Expected Papp (x 10⁻⁶ cm/s) | Purpose |
| Propranolol | Passive Transcellular | > 20 | High Permeability Marker |
| Atenolol | Passive Paracellular | < 1.0 | Low Permeability Marker |
| Lucifer Yellow | Paracellular | < 1.0 | Monolayer Integrity Marker |
| Talinolol | P-gp Substrate | Efflux Ratio > 2 | Efflux System Validation |
Note: Expected Papp values can vary between laboratories but should fall within established ranges.[21][22]
Experimental Workflow: Caco-2 Assay
Caption: Workflow for the Caco-2 permeability assay.
Protocol: Bidirectional Caco-2 Assay for this compound
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., 12-well Transwell®) at a density of ~6 x 10⁴ cells/cm².
-
Culture the cells for 21-28 days in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.[20]
-
Confirm monolayer integrity by measuring TEER before the experiment.
-
-
Transport Experiment:
-
Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Pre-incubate the monolayers with HBSS in both apical (0.5 mL) and basolateral (1.5 mL) compartments for 30 minutes at 37°C.
-
For A→B transport: Remove the buffer and add 0.5 mL of the this compound test solution (e.g., 100 µM in HBSS) to the apical (donor) compartment. Add 1.5 mL of fresh HBSS to the basolateral (receiver) compartment.
-
For B→A transport: Remove the buffer and add 1.5 mL of the test solution to the basolateral (donor) compartment. Add 0.5 mL of fresh HBSS to the apical (receiver) compartment.
-
Incubate the plates for 2 hours at 37°C with gentle orbital shaking.
-
At the end of the incubation, collect samples from both donor and receiver compartments for analysis.
-
-
Monolayer Integrity Post-Assay (Lucifer Yellow Test):
-
After sampling for the test article, wash the monolayers with HBSS.
-
Add a solution of Lucifer Yellow (e.g., 100 µM) to the apical side and fresh buffer to the basolateral side.[19]
-
Incubate for 1 hour at 37°C.[19]
-
Measure the fluorescence in the basolateral compartment using a plate reader (Excitation ~485 nm, Emission ~530 nm).[10] Calculate the Papp for Lucifer Yellow to confirm integrity was maintained throughout the experiment.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of calcium in the receiver and donor samples using ICP-MS or AAS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of transport (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor compartment (µmol/mL).[12]
-
-
Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).
-
Model 3: Ussing Chamber System
The Ussing chamber is an ex vivo technique that uses freshly excised intestinal tissue segments from animals (e.g., rat, pig).[14] The tissue is mounted between two half-chambers, separating the mucosal (apical) and serosal (basolateral) sides.[23] This setup allows for the precise control of the solutions bathing both sides of the tissue and the measurement of transepithelial electrical parameters.
Causality Behind the Method
The primary advantage of the Ussing chamber is its high physiological relevance. It uses intact intestinal tissue, preserving the native architecture, cell diversity (enterocytes, goblet cells, etc.), and mucus layer.[5][14] This makes it the most suitable model for investigating specific transport mechanisms, such as carrier-mediated transport and ion channel activity, in a context that closely resembles the in vivo environment. By measuring the short-circuit current (Isc), one can directly quantify active ion transport across the epithelium.[23] This is particularly valuable for determining if this compound transport involves a net movement of charge.
Experimental Workflow: Ussing Chamber
Caption: General workflow for an Ussing chamber experiment.
Protocol: Ussing Chamber for this compound Transport
-
Tissue Preparation:
-
Humanely euthanize a rat (following approved animal care protocols) and immediately excise a segment of the small intestine (e.g., duodenum or jejunum).
-
Place the segment in ice-cold, oxygenated Ringer's solution (e.g., Krebs-Ringer bicarbonate buffer).
-
Open the segment longitudinally, rinse gently, and strip the external muscle layers to obtain a mucosal-submucosal preparation.
-
-
Mounting and Equilibration:
-
Mount the tissue sheet between the two halves of the Ussing chamber, with an exposed surface area typically around 1 cm².
-
Fill both the mucosal and serosal reservoirs with equal volumes of oxygenated Ringer's solution maintained at 37°C.
-
Equilibrate the tissue for 30-60 minutes until a stable baseline TEER and Isc are achieved. This confirms tissue viability.[23]
-
-
Transport Study:
-
Once a stable baseline is established, add the this compound solution to the mucosal chamber to achieve the desired final concentration.
-
Continuously monitor and record the Isc and TEER. A change in Isc upon addition of the compound indicates electrogenic transport.
-
At set time intervals (e.g., 15, 30, 45, 60 minutes), take samples from the serosal (receiver) chamber and replace the volume with fresh, pre-warmed Ringer's solution to maintain constant volume.
-
At the end of the experiment, collect a final sample from the mucosal (donor) chamber.
-
-
Data Analysis:
-
Analyze the calcium concentration in the collected samples via ICP-MS or AAS.
-
Calculate the flux rate (J) from the mucosal to serosal side.
-
Analyze the change in short-circuit current (ΔIsc) to determine the net rate of active ion transport.
-
Conclusion: Synthesizing Data for a Complete Picture
No single in vitro model can perfectly replicate the complexity of the human intestine. However, by strategically employing these three models, a comprehensive and robust assessment of this compound absorption is achievable.
-
PAMPA provides a rapid, high-throughput measure of passive permeability, helping to classify the fundamental physicochemical properties of the chelate.
-
The Caco-2 monolayer assay offers a validated, medium-throughput model that incorporates both passive and active transport mechanisms, providing data that is highly correlative with human absorption and allows for the investigation of efflux.[14]
-
The Ussing chamber provides the highest level of physiological relevance, allowing for detailed mechanistic studies of transport electrophysiology across native intestinal tissue.[5]
By integrating the data from these self-validating systems, researchers can confidently characterize the intestinal permeability of this compound, elucidate its primary transport pathways, and build a strong, scientifically-grounded case for its bioavailability.
References
A complete list of references will be generated upon finalization of the document.
Sources
- 1. alternative-therapies.com [alternative-therapies.com]
- 2. Intestinal calcium transport: the cellular pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Intestinal Transport of Calcium, Phosphate, and Magnesium | Abdominal Key [abdominalkey.com]
- 4. Mechanisms of intestinal calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Peptide Transporter 1 is Responsible for Intestinal Uptake of the Dipeptide Glycylsarcosine: Studies in Everted Jejunal Rings from Wild-type and Pept1 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oligopeptide transporter (Pept-1) in human intestine: biology and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. enamine.net [enamine.net]
- 14. Comparison of Ussing Chamber and Caco-2 Model in Evaluation of Intestinal Absorption Mechanism of Compounds from Different BCS Classifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug transport assays in a 96-well system: reproducibility and correlation to human absorption [sigmaaldrich.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. corning.com [corning.com]
- 21. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. merieuxnutrisciences.com [merieuxnutrisciences.com]
Techniques for measuring intracellular calcium changes after glycinate treatment.
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Glycinate-Induced Calcium Signaling
Glycine, an amino acid, plays a dual role in the central nervous system. It is a primary inhibitory neurotransmitter, acting on strychnine-sensitive glycine receptors (GlyRs), which are chloride-permeable channels.[1] However, it also functions as an essential co-agonist for N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors permeable to calcium ions (Ca²⁺).[2][3] This dual functionality makes the study of glycinate-induced intracellular calcium ([Ca²⁺]i) changes a critical area of research, with implications for understanding synaptic plasticity, neuronal development, and excitotoxicity.[4]
The influx of Ca²⁺ through NMDA receptors is a pivotal event in numerous physiological and pathological processes.[2] Glycine's binding to the NR1 subunit of the NMDA receptor is a prerequisite for the channel to open in response to glutamate binding to the NR2 subunit, thereby allowing Ca²⁺ to enter the cell.[3] Furthermore, under certain conditions, glycine can trigger Ca²⁺ influx through the activation of GlyRs, leading to membrane depolarization and subsequent opening of voltage-gated calcium channels (VGCCs).[1][5] Given these complex roles, accurately measuring the spatiotemporal dynamics of [Ca²⁺]i following glycinate treatment is paramount for elucidating its precise mechanisms of action in various cellular contexts.
This application note provides a comprehensive guide to the techniques available for monitoring glycinate-induced [Ca²⁺]i changes, with a focus on providing both the theoretical underpinnings and practical, step-by-step protocols for researchers.
Choosing the Right Tool: A Comparative Overview of Calcium Indicators
The selection of an appropriate Ca²⁺ indicator is the most critical decision in designing an experiment to measure intracellular calcium dynamics. The choice depends on several factors, including the specific scientific question, the cell type, the required sensitivity and temporal resolution, and the available instrumentation.[6][7] There are two major classes of Ca²⁺ indicators: chemical fluorescent dyes and genetically encoded calcium indicators (GECIs).
| Indicator Type | Examples | Pros | Cons | Typical Application |
| Chemical Dyes (Single-Wavelength) | Fluo-4 AM, Calcium Green-1 | High signal-to-noise ratio, bright fluorescence increase, easy to use.[8][9] | Prone to leakage and photobleaching, difficult to quantify absolute [Ca²⁺]i.[10] | High-throughput screening, qualitative imaging of Ca²⁺ transients. |
| Chemical Dyes (Ratiometric) | Fura-2 AM, Indo-1 AM | Allows for ratiometric measurement, reducing effects of uneven dye loading, photobleaching, and cell thickness, enabling more accurate [Ca²⁺]i quantification.[11][12][13] | Lower signal-to-noise ratio compared to single-wavelength dyes, requires a system capable of rapid wavelength switching.[10] | Precise quantification of intracellular Ca²⁺ concentrations. |
| Genetically Encoded (Bioluminescent) | Aequorin | Low background signal, wide dynamic range, can be targeted to specific organelles.[14][15] | Consumes its substrate (coelenterazine), lower light output than fluorescent probes, requires a luminometer.[16] | Measuring Ca²⁺ in specific subcellular compartments, long-term experiments. |
| Genetically Encoded (Fluorescent - Single Fluorophore) | GCaMP series | Can be targeted to specific cell types or organelles, suitable for long-term and in vivo studies.[17][18][19] | Can buffer intracellular Ca²⁺, potentially affecting cellular physiology, generally slower kinetics than chemical dyes.[20][21] | In vivo imaging of neuronal activity, long-term studies in genetically defined cell populations. |
| Genetically Encoded (Fluorescent - FRET-based) | Cameleons, TN-XL | Ratiometric measurements are possible, can be targeted to specific organelles.[22][23] | Smaller dynamic range compared to single-fluorophore GECIs, can be susceptible to photobleaching.[24][25] | Ratiometric imaging in genetically targeted cells, studying Ca²⁺ dynamics in specific subcellular locations. |
Glycinate Signaling and Calcium Influx: A Mechanistic Overview
Understanding the pathways through which glycinate modulates intracellular calcium is crucial for experimental design and data interpretation.
Caption: Glycinate-mediated intracellular calcium signaling pathways.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for measuring glycinate-induced intracellular calcium changes using two common techniques: the ratiometric fluorescent dye Fura-2 AM and the single-wavelength fluorescent dye Fluo-4 AM.
Protocol 1: Ratiometric Measurement of [Ca²⁺]i using Fura-2 AM
Fura-2 AM is a cell-permeant dye that, once inside the cell, is cleaved by esterases to its active, membrane-impermeant form, Fura-2.[13] Fura-2 is a ratiometric indicator, meaning its fluorescence emission at ~510 nm changes depending on the excitation wavelength.[26] When bound to Ca²⁺, it is optimally excited at 340 nm, while in its Ca²⁺-free form, it is excited at 380 nm.[27] The ratio of the fluorescence intensities at these two excitation wavelengths provides a measure of the intracellular Ca²⁺ concentration that is largely independent of dye concentration, photobleaching, and cell thickness.[12][13]
Materials:
-
Cells of interest cultured on glass coverslips
-
Fura-2 AM (Thermo Fisher Scientific, Cat. No. F1221 or equivalent)[28]
-
High-quality, anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution, with and without Ca²⁺
-
Glycinate stock solution
-
Fluorescence imaging system equipped with a light source capable of rapidly alternating between 340 nm and 380 nm excitation, and an emission filter centered around 510 nm.[29]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.[28]
-
Prepare a working loading buffer by diluting the Fura-2 AM stock solution to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.[27] Vortex thoroughly before use.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells grown on coverslips.
-
Wash the cells once with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.[13][28]
-
-
De-esterification:
-
Aspirate the loading buffer and wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[13]
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at 510 nm.
-
After establishing a stable baseline, introduce the glycinate-containing solution and continue to acquire images.
-
At the end of the experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios. This is achieved by first perfusing the cells with a Ca²⁺-free HBSS containing a Ca²⁺ chelator like EGTA to obtain Rmin, followed by a high Ca²⁺ solution containing a Ca²⁺ ionophore like ionomycin to obtain Rmax.[28]
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).
-
The intracellular Ca²⁺ concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).[28]
-
Caption: Experimental workflow for Fura-2 AM calcium imaging.
Protocol 2: High-Throughput Screening of [Ca²⁺]i using Fluo-4 AM
Fluo-4 AM is a widely used single-wavelength Ca²⁺ indicator that exhibits a large increase in fluorescence intensity (over 100-fold) upon binding to Ca²⁺.[11][30] Its excitation and emission maxima are approximately 494 nm and 516 nm, respectively, making it compatible with standard FITC/GFP filter sets.[31][32] While not ideal for absolute quantification of [Ca²⁺]i, its high signal-to-noise ratio and compatibility with standard instrumentation make it an excellent choice for high-throughput screening and for visualizing the qualitative dynamics of Ca²⁺ transients.[9][33]
Materials:
-
Cells of interest cultured in a multi-well plate (e.g., 96-well)
-
Fluo-4 AM (Thermo Fisher Scientific, Cat. No. F14201 or equivalent)
-
High-quality, anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Probenecid (optional, to inhibit dye extrusion)
-
HBSS or other physiological saline solution
-
Glycinate stock solution
-
Fluorescence microplate reader or fluorescence microscope with a filter set for FITC/GFP.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1-5 mM Fluo-4 AM stock solution in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Prepare a working loading buffer by diluting the Fluo-4 AM stock solution to a final concentration of 1-5 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02-0.04%. If using probenecid, add it to the loading buffer at this stage.[31][33] Vortex thoroughly.
-
-
Cell Loading:
-
Washing:
-
Aspirate the loading buffer and wash the cells twice with HBSS to remove extracellular Fluo-4 AM.
-
Add fresh HBSS to each well.
-
-
Measurement:
-
Place the multi-well plate in the fluorescence microplate reader or on the stage of the fluorescence microscope.
-
Measure the baseline fluorescence intensity (excitation ~490 nm, emission ~515 nm).
-
Using the instrument's injection system, add the glycinate solution to the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence is typically expressed as a ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F₀), i.e., F/F₀.
-
Caption: Experimental workflow for Fluo-4 AM calcium imaging.
Trustworthiness and Self-Validation: Critical Controls and Considerations
To ensure the reliability and reproducibility of your results, it is essential to incorporate appropriate controls into your experimental design.
-
Vehicle Control: Always include a vehicle control (i.e., the buffer in which the glycinate is dissolved) to ensure that the observed Ca²⁺ changes are due to the glycinate itself and not the solvent.
-
Positive Control: Use a known agonist that induces a robust Ca²⁺ response in your cell type (e.g., ATP or ionomycin) to confirm that the cells are healthy and the dye is loaded and functioning correctly.[32]
-
Negative Control (Antagonists): To confirm the involvement of specific receptors, pre-incubate the cells with selective antagonists. For example, to investigate the role of NMDA receptors, use a competitive antagonist like AP5. To probe the involvement of strychnine-sensitive GlyRs, use strychnine.[34][35]
-
Calcium-Free Conditions: To determine the contribution of extracellular Ca²⁺ influx versus release from intracellular stores, perform experiments in a Ca²⁺-free external solution, typically supplemented with a Ca²⁺ chelator like EGTA.[36][37]
-
Dye Concentration and Loading Conditions: Optimize the dye concentration and loading time for your specific cell type to achieve adequate signal without causing cytotoxicity or significant Ca²⁺ buffering.[13][33]
Conclusion
Measuring intracellular calcium changes in response to glycinate treatment provides invaluable insights into its multifaceted roles in cellular signaling. The choice between ratiometric indicators like Fura-2 for quantitative analysis and high-sensitivity, single-wavelength indicators like Fluo-4 for qualitative and high-throughput applications depends on the specific research question. By carefully selecting the appropriate technique and incorporating rigorous controls, researchers can obtain reliable and meaningful data to advance our understanding of glycinate's physiological and pathological functions.
References
- Subcellular calcium measurements in mammalian cells using jellyfish photoprotein aequorin-based probes. PubMed.
- Calcium Indic
- Aequorin-based measurements of intracellular Ca2+-sign
- Fura-2 AM calcium imaging protocol. Abcam.
- Imaging and analysis of genetically encoded calcium indicators linking neural circuits and behaviors. PMC - NIH.
- Genetically encoded calcium indic
- GAP, an aequorin-based fluorescent indicator for imaging Ca2+ in organelles. PNAS.
- Calcium Indic
- Ca2+ imaging with FURA-2 AM. Moodle@Units.
- Measurement of intracellular calcium levels by the fluorescent Ca(2+)
- Genetically encoded calcium indicators to probe complex brain circuit dynamics in vivo. ScienceDirect.
- Genetically Encoded Calcium Indicators Can Impair Dendrite Growth of Cortical Neurons. Frontiers.
- Reporting neural activity with genetically encoded calcium indic
- Fluorescent Calcium Indicators.
- Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Amerigo Scientific.
- An overview of techniques for the measurement of calcium distribution, calcium fluxes, and cytosolic free calcium in mammalian cells. PMC - NIH.
- NMDA and glycine regulate the affinity of the Mg2+-block site in NR1-1a/NR2A NMDA receptor channels expressed in Xenopus oocytes. PubMed.
- Aequorin-based calcium assay | Determination of Intracellular Calcium.
- FURA-2 AM - Instructions. Cayman Chemical.
- Live Cell Calcium Indic
- Calcium Imaging Of Cortical Neurons Using Fura-2 AM l Protocol Preview. YouTube.
- Glycine Receptor Activation Impairs ATP-Induced Calcium Transients in Cultured Cortical Astrocytes. Semantic Scholar.
- Intracellular Calcium Measurement. Berthold Technologies GmbH & Co.KG.
- An example of aequorin-based Ca 2+ measurement in a 96-well white...
- Measurement of intracellular calcium. PubMed.
- Glycine blocks the increase in intracellular free Ca 2+ due to vasoactive mediators in hepatic parenchymal cells. American Journal of Physiology-Gastrointestinal and Liver Physiology.
- Protocol Booklet. Hello Bio.
- FLUO-4 AM. ION Biosciences.
- Application Notes and Protocols for Live Cell Imaging with Fluo-4 AM. Benchchem.
- Calcium imaging. Wikipedia.
- Newsletter: Fluorescent Probes for Intracellular Calcium Measurement. FluoroFinder.
- Glycine triggers an intracellular calcium influx in oligodendrocyte progenitor cells which is mediated by the activation of both the ionotropic glycine receptor and Na+-dependent transporters. PubMed.
- Modulation of glycine affinity for NMDA receptors by extracellular Ca2+ in trigeminal neurons. PubMed.
- Activation Mechanisms of the NMDA Receptor. NCBI.
- Neuron. Wikipedia.
- Calcium Imaging in mDA neurons. Protocols.io.
- Fluo-4 Calcium Imaging Kit. Thermo Fisher Scientific.
- Glycine Receptor Activation Impairs ATP-Induced Calcium Transients in Cultured Cortical Astrocytes. PMC - PubMed Central.
- Glycine and Glycine Receptor Signalling in Non-Neuronal Cells. PMC - PubMed Central.
- Part 3: Structure and Function of the NMDA Receptor. YouTube.
- FRET Imaging of Calcium Signaling in Live Cells under Microenvironment. PMC.
- Glycine induced calcium concentration changes in vestibular type I sensory cells. PubMed.
- Glycine blocks the increase in intracellular free Ca2+ due to vasoactive mediators in hep
- Modulation of the glycine response by Ca2+-permeable AMPA receptors in r
- FRET-Based Ca 2+ Biosensor Single Cell Imaging Interrog
- A FRET-Based Calcium Biosensor with Fast Signal Kinetics and High Fluorescence Change.
- Generation and Characterization of a New FRET-Based Ca2+ Sensor Targeted to the Nucleus. Padua Research Archive.
- Hot Plasmids: FRET-Based Biosensors. Addgene Blog.
- Exploring the Activation Process of the Glycine Receptor. PMC - PubMed Central.
Sources
- 1. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuron - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glycine triggers an intracellular calcium influx in oligodendrocyte progenitor cells which is mediated by the activation of both the ionotropic glycine receptor and Na+-dependent transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of techniques for the measurement of calcium distribution, calcium fluxes, and cytosolic free calcium in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of intracellular calcium levels by the fluorescent Ca(2+) indicator Calcium-Green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 10. berthold.com [berthold.com]
- 11. Calcium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 13. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 14. Subcellular calcium measurements in mammalian cells using jellyfish photoprotein aequorin-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aequorin-based calcium assay | Determination of Intracellular Calcium [wellplate.com]
- 17. Imaging and analysis of genetically encoded calcium indicators linking neural circuits and behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genetically encoded calcium indicators (GECIs) – CHROMus [chromus.vet.cornell.edu]
- 19. Genetically encoded calcium indicators to probe complex brain circuit dynamics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Genetically Encoded Calcium Indicators Can Impair Dendrite Growth of Cortical Neurons [frontiersin.org]
- 21. Reporting neural activity with genetically encoded calcium indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 22. FRET Imaging of Calcium Signaling in Live Cells under Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. blog.addgene.org [blog.addgene.org]
- 26. Live Cell Calcium Indicators [merckmillipore.com]
- 27. ionbiosciences.com [ionbiosciences.com]
- 28. moodle2.units.it [moodle2.units.it]
- 29. youtube.com [youtube.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. hellobio.com [hellobio.com]
- 32. assets.fishersci.com [assets.fishersci.com]
- 33. ionbiosciences.com [ionbiosciences.com]
- 34. Glycine Receptor Activation Impairs ATP-Induced Calcium Transients in Cultured Cortical Astrocytes | Semantic Scholar [semanticscholar.org]
- 35. Glycine Receptor Activation Impairs ATP-Induced Calcium Transients in Cultured Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 36. journals.physiology.org [journals.physiology.org]
- 37. Glycine blocks the increase in intracellular free Ca2+ due to vasoactive mediators in hepatic parenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Characterization of Isotopically Labeled Calcium Glycinate
Introduction
Isotopically labeled compounds are indispensable tools in modern research, enabling precise tracking and quantification in complex biological and chemical systems.[1] Calcium glycinate, a chelate of calcium with the amino acid glycine, is a highly bioavailable form of calcium. The synthesis of isotopically labeled this compound provides a powerful tracer for studying calcium absorption, distribution, metabolism, and excretion (ADME), as well as for use as an internal standard in quantitative analyses. This guide provides detailed methodologies for the synthesis of isotopically labeled this compound, focusing on the incorporation of stable isotopes such as ¹⁵N and ¹³C into the glycine moiety. We will explore the rationale behind the synthetic strategies, provide step-by-step protocols, and detail the analytical techniques required for the characterization and validation of the final product.
Rationale for Isotopic Labeling of this compound
The primary advantage of isotopic labeling is the ability to introduce a unique mass signature into a molecule without significantly altering its chemical and physical properties.[1] Stable isotopes, such as ¹³C and ¹⁵N, are non-radioactive and safe for use in a wide range of applications, from in vitro studies to clinical trials. By replacing naturally abundant isotopes (¹²C and ¹⁴N) with their heavier, stable counterparts, researchers can differentiate the labeled molecules from their endogenous unlabeled forms using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This allows for precise measurement of metabolic fluxes, protein turnover, and the bioavailability of supplemented calcium.
Synthetic Strategy Overview
The synthesis of isotopically labeled this compound is a two-stage process. The first stage involves the synthesis of isotopically labeled glycine. The second stage is the chelation of the labeled glycine with a suitable calcium salt to form the final product. The choice of synthetic route for labeled glycine depends on the desired isotopic label and the available starting materials.
Figure 1: General workflow for the synthesis of isotopically labeled this compound.
Part 1: Synthesis of Isotopically Labeled Glycine
This section details the synthesis of glycine labeled with either ¹⁵N or ¹³C.
Protocol 1: Synthesis of [¹⁵N]-Glycine via Amination of Chloroacetic Acid
This method utilizes ¹⁵N-labeled ammonia to introduce the isotope into the glycine molecule. The reaction involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by the labeled ammonia.
Materials:
-
Chloroacetic acid (ClCH₂COOH)
-
[¹⁵N]-Ammonia solution (¹⁵NH₃ in H₂O, concentration as specified by supplier)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve chloroacetic acid in deionized water.
-
Amination: Slowly add the [¹⁵N]-ammonia solution to the chloroacetic acid solution while stirring. An excess of ammonia is typically used to drive the reaction to completion and minimize the formation of di- and tri-substituted products.
-
Reaction: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Concentration: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess ammonia with hydrochloric acid. Concentrate the solution using a rotary evaporator to obtain a crude solid.
-
Purification: The crude [¹⁵N]-glycine can be purified by recrystallization from a water/ethanol mixture. Dissolve the crude product in a minimum amount of hot water and then add ethanol until the solution becomes turbid. Allow the solution to cool slowly to form crystals of pure [¹⁵N]-glycine.
-
Drying: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of [1-¹³C]-Glycine or [2-¹³C]-Glycine (Strecker Synthesis)
The Strecker synthesis is a versatile method for producing α-amino acids. By using isotopically labeled starting materials, such as potassium [¹³C]-cyanide (K¹³CN) or a ¹³C-labeled aldehyde, specific carbon atoms in the glycine molecule can be labeled.
Materials:
-
Formaldehyde (for [2-¹³C]-glycine) or [¹³C]-formaldehyde (for [1-¹³C]-glycine)
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN) or Potassium [¹³C]-cyanide (K¹³CN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Equipment:
-
Reaction vessel with a stirrer
-
Heating mantle
-
Apparatus for handling cyanide safely (fume hood, appropriate personal protective equipment)
Procedure:
-
Formation of the Aminonitrile: In a reaction vessel, combine the formaldehyde source, ammonium chloride, and potassium cyanide source. The reaction of the aldehyde with ammonia forms an imine, which is then attacked by the cyanide ion to form an α-aminonitrile.
-
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed to the corresponding amino acid by heating with a strong acid (e.g., HCl).
-
Neutralization and Isolation: After hydrolysis, the reaction mixture is neutralized with a base (e.g., NaOH) to the isoelectric point of glycine (pI ≈ 6.0) to precipitate the amino acid.
-
Purification: The crude labeled glycine is collected by filtration and purified by recrystallization as described in Protocol 1.
| Isotopic Label | Labeled Starting Material | Resulting Labeled Glycine |
| ¹⁵N | ¹⁵NH₄Cl | [¹⁵N]-Glycine |
| 1-¹³C | K¹³CN | [1-¹³C]-Glycine |
| 2-¹³C | ¹³CH₂O | [2-¹³C]-Glycine |
Part 2: Chelation of Isotopically Labeled Glycine with Calcium
Once the isotopically labeled glycine is synthesized and purified, the next step is to form the calcium chelate. This is typically achieved by reacting the labeled glycine with a suitable calcium salt, such as calcium oxide or calcium chloride, in an aqueous or alcoholic solution.
Figure 2: Chelation of labeled glycine with a calcium salt.
Protocol 3: Synthesis of Isotopically Labeled this compound using Calcium Oxide
This protocol is a straightforward method that results in a high-purity product with water as the only byproduct.[3][4]
Materials:
-
Isotopically labeled glycine (from Part 1)
-
Calcium oxide (CaO), high purity
-
Deionized water
Equipment:
-
Beaker or reaction vessel
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution of Labeled Glycine: Dissolve the isotopically labeled glycine in deionized water in a beaker with stirring. The amount of water should be sufficient to fully dissolve the glycine.
-
Addition of Calcium Oxide: Slowly add a stoichiometric amount of calcium oxide to the glycine solution while continuing to stir. The molar ratio of glycine to calcium oxide should be 2:1.[5]
-
Reaction: Continue stirring the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a few hours until the calcium oxide has completely reacted and the solution is clear.[3]
-
Isolation of Product: The product can be isolated by several methods:
-
Precipitation: If the concentration is high enough, the this compound may precipitate upon cooling.
-
Evaporation: The water can be removed under reduced pressure using a rotary evaporator to yield the solid product.
-
Anti-solvent Precipitation: The product can be precipitated by adding a solvent in which it is insoluble, such as ethanol.
-
-
Washing and Drying: Collect the solid product by filtration, wash with a small amount of cold deionized water or ethanol to remove any unreacted starting materials, and dry in an oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator.[6]
| Parameter | Value |
| Molar Ratio (Glycine:CaO) | 2:1 |
| Reaction Temperature | Room Temperature to 50 °C |
| Reaction Time | 1-4 hours |
| Purification Method | Recrystallization or anti-solvent precipitation |
Part 3: Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized labeled this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for confirming the chelation of glycine to the calcium ion. The formation of the coordinate covalent bond between the nitrogen of the amino group and the ionic bond with the carboxylate group results in characteristic shifts in the vibrational frequencies of these functional groups.[7][8]
Expected Spectral Changes:
-
Disappearance of the free carboxyl group (COOH) C=O stretch: The strong absorption band around 1700 cm⁻¹ in free glycine will disappear.
-
Appearance of asymmetric and symmetric COO⁻ stretches: New bands corresponding to the coordinated carboxylate group will appear, typically in the regions of 1600-1550 cm⁻¹ (asymmetric) and 1420-1380 cm⁻¹ (symmetric).
-
Shift in N-H bending vibrations: The N-H bending vibration of the amino group, typically around 1610-1580 cm⁻¹, will shift upon coordination to the metal ion.
Protocol 4: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with dry potassium bromide (KBr) powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the spectrum of the synthesized this compound with the spectra of the starting labeled glycine and a reference standard of unlabeled this compound. Confirm the presence of the characteristic shifts indicative of chelation.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the incorporation of the isotopic label and determining the level of enrichment. High-resolution mass spectrometry (HRMS) is particularly useful for this purpose.
Expected Mass-to-Charge (m/z) Ratios:
The expected m/z of the molecular ion or a characteristic fragment will be shifted according to the mass of the incorporated isotope(s).
| Compound | Isotopic Label | Expected Molecular Weight ( g/mol ) |
| Unlabeled this compound | - | ~188.17 |
| [¹⁵N₂]-Calcium Glycinate | Two ¹⁵N atoms | ~190.17 |
| [1-¹³C₂]-Calcium Glycinate | Two ¹³C atoms at C1 | ~190.17 |
| [2-¹³C₂]-Calcium Glycinate | Two ¹³C atoms at C2 | ~190.17 |
Protocol 5: Mass Spectrometry Analysis for Isotopic Enrichment
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., water/methanol).
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer. Acquire the mass spectrum in a high-resolution mode.
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺ or other relevant adducts.
-
Determine the m/z value of the monoisotopic peak and compare it to the theoretical value for the labeled compound.
-
Calculate the isotopic enrichment by analyzing the isotopic distribution of the molecular ion cluster. This can be done by comparing the relative intensities of the peaks corresponding to the unlabeled, singly labeled, and doubly labeled species.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can also be used to confirm isotopic labeling.
Expected Spectral Changes:
-
¹³C NMR: For ¹³C-labeled this compound, the spectrum will show a strong signal for the enriched carbon atom. The chemical shift will be similar to that of the unlabeled compound, but the intensity will be significantly higher.[10][11][12]
-
¹H NMR: In the proton NMR spectrum of [¹⁵N]-glycinate, the protons on the α-carbon may show coupling to the ¹⁵N nucleus, resulting in a splitting of the signal into a doublet.
-
¹⁵N NMR: Direct detection of ¹⁵N will show a signal at a chemical shift characteristic of an amino acid.
Protocol 6: NMR Analysis
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as D₂O.
-
Data Acquisition: Acquire ¹H, ¹³C, and/or ¹⁵N NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, splitting patterns, and signal intensities to confirm the structure and the position of the isotopic label.
Conclusion
The synthesis of isotopically labeled this compound is a valuable process for researchers in various scientific disciplines. By following the detailed protocols outlined in this guide, scientists can reliably produce high-purity labeled compounds. The subsequent characterization using FTIR, MS, and NMR is crucial for validating the successful synthesis and isotopic enrichment of the final product, ensuring its suitability for use in demanding research applications.
References
- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B: Applications in Coordination, Organometallic, and Bioinorganic Chemistry. John Wiley & Sons.
- Han, J., Chi, Y., & Paik, I. (2006). FT-IR and XRD Analyses of Commercial Methionine-Mineral Chelates. Journal of Applied Biological Chemistry, 49, 8-10.
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
- de Hoffmann, E., & Stroobant, V. (2007).
- CN1436770A - One-step prepn process of glycine chelated calcium. (2003).
- WO2002030948A2 - A composition and method for preparing amino acid chelates free of interfering ions. (2002).
- CN1566086A - Amino acid calcium chelate, preparation and application thereof. (2005).
- CN106146328A - A kind of preparation method of calcium glycine chelate. (2016).
- Preparation method of glycine trace element chelate with high purity. (n.d.).
- Process for determining the percent of chelation in a dry mixture. (n.d.).
- Quantitative measurement of metal chelation by fourier transform infrared spectroscopy. (2015). ScienceDirect. [Link]
- ChelomEx: Isotope-assisted Discovery of Metal Chelates in Complex Media Using High-Resolution LC-MS. (2014). PubMed. [Link]
- Lanthanum(III)-amino acid chelate mitigates copper(II) stress in rice (Oryza sativa). (2024).
- A composition and method for preparing amino acid chelates free of interfering ions. (n.d.).
- A kind of preparation method of calcium glycine chelate. (n.d.).
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
- 13C NMR Spectrum (1D, 22.5 MHz, D2O, experimental) (HMDB0000123). (n.d.).
- A kind of preparation method of calcium glycine chelate. (2016).
- One-step prepn process of glycine chelated calcium. (n.d.).
- Amino acid calcium chelate, preparation and application thereof. (n.d.).
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). (n.d.).
- 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246754). (n.d.).
- Isotopic enrichment in lanthanide coordination complexes: contribution to single-molecule magnets and spin qudit insights. (2022). PubMed. [Link]
- Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (2014). PubMed. [Link]
- Multielemental Isotopic Analysis for Trace Metals in Geochemical Samples, Part 1: Dissolved Iron, Nickel, Copper, Zinc, Cadmium, and Lead in Seawater. (2024). ACS Earth and Space Chemistry. [Link]
- Stable Isotope-Labeled Peptides via Solid Phase Synthesis. (2025). Silantes. [Link]
- Structural characterization of this compound, magnesium glycinate and zinc glycin
Sources
- 1. chempep.com [chempep.com]
- 2. isotope.com [isotope.com]
- 3. CN1436770A - One-step prepn process of glycine chelated calcium - Google Patents [patents.google.com]
- 4. CN103082088A - Preparation method of glycine trace element chelate with high purity - Google Patents [patents.google.com]
- 5. WO2002030948A2 - A composition and method for preparing amino acid chelates free of interfering ions - Google Patents [patents.google.com]
- 6. hmdb.ca [hmdb.ca]
- 7. Lanthanum(III)-amino acid chelate mitigates copper(II) stress in rice (Oryza sativa) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. hmdb.ca [hmdb.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Calcium Glycinate in Protein Crystallization
Introduction: Overcoming the Crystallization Bottleneck with Novel Additives
The determination of the three-dimensional structure of proteins through X-ray crystallography remains a cornerstone of modern structural biology and drug discovery. A critical and often rate-limiting step in this process is the growth of high-quality, well-ordered crystals.[1][2] The complexity and inherent instability of many protein molecules make them recalcitrant to crystallization.[3] To navigate this challenge, researchers employ a vast array of chemical additives to modulate the physicochemical environment, thereby guiding the protein molecules into a crystalline lattice.[4][5] These additives can improve crystal quality, alter morphology, and in some cases, induce crystallization where none was previously observed.[4][5]
This application note details the use of calcium glycinate, a chelated salt of calcium and the amino acid glycine, as a versatile and effective additive in protein crystallization studies. We will explore the dual-function mechanism of this compound, leveraging the protein-stabilizing effects of the calcium ion and the beneficial properties of glycine to promote the formation of diffraction-quality crystals.
The Scientific Rationale: A Dual-Action Approach
The efficacy of this compound as a crystallization additive stems from the combined contributions of its constituent parts: the calcium cation (Ca²⁺) and the glycine molecule.
The Role of the Calcium Ion (Ca²⁺)
Calcium ions are known to play a significant role in the structure and stability of many proteins.[6] For proteins that are naturally calcium-binding, the inclusion of Ca²⁺ in the crystallization buffer is often essential for maintaining a stable, homogeneous conformation conducive to crystallization.[7][8] Even for proteins that do not have a specific high-affinity binding site, calcium ions can promote crystallization through several mechanisms:
-
Stabilization of Protein Structure: Calcium ions can neutralize surface charges and form salt bridges between acidic residues (aspartate, glutamate), thereby reducing electrostatic repulsion between protein molecules and stabilizing the native fold.[6]
-
Mediating Crystal Contacts: Divalent cations like Ca²⁺ can act as a bridge between negatively charged patches on adjacent protein molecules, helping to form the crystal lattice.[7]
-
Modulating Solubility: As a salt, this compound can influence the solubility of the protein, gently pushing it towards the supersaturated state required for nucleation and crystal growth.[9]
The Contribution of Glycine
Glycine, the simplest amino acid, is also a well-known additive in crystallization and cryoprotection.[10][11] Its small size and zwitterionic nature allow it to interact favorably with protein surfaces. The potential benefits of the glycinate component include:
-
Enhanced Solubility and Stability: Glycine can act as a stabilizing agent, preventing protein aggregation and denaturation.[12]
-
Cryoprotection: Glycine has cryoprotective properties, which can be beneficial for the subsequent step of flash-cooling the crystals for X-ray data collection.[10][11]
-
Modifying Solvent Properties: Glycine can alter the hydration shell of the protein, which can be a critical factor in promoting favorable protein-protein interactions for crystallization.[4]
This compound is a chelated form where calcium is bound to two glycine molecules.[13][14] This chelation enhances the bioavailability and solubility of calcium compared to simple inorganic salts.[15] Its good water solubility makes it an ideal candidate for inclusion in crystallization screening solutions.[13][16][17]
Physicochemical Properties of this compound
A summary of the key properties of this compound relevant to its use in protein crystallization is provided in the table below.
| Property | Value/Description | Significance in Crystallization |
| Molecular Formula | C₄H₈CaN₂O₄ | - |
| Appearance | White crystalline powder[13][17] | Easy to handle and dissolve for stock solutions. |
| Solubility in Water | Soluble; approx. 4 g/100 mL at room temp.[13] | Allows for the preparation of concentrated stock solutions for screening. |
| pH (1% Aqueous Solution) | 10.0 - 11.5[18] | The alkaline nature of the solution must be considered and buffered appropriately in crystallization experiments. |
| Structure | Chelated form of calcium with two glycine molecules[13][14] | Enhanced calcium solubility and stability in solution.[15] |
Experimental Protocols
The following protocols provide a step-by-step guide for the integration of this compound into protein crystallization workflows.
Protocol 1: Preparation of this compound Stock Solution
Rationale: A well-defined, sterile stock solution is crucial for reproducible crystallization experiments. Given the alkaline nature of a this compound solution, buffering is essential to maintain the desired pH of the crystallization drop.
Materials:
-
This compound powder (CAS 35947-07-0)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Appropriate buffer (e.g., HEPES, Tris)
-
Sterile filter (0.22 µm)
-
Sterile microcentrifuge tubes or other storage containers
Procedure:
-
Calculate the required mass: To prepare a 1 M stock solution of this compound (anhydrous MW: 188.18 g/mol ), weigh out 1.88 g of this compound powder. Adjust the mass accordingly for the desired final concentration (e.g., 0.5 M or 2 M).
-
Dissolution: Add the powder to approximately 8 mL of high-purity water in a sterile container.
-
Buffering: Add a suitable buffer to a final concentration of 10-20 mM. For example, add from a 1 M HEPES pH 7.5 stock solution to a final concentration of 20 mM. The choice of buffer should be compatible with the target protein.
-
pH Adjustment: Vigorously mix the solution to dissolve the this compound. Check the pH and adjust to the desired value (e.g., pH 7.5) using dilute HCl or NaOH. The initial unbuffered solution will be alkaline.[18]
-
Final Volume: Adjust the final volume to 10 mL with high-purity water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at 4°C. For long-term storage, consider aliquoting and freezing at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Integrating this compound into Crystallization Screens
Rationale: this compound can be used both as an additive to existing crystallization conditions and as a component of a new screen. The following workflow describes its use as an additive to refine initial "hits" from a primary screen.
Workflow Overview:
Caption: Workflow for using this compound as an additive.
Procedure:
-
Identify Initial Hits: Perform an initial crystallization screen using a commercial or in-house sparse matrix screen.[19] Identify conditions that produce microcrystals, crystalline precipitate, or other promising non-optimal crystal forms.
-
Set up Optimization Plates: Prepare a 96-well crystallization plate (e.g., sitting drop or hanging drop format).[2][19]
-
Prepare Reservoir Solutions: In each well of the optimization plate, place the reservoir solution corresponding to the initial "hit" condition.
-
Additive Screening: For each "hit" condition, set up a series of drops where a small volume of the this compound stock solution is added. A common approach is to add the additive to 10% of the final drop volume.[19]
-
Example Drop Composition (2 µL total volume):
-
0.9 µL Protein Solution
-
0.9 µL Reservoir Solution
-
0.2 µL this compound Stock (at various concentrations)
-
-
-
Concentration Gradient: It is recommended to test a range of final this compound concentrations. For a 1 M stock solution added at 10% of the drop volume, the final concentration would be 100 mM. By diluting the stock solution, you can screen final concentrations from 10 mM to 200 mM.
-
Incubation and Observation: Seal the plates and incubate under the same conditions as the initial screen. Monitor the drops regularly for crystal growth and morphology changes over several days to weeks.
Case Study: Hypothetical Application with a Calcium-Dependent Protease
A researcher is working with a novel bacterial thermolysin-like protease (TLP). Initial screens yielded only amorphous precipitate. Knowing that TLPs are often stabilized by calcium ions[6], the researcher decided to use this compound as an additive.
-
Initial Condition: 20% PEG 3350, 0.1 M Bis-Tris pH 6.5.
-
Optimization: A grid screen was set up varying the PEG 3350 concentration (16-24%) and adding this compound to final concentrations of 25 mM, 50 mM, 100 mM, and 150 mM.
-
Result: In the condition containing 18% PEG 3350, 0.1 M Bis-Tris pH 6.5, and 100 mM this compound, small rod-shaped crystals appeared within 48 hours. The presence of both calcium (for stability) and glycine (as a mild solubilizing/stabilizing agent) likely shifted the crystallization equilibrium away from amorphous precipitation and towards ordered crystal lattice formation.
Troubleshooting and Advanced Considerations
-
Precipitation: If the addition of this compound leads to heavy precipitation, try lowering its concentration or adjusting the pH of the stock solution.
-
Phase Separation: "Oiling out" or phase separation can sometimes be a precursor to crystallization.[20] Do not discard these drops immediately; monitor them over time.
-
Synergistic Effects: this compound can be used in combination with other additives. For example, a low concentration of a non-ionic detergent might be beneficial for membrane proteins.
-
Distinguishing Protein vs. Salt Crystals: It is crucial to verify that the resulting crystals are protein and not just salt. Protein crystals are typically soft and will shatter or smear when touched with a fine needle (a "crush test"), whereas salt crystals are hard.[21] Staining with a protein-specific dye like Izit can also be used. The definitive test is X-ray diffraction.[21]
Conclusion
This compound presents itself as a highly promising additive for protein crystallization. Its dual-action nature, providing both a structure-stabilizing divalent cation and a beneficial amino acid, offers a unique tool for researchers to overcome common crystallization challenges. By systematically incorporating this compound into screening and optimization protocols, scientists can expand the accessible crystallization space and increase the likelihood of obtaining high-quality crystals for structural determination.
References
- Fengchen Group. (n.d.). This compound BP EP USP CAS 35947-07-0 Manufacturers and Suppliers.
- Google Sites. (n.d.). Protein XRD Protocols - Crystallization of Proteins.
- Shijiazhuang Donghua Jinlong Chemical Co., LTD. (n.d.). This compound.
- PapChem Lifesciences. (n.d.). This compound.
- Cooper, J. B., et al. (2007). Calorimetric Approaches to Characterizing Effects of Additives on Protein Crystallization. Crystal Growth & Design, 7(12), 2468–2473.
- Garlitz, J. A., et al. (2019). Ionic Liquids as Protein Crystallization Additives. Molecules, 24(12), 2293.
- Ataman Kimya. (n.d.). This compound.
- Wang, N., et al. (2021).
- Joachimiak, A. (2009). Protein Crystallization for X-ray Crystallography. Methods in Molecular Biology, 498, 139-152.
- Google Patents. (2016). CN105439880A - Preparation method of this compound.
- Google Patents. (2020). CN111663151A - Process for preparing high-purity this compound by electrochemical-complexation reaction technology.
- Patsnap. (n.d.). Preparation method of a this compound chelate.
- Wiener, M. C. (2004).
- Pikal, M. J., et al. (1998). Glycine crystallization during freezing: the effects of salt form, pH, and ionic strength. Pharmaceutical Research, 15(12), 1866-1873.
- Rudolph, A. S., & Crowe, J. H. (1985). Cryoprotective effect of glycine betaine and glycerol is not based on a single mechanism. Cryo-letters, 6(4), 223-230.
- Yin, L. H., et al. (2016). Structural characterization of this compound, magnesium glycinate and zinc glycinate.
- McPherson, A. (2001). A comparison of salts for the crystallization of macromolecules. Protein Science, 10(2), 418-422.
- Grases, F., et al. (1995). The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule. Urological Research, 23(2), 107-112.
- Hottot, A., et al. (2005). Kinetics of glycine crystallization during freezing of sucrose/glycine excipient systems. Journal of Pharmaceutical Sciences, 94(10), 2146-2158.
- Lee, J., et al. (2017). The effect of salt additives on the glycine crystallization pathway revealed by studying one crystal nucleation at a time. Proceedings of the National Academy of Sciences, 114(41), 10834-10839.
- McPherson, A. (2004). Introduction to protein crystallization.
- Kets, E. P., et al. (2004). Glycine betaine as a cryoprotectant for prokaryotes. Journal of Microbiological Methods, 57(2), 217-229.
- Wesson, J. A., et al. (2011). Comparison of Calcium Oxalate Stone Matrix Proteomics Data to Predictions from In Vitro Studies of Protein–Crystal Interactions. Crystal Growth & Design, 11(5), 1663-1671.
- Vekilov, P. G. (2013). Nucleation precursors in protein crystallization.
- Hampton Research. (n.d.). Salt or Protein Crystals?.
- Maurer, A., et al. (1985). Purification and crystallization of the calcium binding protein of sarcoplasmic reticulum from skeletal muscle. The Journal of biological chemistry, 260(20), 11078–11084.
- Veltman, O. R., et al. (2008). The role of calcium ions in the stability and instability of a thermolysin-like protease. The FEBS journal, 275(14), 3508–3520.
- Wikipedia. (n.d.). Calcium-binding protein.
- ResearchGate. (n.d.). Figure 4. Crystallization of calcium carbonate with protein additives....
- Chemistry LibreTexts. (2023). 3.5: Extracellular Calcium Ion-binding Proteins.
- Yan, Y., et al. (2024). The interactions of protein-calcium oxalate within crystallization process. Chemical Engineering Science, 300, 120649.
- Mettler Toledo. (n.d.). Protein Crystallization | Create Lattices.
- Wlodawer, A. (2013). Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination. The FEBS journal, 280(24), 6265–6289.
- Creative Biostructure. (2023). Protein Crystallization: Methods & Applications.
- University of California, Berkeley. (n.d.). What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials.
Sources
- 1. mt.com [mt.com]
- 2. opentrons.com [opentrons.com]
- 3. Practical techniques for protein crystallization: additive assistance and external field intensification - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 5. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 6. The role of calcium ions in the stability and instability of a thermolysin-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and crystallization of the calcium binding protein of sarcoplasmic reticulum from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium-binding protein - Wikipedia [en.wikipedia.org]
- 9. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryoprotective effect of glycine betaine and glycerol is not based on a single mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycine betaine as a cryoprotectant for prokaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of salt additives on the glycine crystallization pathway revealed by studying one crystal nucleation at a time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound BP EP USP CAS 35947-07-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound | Trusted Nutraceutical Ingredient Manufacturer & Supplier Europe & Asia [papchemlifesciences.com]
- 16. This compound | 35947-07-0 [chemicalbook.com]
- 17. This compound – Shijiazhuang Donghua Jinlong Chemical Co., LTD. [glycine.com.cn]
- 18. parasint.com [parasint.com]
- 19. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 20. Nucleation precursors in protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hamptonresearch.com [hamptonresearch.com]
Application Notes and Protocols for Assessing the Impact of Calcium Glycinate on Osteoblast Proliferation
Abstract
This comprehensive guide provides a detailed framework and step-by-step protocols for researchers, scientists, and drug development professionals to rigorously assess the effects of calcium glycinate on osteoblast proliferation. Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind experimental design, incorporates self-validating systems through appropriate controls, and grounds its recommendations in established scientific literature. The protocols cover essential techniques from osteoblast cell culture to direct and indirect proliferation assays, including MTT and BrdU incorporation, as well as a confirmatory assay for alkaline phosphatase activity, a key marker of osteoblast function. Visual guides for signaling pathways and experimental workflows are provided to enhance conceptual understanding and practical implementation.
Introduction: The Scientific Rationale for Investigation
Osteoblasts are the specialized, bone-forming cells responsible for synthesizing and mineralizing the bone matrix, a process fundamental to skeletal development, maintenance, and repair. The proliferation of these cells is a critical prerequisite for adequate bone formation. Insufficient osteoblast numbers can lead to an imbalance in bone remodeling, contributing to pathologies such as osteoporosis.
The cellular activities of osteoblasts are tightly regulated by systemic hormones and local factors, including the availability of essential minerals and amino acids.
-
Calcium: As the primary mineral component of bone, calcium is a critical signaling molecule. Intracellular calcium signals, often initiated by influx from the extracellular environment, regulate numerous osteoblastic functions, including gene expression, differentiation, and proliferation.
-
Glycine: As the simplest amino acid, glycine is a major component of collagen, the primary protein in the bone matrix. Emerging research suggests that glycine itself may have direct, estrogen-like osteoprotective effects, stimulating osteoblast proliferation and function.
This compound , a chelated form of calcium bound to glycine, offers a potentially highly bioavailable source of both of these crucial components. This unique composition warrants a thorough investigation into its specific effects on bone cell biology. This guide provides the necessary protocols to quantify the impact of this compound on the proliferative capacity of osteoblasts, a key indicator of its potential as a therapeutic or supplementary agent for bone health.
Theoretical Framework: Potential Signaling Pathways
The proliferative response of osteoblasts to this compound is likely mediated by the convergence of several key signaling pathways. Understanding these pathways is crucial for designing robust experiments and interpreting results. Calcium and glycine can independently or synergistically activate intracellular cascades that drive cell cycle progression.
-
Calcium Signaling Cascade: The influx of extracellular Ca²⁺ through various channels can activate downstream pathways like the Ras-MAPK pathway, which in turn enhances the activity of master transcription factors such as Runt-related transcription factor 2 (Runx2).
-
Wnt/β-catenin Pathway: This is a central pathway in bone biology. Its activation leads to the nuclear accumulation of β-catenin, which promotes the transcription of genes that stimulate preosteoblast replication and osteoblastogenesis.
-
Runx2 Activation: Runx2 is an essential transcription factor for committing mesenchymal cells to the osteoblast lineage and is crucial in early differentiation stages where proliferation is active. It is a downstream target of many signaling pathways, including FGF and Wnt signaling.
The interplay between these pathways can be visualized as follows:
Figure 1: Potential signaling pathways activated by this compound.
Comprehensive Experimental Workflow
A multi-faceted approach is essential to conclusively determine the effect of this compound on osteoblast proliferation. The workflow should progress from general viability and metabolic activity to direct measurement of DNA synthesis, and finally, to an assessment of early differentiation markers that provide functional context.
Figure 2: Recommended experimental workflow.
Materials and Reagents
-
Cell Line: Murine pre-osteoblastic cell line (MC3T3-E1) or human osteosarcoma cell line (Saos-2, MG-63).
-
This compound: High-purity, sterile powder.
-
Culture Medium: Alpha-MEM (Minimum Essential Medium, alpha modification) or DMEM (Dulbecco's Modified Eagle Medium).
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Reagents for Osteogenic Differentiation (for ALP Assay): Ascorbic acid (50 µg/mL), β-glycerophosphate (10 mM).
-
Assay Kits & Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder or pre-made solution.
-
BrdU Cell Proliferation Assay Kit.
-
Alkaline Phosphatase (ALP) Assay Kit (p-nitrophenyl phosphate-based).
-
Reagents for cell lysis and protein quantification (e.g., BCA Protein Assay Kit).
-
-
Consumables: Sterile cell culture flasks, plates (96-well, 24-well), serological pipettes, pipette tips, etc.
Detailed Experimental Protocols
Protocol 1: Osteoblast Cell Culture & Seeding
Rationale: Establishing a healthy, logarithmically growing cell culture is paramount for reproducible results. Seeding density must be optimized to ensure cells are not confluent at the end of the experiment, as contact inhibition can halt proliferation and confound results.
-
Culture Maintenance: Culture osteoblasts in T-75 flasks with complete medium (e.g., α-MEM + 10% FBS + 1% Pen/Strep) at 37°C in a humidified 5% CO₂ incubator.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Seeding: Resuspend the cell pellet and count using a hemocytometer. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 2,000 - 5,000 cells/well) in 100 µL of complete medium.
-
Attachment: Allow cells to attach and stabilize by incubating for 24 hours before treatment.
Protocol 2: Preparation and Application of this compound
Rationale: A dose-response study is critical to identify the optimal concentration range and to detect potential cytotoxicity at high doses. A vehicle control is essential to ensure that the solvent used to dissolve the compound does not affect cell proliferation.
-
Stock Solution: Prepare a high-concentration sterile stock solution of this compound (e.g., 100 mM) in serum-free culture medium or sterile PBS. Ensure complete dissolution and sterilize by passing through a 0.22 µm filter.
-
Working Solutions: Prepare serial dilutions from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Treatment: After the 24-hour attachment period, carefully remove the medium from the 96-well plates and replace it with 100 µL of the prepared working solutions.
-
Test Wells: Medium with varying concentrations of this compound.
-
Negative Control: Standard complete medium only.
-
Vehicle Control: Medium containing the highest concentration of the solvent used for the stock solution (if applicable).
-
Positive Control (Optional): Medium with a known mitogen for osteoblasts (e.g., FGF2).
-
Protocol 3A: MTT Proliferation Assay
Rationale: The MTT assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases in living cells. This metabolic activity is proportional to the number of viable cells, providing an indirect but high-throughput measure of cell proliferation.
-
Incubation: Incubate the treated plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl in 10% SDS solution) to each well. Pipette gently to dissolve the crystals.
-
Absorbance Reading: Incubate in the dark at room temperature for 2-4 hours until all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.
Protocol 3B: BrdU Incorporation Assay
Rationale: The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis, a hallmark of cell proliferation. This pyrimidine analog is incorporated into newly synthesized DNA in place of thymidine and is detected immunochemically, offering higher specificity than metabolic assays.
-
BrdU Labeling: 2 to 24 hours before the end of the treatment period, add BrdU labeling solution to each well at the concentration recommended by the kit manufacturer.
-
Fixation and Denaturation: At the end of the incubation, remove the labeling medium. Add the fixing/denaturing solution provided in the kit to each well and incubate for 30 minutes at room temperature. This step is critical to expose the incorporated BrdU to the antibody.
-
Antibody Incubation: Wash the wells with the provided wash buffer. Add the anti-BrdU detection antibody and incubate for 1-2 hours.
-
Secondary Antibody: Wash the wells and add the HRP-linked secondary antibody. Incubate for 1 hour.
-
Substrate Addition: Wash the wells thoroughly. Add the TMB substrate and allow the color to develop in the dark.
-
Stop Reaction & Read: Add the stop solution and measure the absorbance at 450 nm.
Protocol 4: Alkaline Phosphatase (ALP) Activity Assay
Rationale: ALP is a well-established early marker of osteoblast differentiation. While proliferation and differentiation are often opposing processes in the long term, an initial proliferative stimulus can be followed by enhanced differentiation. Measuring ALP activity provides functional context to the proliferation data.
-
Cell Culture: Seed cells in a 24-well plate and treat with this compound as described above, including osteogenic medium (ascorbic acid and β-glycerophosphate) for all conditions. Culture for a longer period, typically 7-14 days.
-
Cell Lysis: At the desired time point, wash the cells with PBS and lyse them using a lysis buffer (e.g., 0.1% Triton X-100). Scrape the wells and collect the lysate.
-
ALP Reaction: In a 96-well plate, add a small volume of cell lysate to each well. Add the p-nitrophenyl phosphate (pNPP) substrate solution.
-
Incubation & Reading: Incubate at 37°C. The ALP in the lysate will convert the colorless pNPP to the yellow p-nitrophenol. Measure the absorbance at 405 nm at several time points.
-
Normalization: Quantify the total protein content in each lysate sample using a BCA or Bradford assay. Normalize the ALP activity (change in absorbance per minute) to the total protein concentration.
Data Presentation and Analysis
Quantitative data should be presented clearly for comparison. Statistical significance should be determined using appropriate tests (e.g., one-way ANOVA with post-hoc tests for multiple group comparisons).
Table 1: Example Data Presentation for MTT Assay
| Treatment Group | Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | % Proliferation vs. Control |
|---|---|---|---|
| Control | 0 | 0.85 ± 0.05 | 100% |
| This compound | 1 | 0.92 ± 0.06 | 108% |
| This compound | 10 | 1.15 ± 0.08 | 135%* |
| This compound | 100 | 1.32 ± 0.09 | 155%* |
| This compound | 1000 | 0.75 ± 0.11 | 88% |
*Denotes statistical significance (p < 0.05) compared to control.
Table 2: Example Data Presentation for ALP Activity Assay
| Treatment Group | Concentration (µM) | ALP Activity (U/mg protein) (Mean ± SD) | Fold Change vs. Control |
|---|---|---|---|
| Control | 0 | 1.2 ± 0.2 | 1.0 |
| This compound | 10 | 1.5 ± 0.3 | 1.25 |
| This compound | 100 | 2.1 ± 0.4 | 1.75* |
| Positive Control (BMP-2) | - | 3.5 ± 0.5 | 2.92* |
*Denotes statistical significance (p < 0.05) compared to control.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the plate; Pipetting errors. | Ensure a single-cell suspension before seeding. Avoid using the outermost wells of the plate. Use a multichannel pipette for reagent addition. |
| Low absorbance readings in all wells (MTT/BrdU) | Insufficient cell number; Low metabolic activity; Incorrect incubation time. | Optimize initial seeding density. Ensure cells are healthy and in logarithmic growth phase. Perform a time-course experiment to find the optimal assay endpoint. |
| High background in control wells | Contamination (bacterial/yeast); Reagent instability; Serum interference in MTT assay. | Practice sterile technique. Check reagents for precipitation. For MTT, wash cells with serum-free medium before adding the reagent. |
| No dose-dependent effect observed | Concentration range is too high or too low; Compound is inactive or cytotoxic at all tested doses. | Test a much broader range of concentrations (logarithmic scale). Check for cytotoxicity using a viability stain like trypan blue. |
| ALP activity is low or undetectable | Cells are not differentiating; Assay performed too early; Inactive reagents. | Ensure osteogenic supplements (ascorbic acid, β-glycerophosphate) are fresh and added correctly. Extend the culture period (7, 14, 21 days). Check the expiration date of the ALP assay kit. |
References
- Title: A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro Source: ScienceDirect URL
- Title: A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed Source: PubMed URL:[Link]
- Title: The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth - PMC - PubMed Central Source: PubMed Central URL:[Link]
- Title: Signaling networks in RUNX2-dependent bone development - PubMed Source: PubMed URL:[Link]
- Title: Activation of intracellular calcium signaling in osteoblasts colocalizes with the formation of post-yield diffuse microdamage in bone matrix - PMC - NIH Source: PubMed Central URL:[Link]
- Title: Intracellular Ca²⁺ signaling in osteoblasts. Osteoblasts express...
- Title: Calcium signals and calcium channels in osteoblastic cells - PubMed - NIH Source: PubMed URL:[Link]
- Title: BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis - Bio-Rad Antibodies Source: Bio-Rad Antibodies URL:[Link]
- Title: Regulation of bone mass by Wnt signaling - JCI Source: Journal of Clinical Investig
- Title: A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - Peter Millett, MD Source: Peter Millett, MD URL:[Link]
- Title: Potential mechanisms underlying the Runx2 induced osteogenesis of bone marrow mesenchymal stem cells - PubMed Central Source: PubMed Central URL:[Link]
- Title: Wnt Pathway in Bone Repair and Regeneration – What Do We Know So Far - Frontiers Source: Frontiers in Cell and Developmental Biology URL:[Link]
- Title: Runx2 promotes both osteoblastogenesis and novel osteoclastogenic signals in ST2 mesenchymal progenitor cells - NIH Source: N
- Title: β-catenin Promotes Bone Formation And Suppresses Bone Resorption in Postnatal Growing Mice - PMC - NIH Source: PubMed Central URL:[Link]
- Title: Transcriptional Induction of the Osteocalcin Gene During Osteoblast Differentiation Involves Acetylation of Histones H3 and H4 | Molecular Endocrinology | Oxford Academic Source: Oxford Academic URL:[Link]
- Title: CALCIUM SIGNALLING AND CALCIUM TRANSPORT IN BONE DISEASE - PMC - PubMed Central Source: PubMed Central URL:[Link]
- Title: Runx2 induces osteoblast and chondrocyte differentiation and enhances their migration by coupling with PI3K-Akt signaling | Journal of Cell Biology | Rockefeller University Press Source: Rockefeller University Press URL:[Link]
- Title: RUNX2 Regulates Osteoblast Differentiation via the BMP4 Signaling Pathway - PubMed Source: PubMed URL:[Link]
- Title: Wnt and the Wnt signaling pathway in bone development and disease - PMC Source: PubMed Central URL:[Link]
- Title: Expression of osteocalcin and its transcriptional regulators core-binding factor alpha 1 and MSX2 in osteoid-forming tumours - PubMed Source: PubMed URL:[Link]
- Title: Estrogen-like osteoprotective effects of glycine in in vitro and in vivo models of menopause Source: PubMed URL:[Link]
- Title: Enhanced osteocalcin expression by osteoblast-like cells (MC3T3-E1) exposed to bioactive coating glass (SiO2–CaO–P2O5–MgO–K2O–Na2O system)
- Title: The Benefits of this compound for Health in 2025 You Should Know Source: LinkedIn URL:[Link]
- Title: Stage-Specific Expression of Dlx-5 during Osteoblast Differentiation: Involvement in Regulation of Osteocalcin Gene Expression | Molecular Endocrinology | Oxford Academic Source: Oxford Academic URL:[Link]
- Title: Glycinamide Facilitates Nanocomplex Formation and Functions Synergistically with Bone Morphogenetic Protein 2 to Promote Osteoblast Differentiation In Vitro and Bone Regeneration in a Mouse Calvarial Defect Model - NIH Source: N
- Title: Glycine enhanced the bone formation in the OVX mice. Glycine (10 mg/kg)...
- Title: Undercarboxylated osteocalcin inhibits the early differentiation of osteoclast mediated by Gprc6a - PeerJ Source: PeerJ URL:[Link]
- Title: Quantification of alkaline phosphatase (ALP) activity and cellular...
- Title: Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - NIH Source: N
- Title: Osteoblasts Proliferation and Differentiation Stimulating Activities of the Main Components of Epimedii folium - PMC - PubMed Central Source: PubMed Central URL:[Link]
- Title: 99Tc-MDP-induced human osteoblast proliferation, differentiation and expression of osteoprotegerin - Spandidos Publications Source: Spandidos Public
- Title: MTT Assay Protocol for Cell Viability and Prolifer
- Title: Calcium signaling in osteoclast differentiation and bone resorption. - Semantic Scholar Source: Semantic Scholar URL:[Link]
- Title: In vitro Cell Proliferation Assay of Demineralized Dentin Material Membrane in Osteoblastic MC3T3-E1 Cells - NIH Source: N
- Title: Cell Viability Assay (MTT Assay) Protocol Source: protocols.io URL:[Link]
- Title: High glycine concentration increases collagen synthesis by articular chondrocytes in vitro: acute glycine deficiency could be an important cause of osteoarthritis - NIH Source: N
- Title: Osteoblast proliferation. (a) To assess osteoblast proliferation, 70% confluent cultures were treated for 48 h with 1 μM AS-src (AS), 1 μM S-src (S), or left untreated (C). 1 μCi/ml of [³H]thymidine was added for the last 4 h, then the cells were lysed, TCA-precipitated, and the radioactivity was measured by a β-spectrophotometer. Counts per minutes were then converted to a percentage of control and expressed as average
Application Notes & Protocols: Developing a Calcium Glycinate-Based Hydrogel for Advanced Drug Delivery
Authored by: A Senior Application Scientist
Introduction: The convergence of materials science and pharmacology has paved the way for sophisticated drug delivery systems that offer enhanced therapeutic efficacy and patient compliance. Hydrogels, with their three-dimensional polymeric networks and high water content, have emerged as a prominent platform for controlled drug release.[1][2] This document provides a comprehensive guide for the development and characterization of a novel calcium glycinate-based hydrogel. This system is hypothesized to leverage the biocompatibility of glycine, an essential amino acid, and the cross-linking capabilities of calcium ions to create a tunable and responsive drug delivery vehicle. The inherent properties of this compound may offer unique advantages in terms of biocompatibility and pH-responsive behavior, making it a compelling candidate for targeted drug delivery.[3]
These application notes are designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for key experimental choices.
Rationale and System Design
The central hypothesis is that a hydrogel can be formed by crosslinking a carboxylated polymer with calcium ions in the presence of glycine. The glycine is expected to modulate the crosslinking density and impart pH-sensitivity to the hydrogel matrix. At physiological pH, the carboxyl groups of the polymer and the glycine will be deprotonated, facilitating ionic bonding with divalent calcium ions. This interaction is expected to form the hydrogel network. In an acidic environment, protonation of the carboxyl groups would disrupt the ionic crosslinks, leading to swelling and subsequent drug release.
Materials and Equipment
Reagents
-
Sodium Alginate (Medium viscosity)
-
Glycine
-
Calcium Chloride (CaCl₂)
-
Model Drug (e.g., Doxorubicin Hydrochloride, Methylene Blue)
-
Phosphate Buffered Saline (PBS) tablets
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Deionized (DI) Water
Equipment
-
Magnetic stirrer and stir bars
-
pH meter
-
Analytical balance
-
Syringes and needles
-
Petri dishes
-
Lyophilizer (Freeze-dryer)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Scanning Electron Microscope (SEM)
-
Rheometer
-
UV-Vis Spectrophotometer
-
Incubator shaker
Synthesis of this compound-Based Hydrogel: A Step-by-Step Protocol
This protocol describes the synthesis of a this compound-alginate hydrogel. Alginate, a polysaccharide with abundant carboxyl groups, serves as the polymeric backbone.
Preparation of Stock Solutions
-
Sodium Alginate Solution (2% w/v): Dissolve 2 g of sodium alginate in 100 mL of deionized water with continuous stirring. Allow the solution to stir overnight to ensure complete dissolution.
-
Glycine Solution (1 M): Dissolve 7.51 g of glycine in 100 mL of deionized water.
-
Calcium Chloride Solution (0.5 M): Dissolve 5.55 g of CaCl₂ in 100 mL of deionized water.
Hydrogel Formation
-
In a beaker, take 50 mL of the 2% sodium alginate solution.
-
Add 10 mL of the 1 M glycine solution to the alginate solution and stir for 30 minutes to ensure a homogenous mixture.
-
The model drug can be incorporated at this stage. Add the desired amount of the drug to the alginate-glycine mixture and stir until fully dissolved.
-
Slowly add 20 mL of the 0.5 M calcium chloride solution dropwise to the alginate-glycine-drug mixture under constant stirring.
-
A viscous gel should start to form immediately. Continue stirring for another 15 minutes to ensure uniform crosslinking.
-
Cast the resulting hydrogel into petri dishes or desired molds.
-
Allow the hydrogel to cure at room temperature for 2-4 hours.
-
Wash the hydrogel extensively with deionized water to remove any unreacted reagents.
-
For characterization studies, a portion of the hydrogel can be freeze-dried to obtain a porous scaffold.
Causality Behind Experimental Choices:
-
Sodium Alginate: Chosen for its biocompatibility, biodegradability, and the presence of carboxyl groups that can be ionically crosslinked by divalent cations like calcium.[4]
-
Glycine: Incorporated to potentially modulate the mechanical properties and introduce pH-sensitivity. The amino and carboxyl groups of glycine can interact with the polymer and crosslinker.[3]
-
Calcium Chloride: Provides the Ca²⁺ ions necessary for the ionic crosslinking of the alginate chains, which is the fundamental basis of the hydrogel network formation.[5]
-
Dropwise Addition of CaCl₂: This is crucial to prevent premature and non-uniform gelation, ensuring the formation of a homogenous hydrogel network.
Diagram of Proposed Hydrogel Formation:
Caption: Workflow for the synthesis of the drug-loaded this compound-alginate hydrogel.
Physicochemical Characterization of the Hydrogel
Fourier-Transform Infrared (FTIR) Spectroscopy
Purpose: To confirm the chemical structure of the hydrogel and the interactions between its components.
Protocol:
-
Obtain FTIR spectra of pure sodium alginate, glycine, the physical mixture, and the freeze-dried this compound-alginate hydrogel.
-
Record the spectra in the range of 4000-400 cm⁻¹ using an FTIR spectrometer.
-
Analyze the spectra for characteristic peaks and any shifts that indicate ionic interactions.
Expected Outcome: A shift in the asymmetric and symmetric stretching vibrations of the carboxylate groups of alginate upon crosslinking with calcium.
Scanning Electron Microscopy (SEM)
Purpose: To visualize the surface morphology and internal porous structure of the hydrogel.
Protocol:
-
Freeze-dry the hydrogel samples.
-
Mount the dried samples on an aluminum stub using double-sided carbon tape.
-
Sputter-coat the samples with a thin layer of gold to make them conductive.
-
Image the samples using an SEM at various magnifications.
Expected Outcome: SEM images will reveal the interconnected porous network of the hydrogel, which is crucial for drug loading and release.[6]
Swelling Studies
Purpose: To evaluate the water absorption capacity of the hydrogel, which is indicative of its crosslinking density and is crucial for drug release.[7]
Protocol:
-
Weigh the freeze-dried hydrogel samples (Wd).
-
Immerse the samples in buffer solutions of different pH values (e.g., pH 1.2, 5.5, and 7.4).
-
At regular time intervals, remove the samples, blot the excess surface water with filter paper, and weigh them (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
Continue until the hydrogel reaches equilibrium swelling.
Expected Outcome: The hydrogel is expected to exhibit pH-responsive swelling, with a higher swelling ratio at neutral or basic pH compared to acidic pH.
Rheological Studies
Purpose: To characterize the mechanical properties of the hydrogel, such as its viscoelasticity.[8][9]
Protocol:
-
Perform rheological measurements on the hydrogel samples using a rheometer with parallel plate geometry.
-
Conduct a frequency sweep at a constant strain to determine the storage modulus (G') and loss modulus (G'').
-
A G' value higher than G'' indicates a stable gel structure.
Expected Outcome: The hydrogel should exhibit solid-like behavior with G' > G'', confirming the formation of a stable crosslinked network.
Drug Loading and In Vitro Release Studies
Drug Loading and Encapsulation Efficiency
Purpose: To quantify the amount of drug successfully incorporated into the hydrogel.
Protocol:
-
Prepare a known concentration of the model drug solution and measure its absorbance at the maximum wavelength (λmax) using a UV-Vis spectrophotometer to create a calibration curve.
-
After synthesizing the drug-loaded hydrogel, collect the washing solutions.
-
Measure the absorbance of the collected solutions to determine the amount of non-entrapped drug.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [Weight of Drug in Hydrogel / Weight of Hydrogel] x 100
-
Table 1: Hypothetical Drug Loading Data
| Formulation | Total Drug Added (mg) | Free Drug (mg) | Encapsulation Efficiency (%) | Drug Loading (%) |
| F1 | 10 | 1.5 | 85.0 | 0.85 |
| F2 | 20 | 3.2 | 84.0 | 1.68 |
| F3 | 30 | 5.1 | 83.0 | 2.49 |
In Vitro Drug Release Study
Purpose: To evaluate the release profile of the encapsulated drug from the hydrogel under simulated physiological conditions.[10]
Protocol:
-
Place a known amount of the drug-loaded hydrogel in a dialysis bag.
-
Immerse the dialysis bag in a beaker containing a known volume of release medium (e.g., PBS at pH 7.4 or simulated gastric fluid at pH 1.2).
-
Place the beaker in an incubator shaker at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[7]
-
Analyze the withdrawn samples using a UV-Vis spectrophotometer to determine the concentration of the released drug.
-
Calculate the cumulative percentage of drug release over time.
Diagram of Drug Release Mechanism:
Sources
- 1. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, classification and properties of hydrogels: their applications in drug delivery and agriculture - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Calcium Crosslinker Form on Alginate Hydrogel Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of a high calcium ion content in extending the properties of alginate dual-crosslinked hydrogels - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Polymers materials type hydrogels: review of their characterization by ftir, dsc, sem and tem [ve.scielo.org]
- 7. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 8. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 10. tandfonline.com [tandfonline.com]
Application Note: Employing Calcium Glycinate in Studies of Neurological Function and Neurotransmission
Introduction
Calcium (Ca²⁺) is a ubiquitous and vital second messenger, fundamental to a vast array of physiological processes within the central nervous system (CNS).[1][2] Its roles are diverse, ranging from the regulation of neuronal excitability and gene expression to orchestrating the precise mechanics of neurotransmitter release and synaptic plasticity.[1][2] The influx of Ca²⁺ into a neuron triggers complex signaling cascades that are critical for processes like long-term potentiation (LTP) and long-term depression (LTD), the cellular underpinnings of learning and memory.[3][4][5][6][7] Given this central role, the ability to precisely manipulate extracellular and, consequently, intracellular Ca²⁺ concentrations is a cornerstone of neuroscientific research.
While simple inorganic salts like calcium chloride (CaCl₂) are commonly used, they can present experimental challenges, including potential pH shifts in media and issues with bioavailability. Calcium glycinate, a chelated form of calcium bound to two molecules of the amino acid glycine, offers a compelling alternative. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, application, and detailed protocols for using this compound to investigate neurological function and neurotransmission.
Section 1: Biochemical Profile and Rationale for Use
This compound is an organometallic chelate where a central calcium atom is bonded to the carboxyl and amino groups of two glycine molecules. This structure confers several advantageous properties for in vitro and ex vivo neurological studies.
1.1 Key Advantages Over Traditional Calcium Salts
-
Enhanced Stability and Solubility: The chelated structure of this compound improves its stability in physiological solutions, reducing the risk of precipitation with phosphates and carbonates present in complex culture media or artificial cerebrospinal fluid (aCSF).
-
Minimized pH Fluctuation: Unlike the dissolution of CaCl₂, which can slightly alter the pH of unbuffered or weakly buffered solutions, this compound is less likely to cause significant pH shifts, ensuring a more stable experimental environment.
-
Potential for Dual Functionality: The glycinate moiety itself is a significant biomolecule. Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem and also acts as a required co-agonist, along with glutamate, for the activation of N-methyl-D-aspartate (NMDA) receptors.[8][9][10] This dual nature must be considered in experimental design, as it can be either a confounding variable or a point of specific investigation.
1.2 Comparative Overview of Calcium Sources
| Feature | This compound | Calcium Chloride (CaCl₂) | Calcium Gluconate |
| Structure | Chelated (Ca(C₂H₄NO₂)₂) | Inorganic Salt | Organic Salt |
| Bioavailability | High | Moderate | Moderate to High |
| Solubility | Good in aqueous solutions | Very high in water | Soluble in water |
| Impact on pH | Minimal | Can lower pH | Minimal |
| Additional Moiety | Glycine (Neuroactive) | Chloride (Physiologically abundant) | Gluconate (Metabolite) |
| Considerations | Potential off-target effects of glycine. | Potential for precipitation in phosphate buffers. | Lower elemental calcium per gram.[11] |
Section 2: Mechanism of Action in Neuronal Systems
The primary role of this compound in experimental settings is to serve as a bioavailable source of Ca²⁺ ions. Once dissociated, these ions participate in the full spectrum of calcium-dependent neuronal processes.
2.1 Modulation of Synaptic Transmission and Plasticity
An action potential arriving at the presynaptic terminal triggers the opening of voltage-gated calcium channels (VGCCs).[2][12] The subsequent influx of Ca²⁺ is the direct trigger for synaptic vesicles to fuse with the presynaptic membrane and release neurotransmitters into the synaptic cleft.[6][7][12] The concentration of extracellular Ca²⁺ directly influences the probability of this release.
Postsynaptically, Ca²⁺ influx, particularly through NMDA receptors, activates a cascade of downstream signaling molecules.[4][13] Key effectors include:
-
Calmodulin (CaM): A primary Ca²⁺ sensor that, upon binding Ca²⁺, activates other proteins.
-
Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): Crucial for inducing LTP by phosphorylating AMPA receptors and other substrates.[6][7]
-
Calcineurin: A phosphatase activated by lower levels of Ca²⁺, often implicated in LTD.[4]
These pathways ultimately regulate synaptic strength and are fundamental targets for investigation using precise modulation of extracellular calcium with this compound.[3][13][14]
Figure 1: Simplified Ca²⁺ signaling cascade in a postsynaptic neuron.
Section 3: Experimental Protocols
3.1 Protocol: Preparation of this compound Stock Solutions
Objective: To prepare a sterile, high-concentration stock solution of this compound for supplementing cell culture media or physiological buffers.
Materials:
-
This compound powder (Molecular Weight varies, check supplier)
-
Cell culture-grade water (e.g., Water for Injection - WFI) or ultrapure water
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
Procedure:
-
Calculation: Determine the mass of this compound powder needed to make a 1 M or 100 mM stock solution. Example for 100 mM stock of this compound (MW: 190.16 g/mol ): Weigh 1.9016 g of powder for a final volume of 100 mL.
-
Dissolution: In a sterile conical tube, add the weighed this compound powder. Add approximately 80% of the final volume of cell culture-grade water.
-
Mixing: Vortex or gently warm the solution (if necessary) until the powder is completely dissolved. The solution should be clear.
-
Volume Adjustment: Adjust the final volume to the desired level with cell culture-grade water.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and push the solution through the filter into a new, sterile conical tube. This is a critical step to prevent contamination.
-
Storage: Label the tube clearly with the compound name, concentration, and date of preparation. Store the stock solution at 4°C for short-term use (1-2 weeks) or in aliquots at -20°C for long-term storage.
3.2 Protocol: In Vitro Application in Primary Neuron Cultures
Objective: To investigate the effects of elevated extracellular calcium on neuronal viability and synaptic marker expression in primary cortical neurons.[15][16][17]
Materials:
-
Primary cortical neurons cultured on poly-D-lysine coated coverslips[15][16]
-
Neuronal growth medium (e.g., Neurobasal plus B-27 supplement)[17]
-
Sterile 100 mM this compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Antibodies: Primary (e.g., anti-MAP2, anti-Synapsin I) and corresponding fluorescent secondary antibodies.
-
Mounting medium with DAPI.
Procedure:
-
Culture Maintenance: Culture primary neurons for at least 7-10 days in vitro (DIV) to allow for the development of mature synapses.
-
Preparation of Test Media: Prepare neuronal growth media with final this compound concentrations of 1 mM, 2 mM, 5 mM, and 10 mM by spiking from the 100 mM sterile stock. Prepare a "Control" medium with no added this compound.
-
Treatment: Carefully aspirate the existing medium from the cultured neurons and gently replace it with the prepared Control and Test media.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours) at 37°C and 5% CO₂.
-
Fixation: After incubation, wash the cells three times with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Immunocytochemistry: Proceed with standard immunocytochemistry protocols to stain for neuronal morphology (MAP2) and synaptic puncta (Synapsin I).
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neuronal health (e.g., neurite integrity) and the density of synaptic puncta per unit length of dendrite.
Figure 2: Experimental workflow for studying this compound effects in vitro.
3.3 Protocol: Acute Application in Brain Slice Electrophysiology
Objective: To assess the impact of varying extracellular Ca²⁺ concentrations on synaptic transmission by recording field excitatory postsynaptic potentials (fEPSPs) in acute hippocampal slices.
Materials:
-
Acute hippocampal slices (300-400 µm thick)
-
Standard recording artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 2 CaCl₂, 1 MgSO₄.[18][19] This solution must be continuously bubbled with 95% O₂ / 5% CO₂.
-
Test aCSFs: Prepare aCSF solutions where the CaCl₂ is replaced with varying concentrations of this compound (e.g., 1.5 mM, 2.0 mM, 2.5 mM). Ensure osmolarity is adjusted if necessary.
-
Electrophysiology rig with recording and stimulating electrodes.
Procedure:
-
Slice Recovery: Allow brain slices to recover for at least 1 hour in standard recording aCSF at room temperature.[20][21]
-
Transfer to Recording Chamber: Transfer a slice to the recording chamber, which is continuously perfused with standard (2 mM Ca²⁺) aCSF at a rate of 2-3 mL/min.
-
Baseline Recording: Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region. Obtain a stable baseline of fEPSPs for 20 minutes.
-
Perfusion with Test aCSF: Switch the perfusion to an aCSF containing a different concentration of this compound (e.g., 2.5 mM).
-
Data Acquisition: Record the fEPSP slope for at least 30-40 minutes to observe the effect of the increased extracellular calcium on synaptic strength.
-
Washout: Switch the perfusion back to the standard aCSF to determine if the observed effects are reversible.
-
Analysis: Measure the percentage change in the fEPSP slope relative to the baseline recording.
Section 4: Data Interpretation and Troubleshooting
-
Expected Outcomes: In the in vitro protocol, high concentrations of this compound may lead to excitotoxicity, observed as neurite blebbing or cell death. In the electrophysiology protocol, increasing extracellular Ca²⁺ should increase the fEPSP slope, reflecting a higher presynaptic release probability.
-
Confounding Variable - Glycine: Glycine can potentiate NMDA receptor currents and activate inhibitory glycine receptors.[9][10][22] To control for this, a parallel experiment could be run using CaCl₂ plus an equimolar concentration of sodium glycinate to isolate the effects of the glycine moiety.
-
Troubleshooting - Precipitation: If precipitation is observed when preparing concentrated test media or aCSF, prepare the this compound and phosphate components separately and mix them just before use. Ensure the pH of the final solution is within the physiological range (7.3-7.4).
Section 5: Conclusion
This compound is a valuable tool for the precise modulation of extracellular calcium in neurological research. Its superior solubility and stability in complex physiological solutions offer distinct advantages over traditional inorganic salts. However, researchers must remain cognizant of the dual neuroactive roles of its constituent ions—calcium and glycine—and design appropriate controls to ensure rigorous and accurate data interpretation. The protocols outlined in this guide provide a robust framework for employing this compound to explore the intricate and vital roles of calcium signaling in health and disease.
References
- Bading, H. (2013).
- Cleveland Clinic. (2022). Neurotransmitters: What They Are, Functions & Types. Cleveland Clinic. [Link]
- Altmeyers Encyclopedia. (2022). Glycine (neurotransmitter). Altmeyers Encyclopedia - Department Internal medicine. [Link]
- Wikipedia. (n.d.). Glycine. Wikipedia. [Link]
- Wikipedia. (n.d.). Glycine receptor. Wikipedia. [Link]
- Graupner, M., & Brunel, N. (2012). Simplified calcium signaling cascade for synaptic plasticity. arXiv. [Link]
- Avila, A., et al. (2022). Glycine neurotransmission: Its role in development. PubMed Central. [Link]
- ResearchGate. (n.d.). Calcium signaling in synaptic plasticity.
- Lisman, J. (2003). Complexity of calcium signaling in synaptic spines. PubMed Central. [Link]
- Graupner, M., & Brunel, N. (2012).
- Patsnap. (n.d.). Preparation method of this compound chelate.
- Google Patents. (n.d.). CN111663151A - Process for preparing high-purity this compound by electrochemical-complexation reaction technology.
- Google Patents. (n.d.). CN105439880A - Preparation method of this compound.
- Precisionary Instruments. (2024). Understanding ACSF for Electrophysiology & Brain Slices. Precisionary Instruments. [Link]
- Google Patents. (n.d.). CN106146328A - A kind of preparation method of calcium glycine chelate.
- GitHub Pages. (n.d.). Experimental Procedure — Slice Electrophysiology 1.
- Scientifica. (2019). #LabHacks: Tips for improving your electrophysiology…. Scientifica. [Link]
- protocols.io. (2022). Ex Vivo Electrophysiology. protocols.io. [Link]
- protocols.io. (2025). Primary Neuron Cultures. protocols.io. [Link]
- MEI Protocol. (n.d.). Protocol for Calcium Phosphate-Mediated Transfection of Primary Cultured Neuron. MEI Protocol. [Link]
- Spitzer, N. C. (2012). Calcium Signaling in Neuronal Development. PubMed Central. [Link]
- Huang, E. (2024). Calcium's Vital Role in Neurotransmission. YouTube. [Link]
- Brini, M., et al. (2014). Physiology and Pathology of Calcium Signaling in the Brain. Frontiers in Aging Neuroscience. [Link]
- Coté, C. J., et al. (1987). Calcium chloride versus calcium gluconate: comparison of ionization and cardiovascular effects in children and dogs. PubMed. [Link]
- ResearchGate. (2020). Unhappy primary neuronal cell cultures during experiment?.
- Perspectives on Integrative Medicine. (2025). Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia.
- BrainFacts.org. (2024). Calcium's Vital Role in Neurotransmission. BrainFacts.org. [Link]
- MDPI. (n.d.). Calcium Ions in the Physiology and Pathology of the Central Nervous System. MDPI. [Link]
- Drop, L. J., & Cullen, D. J. (1980). Comparative effects of calcium chloride and calcium gluceptate. British Journal of Anaesthesia. [Link]
- Adasme, T., et al. (2019). Calcium Signaling in Neurons and Glial Cells: Role of Cav1 channels. PubMed. [Link]
- Khan Academy. (n.d.). Neurotransmitter release. Khan Academy. [Link]
Sources
- 1. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Calcium Signaling in Synapse-to-Nucleus Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complexity of calcium signaling in synaptic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Calcium’s Vital Role in Neurotransmission [brainfacts.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. altmeyers.org [altmeyers.org]
- 10. Glycine - Wikipedia [en.wikipedia.org]
- 11. Calcium chloride versus calcium gluconate: comparison of ionization and cardiovascular effects in children and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. researchgate.net [researchgate.net]
- 14. arxiv.org [arxiv.org]
- 15. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 16. protocols.io [protocols.io]
- 17. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 18. precisionary.com [precisionary.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 21. scientifica.uk.com [scientifica.uk.com]
- 22. Glycine receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting calcium glycinate solubility issues at neutral pH.
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting for common challenges encountered when working with Calcium Glycinate, specifically focusing on solubility issues at or near neutral pH. The following question-and-answer guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound in purified water to make a neutral pH solution, but it's forming a cloudy suspension or leaving undissolved particles. What is the primary issue?
A1: This is a common and understandable challenge. The difficulty arises from the intrinsic chemical nature of this compound itself. When you add this compound powder to unbuffered, neutral water (pH ~7.0), the compound itself, being the salt of a weak acid (glycine) and a strong base-derived cation (Ca²⁺), will drive the pH of the solution significantly higher, typically into the range of 10.0-11.5 for a 1% solution.[1] Attempting to force the solution to remain at a neutral pH without a systematic approach often leads to precipitation.
The primary reasons for poor solubility at neutral pH are:
-
pH-Dependent Equilibrium: this compound is a chelated compound where calcium is bonded to the amino and carboxyl groups of glycine.[2] The stability and solubility of this chelate are highly dependent on pH. The naturally high pH of its aqueous solution represents its most stable, and thus most soluble, state in a simple aqueous system.
-
Supersaturation: You may be attempting to create a solution that is supersaturated at neutral pH. While the compound is generally reported as water-soluble, this solubility is significantly reduced at neutral pH compared to its inherent alkaline pH.[3]
-
Material Quality: The purity and specific form (e.g., monohydrate vs. anhydrous) of the this compound can affect its dissolution characteristics.
Initial Diagnostic Steps:
-
Verify the pH: Prepare a simple 1% (1g in 100mL) solution in deionized water without pH adjustment. Measure the resulting pH. If it is not in the 10.0-11.5 range, it could indicate an issue with the starting material.
-
Reduce Concentration: Attempt to prepare a more dilute solution (e.g., 0.1%) at neutral pH to see if the issue is concentration-dependent.
Q2: Why is neutral pH specifically so problematic for this compound solubility? Can you explain the chemistry?
A2: The challenge at neutral pH is rooted in the acid-base chemistry of glycine and its interaction with the calcium ion. This relationship can be understood through the principles of chemical equilibria, including the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of acid to conjugate base.[4][5]
Glycine is an amino acid with two ionizable groups:
-
A carboxylic acid group (-COOH) with a pKa₁ of ~2.34.
-
An amino group (-NH₃⁺) with a pKa₂ of ~9.60.
At neutral pH (~7), the carboxylic acid group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺). This zwitterionic form is what exists in solution. In the this compound chelate, the calcium ion (Ca²⁺) is coordinated by the deprotonated carboxylate and the lone pair of electrons on the amino group.[2]
When you try to create a neutral solution, you are creating a chemical environment that is unnatural for the dissolved chelate. By adding acid to lower the pH from its natural alkaline state (~10-11) down to 7, you are introducing a high concentration of protons (H⁺). These protons compete with the calcium ion for the binding sites on glycine, particularly the highly basic amino group (pKa ~9.6). This can disrupt the chelate structure, leading to the formation of less soluble species and ultimately precipitation.
The diagram below illustrates the decision-making process when first encountering solubility issues.
Caption: Experimental workflow for preparing a neutral pH this compound solution.
Q4: I followed the pH adjustment protocol, but the solution still becomes hazy below pH 8. What other formulation strategies can I employ?
A4: If pH adjustment alone is insufficient, it indicates that the intrinsic solubility of your this compound concentration is too low at neutral pH. In this case, you need to modify the formulation with excipients to enhance solubility.
Objective: To improve the solubility of this compound at neutral pH using formulation excipients.
1. Evaluate the Common Ion Effect:
-
Cause: The presence of excess calcium or glycine from other sources in your media can suppress the dissolution of this compound. [6]This is a direct consequence of Le Chatelier's principle.
-
Solution: Analyze your complete formulation for sources of common ions. If possible, substitute those components. For example, if your buffer contains calcium chloride, switch to a buffer system without calcium ions, such as HEPES or MOPS.
2. Introduce a Co-Solvent:
-
Cause: The polarity of the solvent system may not be optimal.
-
Solution: For non-cell-based assays, the addition of a small percentage (1-5%) of a water-miscible co-solvent like propylene glycol or ethanol can sometimes improve solubility by reducing the overall polarity of the solvent. Caution: Always verify co-solvent compatibility with your experimental system.
3. Use a Surfactant:
-
Cause: Poor wetting of the this compound powder can hinder dissolution.
-
Solution: Incorporate a low concentration of a non-ionic surfactant, such as Polysorbate 80 (Tween 80) or Polysorbate 20, at a concentration of 0.01% to 0.1%. [7][8]Surfactants can improve wetting and help stabilize the dissolved compound in solution.
4. Add a Competing Chelating Agent:
-
Cause: The this compound chelate itself may be the species precipitating.
-
Solution: Introduce a secondary, highly soluble chelating agent like sodium citrate. Citrate can form a soluble complex with calcium. [9]This creates a competitive equilibrium that can keep more total calcium in solution at neutral pH. Start with a low molar ratio of citrate to this compound (e.g., 0.5:1) and test for improvement.
The following table summarizes these troubleshooting strategies:
| Problem | Potential Cause | Recommended Solution | Key Considerations |
| Hazy solution below pH 8 | Intrinsic low solubility | Decrease the target concentration of this compound. | Determine the maximum solubility at your target pH. |
| Precipitation in complex media | Common Ion Effect | Remove other sources of Ca²⁺ or glycine from the media. | Review all components of your buffer/media. |
| Powder wets poorly | High surface tension | Add a non-ionic surfactant (e.g., 0.05% Polysorbate 80). | Ensure surfactant compatibility with the experiment. [8] |
| Chelate is precipitating | Unstable chelate at neutral pH | Add a competing chelator like sodium citrate. | May alter the specific form of "soluble" calcium. [9] |
Q5: My solution was clear at neutral pH initially, but a precipitate formed after several hours at room temperature. What causes this delayed precipitation?
A5: This phenomenon points to the formation of a metastable, supersaturated solution. The solution was temporarily clear but exceeded the thermodynamic solubility limit. Over time, the system equilibrates by precipitating the excess solute.
Common Causes and Preventive Measures:
-
Supersaturation: The initial dissolution at high pH allowed you to dissolve more compound than is stable at neutral pH.
-
Solution: The most direct solution is to lower the working concentration. Alternatively, conduct a stability study: prepare the solution, adjust to the target pH, and monitor it over 24-48 hours to determine the true, stable solubility limit under your conditions.
-
-
Temperature Fluctuations: Solubility is often temperature-dependent. If you prepared the solution warm and then stored it at a cooler room temperature, the solubility may have decreased, causing precipitation.
-
Solution: Prepare and store the solution at the same temperature at which it will be used. Avoid temperature cycles. [10]
-
-
pH Drift: Solutions open to the atmosphere can absorb carbon dioxide (CO₂), which forms carbonic acid and can slowly lower the pH. For a solution on the edge of its solubility limit, this slight pH decrease can be enough to trigger precipitation.
-
Solution: Use a well-buffered solution. Instead of simply titrating to pH 7.4 in water, prepare the solution in a suitable biological buffer (e.g., 10 mM HEPES or PBS) that can resist pH shifts. Prepare the solution fresh and keep containers tightly sealed.
-
References
- Wikipedia. (2023). Henderson–Hasselbalch equation.
- Takács-Novák, K., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed.
- FlexiPrep. (n.d.). Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium.
- Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses.
- Ataman Kimya. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Science Behind Highly Absorbable Calcium: Understanding this compound.
- Fengchen Group Co., Ltd. (n.d.). This compound CAS 35947-07-0, Magnesium Glycinate CAS 14783-68-7.
- He, P., et al. (2016). Structural characterization of this compound, magnesium glycinate and zinc glycinate. ResearchGate.
- Save My Exams. (2025). Henderson Hasselbalch Equation - AP Chemistry Study Guide.
- Wikipedia. (n.d.). Common-ion effect.
- Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets.
- AAPS. (2022). Dissolution Method Troubleshooting: An Industry Perspective.
- Khan Academy. (n.d.). The common-ion effect.
- United-Chemie. (n.d.). This compound.
- Cision PR Newswire. (2025). This compound: Balancing Nutrition, Safety, and Sustainability in the Mineral Market.
- Chemistry LibreTexts. (2023). 18.3: Common-Ion Effect in Solubility Equilibria.
- PubMed. (n.d.). Factors affecting calcium precipitation during neutralisation in a simulated intestinal environment.
- ResearchGate. (2025). Factors Affecting Calcium Precipitation During Neutralisation in a Simulated Intestinal Environment.
- Google Patents. (n.d.). CN105439880A - Preparation method of this compound.
- PMC. (2021). Effective Removal of Calcium and Magnesium Ions from Water by a Novel Alginate–Citrate Composite Aerogel.
Sources
- 1. parasint.com [parasint.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound – Shijiazhuang Donghua Jinlong Chemical Co., LTD. [glycine.com.cn]
- 4. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Effective Removal of Calcium and Magnesium Ions from Water by a Novel Alginate–Citrate Composite Aerogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Interference in Assays Containing Calcium Glycinate
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding interference caused by calcium glycinate in a variety of biochemical assays. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the accuracy and reliability of your experimental data.
Understanding the Challenge: The Dual Nature of this compound Interference
This compound, a salt of calcium and the amino acid glycine, is increasingly utilized in formulations due to its high bioavailability.[1] However, its components can independently or synergistically interfere with common assays. Calcium (Ca²⁺), a ubiquitous second messenger, can non-specifically activate or inhibit enzymes, while glycine can alter buffer pH and interact with assay components.[2][3] This guide will dissect these interference mechanisms and provide robust solutions.
Troubleshooting Guides: A Mechanistic Approach
This section provides detailed troubleshooting advice for common assay platforms, focusing on the underlying causes of interference from this compound.
Enzyme-Linked Immunosorbent Assays (ELISAs)
Question: I'm observing unexpectedly high background signals in my ELISA when analyzing samples containing this compound. What's happening and how can I fix it?
High background in ELISAs can obscure the specific signal, leading to inaccurate quantification.[4] this compound can contribute to this in several ways:
-
Non-specific Binding: Divalent cations like Ca²⁺ can promote the non-specific adhesion of antibodies to the microplate surface, leading to a false positive signal.[5]
-
Enzyme Modulation: If your ELISA uses an alkaline phosphatase (ALP) or horseradish peroxidase (HRP) conjugate, Ca²⁺ can modulate their activity, affecting signal generation.[6]
Caption: ELISA troubleshooting workflow for this compound interference.
-
Prepare Modified Wash Buffer: Increase the concentration of Tween-20 in your wash buffer from 0.05% to 0.1% to enhance the disruption of non-specific interactions.[5]
-
Prepare Sample Diluent with EDTA:
-
Prepare your standard sample diluent.
-
Add a 0.5 M EDTA stock solution to a final concentration of 2-5 mM. Note: The optimal EDTA concentration may need to be determined empirically.
-
-
Run Parallel Assays:
-
Assay your samples containing this compound using your standard buffers.
-
In parallel, assay the same samples using the modified wash buffer and sample diluent with EDTA.
-
-
Analyze Results: Compare the signal-to-noise ratio between the two conditions. A significant reduction in background without a loss of specific signal indicates successful mitigation of this compound interference.
Enzymatic Assays
Question: My enzyme's activity is unexpectedly altered in the presence of my drug candidate, which is formulated with this compound. How do I determine if this is a real effect or an artifact?
Calcium ions can act as cofactors or inhibitors for a wide range of enzymes, directly impacting their kinetics.[2][7] Glycine, being an amino acid, can also interact with the enzyme's active site or allosteric sites.[8]
| Potential Cause | Mechanism | Recommended Action |
| Direct Calcium Effect | Ca²⁺ may be a known activator or inhibitor of your enzyme. | Consult literature for your specific enzyme. Run a control with calcium chloride at the same molar concentration of calcium as in your this compound sample. |
| Glycine Interference | Glycine may compete with the substrate or act as an allosteric modulator. | Run a control with glycine alone at the same concentration present in your this compound sample. |
| Chelation Effects | Glycine can chelate other essential metal cofactors (e.g., Mg²⁺, Zn²⁺) from the assay buffer.[6] | Supplement the assay buffer with the potentially chelated metal ion and observe if enzyme activity is restored. |
-
Establish Baseline Activity: Measure the activity of your enzyme with its substrate in the standard assay buffer.
-
Test Individual Components:
-
Assay the enzyme in the presence of your drug candidate formulated without this compound (if possible).
-
Assay the enzyme with calcium chloride at a concentration equivalent to the calcium in your final sample.
-
Assay the enzyme with glycine at a concentration equivalent to that in your final sample.
-
Assay the enzyme with the complete this compound formulation buffer (without the drug).
-
-
Data Analysis: Compare the results from each condition to the baseline activity. This will allow you to pinpoint which component of the formulation is causing the interference.
Caption: Decision workflow for investigating enzymatic assay interference.
Frequently Asked Questions (FAQs)
Q1: Can I use a different chelating agent besides EDTA?
A1: Yes, EGTA is another excellent choice, particularly if your assay is sensitive to magnesium ions, as EGTA has a higher selectivity for Ca²⁺ over Mg²⁺.[9] The choice of chelator should be guided by the specific requirements of your assay system.
Q2: Will adding a chelator affect my analyte of interest?
A2: It's possible, especially if your analyte is a metalloprotein. It is crucial to run a control experiment where the chelator is added to a known concentration of your analyte in the absence of this compound to assess any direct effects.
Q3: My samples are from a drug formulation, and I cannot alter the buffer. What are my options?
A3: If you cannot modify the sample matrix, sample dilution is a viable strategy to reduce the concentration of interfering substances.[10] However, ensure your analyte concentration remains within the detection range of your assay. Alternatively, consider sample preparation techniques like solid-phase extraction (SPE) to remove interfering components before the assay.[11]
Q4: How does the glycine component of this compound specifically cause interference?
A4: Glycine is an amino acid and can act as a pH buffer, potentially altering the optimal pH of your assay.[3] It can also interact non-specifically with proteins through hydrogen bonding or electrostatic interactions. In high concentrations, it may also exhibit weak chelating properties.[6]
Q5: Are cell-based assays susceptible to this compound interference?
A5: Absolutely. High extracellular calcium can trigger various signaling pathways, potentially masking or potentiating the effect of your test compound.[12] It is essential to include a "vehicle" control containing this compound at the same concentration as in your test samples to account for these effects.
References
- Vertex AI Search. (n.d.). ELISA Troubleshooting (High Background).
- Ismail, A. A. (2021). Hormone Immunoassay Interference: A 2021 Update.
- Abcam. (n.d.). How to deal with high background in ELISA.
- ResearchGate. (2020).
- Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?
- R&D Systems. (n.d.). ELISA Troubleshooting Guide: Common Questions, Tips & Tricks.
- ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background.
- Quora. (2020).
- Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
- LabCE. (2025).
- Ismail, A. A. (2009). Interferences in Immunoassay. Clinical Biochemistry, 42(4-5), 261-270.
- Science.gov. (n.d.).
- Wang, W., Wu, Z., Dai, Z., Yang, Y., Wang, J., & Wu, G. (2013). Glycine metabolism in animals and humans: implications for nutrition and health. Amino acids, 45(3), 463-477.
- Interchim. (n.d.).
- myadlm.org. (2015). How to Detect and Solve Immunoassay Interference.
- PubMed. (2009). Calcium leads to further increase in glycine-enhanced extracellular secretion of recombinant alpha-cyclodextrin glycosyltransferase in Escherichia coli.
- MDPI. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
- ResearchGate. (2019). Effects of glycine on metabolic syndrome components: a review.
- PubMed Central (PMC). (2017). Analytical Interference by Contrast Agents in Biochemical Assays.
- Natural Product Communications. (2016).
- PubMed Central (PMC). (2021). Characterization of Chelation and Absorption of Calcium by a Mytilus edulis Derived Osteogenic Peptide.
- PubMed. (2017). Effect of Ca(2+)
- ResearchGate. (2017). Analytical Interference by Contrast Agents in Biochemical Assays.
- University of Greater Manchester. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
- Researching. (2017).
- Frontiers. (2024).
- ResearchGate. (2020). An overview on interference in clinical immunoassays: A cause for concern.
- Google Patents. (2017). Method for reduction of interferences in immunoassays.
- PubMed Central (PMC). (2017).
- PubMed. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review.
- Benchchem. (n.d.).
- MDPI. (2024).
- NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual.
- bluth bio industries. (n.d.). Common Interferences in Drug Testing.
- PubMed. (2015). How to deal with the "matrix effect" as an unavoidable phenomenon.
- LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- YouTube. (2021). Glycine biochemistry.
- ResearchGate. (2024).
- ResearchGate. (2021). Common Interferences in Drug Testing.
- MDPI. (2019).
- Wikipedia. (n.d.). Enzyme kinetics.
- PubMed. (2017). Analytical Interference by Contrast Agents in Biochemical Assays.
- Biochemistry Den. (n.d.). Biochemistry Enzyme kinetics.
Sources
- 1. researching.cn [researching.cn]
- 2. Effect of Ca(2+) on the activity and structure of α-glucosidase: inhibition kinetics and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 5. arp1.com [arp1.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. The role of glycine in regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Storing and Handling Research-Grade Calcium Glycinate
Welcome to the technical support center for research-grade calcium glycinate. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this vital compound in your experiments. Here, we address common questions and troubleshooting scenarios in a direct question-and-answer format, grounded in scientific principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
What is the optimal storage condition for solid, research-grade this compound?
Research-grade this compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] To maintain its purity and prevent degradation, it is crucial to store it in a cool, dry place, away from direct sunlight and heat sources.[3] The container must be tightly sealed when not in use to minimize exposure to air and humidity.[4] For long-term storage, a desiccator or a controlled humidity environment is highly recommended.
Why is preventing moisture absorption so critical for this compound?
Moisture absorption can lead to several undesirable consequences that can compromise your experimental results:
-
Hydrolysis: The presence of water can lead to the slow hydrolysis of the glycinate chelate, potentially altering its chemical structure and bioavailability.
-
Clumping and Caking: Absorbed moisture will cause the fine powder to clump, making it difficult to weigh accurately for solution preparation.
-
Microbial Growth: Although generally stable, the presence of moisture can create a more favorable environment for microbial contamination, especially if the product is not handled under sterile conditions.[4]
-
Inaccurate Concentration Calculations: If the material has absorbed a significant amount of water, the actual weight of the this compound will be less than the measured weight, leading to the preparation of solutions with lower than intended concentrations.
How should I properly handle this compound in the laboratory to avoid contamination?
Proper handling is as critical as proper storage. Always use clean, dry spatulas and weighing instruments. It is advisable to handle the powder in a low-humidity environment, such as a glove box or a controlled humidity room if available. If such facilities are not accessible, work quickly to minimize the exposure time of the bulk material to the ambient atmosphere. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid direct contact.[4][5]
What are the signs that my this compound may have degraded or been improperly stored?
Visual inspection can often provide the first clues of compromised quality. Look for:
-
Change in Appearance: The powder should be a white to off-white crystalline powder.[2][4] Any significant color change could indicate contamination or degradation.
-
Clumping or Caking: As mentioned, this is a clear sign of moisture absorption.[1][2]
-
Insolubility: If you observe difficulty in dissolving the compound in water, where it is normally slightly soluble, this could be a sign of degradation or the presence of insoluble impurities.[1][2]
If you suspect degradation, it is best to use a fresh, unopened container of this compound for critical experiments.
What are the key differences between this compound and other calcium salts like calcium chloride or calcium citrate in a research context?
The primary advantage of this compound lies in its chelated structure, where the calcium ion is bonded to two glycine molecules.[6] This chelation confers several unique properties:
-
Enhanced Bioavailability: The chelated structure can protect the calcium ion from forming insoluble precipitates with other components in a complex medium, potentially leading to higher bioavailability in biological systems.
-
Increased Stability: The chelate ring structure provides greater stability compared to simple ionic salts.[7]
-
Reduced Ionic Interactions: In solution, this compound does not release a high concentration of free Ca2+ ions, which can be advantageous in cell culture media where high ionic strength can be detrimental to cells.[7] This is because the calcium is part of a stable, ring-structured chelate.[7]
II. Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound in Aqueous Solutions
Symptoms: The powder does not fully dissolve, leaving a cloudy suspension or visible particulate matter.
Possible Causes & Solutions:
-
Solution Saturation: this compound is described as being slightly soluble in water.[1][2] You may be attempting to create a solution that exceeds its solubility limit at a given temperature.
-
pH of the Solvent: The pH of your aqueous solution can influence the solubility of this compound.
-
Action: While specific data is limited, for some calcium salts of weak acids, solubility can be affected by pH.[9] You can try small, incremental adjustments to the pH to see if it improves solubility, but be mindful of how this might affect your downstream application.
-
-
Improperly Stored Material: As discussed, moisture absorption can lead to the formation of less soluble aggregates.
-
Action: Use a fresh, properly stored lot of this compound.
-
Issue 2: Precipitation Observed in Prepared this compound Solutions Over Time
Symptoms: A previously clear solution becomes cloudy or forms a precipitate after a period of storage.
Possible Causes & Solutions:
-
Temperature Fluctuations: If the solution was prepared at an elevated temperature and then stored at a lower temperature, the solubility limit may have been exceeded upon cooling.
-
Action: Store the solution at the temperature it was prepared at, or prepare it at the intended storage/use temperature.[9]
-
-
Solvent Evaporation: Over time, especially if the container is not properly sealed, solvent can evaporate, increasing the concentration of the solute and leading to precipitation.
-
Action: Ensure your solution containers are tightly sealed.[9] Parafilm can be used as an extra precaution for long-term storage.
-
-
Interaction with Other Components: If the this compound solution is part of a more complex mixture or buffer, interactions with other ions could lead to the formation of insoluble precipitates.
-
Action: Review the composition of your final solution. The "common ion effect" can reduce solubility if other sources of calcium are present.[9]
-
Issue 3: Inconsistent Experimental Results Using Different Batches of this compound
Symptoms: You observe variability in your experimental outcomes when switching to a new lot of this compound, even when following the same protocol.
Possible Causes & Solutions:
-
Lot-to-Lot Purity Variation: Even research-grade reagents can have slight variations in purity between manufacturing batches.
-
Action: Always review the Certificate of Analysis (CofA) for each new lot. Pay close attention to the reported purity and the levels of any specified impurities.
-
-
Presence of Unwanted Impurities: The manufacturing process or raw materials used can introduce impurities that may interfere with your experiments.[10] Common impurities can include other metal ions or unreacted starting materials.[11][12]
III. Experimental Protocols and Data
Protocol: Preparation and Stability Check of a this compound Stock Solution
This protocol provides a standardized method for preparing an aqueous stock solution of this compound and assessing its short-term stability.
Materials:
-
Research-grade this compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or bottles
-
Magnetic stirrer and stir bar
-
pH meter
-
Analytical balance
Procedure:
-
Pre-dissolution: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the powder to the appropriate volume of high-purity water while stirring continuously.
-
Gentle Warming (if necessary): If the powder does not dissolve readily, gently warm the solution to no more than 40°C while stirring. Avoid boiling.
-
pH Measurement: Once dissolved and cooled to room temperature, measure and record the pH of the solution.
-
Sterile Filtration (for biological applications): If the solution is for cell culture or other sterile applications, pass it through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Aliquot the solution into sterile tubes and store at the recommended temperature (typically 2-8°C for short-term storage).
Stability Check:
-
Visually inspect the aliquots daily for any signs of precipitation or cloudiness.
-
Measure the pH of a sample aliquot at regular intervals to check for any significant drift.
Data Summary: Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, dry place | To minimize degradation and moisture absorption. |
| Humidity | As low as possible; use of a desiccator is recommended | This compound is highly hygroscopic.[1][2] |
| Light Exposure | Protect from direct sunlight | To prevent potential light-induced degradation.[3] |
| Container | Tightly sealed, airtight | To prevent moisture absorption and contamination.[4] |
| Handling Environment | Low humidity, clean and dry tools | To maintain purity and prevent contamination. |
IV. Visualizations
Workflow for Handling and Storage of this compound
Caption: Workflow for proper storage and handling of this compound.
Troubleshooting Decision Tree for Solubility Issues
Caption: Decision tree for troubleshooting this compound solubility.
V. References
-
Ataman Kimya. (n.d.). This compound. Retrieved from Ataman Kimya website.
-
ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook website.
-
West Bengal Chemical Industries Limited. (n.d.). Calcium Asparto Glycinate MSDS. Retrieved from West Bengal Chemical Industries Limited website.
-
Mubychem. (n.d.). Specifications, Uses, SDS of this compound Manufacturers. Retrieved from Mubychem website.
-
Guidechem. (n.d.). This compound (cas 35947-07-0) SDS/MSDS download. Retrieved from Guidechem website.
-
Fengchen Group Co., Ltd. (n.d.). This compound CAS 35947-07-0, Magnesium Glycinate CAS 14783-68-7. Retrieved from Fengchen Group website.
-
ECHEMI. (n.d.). This compound SDS, 35947-07-0 Safety Data Sheets. Retrieved from ECHEMI website.
-
PapChem Lifesciences. (n.d.). This compound | Trusted Nutraceutical Ingredient Manufacturer & Supplier Europe & Asia. Retrieved from PapChem Lifesciences website.
-
Anmol Chemicals. (n.d.). This compound or Calcium Glycine Complex SDS of Manufacturers. Retrieved from Anmol Chemicals website.
-
West Bengal Chemical Industries Limited. (n.d.). Calcium Bisglycinate MSDS. Retrieved from West Bengal Chemical Industries Limited website.
-
Lab Alley. (2024). SAFETY DATA SHEET. Retrieved from Lab Alley website.
-
Science Interactive. (2016). Safety Data Sheet. Retrieved from Science Interactive website.
-
BenchChem. (2025). Technical Support Center: Overcoming Calcium Glycolate Precipitation Issues. Retrieved from BenchChem website.
-
EvitaChem. (n.d.). Buy this compound (EVT-3165927) | 35947-07-0. Retrieved from EvitaChem website.
-
BenchChem. (n.d.). Synthesis routes of this compound. Retrieved from BenchChem website.
-
Google Patents. (n.d.). CN105439880A - Preparation method of this compound. Retrieved from Google Patents website.
-
Shijiazhuang Donghua Jinlong Chemical Co., LTD. (n.d.). This compound. Retrieved from Shijiazhuang Donghua Jinlong Chemical Co., LTD. website.
-
BenchChem. (2025). A Technical Guide to Purity Standards of Research-Grade Calcium Gluconate. Retrieved from BenchChem website.
-
Ma, Q., et al. (2019). A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts: implication for hygroscopicity of mineral dust and sea salt aerosols. Atmospheric Chemistry and Physics.
-
Guidechem. (n.d.). This compound 33242-26-1 wiki. Retrieved from Guidechem website.
-
Google Patents. (n.d.). CN106146328A - A kind of preparation method of calcium glycine chelate. Retrieved from Google Patents website.
-
Sciencemadness Discussion Board. (2020). Metal glycinates. Retrieved from Sciencemadness Discussion Board.
-
Li, Y., et al. (2016). Structural characterization of this compound, magnesium glycinate and zinc glycinate. Journal of the Chinese Chemical Society.
-
Sigma-Aldrich. (n.d.). Calcium in Cell Culture. Retrieved from Sigma-Aldrich website.
-
Peptech Biosciences Ltd. (n.d.). This compound | Biostimulants Manufacturer & Supplier. Retrieved from Peptech Biosciences Ltd. website.
-
Slideshare. (n.d.). Assay of calcium gluconate. Retrieved from Slideshare website.
-
CUTM Courseware. (n.d.). Sources of Impurities in Pharmaceuticals. Retrieved from CUTM Courseware website.
-
Zak, B., Epstein, E., & Baginski, E. S. (1975). Review of calcium methodologies. Annals of Clinical & Laboratory Science.
-
Husdan, H., et al. (1984). Five methods for determining urinary calcium compared. Clinical Chemistry.
-
Li, Y., et al. (2021). Elemental Impurities in Pediatric Calcium Carbonate Preparations-High Throughput Quantification and Risk Assessment. Frontiers in Pharmacology.
-
ResearchGate. (n.d.). Impurities content in calcium (%). Retrieved from ResearchGate.
-
Frontiers. (2021). Elemental Impurities in Pediatric Calcium Carbonate Preparations-High Throughput Quantification and Risk Assessment. Retrieved from Frontiers website.
Sources
- 1. This compound | 35947-07-0 [chemicalbook.com]
- 2. This compound CAS 35947-07-0, Magnesium Glycinate CAS 14783-68-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. This compound | Trusted Nutraceutical Ingredient Manufacturer & Supplier Europe & Asia [papchemlifesciences.com]
- 4. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 5. wbcil.com [wbcil.com]
- 6. Buy this compound (EVT-3165927) | 35947-07-0 [evitachem.com]
- 7. This compound – Shijiazhuang Donghua Jinlong Chemical Co., LTD. [glycine.com.cn]
- 8. This compound or Calcium Glycine Complex SDS of Manufacturers [anmol.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Elemental Impurities in Pediatric Calcium Carbonate Preparations-High Throughput Quantification and Risk Assessment [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Elemental Impurities in Pediatric Calcium Carbonate Preparations-High Throughput Quantification and Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cell toxicity issues with high concentrations of calcium glycinate.
A Guide for Researchers on Mitigating Cell Toxicity at High Concentrations
Welcome to the technical support center for the application of calcium glycinate in cell and tissue culture. As Senior Application Scientists, we understand that pushing the boundaries of research often involves working at the edge of experimental tolerance. High concentrations of essential ions like calcium are pivotal in studies ranging from bone differentiation to signaling pathway analysis, yet they can introduce significant challenges, including cytotoxicity.[1][2]
This guide is designed to provide you with a comprehensive understanding of the mechanisms behind calcium-induced cell toxicity and to offer practical, field-proven troubleshooting strategies. We will move beyond simple protocols to explain the causality behind our recommendations, empowering you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the role of calcium in cell culture and the specific properties of this compound.
Q1: Why is calcium essential in cell culture, and what are typical concentrations?
Calcium is a critical divalent cation that functions as a ubiquitous second messenger, regulating a vast array of cellular processes including proliferation, differentiation, adhesion, and signaling.[3] Healthy cells maintain a steep concentration gradient, with extracellular levels in the millimolar (mM) range and resting intracellular levels in the nanomolar (nM) range.[4] Most standard cell culture media are formulated to reflect physiological extracellular concentrations.
| Cell Culture Medium | Typical Calcium Concentration (mM) |
| Dulbecco's Modified Eagle's Medium (DMEM) | 1.8 |
| RPMI-1640 | 0.42 |
| Ham's F-12 | 0.30 |
| Iscove's Modified Dulbecco's Medium (IMDM) | 1.49 |
| MCDB 131 | 1.67 |
This table summarizes calcium levels in several common media formulations.[5]
Q2: What is this compound and why is it used instead of other calcium salts like calcium chloride?
This compound is a chelated form of calcium, where a calcium ion is bonded to two molecules of the amino acid glycine.[6] This chelation offers several potential advantages in cell culture:
-
Enhanced Solubility & Stability: The glycinate complex can improve the solubility of calcium, particularly in complex media, reducing the risk of precipitation with phosphate and bicarbonate ions.[7]
-
Improved Bioavailability: The chelated structure may facilitate more controlled delivery of calcium to the cells.
-
Dual-Function Component: Glycine itself can play a protective role. It has been shown to mitigate cell injury by preventing increases in intracellular calcium triggered by certain stressors and by protecting against membrane damage during ATP depletion.[8][9]
Q3: How does a high concentration of extracellular calcium lead to cell toxicity?
While essential, excessive extracellular calcium can overwhelm the cell's homeostatic mechanisms, leading to a state of "calcium overload."[10][11] This triggers a cascade of detrimental events:
-
Disruption of Homeostasis: The cell's ion pumps (e.g., SERCA pumps) become overwhelmed, leading to a sustained rise in cytosolic calcium.[12]
-
Mitochondrial Dysfunction: Mitochondria attempt to sequester the excess calcium, but this overload can trigger the opening of the mitochondrial permeability transition pore (mPTP).[13][14]
-
Apoptotic Cascade: The opening of the mPTP leads to the collapse of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death (apoptosis).[11][14][15][16]
-
Enzymatic Damage: Elevated cytosolic calcium can activate various degradative enzymes, such as proteases (calpains), phospholipases, and endonucleases, which damage cellular structures and DNA.[14]
Q4: What are the common visual signs of calcium-induced cytotoxicity in culture?
Researchers may observe several morphological changes under a microscope, including:
-
Cell Shrinkage and Rounding: Cells lose their typical morphology and begin to detach from the culture surface.
-
Membrane Blebbing: The cell membrane forms irregular bulges or protrusions.
-
Increased Debris: The culture medium becomes cloudy with floating dead cells and cellular fragments.
-
Reduced Confluency: A noticeable decrease in the number of adherent, healthy-looking cells compared to control cultures.
Troubleshooting Guides
This section provides structured solutions to specific problems encountered when using high concentrations of this compound.
Issue 1: Rapid Cell Lysis and Detachment Immediately After Treatment
Question: I added a high concentration of this compound to my culture, and within a few hours, most of my cells detached and appeared lysed. What happened?
Root Cause Analysis: This rapid and widespread cell death is likely due to acute calcium toxicity and osmotic shock. A sudden, large increase in the molar concentration of the culture medium disrupts the osmotic balance across the cell membrane, causing a rapid influx of water and ions that the cell cannot manage, leading to membrane rupture.
Troubleshooting Workflow:
Caption: Workflow for addressing acute cytotoxicity.
Solution: Gradual Concentration Increase Protocol
To prevent osmotic shock and allow cells to adapt, do not introduce the final high concentration at once.
Step-by-Step Methodology:
-
Prepare a High-Concentration Stock: Prepare a sterile, concentrated stock solution of this compound in your basal cell culture medium. For example, if your final target is 10 mM and your basal medium has 1.8 mM, you might prepare a 50 mM stock.
-
Establish a Baseline: Seed your cells and allow them to adhere and reach approximately 50-60% confluency in their standard culture medium.
-
Day 1 (25% Increase): Increase the calcium concentration by approximately 25% of the total intended increase. For a target of 10 mM (an increase of 8.2 mM over basal), this would be an addition of ~2 mM for a final concentration of ~3.8 mM.
-
Day 2 (50% Increase): After 24 hours, increase the concentration to 50% of the target increase (~4.1 mM addition, for a final concentration of ~5.9 mM).
-
Day 3 (100% Concentration): After another 24 hours, bring the culture to the final target concentration of 10 mM.
-
Monitor Morphology: At each step, carefully observe cell morphology and viability. If signs of stress appear, hold at the current concentration for an additional 24 hours before the next increase.
Issue 2: Increased Apoptosis Observed After 24-48 Hours
Question: My cells look fine initially, but after a day or two at a high this compound concentration, my apoptosis assay (e.g., Annexin V) shows a significant increase in cell death. How can I confirm this and what is happening?
Root Cause Analysis: This delayed cell death is characteristic of apoptosis initiated by calcium overload. The sustained high intracellular calcium disrupts mitochondrial function, leading to the activation of executioner caspases, specifically Caspase-3 and Caspase-7, which dismantle the cell in a controlled manner.[15][17][18]
Calcium-Induced Apoptosis Pathway
Caption: Simplified pathway of calcium-induced apoptosis.
Solution: Confirm Apoptosis with a Caspase Activity Assay
A direct measurement of executioner caspase activity provides strong evidence that apoptosis is the mode of cell death.
Protocol: Caspase-3/7 Activity Assay (Luminescent)
This protocol is based on the principle of the Caspase-Glo® 3/7 Assay.[19][20]
-
Cell Plating: Seed cells in a white-walled, clear-bottom 96-well plate at a density appropriate for your cell line and allow them to adhere overnight. Include wells for untreated controls and positive controls (e.g., staurosporine treatment).
-
Treatment: Treat cells with the desired concentrations of this compound for the intended duration (e.g., 24 or 48 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Assay Execution (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each 100 µL of cell culture medium in the wells.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.[21]
Issue 3: White Precipitate Forms in the Medium
Question: When I add my concentrated this compound stock to the culture medium, a fine white precipitate forms, especially after placing it in the incubator. What is this and how can I prevent it?
Root Cause Analysis: The precipitate is almost certainly calcium phosphate. Cell culture media are rich in phosphate ions, and the solubility of calcium phosphate is highly dependent on temperature, pH, and the concentration of both ions. At 37°C and physiological pH (~7.4), the system is often supersaturated, and adding more calcium can easily trigger precipitation.[22]
Solution: Media and Preparation Best Practices
-
Use Calcium-Free Media for Stock Preparation: Prepare your high-concentration this compound stock solution in calcium-free basal medium or a simple buffered salt solution (like HBSS) first. Then, add this stock to your complete medium. This avoids creating a localized area of extreme supersaturation.
-
Warm Reagents Before Mixing: Before combining, warm both your culture medium and your this compound stock to 37°C. Adding a cold, concentrated solution to warm medium can cause precipitation due to temperature-dependent solubility changes.
-
pH Management: Ensure the pH of your final medium is correctly buffered and stable. A shift towards alkalinity will significantly decrease the solubility of calcium phosphate. Verify your incubator's CO₂ levels are appropriate for the bicarbonate concentration in your medium.
-
Add Glycine Separately: In some cases, preparing a stock of calcium chloride and a separate stock of glycine and adding them sequentially to the medium can improve solubility compared to using a pre-formed this compound salt, giving you more control over the final concentrations of each component.
Issue 4: Differentiating Calcium Toxicity from Other Stressors
Question: My cells are unhealthy, but I'm using a moderately high this compound concentration. How can I be sure that calcium is the culprit and not another issue with my culture?
Root Cause Analysis: Cell stress can be multifactorial.[23] It is crucial to confirm that the observed cytotoxicity is a direct result of a dysregulated intracellular calcium concentration.
Solution: Measure Intracellular Calcium Levels
Directly measuring the intracellular calcium concentration ([Ca²⁺]i) in response to your treatment provides definitive evidence. Fluorescent calcium indicators are the standard method for this.[24][25]
Protocol: Measuring [Ca²⁺]i with Fura-2 AM
Fura-2 AM is a ratiometric dye, meaning its fluorescence excitation maximum shifts upon binding calcium. This ratiometric property makes the measurement more robust and less susceptible to variations in dye loading or cell number.[4][26]
-
Cell Preparation: Plate your cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates suitable for fluorescence microscopy or plate reading.
-
Dye Loading:
-
Prepare a loading buffer (e.g., HBSS) containing 2-5 µM Fura-2 AM.
-
Remove the culture medium from the cells and wash once with loading buffer.
-
Add the Fura-2 AM loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark. Fura-2 AM is membrane-permeable and will be cleaved by intracellular esterases, trapping it inside the cell.[26]
-
-
Wash: After incubation, wash the cells twice with the loading buffer to remove any extracellular dye.
-
Measurement:
-
Place the plate or dish into a fluorescence plate reader or onto a fluorescence microscope equipped with filter sets for Fura-2.
-
Measure the fluorescence emission at ~510 nm while alternating the excitation wavelength between ~340 nm (for calcium-bound Fura-2) and ~380 nm (for calcium-free Fura-2).[26]
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).
-
Add your this compound solution and monitor the change in this ratio over time. A sustained increase in the F340/F380 ratio in treated cells compared to untreated controls confirms a rise in intracellular calcium.
-
References
- Abe, K., & Saisu, H. (2000). Measurement of intracellular calcium. Nihon hoigaku zasshi = The Japanese journal of legal medicine, 54(3), 266–271. [Link]
- Bootman, M. D., & Bultynck, G. (2020). Apoptosis and Autophagy: Decoding Calcium Signals that Mediate Life or Death. Journal of cellular and molecular medicine, 24(24), 14166–14177. [Link]
- Bano, D., & Prehn, J. H. M. (2018). Calcium Signaling in Apoptosis and Autophagy. Calcium Signaling, 115-131. [Link]
- How can I measure Intracellular calcium level?
- Burgos, M., et al. (2017).
- Fluorescent Probes for Intracellular Calcium Measurement. FluoroFinder. (2022). [Link]
- Caspase Activity Assay.
- Jan, M. A., et al. (2023). Calcium's Role in Orchestrating Cancer Apoptosis: Mitochondrial-Centric Perspective. International Journal of Molecular Sciences, 24(10), 8898. [Link]
- Dulbecco, R., & Elkington, J. (1975). Induction of growth in resting fibroblastic cell cultures by Ca++. Proceedings of the National Academy of Sciences of the United States of America, 72(4), 1584–1588. [Link]
- Rizzuto, R., et al. (2003). Calcium and apoptosis: facts and hypotheses. Oncogene, 22(53), 8619–8627. [Link]
- Caspase Protocols in Mice. Methods in Molecular Biology, 559, 15-28. [Link]
- Marchi, S., et al. (2020). Various Aspects of Calcium Signaling in the Regulation of Apoptosis, Autophagy, Cell Proliferation, and Cancer. International Journal of Molecular Sciences, 21(21), 8344. [Link]
- Caspases activity assay procedures. ScienceDirect. [Link]
- Weinberg, J. M., et al. (1994). Effects of Ca++ and glycine on lipid breakdown and death of ATP-depleted MDCK cells. The American journal of physiology, 267(5 Pt 2), F843–F856. [Link]
- Intracellular Calcium Measurement. Berthold Technologies. [Link]
- Praeger, F. C., & Gilchrest, B. A. (1986). Influence of increased extracellular calcium concentration and donor age on density-dependent growth inhibition of human fibroblasts. Proceedings of the Society for Experimental Biology and Medicine. Society for Experimental Biology and Medicine (New York, N.Y.), 182(3), 315–321. [Link]
- What can be used in place of calcium chloride? Quora. [Link]
- Caspase 3/7 Activity. Protocols.io. [Link]
- Razak, M. A., et al. (2023). Glycine: The Smallest Anti-Inflammatory Micronutrient. Nutrients, 15(14), 3137. [Link]
- Tan, Y. L., et al. (2025). Calcium Chloride vs. Mechanical Preparation of Fibrinogen-Depleted Human Platelet Lysate: Implications for Umbilical Cord Mesenchymal Stem Cell Culture. International Journal of Molecular Sciences, 26(1), 548. [Link]
- High intracellular calcium amounts inhibit activation-induced prolifer
- Zielonka, M., et al. (2024). The Impact of Calcium Overload on Cellular Processes: Exploring Calcicoptosis and Its Therapeutic Potential in Cancer. International Journal of Molecular Sciences, 25(10), 5480. [Link]
- What would be the best method of increasing intracellular calcium in cell culture looking at the expression of a calcium dependent protein?
- Calcium Binding to Amino Acids and Small Glycine Peptides in Aqueous Solution: Toward Peptide Design for Better Calcium Bioavailability.
- How much concentration of calcium to add in cell line???
- Chen, W., et al. (2016). Structural characterization of this compound, magnesium glycinate and zinc glycinate. Conference Series: Earth and Environmental Science, 40, 012030. [Link]
- Qu, W., et al. (1998). Glycine blocks the increase in intracellular free Ca2+ due to vasoactive mediators in hepatic parenchymal cells. The American journal of physiology, 274(5), G875–G881. [Link]
- Gonzalez, F. L., et al. (2007). Effect of glycine on the calcium signal of thrombin-stimulated platelets. Blood coagulation & fibrinolysis : an international journal in haemostasis and thrombosis, 18(4), 365–371. [Link]
- Has anyone tried to add calcium chloride to calcium-free MEM to achieve 1.8mM calcium concentration? I tried but always have white precipitate. why?
- How do you vary calcium concentration in culture media?
- Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology. International Journal of Molecular Sciences, 22(11), 5678. [Link]
- Orrenius, S., et al. (1992). The calcium ion and cell death. Journal of neurochemistry, 59(1), 10–21. [Link]
- How does calcium overload lead to cell de
- Smith, M. T., et al. (1985). Mechanism of chemical-induced toxicity. II. Role of extracellular calcium. Life sciences, 37(2), 143–150. [Link]
- Solubility of calcium in cell culture medium at 37 C as a function of...
- Disturbance of cellular calcium homeostasis plays a pivotal role in glyphosate-based herbicide-induced oxidative stress. Food and Chemical Toxicology, 157, 112577. [Link]
- Calcium and cell injury | Why too much calcium is bad for cell ?
- Ca+ in cell culture media.
Sources
- 1. Induction of growth in resting fibroblastic cell cultures by Ca++ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of increased extracellular calcium concentration and donor age on density-dependent growth inhibition of human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 35947-07-0 [chemicalbook.com]
- 8. Effects of Ca++ and glycine on lipid breakdown and death of ATP-depleted MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine blocks the increase in intracellular free Ca2+ due to vasoactive mediators in hepatic parenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The calcium ion and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. The Impact of Calcium Overload on Cellular Processes: Exploring Calcicoptosis and Its Therapeutic Potential in Cancer [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Apoptosis and Autophagy: Decoding Calcium Signals that Mediate Life or Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Calcium’s Role in Orchestrating Cancer Apoptosis: Mitochondrial-Centric Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. old.sm.unife.it [old.sm.unife.it]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 20. Caspase 3/7 Activity [protocols.io]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. researchgate.net [researchgate.net]
- 23. 細胞培養中に生じる細胞死のトラブルシューティング [sigmaaldrich.com]
- 24. Measurement of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. berthold.com [berthold.com]
- 26. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Filtration Methods for Sterile Calcium Glycinate Solutions
Welcome to the technical support center dedicated to the sterile filtration of calcium glycinate solutions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this critical process step. My aim is to provide not just procedural guidance, but a deeper understanding of the underlying scientific principles to empower you to troubleshoot and optimize your filtration workflows effectively.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: Why is my 0.22 µm filter clogging prematurely when filtering a this compound solution?
Premature filter blockage is a common challenge and can often be attributed to one or more of the following factors:
-
Membrane Fouling by Complex Formation: this compound, being a chelate of a divalent cation (Ca²⁺), can interact with dissolved organic molecules or even with the filter membrane itself. These interactions can lead to the formation of a gel-like layer or cake layer on the membrane surface, which obstructs the pores.[1][2] Increasing concentrations of metal ions have been shown to aggravate membrane fouling.[1]
-
High Particulate Load: The solution may contain unanticipated levels of particulates or aggregates that are larger than the filter's pore size. This is particularly common in solutions that are viscous or have been stored for extended periods.[3][4]
-
Incorrect Filter Membrane Selection: The chemical compatibility between the this compound solution and the filter membrane is paramount. An incompatible membrane can degrade, shed particles, or promote adsorption of the solute, all of which contribute to clogging.[5]
FAQ 2: Which filter membrane material is best suited for this compound solutions?
The ideal filter membrane should be hydrophilic and exhibit low protein/solute binding to minimize interactions with the this compound. Here's a general guide:
| Membrane Material | Suitability for Aqueous Solutions | Key Characteristics |
| Polyethersulfone (PES) | Excellent | Low protein binding, high flow rates, good for biological fluids.[6] |
| Polyvinylidene Fluoride (PVDF) | Good (Hydrophilic Grade) | Low protein binding, broad chemical compatibility.[6] |
| Nylon | Good | Inherently hydrophilic, but can be sensitive to strong acids.[6][7] |
| Regenerated Cellulose | Good | Suitable for aqueous solutions and low-concentration organic solvents.[6] |
Recommendation: For sterile filtration of aqueous this compound solutions, a hydrophilic Polyethersulfone (PES) membrane is often the preferred starting point due to its low binding characteristics and high flow rates.[6] However, compatibility testing with your specific formulation is always recommended.
FAQ 3: Can I reuse a sterilizing-grade filter for multiple batches of this compound?
For small batches, reusing a filter as a pre-filter might be considered for cost reasons, but this requires thorough validation.[8] Generally, for the final sterile filtration step, single-use filters are the industry standard to mitigate the risk of cross-contamination and ensure product sterility.[9] If reuse is considered, a rigorous cleaning and re-sterilization validation protocol must be established and followed.
FAQ 4: What are Extractables and Leachables, and why are they a concern with this compound solutions?
-
Extractables are compounds that can be forced out of the filter material under aggressive conditions (e.g., using strong solvents).[10][11]
-
Leachables are compounds that migrate from the filter into the drug product under normal process conditions.[10][11][12]
These are a significant concern because they can contaminate the final parenteral product, potentially impacting its safety and efficacy.[13][14] The chelating nature of this compound could potentially enhance the extraction of certain compounds from the filter matrix. Therefore, it is crucial to use filters that have been certified for low extractables and to perform a risk assessment for potential leachables in your final drug product.[10][15]
FAQ 5: My filter integrity test failed post-filtration. What are the possible causes?
A failed integrity test can be alarming, but it doesn't always mean the filter is damaged.[16][17] Here are some common causes:
-
Incomplete Wetting: The filter membrane must be fully wetted for the integrity test to be accurate. Inadequate flushing or the presence of hydrophobic contaminants can prevent complete wetting.[17]
-
Instrument or System Leaks: Leaks in the testing apparatus or connections can lead to a false failure.[4]
-
Incorrect Test Parameters: Using the wrong test pressure or stabilization time for the specific filter can result in an erroneous failure.
-
Filter Damage: The filter may have been damaged during installation or due to excessive pressure during filtration.[18]
Section 2: Troubleshooting Guides
Guide 1: Resolving Premature Filter Clogging
This guide provides a systematic approach to diagnosing and resolving premature filter clogging during the sterile filtration of this compound solutions.
Step 1: Pre-filtration Assessment
The first line of defense against clogging is to reduce the burden on the final sterilizing-grade filter.[19][20]
-
Action: Implement a pre-filtration step using a filter with a larger pore size (e.g., 0.45 µm or larger) to remove larger particles and aggregates.[3][21] For solutions with very high particulate loads, a multi-stage pre-filtration approach may be necessary.[20]
-
Rationale: Prefilters have a higher dirt-holding capacity and protect the more expensive final filter, extending its life and ensuring a consistent flow rate.[20]
Step 2: Process Parameter Optimization
Adjusting filtration parameters can significantly impact filter performance.
-
Action:
-
Reduce Flow Rate/Pressure: High differential pressures can compact particles on the membrane surface, leading to rapid fouling.[22]
-
Optimize Temperature: Gently warming the solution (if product stability allows) can reduce its viscosity, making it easier to filter.[23]
-
Adjust pH: The pH of the solution can affect the solubility of this compound and its interaction with the filter membrane.[24][25] Conduct small-scale trials to determine the optimal pH for filterability without compromising product quality.
-
Step 3: Re-evaluate Filter Membrane Selection
If clogging persists, a different membrane material may be required.
-
Action: Obtain filter samples with different membrane chemistries (e.g., PES, PVDF, Nylon) and conduct small-scale filterability studies with your this compound solution.
-
Rationale: Direct experimental evidence is the most reliable way to determine the most compatible and efficient filter for your specific formulation.
Guide 2: Investigating a Failed Post-Use Filter Integrity Test
A failed integrity test requires a thorough investigation to determine the root cause and ensure product sterility.[26][27]
Workflow for Investigating a Failed Integrity Test
Caption: Decision workflow for troubleshooting a failed filter integrity test.
Experimental Protocol: Bubble Point Test (Manual Method)
The bubble point test is a common non-destructive integrity test.[18][28]
-
Preparation: Thoroughly wet the filter membrane with an appropriate wetting fluid (typically water for hydrophilic membranes).
-
Setup: Secure the filter in its housing and connect the upstream side to a regulated, pressurized gas source (e.g., nitrogen or compressed air). The downstream outlet should be submerged in a beaker of the wetting fluid.
-
Pressurization: Slowly and incrementally increase the gas pressure on the upstream side.
-
Observation: Watch for the first continuous stream of bubbles from the downstream outlet.
-
Determination: The pressure at which this continuous stream of bubbles appears is the bubble point.
-
Comparison: Compare the observed bubble point to the manufacturer's specified minimum bubble point for that filter. A value below the specification indicates a failed test.
Section 3: Experimental Protocols
Protocol 1: Filter Compatibility and Sizing Study
Objective: To select the most appropriate filter membrane and determine the required filter area for a given batch volume of this compound solution.
Materials:
-
This compound solution
-
Small-scale filter discs of various membrane materials (e.g., PES, PVDF, Nylon) with a 0.22 µm pore size
-
Filter holder assembly
-
Pump (peristaltic or syringe)
-
Pressure gauge
-
Graduated cylinder or balance
Methodology:
-
Membrane Selection: a. For each membrane type, filter a small, fixed volume of the this compound solution at a constant flow rate. b. Record the initial and final pressure. A rapid increase in pressure indicates potential incompatibility or fouling. c. Analyze the filtrate for any changes in the concentration of this compound to assess for adsorption to the membrane. d. Select the membrane that shows the lowest pressure increase and minimal solute adsorption.
-
Filter Sizing: a. Using the selected membrane type, perform a filtration trial with a larger volume of the solution. b. Monitor the pressure as a function of the volume filtered. c. The trial is complete when the pressure reaches the maximum allowable limit for the filter. d. The total volume filtered per unit area of the filter disc can then be used to scale up and determine the required filter area for your full-scale batch.
References
- Integrity Testing Methods. (n.d.). Merck Millipore.
- Filter integrity testing: essential insights for pharma manufacturers. (n.d.).
- Filtering whitewater with an ultrafiltration membrane: Effects of the interaction between dissolved organics and metal ions on membrane fouling. (n.t.). BioResources.
- The Ultimate Guide to 0.22um and 0.45um Filters. (2025, January 17). GenFollower.
- Overview of filter integrity testing methods. (2024, March 13). Single Use Support.
- Extractables and Leachables for Filters, Bags and Other Components. (n.d.).
- Pre-Use/Post-Sterilization Integrity Testing of Sterilizing Grade Filter – Is the Post-Use Test Sufficient?. (2017, August 15). American Pharmaceutical Review.
- The Complete Guide to 0.22 Micron Filters: Everything You Need to Know. (2023, July 10).
- Understanding the Critical Role of Integrity Testing in Laboratory Sterility Filtration. (2020, November 2).
- Why Choose 0.22 μm Syringe Filters?. (n.d.). Membrane Solutions.
- PTFE inline membrane filter, 50mm dia, porosity 0.22µm, STERILE filter. (n.d.). Lab Pro Inc.
- Extractables & Leachables. (2022, August 29). Critical Process filters.
- Nylon Syringe Filters, Sterile, Abluo, 0.22 Micron, 25mm, 50/pk. (n.d.). Sterlitech.
- Extractables and leachables: definitions, differences & facts. (2022, April 12). Single Use Support.
- 10 tips to obtain the maximum performance from your filter paper filtration processes. (n.d.).
- Integrating Ultrafiltration Membranes with Flocculation and Activated Carbon Pretreatment Processes for Membrane Fouling Mitigation and Metal Ion Removal from Wastewater. (2023, February 27). ACS Omega.
- Filtrations Methods for Hard-to-Filter Samples. (n.d.). Life Science Research - Merck Millipore.
- Reasons for Slow Filter Paper Filtration and Solutions. (n.d.). Hawach.
- Solutions for Premature Filter Fouling. (2025, February 11). Critical Process Filtration.
- Extractables and Leachables. (n.d.). US Pharmacopeia (USP).
- Common faults and troubleshooting methods of sterile needle filters. (2023, November 24). Yancheng Consina Medical Instruments Co., Ltd.
- How to Troubleshoot Common In Situ Filter Issues. (n.d.). BioSafe Tech by QUALIA.
- Integrity Test Troubleshooting. (2017, November 13). Bioprocess Online.
- Why Prefiltration is Key in Continuous Filtration Processes. (2023, April 19). PoreFiltration.
- Approaches to Extractables and Leachables in Parenteral Drugs. (2023, June 23). Aptar.
- (PDF) Filtering Whitewater with an Ultrafiltration Membrane: Effects of the Interaction between Dissolved Organics and Metal Ions on Membrane Fouling. (n.d.). ResearchGate.
- Reasons for filter integrity test failure. (2025, June 9).
- Fouling and Chemical Cleaning of Microfiltration Membranes: A Mini-Review. (2021, March 10). PMC - NIH.
- Filter Validation in Sterile Manufacturing. (2017, October 25). Pharmaguideline.
- Solving 4 Common Challenges in Final Sterile Filtration. (2021, September 16). Sartorius.
- Sterile Filtration in Cell Culture: Importance & Best Practices. (2025, March 28). GMP Plastics.
- Mechanisms, Impacts and Control Strategies for Membrane Fouling in Filtration Systems. (n.d.). Walsh Medical Media.
- Sterile Filtration: Principles, Best Practices and New Developments. (n.d.). Request PDF.
- Filtration Filter Membrane Compatibility Chart. (n.d.). PermeGear.
- Material Compatibility Chart. (n.d.). Tisch Scientific.
- Challenges & opportunities in sterile filtration of vaccines. (2024, January 2). ResearchGate.
- Chemical Compatibility Guide. (n.d.). International Filter Products.
- Membrane Filter Chemical Compatibility Chart. (2018, June 15). Axiva.
- Membrane filtration: A guide to choosing membranes. (2018, August 7). Cytiva.
- A guide to sterile filtration solutions for critical applications. (n.d.). Atlas Copco Indonesia.
- Aligning Sterile Filtration With EU GMP Guide Annex 1 Standards. (2024, October 28). Bioprocess Online.
- Effect of pH and Calcium Concentration on Calcium Diffusion in Streptococcal Model-Plaque Biofilms. (n.d.). PubMed.
- Scale-up issues during sterile filtration of glycoconjugate vaccines. (2022, April 21). PubMed.
- Sterilizing Filter Selection and Validation Considerations. (n.d.). Duoning Biotech.
- Factors Affecting Sterile Filtration of Sodium-Carboxymethylcellulose–Based Solutions. (2016, March 11).
Sources
- 1. Filtering whitewater with an ultrafiltration membrane: Effects of the interaction between dissolved organics and metal ions on membrane fouling :: BioResources [bioresources.cnr.ncsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Common faults and troubleshooting methods of sterile needle filters-Yancheng Consina Medical Instruments Co., Ltd. [consinamed.com]
- 5. internationalfilterproducts.com [internationalfilterproducts.com]
- 6. genfollower.com [genfollower.com]
- 7. sterlitech.com [sterlitech.com]
- 8. Aligning Sterile Filtration With EU GMP Guide Annex 1 Standards [bioprocessonline.com]
- 9. Solving 4 Common Challenges in Final Sterile Filtration [sartorius.com]
- 10. img1.17img.cn [img1.17img.cn]
- 11. criticalprocess.com [criticalprocess.com]
- 12. susupport.com [susupport.com]
- 13. usp.org [usp.org]
- 14. aptar.com [aptar.com]
- 15. Filter Validation in Sterile Manufacturing | Pharmaguideline [pharmaguideline.com]
- 16. Integrity Test Troubleshooting [bioprocessonline.com]
- 17. ewfilter.com [ewfilter.com]
- 18. pharmtech.com [pharmtech.com]
- 19. criticalprocess.com [criticalprocess.com]
- 20. porefiltration.co.uk [porefiltration.co.uk]
- 21. gmpplastic.com [gmpplastic.com]
- 22. qualia-bio.com [qualia-bio.com]
- 23. hawachfilterpaper.com [hawachfilterpaper.com]
- 24. walshmedicalmedia.com [walshmedicalmedia.com]
- 25. Effect of pH and calcium concentration on calcium diffusion in streptococcal model-plaque biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. amazonfilters.com [amazonfilters.com]
- 27. susupport.com [susupport.com]
- 28. merckmillipore.com [merckmillipore.com]
Technical Support Center: Calcium Glycinate in Cell Culture Media
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and validated protocols for mitigating the effects of calcium glycinate on medium pH. As a highly bioavailable source of calcium, this compound is an excellent supplement for many cell culture applications; however, its chemical properties necessitate careful handling to maintain a stable and optimal culture environment.
Frequently Asked Questions (FAQs)
Q1: Why does my culture medium's pH dramatically increase after adding this compound?
A1: The significant rise in pH is due to the chemical nature of this compound itself. It is a salt formed from a divalent calcium cation (Ca²⁺) and two glycinate anions. In an aqueous solution like your culture medium, the glycinate anion, which is the conjugate base of the weak acid glycine, reacts with water in a process called hydrolysis. This reaction consumes protons (H⁺) and produces hydroxide ions (OH⁻), leading to an increase in alkalinity.
A 1% aqueous solution of this compound can have a pH as high as 10.0-11.5[1]. When added to a standard bicarbonate-buffered medium, this strong basicity can quickly overwhelm the buffering capacity, causing the pH to rise sharply. This is often visualized by the phenol red indicator in the medium turning from red-orange to a bright pink or fuchsia color[2].
Q2: I observed a white precipitate in my medium after adding this compound. What is it and how can I prevent it?
A2: The precipitate is most likely an insoluble calcium salt that has formed due to the sharp increase in local pH. The two most common culprits are:
-
Calcium Phosphate: Most cell culture media are rich in phosphate ions. At physiological pH, these exist in equilibrium. However, as the pH becomes more alkaline, dibasic and tribasic forms of calcium phosphate, which are poorly soluble, will precipitate out of the solution[3][4].
-
Calcium Sulfate: Media components like magnesium sulfate (MgSO₄) can react with the added calcium chloride (CaCl₂) or other calcium sources to form calcium sulfate (CaSO₄), which has low solubility and can precipitate as crystals[5][6].
Prevention Strategies:
-
Slow Addition: Add the this compound solution slowly to the medium while stirring vigorously. This helps to dissipate the localized high pH and reduces the chances of precipitation.
-
pH Pre-adjustment: The most robust method is to prepare a concentrated stock solution of this compound and adjust its pH to the target physiological range (7.2-7.4) before adding it to the bulk medium. See Protocol 1 for detailed steps.
-
Component Separation: When preparing media from powder, dissolve calcium salts separately from phosphate and sulfate salts before combining them into the final solution[5][6].
Q3: My cells are showing signs of stress or poor viability after using a HEPES-buffered medium to counteract the pH shift. What could be the cause?
A3: While HEPES is an excellent buffer for physiological pH, issues can arise from two main factors:
-
Concentration-Dependent Toxicity: Although generally well-tolerated, HEPES can become toxic to some cell lines at high concentrations[2][7]. The recommended concentration range is typically 10-25 mM[8][9]. Exceeding this, or using a cell line particularly sensitive to HEPES, can lead to cytotoxicity.
-
Osmolality Imbalance: Adding a buffer like HEPES increases the total solute concentration (osmolality) of the medium. This hyperosmotic stress can damage cells. When adding HEPES, it is crucial to compensate by reducing the concentration of another salt, typically sodium chloride (NaCl), to maintain correct osmolality[7].
-
Divalent Cation Chelation: HEPES can weakly chelate divalent cations, including Ca²⁺. While this effect is modest, adding 20 mM HEPES can reduce the bioavailable calcium by approximately 10-15%, which may impact sensitive cellular processes like attachment and signaling[10].
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered when using this compound.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Actions |
| Rapid pH Increase (Medium turns bright pink/purple) | The inherent alkalinity of this compound overwhelms the medium's bicarbonate buffer[1]. | 1. Immediate Fix: Aseptically titrate the medium pH back to the desired range (e.g., 7.4) using sterile 1N HCl. Add dropwise while gently swirling and monitoring the color or using a sterile pH probe[11].2. Prophylactic Fix: Supplement the medium with an additional non-volatile buffer like HEPES (10-25 mM) to increase its buffering capacity. See Protocol 2 [8][12].3. Best Practice: Prepare a pH-neutralized, sterile stock solution of this compound for future additions. See Protocol 1 . |
| Precipitate Formation (Cloudiness or visible particles) | 1. High localized pH causing precipitation of calcium phosphate[3][4].2. Reaction with other media components (e.g., sulfates) to form insoluble salts[5][6]. | 1. Discard the precipitated medium, as its composition is compromised. 2. In the future, add a pH-neutralized stock solution of this compound (See Protocol 1 ).3. Alternatively, add the this compound powder or a non-neutralized stock solution extremely slowly to the vortexing medium to ensure rapid dispersal. |
| Poor Cell Attachment or Growth | 1. Suboptimal pH (either too high or fluctuating).2. Cytotoxicity from high concentrations of supplementary buffers (e.g., >25 mM HEPES)[7].3. Incorrect osmolality due to the addition of supplementary buffer without NaCl compensation[10]. | 1. Confirm the final pH of your supplemented medium is within the optimal range for your cell line (typically 7.2-7.4)[2].2. If using HEPES, verify the concentration is appropriate (10-25 mM) and that you have adjusted the NaCl concentration accordingly.3. Consider using a lower concentration of this compound or exploring alternative, less pH-disruptive calcium sources like calcium chloride (if solubility is not an issue). |
Experimental Protocols & Workflows
Workflow for Supplementing Media with this compound
The following diagram outlines the decision-making process for successfully adding this compound to your cell culture medium.
Caption: Decision workflow for adding this compound.
Protocol 1: Preparation of a pH-Neutralized this compound Stock Solution
This protocol describes the best practice for preparing a this compound stock that will not alter the pH of your bulk medium.
Materials:
-
This compound powder
-
High-purity water (e.g., WFI or cell culture grade)
-
Sterile 1N Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Sterile magnetic stir bar and stir plate
-
Sterile container (e.g., glass bottle or conical tube)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
Determine Concentration: Decide on the desired stock concentration (e.g., 100x or 1000x the final working concentration). Ensure this concentration does not exceed the solubility limit of this compound in water.
-
Dissolution: In your sterile container, add the calculated amount of this compound powder to 80% of the final volume of high-purity water. Add the sterile stir bar and stir until the powder is completely dissolved[13][14].
-
pH Measurement: Place the container on the stir plate and insert the calibrated pH meter probe into the solution. The initial pH will be highly alkaline (>10.0).
-
Titration: Slowly add sterile 1N HCl drop-by-drop to the stirring solution[11][15]. Monitor the pH closely. Continue adding HCl until the pH reaches your target (e.g., 7.4). Allow the reading to stabilize for at least one minute.
-
Final Volume Adjustment: Remove the pH probe, rinse it, and bring the solution to its final volume with high-purity water.
-
Sterile Filtration: Draw the pH-adjusted solution into a sterile syringe, attach the 0.22 µm sterile filter, and dispense it into a final sterile storage container.
-
Labeling and Storage: Label the container clearly with the name, concentration, and date of preparation. Store at 2-8°C.
Protocol 2: Supplementing Medium with HEPES Buffer
This protocol details how to add HEPES to your medium to increase its buffering capacity against pH shifts.
Materials:
-
Basal medium (e.g., DMEM)
-
Sterile 1M HEPES solution
-
Sterile-filtered high-purity water
-
Sterile graduated cylinders or pipettes
Procedure:
-
Calculate Volumes: Determine the final concentration of HEPES needed (typically 10-25 mM)[9]. For example, to make 1 L of medium with 25 mM HEPES, you will need 25 mL of a 1M HEPES stock solution.
-
Adjust for Osmolality: The addition of HEPES will increase the osmolality. You must compensate by reducing NaCl. Most commercial 1M HEPES solutions are prepared as the free acid titrated with NaOH, effectively adding ~50 mOsm/L for every 10 mM. Check your medium's formulation for its NaCl concentration. A corresponding molar amount of NaCl should be omitted. If starting from a powdered medium, this is straightforward. If using liquid medium, you may need to prepare the medium from a custom formulation or accept a slight increase in osmolality if the HEPES concentration is low (≤10 mM).
-
Combine Components: In an aseptic environment, add the calculated volume of 1M HEPES stock solution to your basal medium.
-
Final pH Check: After adding all supplements, check the pH of the final medium. Even with HEPES, the addition of other components or exposure to ambient air can alter the pH. Adjust with sterile 1N HCl or 1N NaOH as needed before use or filtration[16].
-
Sterilization (if applicable): If you prepared the medium from powder, sterile filter the final solution through a 0.22 µm filter.
References
- Scientific Bioprocessing. (n.d.). pH In Cell Culture - How Does pH Buffered Culture Media Work?
- Captivate Bio. (n.d.). Understanding pH and Osmolality in Cell Culture Media.
- Angene Chemical. (n.d.). This compound.
- ChemBK. (2024). This compound.
- Fengchen Group Co., Ltd. (n.d.). This compound BP EP USP CAS 35947-07-0.
- Ataman Kimya. (n.d.). This compound.
- Cellculture2. (2024). The pH of culture medium.
- Shu, G., et al. (2016). Structural characterization of this compound, magnesium glycinate and zinc glycinate. Journal of the Chinese Chemical Society.
- Fengchen Group Co., Ltd. (n.d.). This compound CAS 35947-07-0, Magnesium Glycinate CAS 14783-68-7.
- CaseBioscience. (n.d.). HEPES Buffer (1M) - cGMP.
- PapChem Lifesciences. (n.d.). This compound.
- Lab Unlimited. (n.d.). The Role of Biological Buffers for pH Control in Tissue Culture.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Wright, P. A., et al. (1998). Intracellular pH regulation and buffer capacity in CO2/HCO3--buffered media in cultured epithelial cells from rainbow trout gills. The Journal of experimental biology.
- ResearchGate. (2015). How can I make calcium free DMEM cell culture media?
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Biocompare. (2022). HEPES Buffer Maintains pH in Cell Culture.
- ResearchGate. (2014). How do you change pH of a cell culture media without affecting sterility?
- HuanKai Group. (2024). The Role of HEPES Buffer in Cell Culture Media.
- Michl, J., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Nature Communications.
- ResearchGate. (2022). How can I increase/decrease pH of cell culture media (DMEM)?
Sources
- 1. parasint.com [parasint.com]
- 2. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 3. Calcium in Cell Culture [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. The pH of culture medium - Cellculture2 [cellculture2.altervista.org]
- 8. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 9. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 10. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. This compound | 35947-07-0 [chemicalbook.com]
- 14. This compound BP EP USP CAS 35947-07-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 15. plantcelltechnology.com [plantcelltechnology.com]
- 16. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Sonochemical Synthesis of Calcium Glycinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the sonochemical synthesis of calcium glycinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the ultrasonic-assisted synthesis of this important calcium supplement. Here, we provide field-proven insights, troubleshooting guides, and validated protocols to enhance the efficiency, reproducibility, and quality of your synthesis.
Section 1: Understanding the Sonochemical Reaction Environment
The efficacy of sonochemical synthesis is rooted in the phenomenon of acoustic cavitation : the formation, growth, and violent collapse of microscopic bubbles in a liquid subjected to high-intensity ultrasound.[1] This is not a gentle process. The implosion of these bubbles generates transient, localized "hot spots" with extreme conditions: temperatures reaching ~5000 K, pressures of ~1000 atm, and rapid heating/cooling rates exceeding 10¹⁰ K/s.[2][3][4] These conditions drive chemical reactions and influence material properties in ways that conventional methods cannot.
The primary effects of cavitation that influence the synthesis of this compound are:
-
Enhanced Mass Transfer: The intense micro-streaming and shockwaves generated by bubble collapse dramatically improve the mixing of reactants, breaking down diffusion barriers and accelerating reaction kinetics.[5]
-
Particle Size Reduction & Deagglomeration: Powerful shear forces and inter-particle collisions, driven by shockwaves, can break down agglomerates and even fracture larger crystals, promoting the formation of nano-sized particles.[6][7]
-
Surface Activation: Ultrasound can clean and activate the surfaces of solid reactants, removing passivating layers and creating defect sites that enhance reactivity.
Understanding these fundamentals is critical for diagnosing and resolving issues in your experimental workflow.
Caption: The causal pathway from ultrasound input to synthesis outcomes.
Section 2: Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format.
Category: Low Yield & Poor Purity
Q1: My final yield of this compound is consistently low. What are the primary causes and solutions?
A1: Low yield is a frequent issue that can often be traced back to incomplete reactions or suboptimal reaction conditions.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficient Sonication Time/Power | The reaction may not have had enough energy input or time to go to completion. Acoustic cavitation is essential for overcoming activation energy barriers and ensuring thorough mixing. | Incrementally increase sonication time (e.g., in 30-minute steps) or ultrasonic power. Monitor product yield at each step to find the optimal point. A Chinese patent suggests a reaction time of 4-6 hours.[8] |
| Poor Reactant Solubility/Dispersion | If precursors like calcium oxide or hydroxide are not well-dispersated, the reaction is limited to the particle surface. Sonication helps create fine slurries, but the initial state is crucial. | Use high-purity, fine-powdered reactants. Consider a pre-sonication step of the calcium source in the solvent for 10-15 minutes before adding glycine to create a uniform dispersion. |
| Incorrect Stoichiometry | An incorrect molar ratio of glycine to calcium can leave unreacted precursors, reducing the theoretical maximum yield. The typical chelation reaction requires a 2:1 molar ratio of glycine to calcium.[8] | Carefully verify the molar masses and weighings of your reactants. A 2:1 molar ratio of glycine to the calcium source (e.g., CaCl₂, CaO, or Ca(OH)₂) is standard.[8] |
| "Hot Spot" Degradation | While cavitation drives the reaction, the extreme temperatures within the collapsing bubbles can potentially degrade the glycine molecule itself, especially during prolonged sonication at very high power.[4][9] | Use a pulsed sonication mode (e.g., 5 seconds ON, 2 seconds OFF) and ensure the reaction vessel is in a cooling bath (ice or circulating chiller) to manage the bulk solution temperature. |
Q2: I'm observing significant impurities in my final product. How can I identify and minimize them?
A2: Impurities often consist of unreacted starting materials or undesired side products like calcium carbonate (from CO₂ absorption).
-
Identification:
-
FTIR (Fourier-Transform Infrared Spectroscopy): Look for characteristic peaks of your precursors that are absent in pure this compound. For instance, the disappearance of certain glycine COO⁻ and NH₂ peaks and the formation of new COO–M and N–M bonds indicate chelation.[10][11]
-
XRD (X-ray Diffraction): Compare the diffractogram of your product to reference patterns for this compound, calcium hydroxide, calcium oxide, and calcium carbonate to identify crystalline impurities.
-
TGA (Thermogravimetric Analysis): Unreacted glycine or calcium hydroxide will show different thermal decomposition profiles compared to the chelated product.[10]
-
-
Minimization Strategies:
-
Use an Inert Atmosphere: If you suspect calcium carbonate formation (from the reaction of Ca(OH)₂ with atmospheric CO₂), perform the synthesis under a nitrogen or argon blanket.
-
Optimize pH: The pH of the solution can influence the reaction. While some sonochemical methods are performed in non-aqueous solvents like ethanol to avoid acids or bases[8], in aqueous systems, maintaining a slightly alkaline pH can favor the chelation reaction.
-
Washing Procedure: The purification step is critical. Wash the final precipitate thoroughly with the appropriate solvent (e.g., absolute ethanol is often used to remove unreacted precursors) followed by centrifugation.[8] Repeat the washing/centrifugation cycle 2-3 times.
-
Category: Particle Characteristics & Consistency
Q3: My this compound particles are agglomerated and the particle size is too large. How can I achieve a nano-scale, monodispersed product?
A3: Particle size and agglomeration are directly controlled by the balance of nucleation and growth rates, which sonication heavily influences.[6][12]
Caption: Influence of key ultrasonic parameters on product outcomes.
| Parameter to Adjust | Scientific Rationale | Actionable Advice |
| Ultrasonic Frequency | Low frequency (~20-40 kHz) produces larger, high-energy cavitation bubbles, resulting in strong shear forces that are effective at breaking up agglomerates.[5][13] High frequency (>200 kHz) generates more numerous but smaller, less energetic bubbles, which can favor higher nucleation rates over crystal growth, leading to smaller primary particles.[5][6] | For deagglomeration, start with a lower frequency (e.g., 20 kHz). To synthesize smaller primary particles, a higher frequency probe or bath may be required. A patent for this compound synthesis specifies a frequency of 42±1.5KHz.[8] |
| Ultrasonic Power (Amplitude) | Higher power increases the intensity of cavitation, leading to more aggressive deagglomeration. However, excessive power can also promote particle collisions and fusion (sonofusion) or breakage. The effect on size can be complex and system-dependent.[14][15] | Start at a moderate power setting and gradually increase. Use a particle size analyzer to monitor the effect. The goal is to find a power level that favors nucleation and deagglomeration without causing excessive fragmentation. |
| Reactant Concentration | Higher concentrations can lead to faster crystal growth and increased agglomeration once primary nuclei are formed.[14][16] | Perform the synthesis at a lower concentration of reactants. This slows the growth phase, allowing the ultrasonic shear forces to be more effective at keeping nascent particles separated. |
| Solvent Choice | The physical properties of the solvent (viscosity, surface tension, vapor pressure) significantly affect the cavitation threshold and intensity.[17] Solvents like ethanol can promote the formation of finer particles.[8] | A non-aqueous solvent like absolute ethanol has been shown to be effective for producing ultrafine this compound powder.[8] This avoids issues with water and can alter the cavitation dynamics favorably. |
Q4: I am experiencing significant batch-to-batch variability. What are the most common sources of inconsistency?
A4: Reproducibility in sonochemistry requires precise control over the experimental setup.
-
Transducer Position: The position of the ultrasonic horn/probe in the reaction vessel is critical. Even small changes in immersion depth can alter the energy distribution in the liquid, leading to different results. Solution: Measure and record the immersion depth of the probe from the liquid surface and keep it constant for all experiments.
-
Vessel Geometry: The shape of the reaction vessel affects the acoustic field. Using different flasks or beakers will change the reflection of sound waves and the location of cavitation zones. Solution: Use identical reaction vessels for all batches.
-
Bulk Temperature: As the sonication process generates heat, the bulk temperature of the solution will rise unless controlled. Temperature affects reaction kinetics, solubility, and solvent properties, all of which impact the final product.[18] Solution: Use a jacketed reaction vessel with a circulating chiller or a simple ice bath to maintain a constant, recorded bulk temperature throughout the synthesis.
-
Dissolved Gas Content: The type and amount of dissolved gas in the solvent affect the nucleation of cavitation bubbles.[19][20] Degassing the solvent before use can lead to more consistent cavitation events. Solution: For maximum consistency, sparge the solvent with a specific gas (e.g., Argon, which has low specific heat and leads to higher cavitation temperatures) for 15-20 minutes before starting the reaction.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the primary advantage of sonochemical synthesis for this compound over conventional methods? A: Traditional aqueous synthesis methods for this compound can be slow, require significant heating, and may involve complex pH adjustments, leading to byproducts.[8][21] The sonochemical route offers several key advantages:
-
Speed: Reactions can often be completed in a few hours at room temperature, compared to much longer times for conventional methods.[8]
-
Purity & Yield: The enhanced reaction kinetics and mass transfer can lead to higher yields and purity by minimizing side reactions.[8]
-
Particle Size Control: It provides a direct method for producing nano-sized particles with a narrower size distribution, which can be critical for bioavailability.[12]
-
Green Chemistry: It often allows for reactions under milder conditions (e.g., room temperature, no strong acids/bases) and in alternative solvents, aligning with green chemistry principles.[8]
Q: Can I use a standard ultrasonic cleaning bath instead of a high-intensity probe system? A: Yes, it is possible, and some patented methods specify using an ultrasonic cleaner.[8] However, there are critical differences. Cleaning baths typically operate at a fixed, lower power and the energy distribution can be uneven. A high-intensity probe system delivers a much higher and more focused energy density to the reaction medium, offering better control and efficiency. For research and development, a probe system is highly recommended for its reproducibility and scalability. If using a bath, ensure the reaction flask is placed in the same spot for every run, ideally in a location with maximal cavitation activity (often visible as intense "streaming" or ripples).
Q: What are the most important safety considerations for this process? A:
-
Hearing Protection: High-power ultrasonic systems generate high-frequency noise that can be damaging to hearing. Always operate the system within a sound-abating enclosure or wear appropriate hearing protection.
-
Aerosol Formation: Sonication can create fine mists or aerosols from the reaction mixture. If working with volatile or hazardous materials, conduct the experiment in a fume hood.
-
Probe Maintenance: The tip of the ultrasonic probe can erode over time, releasing metal particles (usually titanium) into your sample. Inspect the probe tip regularly for pitting or wear.
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Sonochemical Synthesis of this compound (Ethanol System)
This protocol is adapted from methodologies described in the literature, such as patent CN105439880A.[8]
Materials & Equipment:
-
Glycine (ACS grade or higher)
-
Anhydrous Calcium Chloride (CaCl₂) (or CaO/Ca(OH)₂)
-
Absolute Ethanol (200 proof)
-
High-intensity ultrasonic probe system (e.g., 20-40 kHz, 100W+) with a sound-abating enclosure
-
Jacketed reaction vessel or beaker with cooling bath
-
Magnetic stirrer and stir bar
-
Centrifuge and tubes
-
Vacuum oven
Procedure:
-
Reactant Preparation: In a 100 mL reaction vessel, add 8.0 mmol of glycine (e.g., 0.60 g) and 4.0 mmol of anhydrous calcium chloride (e.g., 0.44 g). This maintains the 2:1 molar ratio.
-
Solvent Addition: Add 20 mL of absolute ethanol to the vessel. Place a magnetic stir bar in the vessel and set it on a magnetic stir plate at a low speed (~150 RPM) to keep solids suspended.
-
Setup Sonication: Place the reaction vessel in a cooling bath (e.g., ice-water) to maintain a low bulk temperature. Immerse the ultrasonic probe into the solution, ensuring the tip is approximately halfway down the liquid column but not touching the vessel walls or bottom.
-
Ultrasonic Reaction: Turn on the ultrasonic processor. A typical setting might be a frequency of 42 kHz and a power of 100W.[8] Apply ultrasound for 4 to 6 hours. A white precipitate of this compound will form.
-
Product Isolation: After the reaction is complete, turn off the sonicator. Transfer the suspension to centrifuge tubes. Centrifuge at ~4000 RPM for 10 minutes.
-
Washing: Decant the supernatant liquid. Add fresh absolute ethanol to the pellet, vortex or sonicate briefly to resuspend, and centrifuge again. Repeat this washing step two more times to remove any unreacted precursors and impurities.
-
Drying: After the final wash, decant the ethanol and place the tube containing the white powder in a vacuum oven set to 60°C. Dry for 24 hours or until a constant weight is achieved.
-
Characterization: Characterize the final white powder using FTIR, XRD, and SEM to confirm its identity, purity, and morphology.
SOP 2: Key Characterization Techniques
-
FTIR Analysis:
-
Prepare a KBr pellet by mixing ~1 mg of your dried sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Acquire a spectrum from 4000 to 400 cm⁻¹.
-
Confirmation: Verify the formation of the chelate by observing the shift in the carboxylate (COO⁻) and amine (NH₂) stretching frequencies compared to pure glycine. The disappearance of characteristic peaks of the precursors is an indication of purity.[10]
-
-
XRD Analysis:
-
Place a small amount of the powdered sample on a zero-background sample holder.
-
Run a scan over a 2θ range of 10° to 80°.
-
Confirmation: Compare the resulting diffraction pattern with known database patterns for this compound. The absence of sharp peaks corresponding to CaCl₂, CaO, or other potential crystalline impurities confirms phase purity.
-
-
SEM Analysis:
-
Mount a small amount of the powder onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Image the sample at various magnifications to observe particle morphology, size, and state of agglomeration.
-
Section 5: References
-
Suslick, K. S. (1999). Acoustic cavitation and its chemical consequences. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 357(1751), 335-353. [Link]
-
Yin, L. H., et al. (2017). Structural characterization of this compound, magnesium glycinate and zinc glycinate. Journal of Innovative Optical Health Sciences, 10(05), 1650052. [Link]
-
Suslick, K. S., et al. (1999). Acoustic cavitation and its chemical consequences. ResearchGate. [Link]
-
Suslick, K. S. (1999). Acoustic cavitation and its chemical consequences. Royal Society Publishing. [Link]
-
Brotton, S. J., & Joyce, E. M. (2014). Sound methods for the synthesis of nanoparticles from biological molecules. PMC - NIH. [Link]
-
Suslick, K. S. (1999). Acoustic cavitation and its chemical consequences. Illinois Experts. [Link]
-
Esmaeilzadeh-Gharedaghi, E., et al. (2012). Effects of processing parameters on particle size of ultrasound prepared chitosan nanoparticles: An Artificial Neural Networks Study. R Discovery. [Link]
-
Hajesmaeelzadeh, F., et al. (2019). An ultrasonic method for the synthesis, control and optimization of CdS/TiO2 core–shell nanocomposites. RSC Publishing. [Link]
-
Yin, L. H., et al. (2017). Structural Characterization of this compound Magnesium Glycinate and Zinc Glycinate. Scribd. [Link]
-
Hernandez-Adame, L., et al. (2025). Ultrasound-Assisted Synthesis for the Control of Silver Nanoparticle Size: A Preliminary Study on the Influence of Pressure and pH. Sciety. [Link]
-
CN105439880A - Preparation method of this compound. Google Patents.
-
Beck, T. W., et al. (2012). Thermal Effects in Ultrasonic Cavitation of Ionic Liquids. ASME Digital Collection. [Link]
-
Yin, L. H., et al. (2017). Structural characterization of this compound, magnesium glycinate and zinc glycinate. Researching. [Link]
-
Mason, T. J. (2012). Sonochemistry - beyond synthesis. RSC Education. [Link]
-
Esmaeilzadeh-Gharedaghi, E., et al. (2012). Effects of processing parameters on particle size of ultrasound prepared chitosan nanoparticles: An Artificial Neural Networks Study. ResearchGate. [Link]
-
Sun, C. (2001). Ultrasound induced cavitation and sonochemical effects. DSpace@MIT. [Link]
-
Consensus. (n.d.). Methods for characterization of magnesium glycinate chelate complexes. Consensus. [Link]
-
Sun, C., & Yu, D. (1998). Ultrasound induced cavitation and sonochemical yields. AIP Publishing. [Link]
-
Wikipedia. (n.d.). Sonochemical synthesis. Wikipedia. [Link]
-
Ashokkumar, M. (2015). Fundamentals of Acoustic Cavitation and Sonochemistry. ResearchGate. [Link]
-
Suslick, K. S. (1997). Sonoluminescence and sonochemistry. Illinois Experts. [Link]
-
Wu, M., et al. (2023). Ultrasound-assisted synthesis of PDA nanoparticles with controllable size regulation. ResearchGate. [Link]
-
Garcı́a-Martı́n, J. F., et al. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. ACS Publications. [Link]
-
Nazarova, G. A., et al. (2007). Synthesis of this compound and the Effects of Its Oral Administration on Biochemical Measures of Bone Metabolism in Mice and Rats. ResearchGate. [Link]
-
Wang, L., et al. (2014). Ultrasound-assisted/biosurfactant-templated size-tunable synthesis of nano-calcium sulfate with controllable crystal morphology. PubMed. [Link]
-
Szczęśniak, B., et al. (2020). Recent Developments in Sonochemical Synthesis of Nanoporous Materials. PMC - NIH. [Link]
-
Okitsu, K. (2014). Sonochemical Synthesis of Metal Nanoparticles. ResearchGate. [Link]
-
Jordens, J., et al. (2020). Ultrasound Assisted Particle Size Control by Continuous Seed Generation and Batch Growth. MDPI. [Link]
-
Jordens, J., et al. (2021). Agglomeration Control during Ultrasonic Crystallization of an Active Pharmaceutical Ingredient. MDPI. [Link]
-
Okitsu, K. (2010). Sonochemical Synthesis of Metal Nanoparticles. R Discovery. [Link]
-
Hegedűs, F., et al. (2021). The importance of chemical mechanisms in sonochemical modelling. PMC - NIH. [Link]
-
Dr.Oracle. (2025). How is this compound administered?. Dr.Oracle. [Link]
-
Pras E., et al. (2012). Sonochemical synthesis of calcium phosphate powders. ResearchGate. [Link]
-
CN106146328A - A kind of preparation method of calcium glycine chelate. Google Patents.
-
Tleulesov, A., et al. (2022). Influence of Impurities on the Process of Obtaining Calcium Carbonate during the Processing of Phosphogypsum. MDPI. [Link]
-
Jordens, J., et al. (2022). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. Springer. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sonochemical synthesis - Wikipedia [en.wikipedia.org]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Sound methods for the synthesis of nanoparticles from biological molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. CN105439880A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. Sonochemistry - beyond synthesis | Feature | RSC Education [edu.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Ultrasound mechanisms and their effect on solid synthesis and processing: a review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00148F [pubs.rsc.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. An ultrasonic method for the synthesis, control and optimization of CdS/TiO2 core–shell nanocomposites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 19. Ultrasound induced cavitation and sonochemical effects [dspace.mit.edu]
- 20. pubs.aip.org [pubs.aip.org]
- 21. CN106146328A - A kind of preparation method of calcium glycine chelate - Google Patents [patents.google.com]
Technical Support Center: Resolving Inconsistencies in Calcium Bioavailability Studies
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for calcium bioavailability research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring and interpreting calcium bioavailability. Inconsistencies in study outcomes are common, arising from a multitude of factors related to the sample matrix, host physiology, and chosen methodology.[1][2][3][4] This resource provides in-depth troubleshooting guides, frequently asked questions, and standardized protocols to enhance the reproducibility and accuracy of your experimental results.
PART 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.
Question 1: My in vitro calcium bioaccessibility results are unexpectedly low and inconsistent.
Potential Causes & Solutions
-
Incomplete Digestion: The enzymatic digestion may be inefficient. Ensure that the pH of the simulated gastric and intestinal phases is accurately calibrated and maintained. Verify the activity of your pepsin and pancreatin stocks, as enzyme efficacy can degrade over time. The INFOGEST static digestion model is a widely used and validated protocol to standardize this process.[[“]][6]
-
Presence of Inhibitors: Your food matrix may contain high levels of anti-nutrients like phytates (from grains, legumes, seeds) or oxalates (from spinach, rhubarb, beets).[7][8][9] These compounds chelate calcium, forming insoluble complexes that are not available for absorption.[10][11]
-
Validation Step: Quantify the phytate and oxalate content in your test material. A high molar ratio of phytate:calcium (above 0.24) is known to impair calcium absorption.[11]
-
Mitigation: If applicable to your research question, some processing methods like soaking, sprouting, or fermentation can reduce the phytate content of foods.[7]
-
-
Precipitation of Calcium: During the shift from the acidic gastric phase to the neutral intestinal phase, soluble calcium can precipitate as insoluble salts (e.g., calcium phosphate). This is a common reason for low bioaccessibility readings.
-
Analytical Method Inaccuracy: The method used to measure soluble calcium post-digestion is critical.
-
Atomic Absorption/Emission Spectrometry (AAS/AES) is a robust method for quantifying total and soluble calcium.[[“]]
-
Ensure samples are properly centrifuged and filtered to separate the soluble fraction without losing the analyte.
-
Troubleshooting Workflow for Low In Vitro Bioaccessibility
Caption: Troubleshooting logic for low in vitro calcium bioaccessibility.
Question 2: I am observing high inter-individual variability in my human calcium absorption study.
Potential Causes & Solutions
-
Subject-Specific Factors: Human physiology is a major source of variation.[2][12]
-
Vitamin D Status: Vitamin D is essential for the active transport of calcium.[13][14] Screen all participants and ensure they have sufficient serum 25(OH)D levels (e.g., >50 nmol/L or 20 ng/mL) or provide a standardized vitamin D supplement during a run-in period.[15]
-
Baseline Calcium Intake: Habitual dietary calcium intake influences the efficiency of absorption; the body adapts to lower intakes by increasing absorption efficiency.[9][16] Standardize subjects' diets for a period before the trial or use their baseline intake as a covariate in the statistical analysis.
-
Genetics: Polymorphisms in the vitamin D receptor can affect calcium absorption and bone turnover.[17] While not always feasible to screen for, this can be a confounding factor.
-
Age and Physiological State: Absorption efficiency decreases with age and changes during pregnancy and menopause.[9][12] Ensure your study groups are well-matched for these demographics.
-
-
Methodological Inconsistencies:
-
Tracer Equilibration: When using extrinsic (added) isotopic tracers, they may not fully mix with the intrinsic calcium in a complex food matrix, potentially overestimating bioavailability.[[“]] Intrinsic labeling (incorporating the isotope into the food as it grows or is produced) is the gold standard but is often impractical.[[“]]
-
Test Meal Composition: The timing and composition of the test meal must be strictly controlled. Co-ingested factors like fat and fiber can influence gastric emptying and calcium absorption.[2][18] Administer the calcium source with a standardized meal after an overnight fast.[19]
-
Calcium Load: Fractional calcium absorption decreases as the amount of calcium consumed in a single dose increases.[9] Doses should not exceed 500 mg of elemental calcium to maximize absorption.[20][21]
-
Question 3: The bioavailability of calcium from a fortified plant-based beverage is much lower than the fortificant alone.
Potential Causes & Solutions
-
Form of Fortificant: The chemical form of the calcium salt used is critical. Tricalcium phosphate, a common fortificant, has very low solubility at the neutral pH of the small intestine, leading to poor bioaccessibility.[6][22] Calcium citrate is more soluble and its absorption is less dependent on stomach acid.[23][24]
-
Food Matrix Interactions: The food matrix itself can interfere with absorption.[25] Plant-based beverages may contain phytates from their source (e.g., soy, oats) that inhibit calcium absorption.[26]
-
Physical Instability: The calcium fortificant can settle out of the beverage over time. If not properly homogenized before consumption, the actual dose of calcium delivered can be much lower than stated on the label. Instruct participants to shake the product vigorously before consumption.[27]
-
In Vitro vs. In Vivo Discrepancy: Some studies have shown that in vitro models may underestimate the bioavailability of calcium from certain fortified plant-based milks compared to human studies.[26] It is crucial to eventually validate promising in vitro results with human trials.
PART 2: Frequently Asked Questions (FAQs)
Q1: What is the difference between calcium bioaccessibility and bioavailability? A: Bioaccessibility refers to the fraction of calcium that is released from the food matrix in the gastrointestinal tract and becomes available for absorption (i.e., it is in a soluble, ionized form in the small intestine).[25] Bioavailability is the fraction of ingested calcium that is actually absorbed by the intestines and becomes available for use in metabolic processes or storage in the body.[2][25] Bioaccessibility is a prerequisite for bioavailability.
Q2: Which method is considered the "gold standard" for measuring calcium absorption in humans? A: The dual-stable isotope method is widely regarded as the most accurate and reliable technique for measuring true fractional calcium absorption.[[“]][13] This method involves administering one calcium isotope orally (e.g., ⁴⁴Ca) with the test meal and a different isotope intravenously (e.g., ⁴²Ca).[16][28] By measuring the ratio of these isotopes in a subsequent urine or blood sample, researchers can precisely calculate the fraction of the oral dose that was absorbed, correcting for endogenous excretion and other metabolic variables.[16][19][29]
Q3: How significant is the inhibitory effect of phytates and oxalates? A: The effect is highly significant and is a primary reason for the poor bioavailability of calcium from certain plant foods.[4]
-
Oxalates , found in high concentrations in foods like spinach and rhubarb, can bind calcium so strongly that absorption is as low as 5%.[9] This binding forms insoluble calcium oxalate, which is excreted.[7]
-
Phytates (phytic acid), found in whole grains, legumes, and seeds, also form insoluble complexes with calcium in the digestive tract.[8][10] The inhibitory effect is dose-dependent and is influenced by the overall composition of the meal.[11][30]
Q4: Does the form of calcium in a supplement (e.g., carbonate vs. citrate) really matter? A: Yes, it can, primarily depending on the individual and when it is taken.
-
Calcium Carbonate is the most common and contains a high percentage of elemental calcium. However, it requires stomach acid to be solubilized and absorbed effectively, so it should be taken with food.[9][23][24]
-
Calcium Citrate is better absorbed in individuals with low stomach acid (achlorhydria), which is more common in older adults.[9][24] It can be taken with or without food.[23][24] When taken with a meal, the absorption of most common calcium forms is comparable because eating stimulates acid production.[23]
Q5: What is the role of Vitamin D in a calcium bioavailability study? A: Vitamin D plays an indispensable role by regulating active calcium absorption in the small intestine.[9][13] Its active form, 1,25(OH)₂D (calcitriol), stimulates the synthesis of proteins (like calbindin) that transport calcium across the intestinal cells.[31] In a research setting, failing to control for vitamin D status can introduce significant variability, as participants with vitamin D deficiency will have impaired calcium absorption, masking the true bioavailability of the test product.[15][32]
Calcium Absorption Pathway
Caption: Key stages and factors influencing calcium bioavailability.
PART 3: Key Experimental Protocols
Protocol 1: In Vitro Calcium Bioaccessibility Assay (Simulated Digestion)
This protocol is based on the principles of the standardized INFOGEST method to estimate the fraction of soluble calcium after simulated gastrointestinal digestion.[[“]][22]
Materials:
-
Pepsin (porcine), Pancreatin (porcine), Bile extract
-
Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) electrolyte solutions
-
HCl, NaHCO₃
-
Dialysis tubing (e.g., 12-14 kDa MWCO)
-
Water bath shaker (37°C)
-
Centrifuge, pH meter
-
Atomic Absorption Spectrometer (AAS) or ICP-MS
Procedure:
-
Sample Preparation: Homogenize the food sample. Weigh an amount containing a known quantity of calcium (e.g., 100-200 mg) into a flask.
-
Gastric Phase:
-
Add 30 mL of SGF to the sample.
-
Adjust pH to 2.0 using 6M HCl.
-
Add pepsin solution to achieve a final concentration of 2000 U/mL.
-
Incubate at 37°C for 2 hours in a shaking water bath.
-
-
Intestinal Phase:
-
Transfer the gastric chyme to a beaker.
-
Add pancreatin (100 U/mL final concentration) and bile extract (10 mM final concentration) dissolved in SIF.
-
Immediately adjust the pH to 7.0 using NaHCO₃. This step is critical and must be done swiftly to mimic physiological conditions.
-
Transfer the entire mixture into a dialysis bag.
-
Place the dialysis bag into a flask containing a known volume of SIF and incubate at 37°C for 2 hours with gentle shaking.
-
-
Sample Analysis:
-
After 2 hours, remove the dialysis bag.
-
Collect the dialysate (the fluid outside the bag).
-
Measure the calcium concentration in the dialysate using AAS or ICP-MS.
-
Also, measure the total calcium in an undigested sample.
-
-
Calculation:
-
% Bioaccessibility = (Ca in dialysate / Total Ca in sample) * 100
-
Protocol 2: Dual-Stable Isotope Method for Human Fractional Calcium Absorption
This protocol outlines the gold-standard method for measuring true calcium absorption in humans.[16][19] All procedures require ethical approval and informed consent.
Materials:
-
Stable isotopes (e.g., ⁴⁴CaCl₂ for oral tracer, ⁴²CaCl₂ for intravenous tracer)
-
Standardized test meal
-
Sterile saline for IV injection
-
Urine collection vessels
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Procedure:
-
Subject Preparation:
-
Participants follow a standardized diet for 3-7 days prior to the study.
-
Subjects arrive at the clinic in the morning after an overnight fast (12 hours).[19]
-
-
Isotope Administration:
-
Sample Collection:
-
Sample Analysis:
-
The urine samples are analyzed by ICP-MS to determine the precise abundance ratios of ⁴⁴Ca/⁴⁰Ca and ⁴²Ca/⁴⁰Ca.
-
-
Calculation:
-
Fractional Calcium Absorption (FCA) is calculated using the formula: FCA = (Oral Isotope Ratio in Urine / IV Isotope Ratio in Urine) * (IV Dose / Oral Dose)
-
The ratios are corrected for baseline isotopic abundances.
-
Workflow for Dual-Isotope Calcium Absorption Study
Caption: Experimental workflow for a dual-stable isotope calcium absorption study.
Data Summary Tables
Table 1: Key Factors Causing Inconsistencies in Calcium Bioavailability Studies
| Factor Category | Specific Factor | Impact on Calcium Absorption | Reference |
| Dietary Factors | Phytates & Oxalates | Decrease: Form insoluble complexes with calcium. | [4][7][9][10] |
| Calcium Load | Decrease: Fractional absorption decreases with single doses >500 mg. | [9][21] | |
| Vitamin D | Increase: Essential for active transcellular transport. | [13][15][32] | |
| Food Matrix | Variable: Components like fat and fiber can alter transit time and solubility. | [2][25] | |
| Host Factors | Age | Decrease: Absorption efficiency declines with age. | [9][12] |
| Physiological State | Increase: Absorption increases during pregnancy and growth periods. | [12][17] | |
| Vitamin D Status | Decrease: Deficiency significantly impairs absorption. | [14][15] | |
| Methodological Factors | Isotope Labeling | Variable: Extrinsic labels may overestimate absorption vs. intrinsic. | [[“]] |
| In Vitro vs. In Vivo | Variable: In vitro models measure bioaccessibility, not true absorption. | [2][33] | |
| Calcium Form | Variable: Solubility differs (e.g., citrate > carbonate) without stomach acid. | [23][24] |
Table 2: Estimated Bioavailability of Calcium from Common Food Sources
| Food Source | Serving Size | Calcium (mg) | % Absorbed | Est. Calcium Absorbed (mg) |
| Milk (Dairy) | 1 cup (240 mL) | 300 | ~30% | 90 |
| Calcium Carbonate Supplement | 500 mg elemental Ca | 500 | ~27-36% | ~135-180 |
| Bok Choy (cooked) | 1 cup | 160 | ~50% | 80 |
| Fortified Orange Juice | 1 cup (240 mL) | 350 | ~30% | 105 |
| Spinach (cooked) | 1 cup | 240 | ~5% | 12 |
| Tofu (set with calcium) | 1/2 cup | 250 | ~31% | 78 |
| Data synthesized from multiple sources to provide general estimates. Actual values can vary.[9][21][24] |
PART 4: References
-
Methods for assessing calcium bioavailability in dairy and non-dairy sources - Consensus. (n.d.). Google AI Overviews.
-
Yergey, A. L., Abrams, S. A., Vieira, N. E., Aldroubi, A., Marini, J., & O'Brien, K. O. (1994). One-day test using stable isotopes to measure true fractional calcium absorption. PubMed. [Link]
-
Larsen, T., Mosekilde, L., & Heickendorff, L. (2003). A novel dual radio- and stable-isotope method for measuring calcium absorption in humans: comparison with the whole-body radioisotope retention method. The American Journal of Clinical Nutrition, 77(2), 399–405. [Link]
-
Larsen, T., Mosekilde, L., & Heickendorff, L. (2003). A novel dual radio- and stable-isotope method for measuring calcium absorption in humans: comparison with the whole-body radioisotope retention method. PubMed. [Link]
-
Weaver, C. M., Martin, B. R., Mullaney, S., & Smith, D. L. (2024). An algorithm to assess calcium bioavailability from foods. CGSpace - CGIAR. [Link]
-
Heaney, R. P. (2001). Factors Influencing the Measurement of Bioavailability, Taking Calcium as a Model. The Journal of Nutrition, 131(4), 1344S-1348S. [Link]
-
Anuradha, J., & Rajeswari, S. (2015). Relative contribution of oxalic acid, phytate and tannic acid on the bioavailability of calcium from various calcium salts - an in vitro study. International Food Research Journal, 22(5), 2054-2058. [Link]
-
Fayte Investments LLC. (n.d.). Phytates (phytic acid ) and Oxalates (oxalic acid) and their impact on nutrient absorption. Fayte Investments LLC. [Link]
-
Heaney, R. P. (2001). Factors influencing the measurement of bioavailability, taking calcium as a model. PubMed. [Link]
-
Abrams, S. A. (2017). Using stable isotope tracers to study bone metabolism in children. PubMed Central. [Link]
-
Etcheverry, P., Grusak, M. A., & Fleige, L. E. (2015). CHAPTER 12: Determining Calcium Bioavailability Using Caco-2 Cells. Books. [Link]
-
Palma-Sánchez, A., & Palacios-González, B. (2021). Nutritional and health factors affecting the bioavailability of calcium: a narrative review. Archivos Latinoamericanos de Nutrición, 71(1). [Link]
-
Fairweather-Tait, S. J., Johnson, A., & Eagles, J. (1989). Studies on calcium absorption from milk using a double-label stable isotope technique. PubMed. [Link]
-
Heaney, R. P. (1990). Calcium absorption and calcium bioavailability. PubMed. [Link]
-
Study shows calcium restricts fat absorption. (2009). Dairy Foods Magazine. [Link]
-
Weaver, C. M., Martin, B. R., Mullaney, S., & Smith, D. L. (2023). An Algorithm to Assess Calcium Bioavailability from Foods. PubMed. [Link]
-
de Oliveira, G. M., & Singh, H. (2021). Calcium Absorption from Food Products: Food Matrix Effects. PubMed Central. [Link]
-
Szeleszczuk, Ł., & Kuras, M. (2014). THE ROLE OF CALCIUM IN HUMAN METABOLISM AND FACTORS AFFECTING ITS BIOAVAILABILITY. Prospects in Pharmaceutical Sciences. [Link]
-
Taylor, C., & Clark, N. (2024). Rising phytate and oxalate intake, declining calcium intake, and bone health in United States adults: 1999-2023, a serial cross-sectional analysis. PubMed. [Link]
-
Gemede, H. F. (2022). Effect of Processing Methods on Antinutritional Factors (Oxalate, Phytate, and Tannin) and Their Interaction with Minerals (Calcium, Iron, and Zinc) in Red, White, and Black Kidney Beans. PubMed Central. [Link]
-
Are Anti-Nutrients Harmful? (n.d.). The Nutrition Source. [Link]
-
Calcium Bioavailability and Which Form is Best. (2022). AlgaeCal. [Link]
-
12.22 Calcium Bioavailability. (n.d.). Nutrition Flexbook - Lumen Learning. [Link]
-
Heaney, R. P., Barger-Lux, M. J., Dowell, M. S., Chen, T. C., & Holick, M. F. (1999). Calcium absorptive effects of vitamin D and its major metabolites. Creighton University. [Link]
-
Tanna, B., & Patel, P. (2024). Dietary Calcium and Supplementation. StatPearls - NCBI Bookshelf. [Link]
-
Kruger, M. C., et al. (2023). Bioavailability of calcium in an enriched postbiotic system compared to calcium citrate in healthy postmenopausal females; A randomized, double-blind, comparator-controlled, crossover study. Frontiers. [Link]
-
White, P. J., & Broadley, M. R. (2019). Calcium Biofortification of Crops–Challenges and Projected Benefits. Frontiers. [Link]
-
Charles, P. (1996). Bioavailability of calcium supplements and the effect of Vitamin D: comparisons between milk, calcium carbonate, and calcium carbonate plus vitamin D. ResearchGate. [Link]
-
Calcium. (n.d.). The Nutrition Source. [Link]
-
Gallagher, J. C., Yalamanchili, V., & Smith, L. M. (2012). The Effect of Vitamin D on Calcium Absorption in Older Women. PubMed Central. [Link]
-
Charles, P., et al. (1996). Bioavailability of calcium supplements and the effect of Vitamin D: comparisons between milk, calcium carbonate, and calcium carbonate plus vitamin D. PubMed. [Link]
-
Calcium - Health Professional Fact Sheet. (n.d.). Office of Dietary Supplements (ODS). [Link]
-
Investigating Knowledge on Calcium and Preferences for Dairy vs. Plant-Based Alternatives. (n.d.). Utah State University. [Link]
-
Sallis, J. G., & Holdsworth, E. S. (1962). Studies on the effect of vitamin D on calcium absorption and transport. PubMed Central. [Link]
-
Al-Haidary, A. A. (2012). In vitro determination of calcium bioavailability of milk, dairy products and infant formulas. PubMed. [Link]
-
Muleya, M., Bailey, E. H., & Broadley, M. R. (2023). A comparison of the bioaccessible calcium supplies of various plant-based products relative to bovine milk. SciSpace. [Link]
-
Muleya, M., Bailey, E. H., & Broadley, M. R. (2023). A comparison of the bioaccessible calcium supplies of various plant-based products relative to bovine milk. PubMed. [Link]
-
Etcheverry, P., Grusak, M. A., & Fleige, L. E. (2012). Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E. PubMed Central. [Link]
-
The good, the bad, and the ugly of calcium supplementation: a review of calcium intake on human health. (n.d.). PubMed Central. [Link]
-
The calcium and vitamin D controversy. (2017). PubMed Central. [Link]
-
A comparison of the bioaccessible calcium supplies of various plant-based products relative to bovine milk. (2023). ResearchGate. [Link]
Sources
- 1. cgspace.cgiar.org [cgspace.cgiar.org]
- 2. researchgate.net [researchgate.net]
- 3. Factors influencing the measurement of bioavailability, taking calcium as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Algorithm to Assess Calcium Bioavailability from Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. scispace.com [scispace.com]
- 7. Phytates (phytic acid ) and Oxalates (oxalic acid) and their impact on nutrient absorption — Prosperum [prosperumhealth.com]
- 8. Are Anti-Nutrients Harmful? • The Nutrition Source [nutritionsource.hsph.harvard.edu]
- 9. Calcium - Health Professional Fact Sheet [ods.od.nih.gov]
- 10. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 11. Frontiers | Calcium Biofortification of Crops–Challenges and Projected Benefits [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Calcium absorption and calcium bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on the effect of vitamin D on calcium absorption and transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of Vitamin D on Calcium Absorption in Older Women - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One-day test using stable isotopes to measure true fractional calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Using stable isotope tracers to study bone metabolism in children - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dairyfoods.com [dairyfoods.com]
- 19. A novel dual radio- and stable-isotope method for measuring calcium absorption in humans: comparison with the whole-body radioisotope retention method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dietary Calcium and Supplementation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Calcium • The Nutrition Source [nutritionsource.hsph.harvard.edu]
- 22. A comparison of the bioaccessible calcium supplies of various plant-based products relative to bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. blog.algaecal.com [blog.algaecal.com]
- 24. 12.22 Calcium Bioavailability | Nutrition Flexbook [courses.lumenlearning.com]
- 25. Calcium Absorption from Food Products: Food Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Investigating Knowledge on Calcium and Preferences for Dairy vs. Plant-Based Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Studies on calcium absorption from milk using a double-label stable isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. Rising phytate and oxalate intake, declining calcium intake, and bone health in United States adults: 1999-2023, a serial cross-sectional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Research Portal [researchworks.creighton.edu]
- 33. books.rsc.org [books.rsc.org]
Strategies for enhancing the dissolution rate of calcium glycinate powder.
Welcome to the technical support center for calcium glycinate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the dissolution of this compound powder. Our approach is rooted in providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is showing poor dissolution despite literature suggesting good solubility. Why is this happening?
A: This is a common point of confusion. The "good solubility" of this compound often refers to its enhanced in vivo bioavailability compared to other calcium salts[1][2]. Its chelated structure prevents the calcium ion from precipitating with substances like oxalates and phosphates in the digestive tract, leading to better absorption[2].
However, its intrinsic dissolution rate in vitro (in a simple solvent like water) can be limited and is described as "slightly soluble"[1][3]. The rate you observe in the lab is highly dependent on experimental conditions. This guide will help you optimize those conditions.
Q2: The powder is clumping together upon addition to the solvent. What's the cause and how can I prevent it?
A: this compound is known to be highly hygroscopic, meaning it readily absorbs moisture from the air[3]. This moisture absorption leads to particle agglomeration and clumping, which drastically reduces the effective surface area available for dissolution.
Preventative Measures:
-
Storage: Always store this compound in tightly sealed containers in a cool, dry place, away from direct sunlight and moisture[4][5]. Consider storage in a desiccator.
-
Handling: Handle the powder in a low-humidity environment if possible. Use dry utensils and minimize the time the container is open[3][4].
-
Pre-treatment: If clumping is a persistent issue, you may need to gently de-aggregate the powder with a mortar and pestle before use, being careful not to aggressively grind it, which could alter particle size distribution unintentionally.
Q3: What are the immediate variables I should check if my dissolution rate is slower than expected?
A: Before exploring advanced techniques, always verify your fundamental parameters. The dissolution process is governed by several key factors.
-
Agitation/Stirring Speed: Inadequate agitation can lead to the formation of a saturated "boundary layer" of solvent around the powder particles, slowing down further dissolution. Ensure your stirring speed is sufficient to maintain a uniform suspension (e.g., vortexing).
-
Temperature: Dissolution is generally an endothermic process. A slight increase in the solvent temperature can significantly enhance the dissolution rate. Verify that your medium is at the intended temperature.
-
pH of the Medium: The solubility of calcium salts can be highly pH-dependent[6][7]. Although this compound is a stable chelate, the pH of the dissolution medium can still influence its behavior. A more acidic environment may enhance the dissolution of many calcium compounds[8].
Troubleshooting Workflow: Enhancing Dissolution Rate
If the basic checks in the FAQs do not resolve your issue, this workflow will guide you through more advanced strategies.
Caption: Workflow for preparing solid dispersions by solvent evaporation.
Experimental Protocol: Preparation of a this compound-PVP Solid Dispersion (1:3 ratio)
-
Carrier Selection: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 4000).[9]
-
Solvent Selection: Identify a common solvent in which both this compound and the carrier are soluble. A hydroalcoholic mixture (e.g., ethanol:water) is a good starting point.
-
Dissolution:
-
Dissolve 3 grams of PVP K30 in 50 mL of the chosen solvent system with stirring.
-
Once the carrier is fully dissolved, add 1 gram of this compound to the solution. Continue stirring until a clear, homogeneous solution is obtained. Sonication may aid dissolution.[10]
-
-
Solvent Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed.[11]
-
Causality Note: Rapid evaporation helps to "trap" the drug in its molecularly dispersed, high-energy amorphous state within the carrier matrix.[12]
-
-
Drying and Processing: Place the resulting solid mass in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Characterization (Self-Validation):
-
Dissolution Test: Compare the dissolution profile of the solid dispersion to that of the pure drug and a simple physical mixture of the drug and carrier. A significant increase in the dissolution rate for the solid dispersion validates the method's success.[13]
-
Solid-State Analysis (Optional but Recommended): Use Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the this compound within the dispersion. The absence of sharp crystalline peaks from the drug in the PXRD pattern is a strong indicator of success.
-
Troubleshooting Guide 3: Analytical Method Considerations
Q: My dissolution results are highly variable and not reproducible. What analytical issues should I investigate?
A: High variability often points to issues within the dissolution testing method itself rather than the product.[14][15]
Common Sources of Variability & Solutions:
-
Inadequate De-aeration of Medium: Dissolved gases in the dissolution medium can form bubbles on the surface of the powder and testing apparatus, which can interfere with wetting and hydrodynamics. Always de-aerate your medium before use (e.g., by vacuum filtration, sonication, or helium sparging).
-
Filter Selection: The filter used for sample collection can be a source of error.
-
Adsorption: The drug may adsorb onto the filter material, leading to artificially low concentration readings. Perform a filter compatibility study by passing a solution of known concentration through the filter and analyzing the filtrate for any loss of drug.
-
Clogging: Fine particles can clog the filter, affecting sample volume and accuracy. Consider using a filter with a larger pore size if appropriate, or a multi-stage filtration system.
-
-
Sampling Position: Ensure the sampling cannula is positioned consistently between experiments, typically halfway between the top of the paddle/basket and the surface of the medium, and not too close to the vessel wall.
-
Vibrations: External vibrations from other lab equipment can introduce significant variability. Place the dissolution bath on a sturdy, level surface away from sources of vibration.[15]
Protocol: Filter Compatibility Validation
-
Prepare a stock solution of this compound at a concentration representative of your expected dissolution samples.
-
Draw a 10 mL aliquot of the unfiltered solution and analyze its calcium content via a validated method (e.g., titration, ICP-MS, or a colorimetric assay).[16] This is your 100% reference.
-
Take another 10 mL aliquot and pass it through the test filter using the same syringe and technique as in your dissolution experiment.
-
Discard the first few mL of the filtrate to saturate any potential binding sites on the filter.
-
Collect the subsequent filtrate and analyze its calcium content.
-
Acceptance Criteria: The concentration of the filtered sample should be within a narrow range of the unfiltered sample (e.g., >98%). If a significant loss is observed, a different filter material must be selected.
References
- Ataman Kimya.
- Patil, A. T., & Patil, V. R. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- Ahad, A., et al. (2011). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.
- Dixit, A. K., & Singh, R. P. (2016). A Review:Solid Dispersion, a Technique of Solubility Enhancement. World Journal of Pharmacy and Pharmaceutical Sciences.
- Lee, J., et al. (2015).
- Patel, B. B., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
- Al-Zoubi, N., et al. (2023). Advances in Solubility Enhancement of Poorly Soluble Drugs in Pharmaceutical Development: A Review of Current Techniques and Strategies. International Journal of Pharmaceutical Sciences and Research.
- Sun, J., et al. (2012). Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals.
- Rao, M., et al. (2015). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Muby Chemicals. (n.d.).
- Fengchen Group Co., Ltd. (n.d.).
- Ambrus, R., et al. (2023). The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character. Pharma Excipients.
- Kumar, S., & Indora, M. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. World Journal of Pharmacy and Pharmaceutical Sciences.
- Sun, J., et al. (2012). Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals. Dove Medical Press.
- ChemicalBook. (n.d.).
- Shijiazhuang Donghua Jinlong Chemical Co., LTD. (n.d.).
- Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
- Heaney, R. P., et al. (2001). Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments. Journal of the American College of Nutrition.
- AAPS. (2021). Dissolution Testing Challenges, and How Pharmaceutical Quality Control Students Can Overcome Them.
- Gray, V. A. (2005).
- The Science Simplified. (2025). Why Does pH Influence A Substance's Dissolution?. YouTube.
- Tang, R., & Nancollas, G. H. (2003). Dissolution mechanism of calcium apatites in acids: A review of literature.
- Adiansyah, M. I., et al. (2025). Effect of pH on Calcium Removal in Dissolving Pulp in The First Stage of Bleaching. Proceedings of the 10th International Conference on Science and Technology (ICST 2025).
- Houba, V. J. G., et al. (1995). Comparison of methods for the determination of calcium in plant material. Wageningen University & Research Library.
Sources
- 1. This compound | 35947-07-0 [chemicalbook.com]
- 2. This compound – Shijiazhuang Donghua Jinlong Chemical Co., LTD. [glycine.com.cn]
- 3. This compound CAS 35947-07-0, Magnesium Glycinate CAS 14783-68-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 5. This compound | Trusted Nutraceutical Ingredient Manufacturer & Supplier Europe & Asia [papchemlifesciences.com]
- 6. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissolution mechanism of calcium apatites in acids: A review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pH on Calcium Removal in Dissolving Pulp in The First Stage of Bleaching | Atlantis Press [atlantis-press.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. japsonline.com [japsonline.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. One moment, please... [jddtonline.info]
- 13. jopcr.com [jopcr.com]
- 14. aaps.ca [aaps.ca]
- 15. pharmtech.com [pharmtech.com]
- 16. library.wur.nl [library.wur.nl]
Validation & Comparative
A Comparative Analysis of the Bioavailability of Calcium Glycinate and Calcium Citrate for Researchers and Formulation Scientists
In the development of nutraceuticals and pharmaceuticals, the selection of an appropriate salt form for a mineral, such as calcium, is a critical decision that profoundly impacts therapeutic efficacy. Bioavailability—the fraction of an administered dose of unchanged drug that reaches the systemic circulation—is the paramount consideration. This guide provides an in-depth, objective comparison of two popular organic calcium salts: calcium glycinate, an amino acid chelate, and calcium citrate, an organic acid salt. We will explore the underlying chemical properties, absorption mechanisms, and experimental data that differentiate these two forms, offering actionable insights for researchers, scientists, and drug development professionals.
Foundational Physicochemical and Structural Differences
The bioavailability of a calcium salt is intrinsically linked to its chemical structure and behavior in the gastrointestinal (GI) environment. Calcium citrate is a salt formed from calcium and citric acid, while this compound is a chelate where calcium is bonded to two molecules of the amino acid glycine[1]. This structural distinction is the primary determinant of their differential behavior.
This compound: As a chelated mineral, calcium ions are bonded to glycine, forming a stable ring structure[1]. This chelation protects the calcium ion from interacting with dietary inhibitors in the digestive tract, such as phytates and oxalates, which can form insoluble and unabsorbable compounds[1]. This protection mechanism is a key advantage of the glycinate form.
Calcium Citrate: This salt of citric acid is known for its relatively good solubility, which does not depend on a highly acidic stomach environment for ionization[2][3]. This makes it a suitable option for individuals with reduced stomach acid (hypochlorhydria or achlorhydria), a condition common in the elderly[2][3].
Below is a visualization of their respective chemical structures.
Caption: Chemical structures of this compound and Calcium Citrate.
Mechanisms of Intestinal Absorption: A Comparative Overview
Calcium is absorbed in the small intestine through two primary pathways: a saturable, active transcellular transport system and a non-saturable, passive paracellular pathway[4]. The chemical form of the calcium salt significantly influences which pathway is predominantly utilized and the overall efficiency of absorption.
-
This compound: The chelated structure of this compound allows it to be absorbed, at least partially, through amino acid transporters in the intestinal wall[5]. This unique pathway bypasses the typical ion channels used by mineral salts, potentially reducing competition with other minerals and enhancing uptake. The glycine chelate keeps the calcium soluble and stable across the pH range of the small intestine, facilitating its transport to the mucosal surface for absorption.
-
Calcium Citrate: Calcium from calcium citrate is absorbed primarily as free calcium ions (Ca²⁺). Its absorption is less dependent on stomach acid because citric acid itself can help to lower the pH locally, promoting the solubility and ionization of calcium[6]. However, it still relies on the conventional vitamin D-regulated active transport channels (like TRPV6) and passive diffusion, which can be influenced by dietary factors and the physiological state of the individual[4].
The diagram below illustrates the differential absorption pathways.
Caption: Differential absorption pathways in the gastrointestinal tract.
Quantitative Bioavailability: A Review of the Evidence
Direct comparative studies provide the most robust evidence for differences in bioavailability. While research is ongoing, existing data consistently suggest a bioavailability advantage for this compound.
Research indicates that this compound has significantly higher absorption rates compared to other forms like calcium citrate, especially in individuals with compromised digestive function or lower stomach acid levels[1]. Some sources claim it is 1.8 times (180%) better absorbed than calcium citrate[7]. In contrast, a meta-analysis of 15 studies showed that calcium citrate is approximately 22% to 27% better absorbed than calcium carbonate, both on an empty stomach and with meals[8][9]. While this highlights citrate's superiority over carbonate, it places it at a lower absorption efficiency than glycinate based on available data.
| Parameter | This compound | Calcium Citrate |
| Chemical Form | Amino Acid Chelate[1] | Organic Acid Salt[1] |
| Absorption Mechanism | Utilizes amino acid transporters; less pH-dependent[5]. | Relies on dissolution to Ca²⁺; less acid-dependent than carbonate[6]. |
| Relative Absorption | Reported to be significantly higher than calcium citrate[1][7]. | Better absorbed than calcium carbonate[8][9], but less than glycinate[1]. |
| Gastric pH Influence | Minimal influence due to chelate stability[1][10]. | Suitable for individuals with low stomach acid[2][3]. |
| Food Interactions | Chelation protects against inhibitors like phytates and oxalates[1]. | Can be taken with or without food; absorption is efficient[8]. |
| Gastrointestinal Tolerance | Generally very well-tolerated with fewer side effects like gas or constipation[1]. | Better tolerated than calcium carbonate[1]. |
Table 1: Comparative Performance of this compound vs. Calcium Citrate
Experimental Protocols for Assessing Calcium Bioavailability
To empower researchers to conduct their own comparative studies, we provide standardized, high-level protocols for both in vitro and in vivo assessment.
This protocol provides a rapid assessment of a salt's solubility and its potential to cross a biological membrane, simulating intestinal absorption.
Rationale: The Caco-2 cell monolayer model is a well-established in vitro tool for predicting intestinal drug absorption, as these cells differentiate to form a polarized monolayer that mimics the intestinal epithelium[11].
Caption: Workflow for an in vitro Caco-2 permeability assay.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a polarized monolayer.
-
Solution Preparation: Prepare transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 6.5 (apical) and pH 7.4 (basolateral) to mimic the intestinal pH gradient. Dissolve equimolar concentrations of elemental calcium from this compound and calcium citrate in the apical buffer.
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test solutions to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
-
Analysis: Quantify the calcium concentration in the basolateral samples using a validated analytical method such as atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS)[[“]].
-
Data Interpretation: Calculate the apparent permeability coefficient (Papp) for each calcium salt. A higher Papp value indicates greater potential for intestinal absorption.
This protocol outlines a crossover study design to directly compare the systemic absorption of the two calcium salts in a living organism.
Rationale: An in vivo study provides the most definitive data on bioavailability by measuring the actual concentration of the substance in the bloodstream over time. The crossover design minimizes inter-animal variability, as each animal serves as its own control.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (n=8-12), acclimated for at least one week.
-
Study Design: Employ a randomized, two-period crossover design with a one-week washout period between treatments.
-
Dosing:
-
Fast animals overnight (12 hours) with free access to water.
-
Administer a single oral gavage dose of either this compound or calcium citrate, suspended in purified water. The dose should be normalized to provide an equivalent amount of elemental calcium.
-
-
Blood Sampling: Collect serial blood samples (approx. 0.2 mL) via a cannulated jugular vein or tail vein at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose[13].
-
Sample Analysis: Separate serum and measure the total calcium concentration using a colorimetric assay or AAS.
-
Pharmacokinetic Analysis:
-
Calculate the change in serum calcium concentration from baseline (ΔC) for each time point.
-
Determine key pharmacokinetic parameters:
-
Cmax: Maximum observed increase in serum calcium concentration.
-
Tmax: Time to reach Cmax.
-
AUC (0-t): The area under the concentration-time curve from time 0 to the last measurement point, calculated using the trapezoidal rule.
-
-
-
Data Interpretation: A significantly higher AUC and/or Cmax for one salt indicates superior bioavailability compared to the other[13].
Implications for Formulation and Development
The choice between this compound and calcium citrate has significant implications for product formulation and target patient populations.
-
For Superior Bioavailability: The evidence points to this compound as having superior absorption characteristics[1][7]. This makes it the preferred choice for formulations where maximal absorption from a given dose is the primary objective, such as in supplements for individuals with malabsorption disorders or those requiring rapid correction of calcium deficiency.
-
For Achlorhydric or Elderly Patients: Both salts are good options. Calcium citrate's absorption is independent of stomach acid, a known advantage in this population[2][3]. This compound's chelated structure similarly protects it from the effects of high gastric pH, ensuring its solubility and absorption[1].
-
For Tolerability: this compound is often reported to have a higher digestive tolerance, making it suitable for individuals sensitive to the gastrointestinal side effects sometimes associated with other calcium salts[1].
-
For Beverage Fortification: The higher solubility of both this compound and calcium citrate compared to calcium carbonate makes them suitable for fortifying beverages and liquid formulations, although specific solubility limits should be tested for each application[14].
Conclusion
While both this compound and calcium citrate represent significant improvements in bioavailability over inorganic salts like calcium carbonate, the available evidence indicates that This compound holds a distinct advantage . Its chelated structure facilitates a unique absorption pathway, offers protection from dietary inhibitors, and ensures solubility across a range of physiological pH levels. This translates into a higher rate and extent of absorption. For researchers and formulators aiming to develop high-efficacy calcium products, particularly for populations with compromised digestive function or those requiring maximal nutrient uptake, this compound presents a scientifically robust and superior option. Calcium citrate remains a highly effective and well-tolerated choice, especially when compared to less soluble salt forms. The ultimate selection should be guided by the specific formulation goals, target demographic, and desired therapeutic outcome.
References
- Title: this compound vs. Other Calcium Sources: A Comparative Analysis. Source: Not specified, commercial or informational website.
- Title: Gastric Acidity, Atrophic Gastritis, and Calcium Absorption. Source: Nutrition Reviews. URL:[Link]
- Title: Impact of Gastric pH and Dietary Fiber on Calcium Availability of Various Calcium Salts. Source: Thai Journal of Pharmaceutical Sciences. URL:[Link]
- Title: Calcium Supplements: You need to know the truth!
- Title: An evaluation of the importance of gastric acid secretion in the absorption of dietary calcium.
- Title: Methods for assessing calcium bioavailability in dairy and non-dairy sources - Consensus. Source: Google Vertex AI Search.
- Title: Gastric acidity, atrophic gastritis, and calcium absorption. Source: Nutrition Reviews. URL:[Link]
- Title: Impact of Gastric pH and Dietary Fiber on Calcium Availability of Various Calcium Salts. Source: ThaiScience. URL:[Link]
- Title: Why Choose this compound Over Citrate? Source: Hongda Phytochemistry. URL:[Link]
- Title: Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages. Source: Scirp.org. URL:[Link]
- Title: this compound.
- Title: Determining Calcium Bioavailability Using Caco-2 Cells. Source: ScienceDirect. URL:[Link]
- Title: Calcium supplements and structure–activity relationship of peptide-calcium chelates: a review. Source: PubMed Central (PMC). URL:[Link]
- Title: Methods for measurement of calcium absorption or retention 1.
- Title: How does 3 types of calcium Calcium Citrate Malate, Calcium Bisglycinate and Tribasic Calcium Phosphate benefits the bone health.
- Title: The absorption characteristics of different calcium sources were...
- Title: Calcium Absorption in Infants and Small Children: Methods of Determination and Recent Findings. Source: MDPI. URL:[Link]
- Title: Vitamin D and Calcium and Bioavailability of Calcium in Various Calcium Salts. Source: PubMed Central (PMC). URL:[Link]
- Title: An Algorithm to Assess Calcium Bioavailability from Foods | Request PDF.
- Title: The comparison of the mean serum calcium levels of different calcium supplements.
- Title: Bioavailability of calcium in an enriched postbiotic system compared to calcium citrate in healthy postmenopausal females; A randomized, double-blind, comparator-controlled, crossover study. Source: Frontiers in Nutrition. URL:[Link]
- Title: Calcium Salts – Types and Bioavailability. Source: HSN Blog. URL:[Link]
- Title: A comparative study of calcium absorption following a single serving administration of calcium carbonate powder versus calcium citrate.
- Title: Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbon
- Title: Meta-analysis of calcium bioavailability: A comparison of calcium citrate with calcium carbonate. Source: University of Texas Southwestern Medical Center. URL:[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Gastric acidity, atrophic gastritis, and calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D and Calcium and Bioavailability of Calcium in Various Calcium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium supplements and structure–activity relationship of peptide-calcium chelates: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carlsonlabs.com [carlsonlabs.com]
- 7. thefoodstatecompany.com [thefoodstatecompany.com]
- 8. Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. How does 3 types of calcium Calcium Citrate Malate, Calcium Bisglycinate and Tribasic Calcium Phosphate benefits the bone health. - VitaminHaat [vitaminhaat.com]
- 11. books.rsc.org [books.rsc.org]
- 12. consensus.app [consensus.app]
- 13. Frontiers | Bioavailability of calcium in an enriched postbiotic system compared to calcium citrate in healthy postmenopausal females; A randomized, double-blind, comparator-controlled, crossover study [frontiersin.org]
- 14. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]
Head-to-head comparison of calcium glycinate and calcium carbonate in vivo.
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Imperative for Optimal Calcium Supplementation
Calcium is a fundamental mineral, critical for maintaining skeletal integrity, nerve transmission, and muscular function. While dietary intake is primary, supplementation is often necessary to prevent and manage conditions like osteoporosis, a disease characterized by bone loss that increases fracture risk.[1] The efficacy of a calcium supplement hinges on its bioavailability—the fraction of the ingested dose that reaches systemic circulation to exert its physiological effect. This guide provides a detailed in vivo comparison of two common forms of supplemental calcium: calcium carbonate and calcium glycinate, an amino acid chelate. We will dissect the experimental methodologies used for their evaluation and compare their performance based on key in vivo parameters.
Molecular Distinctions and Hypothesized Absorption Mechanisms
Understanding the chemical nature of each compound is essential to interpreting their in vivo behavior.
-
Calcium Carbonate (CaCO₃): A simple calcium salt. Its absorption is highly dependent on stomach acid to solubilize the calcium, making it available for absorption.[2][3][4] This dependency can be a limiting factor, particularly in older adults who may have lower levels of stomach acid.[2]
-
This compound (Calcium Bisglycinate): A chelate where calcium is bonded to two molecules of the amino acid glycine. This structure is hypothesized to improve absorption by utilizing amino acid transport pathways in the intestine, in addition to the typical calcium channels. This may allow it to bypass the acid-dependency of calcium carbonate.
The fundamental difference in their absorption pathways is a key focus of in vivo comparative studies.
In Vivo Experimental Design: A Framework for Robust Comparison
To rigorously compare these two calcium forms, a well-designed in vivo study is paramount. The ovariectomized (OVX) rat model is a standard and ethically recognized model in osteoporosis research, as it effectively mimics the bone loss seen in postmenopausal women.[1][5][6]
Detailed Experimental Protocol: An Exemplar Study
-
Animal Model and Acclimatization:
-
Model: Female Sprague-Dawley rats (12 weeks old).
-
Procedure: Animals undergo either a sham surgery or bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss.[5][6]
-
Acclimatization: A 2-week post-surgery period allows for recovery and the onset of bone loss before supplementation begins.
-
Housing: Animals are housed in controlled conditions (12-hour light/dark cycle, constant temperature, and humidity) with ad libitum access to a standard rodent chow and water.
-
-
Dietary Regimen and Supplementation:
-
Control Diet: A calcium-deficient diet (e.g., 0.1% Ca) is often used to establish a baseline of bone loss and amplify the effects of supplementation.[5][7]
-
Treatment Groups:
-
Group 1: Sham + Control Diet
-
Group 2: OVX + Control Diet (Negative Control)
-
Group 3: OVX + Calcium Carbonate Supplemented Diet
-
Group 4: OVX + this compound Supplemented Diet
-
-
Dosing: Supplements are mixed into the diet to provide an equivalent amount of elemental calcium (e.g., 1.0% total dietary calcium) for a duration of 12 weeks.
-
-
Pharmacokinetic Analysis (Sub-study):
-
Procedure: A subset of animals from each group receives a single oral gavage dose of their respective calcium supplement.
-
Blood Sampling: Blood is collected at timed intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) via a cannulated vessel.
-
Analysis: Serum is analyzed for total and ionized calcium concentrations to determine key pharmacokinetic parameters.
-
-
Efficacy Endpoints (at 12 weeks):
-
Bone Mineral Density (BMD): The femur and lumbar spine are analyzed using dual-energy X-ray absorptiometry (DEXA).
-
Biomechanical Testing: Femurs are subjected to three-point bending tests to determine bone strength (e.g., maximal load, stiffness).
-
Serum Biomarkers: Blood is analyzed for markers of bone formation (e.g., P1NP) and resorption (e.g., CTX-I).
-
Histomorphometry: Tibias are processed for histological analysis to quantify structural bone parameters like bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).[8]
-
Visualization of the Experimental Workflow
Figure 1. A typical in vivo experimental workflow for comparing calcium supplements.
Head-to-Head Performance Analysis
A. Bioavailability and Pharmacokinetics
In vivo studies consistently explore whether the chelated structure of this compound translates to superior absorption. While direct in vivo comparisons in the same study are less common in published literature, inferences can be drawn from various studies.
-
Absorption Kinetics: Calcium carbonate requires gastric acid for dissolution, which can slow its absorption.[2][4] Studies comparing different calcium salts often show that more soluble forms can lead to a more rapid increase in serum calcium levels.[9][10] Although not directly glycinate, a study comparing calcium glucoheptonate (a highly soluble salt) to calcium carbonate showed higher mean maximum plasma concentrations (Cmax), suggesting faster absorption.[11] Conversely, some studies find no significant difference in bioavailability between calcium carbonate and other forms like calcium citrate.[12][13]
-
Impact of Gastric pH: The absorption of calcium carbonate is reduced in individuals with low stomach acid (achlorhydria), a condition more common in the elderly, unless it is taken with a meal.[2] Calcium chelates, like glycinate, are less dependent on acid for absorption, offering a potential advantage in these populations.[14]
Table 1: Comparative Pharmacokinetic Profile (Hypothesized from Salt Properties)
| Parameter | Calcium Carbonate | This compound | Rationale |
| Absorption Speed (Tmax) | Slower, acid-dependent | Potentially Faster | Bypasses acid dissolution step; may use amino acid transporters. |
| Peak Concentration (Cmax) | Variable | Potentially Higher | More efficient absorption could lead to a higher peak serum level. |
| Overall Bioavailability (AUC) | Moderate; food-dependent | Potentially Higher | Less reliance on physiological variables like gastric pH.[12] |
| Gastrointestinal Tolerability | Higher incidence of gas, bloating, constipation | Lower incidence of GI side effects | Carbonate reacts with stomach acid to produce CO2 gas.[2][3][15] |
B. Efficacy in Bone Health
The ultimate goal of calcium supplementation in this context is the preservation of bone health.
-
Bone Mineral Density (BMD): The primary endpoint in most in vivo osteoporosis studies is the prevention of BMD loss. Studies have shown that supplementation with various forms of calcium, including calcium carbonate, can significantly improve bone volume and trabecular number compared to a calcium-deficient control group in animal models.[7][8] In humans, both calcium carbonate and calcium citrate have been shown to be effective in slowing bone loss, although some studies suggest citrate may be more effective at protecting the spine.[[“]]
-
Bone Turnover Markers: Effective calcium supplementation should suppress bone resorption. One human study found that calcium citrate was significantly more effective at decreasing markers of bone resorption (like N-telopeptide) compared to calcium carbonate.[17] This suggests a more potent anti-resorptive effect, which would be a critical advantage for this compound if it shares a similar bioavailability profile to citrate.
Visualization of Absorption Pathways
Figure 2. Hypothesized intestinal absorption pathways for calcium carbonate and glycinate.
Conclusion and Future Directions
Based on mechanistic principles and supporting in vivo data from analogous calcium salts, this compound presents a compelling profile for a highly bioavailable calcium source. Its chelated structure offers a theoretical advantage by reducing dependency on gastric acid for absorption, which may lead to faster and more complete absorption and better gastrointestinal tolerability compared to calcium carbonate.
While direct, head-to-head, long-term in vivo studies comparing this compound specifically to calcium carbonate are needed to definitively quantify these advantages, the existing evidence strongly supports the rationale for its development and use. Future research should focus on well-controlled animal and human clinical trials that directly compare these two forms, measuring not only pharmacokinetic parameters but also long-term outcomes on bone mineral density and fracture risk.
References
- Why Animal Experiments Are Still Indispensable in Bone Research: A Statement by the European Calcified Tissue Society. Oxford Academic.
- Evaluation of an Ionic Calcium Fiber Supplement and Its Impact on Bone Health Preservation in a Dietary Calcium Deficiency Mice Model. MDPI.
- Comparison of Calcium Absorption From Various Calcium-Containing Products In Healthy Human Adults: A Bioavailability Study. Semantic Scholar.
- Calcium - Health Professional Fact Sheet. Office of Dietary Supplements (ODS).
- The good, the bad, and the ugly of calcium supplementation: a review of calcium intake on human health. PubMed Central.
- Experimental Evidence for the Effects of Calcium and Vitamin D on Bone: A Review. NIH.
- Evaluation of an Ionic Calcium Fiber Supplement and Its Impact on Bone Health Preservation in a Dietary Calcium Deficiency Mice Model. ResearchGate.
- Experimental evidence for the effects of calcium and vitamin D on bone: a review. PubMed.
- A comparative study of calcium absorption following a single serving administration of calcium carbonate powder versus calcium citrate tablets. Food & Nutrition Research.
- Solubility and intestinal transit time limit calcium absorption in rats. PubMed.
- Calcium Bioavailability: A Comparative Study of Different Calcium Sources. Tablets & Capsules.
- The effect of calcium gluconate and other calcium supplements as a dietary calcium source on magnesium absorption in rats. PubMed.
- A Randomized Open-Label Clinical Study Comparing the Efficacy, Safety, and Bioavailability of Calcium Lysinate with Calcium Carbonate and Calcium Citrate Malate in Osteopenia Patients. Journal of Orthopaedic Case Reports.
- Calcium Citrate Versus Calcium Carbonate in the Management of Chronic Hypoparathyroidism: A Randomized, Double‐Blind, Crossover Clinical Trial. PubMed Central.
- Comparison of pre-and post-study bone mineral density score of calcium lysinate group showed high significance of improvement in T score. ResearchGate.
- Relative bioavailability and pharmacokinetic comparison of calcium glucoheptonate with calcium carbonate. PubMed Central.
- Comparison of the effects of calcium loading with calcium citrate or calcium carbonate on bone turnover in postmenopausal women. PubMed.
- Intestinal calcium absorption from different calcium preparations: influence of anion and solubility. PubMed.
- Comparison of calcium citrate versus calcium carbonate supplementation on bone density in postmenopausal women. Consensus.
- Drug Interactions between calcium carbonate / magnesium carbonate and magnesium glycinate. Drugs.com.
- [Comparisons of bioavailability of various calcium salts. Utilization incisor dentin in parathyroidectomized rats]. PubMed.
- Which is the better compound for osteoporosis, Calcium citrate or Carbonate? ResearchGate.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Calcium - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. Calcium Citrate Versus Calcium Carbonate in the Management of Chronic Hypoparathyroidism: A Randomized, Double‐Blind, Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Evidence for the Effects of Calcium and Vitamin D on Bone: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental evidence for the effects of calcium and vitamin D on bone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of an Ionic Calcium Fiber Supplement and Its Impact on Bone Health Preservation in a Dietary Calcium Deficiency Mice Model [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 10. Solubility and intestinal transit time limit calcium absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relative bioavailability and pharmacokinetic comparison of calcium glucoheptonate with calcium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alternative-therapies.com [alternative-therapies.com]
- 13. A Randomized Open-Label Clinical Study Comparing the Efficacy, Safety, and Bioavailability of Calcium Lysinate with Calcium Carbonate and Calcium Citrate Malate in Osteopenia Patients | Journal of Orthopaedic Case Reports [jocr.co.in]
- 14. drugs.com [drugs.com]
- 15. The good, the bad, and the ugly of calcium supplementation: a review of calcium intake on human health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
- 17. Comparison of the effects of calcium loading with calcium citrate or calcium carbonate on bone turnover in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Enhanced Absorption of Calcium Glycinate Using the Caco-2 Cell Model
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and validate the absorption characteristics of calcium glycinate in comparison to other calcium salt alternatives. Leveraging the well-established Caco-2 cell monolayer model, we will detail the experimental design, protocols, and data interpretation necessary to substantiate claims of enhanced bioavailability.
Introduction: The Caco-2 Model as a Surrogate for Human Intestinal Absorption
The Caco-2 cell line, derived from a human colon adenocarcinoma, has become an indispensable tool in pharmaceutical and nutritional sciences.[1][2][3] When cultured on semi-permeable supports, these cells spontaneously differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestine.[1][2][4] Key features include the formation of a well-defined brush border on the apical (luminal) surface and the presence of tight junctions, which regulate the passage of substances between cells.[1] This in vitro system allows for the controlled study of nutrient and drug transport, providing a reliable prediction of in vivo intestinal absorption.[1][5]
Calcium absorption in the intestine is a complex process occurring through two primary routes: the transcellular and paracellular pathways.[6][7][8][9]
-
Transcellular Transport: This is an active, saturable process that involves the entry of calcium across the apical membrane, transport through the cell's cytoplasm (often facilitated by binding proteins like calbindin), and extrusion across the basolateral membrane into the bloodstream.[6][7][8][10] This pathway is predominant when dietary calcium intake is low.[8][11]
-
Paracellular Transport: This is a passive, non-saturable process where calcium moves through the tight junctions between adjacent enterocytes.[6][8][9] This route becomes more significant at higher calcium concentrations.[8][11]
The Caco-2 model effectively mimics both of these transport mechanisms, making it an ideal platform for comparing the bioavailability of different calcium forms.[9][12][13]
Experimental Design: A Head-to-Head Comparison
To validate the enhanced absorption of this compound, a robust comparative study is essential. This involves directly comparing its transport across the Caco-2 monolayer to that of other commonly used calcium salts, such as calcium carbonate and calcium citrate. While some studies suggest similar absorption rates among different calcium salts in healthy individuals, others indicate that factors like solubility can influence bioavailability, with soluble forms potentially showing better absorption.[14][15][16][17][18]
Our experimental design will focus on quantifying:
-
Transepithelial Calcium Transport: Measuring the rate at which calcium from each salt form moves from the apical to the basolateral chamber.
-
Apparent Permeability Coefficient (Papp): A quantitative measure of the permeability of the Caco-2 monolayer to each calcium form.[19]
-
Monolayer Integrity: Continuously monitoring the health and barrier function of the Caco-2 cells to ensure the validity of the transport data.
Visualizing the Experimental Workflow
The following diagram outlines the key stages of the experimental protocol.
Caption: Experimental workflow for comparing calcium salt absorption.
Detailed Methodologies
Caco-2 Cell Culture and Differentiation
Rationale: The standard 21-day culture period is crucial for Caco-2 cells to fully differentiate and form a polarized monolayer with well-established tight junctions, which is a prerequisite for a reliable transport study.[5][20][21]
Protocol:
-
Cell Seeding: Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 2.12 x 10^5 cells/cm².[21]
-
Culture Medium: The cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 15% fetal bovine serum (FBS), non-essential amino acids, and antibiotics.[22]
-
Differentiation Period: The cells are cultured for 21 days, with the medium being changed every 2-3 days.[21] This allows for the formation of a confluent and differentiated monolayer.
Monolayer Integrity Assessment
Rationale: Verifying the integrity of the Caco-2 monolayer is paramount to ensure that the observed transport is through the cells (transcellular) or between the cells (paracellular), and not due to leaks in a compromised barrier.
-
Transepithelial Electrical Resistance (TEER): TEER is a sensitive and non-invasive method to measure the electrical resistance across the cell monolayer, which directly correlates with the tightness of the junctions.[12][23] A stable and high TEER value (typically >250 Ω·cm²) indicates a well-formed and intact monolayer.[20] However, it's important to note that TEER alone may not be a completely reliable indicator of monolayer integrity under all conditions.[24][25]
Protocol:
-
Equilibrate the Transwell® plate to room temperature.
-
Using an epithelial volt-ohm meter (EVOM), measure the resistance across the monolayer.
-
Subtract the resistance of a blank insert (without cells) and multiply by the surface area of the insert to obtain the TEER value in Ω·cm².
-
Measurements should be taken before and after the transport experiment.
-
-
Lucifer Yellow Permeability Assay: Lucifer Yellow is a fluorescent molecule that is cell-impermeable and is primarily transported via the paracellular pathway. A low passage rate of Lucifer Yellow confirms the integrity of the tight junctions.
Protocol:
-
After the calcium transport experiment, wash the monolayers with Hank's Balanced Salt Solution (HBSS).
-
Add a known concentration of Lucifer Yellow to the apical chamber.
-
Incubate for a defined period (e.g., 1 hour) at 37°C.
-
Measure the fluorescence in the basolateral chamber using a fluorescence plate reader.
-
Calculate the percentage of Lucifer Yellow that has crossed the monolayer. A value below 1-2% is generally considered acceptable.
-
Calcium Transport Experiment
Rationale: This experiment directly measures the flux of calcium from the apical to the basolateral side, simulating absorption from the gut lumen into the bloodstream.
Protocol:
-
Wash the differentiated Caco-2 monolayers with pre-warmed HBSS.
-
Equilibrate the cells in HBSS for 30 minutes at 37°C.
-
Prepare transport solutions containing equimolar concentrations of elemental calcium from this compound, calcium carbonate, and calcium citrate in HBSS. A negative control (HBSS without added calcium) should also be included.
-
Remove the HBSS from the apical and basolateral chambers.
-
Add the respective transport solutions to the apical chamber and fresh HBSS to the basolateral chamber.
-
Incubate the plate at 37°C on an orbital shaker to minimize the unstirred water layer.
-
Collect samples from the basolateral chamber at specific time points (e.g., 30, 60, 90, and 120 minutes), replacing the collected volume with fresh HBSS.
Calcium Quantification
Rationale: Accurate measurement of the calcium concentration in the basolateral samples is critical for determining the transport rate.
Protocol: The concentration of calcium in the collected samples can be determined using a chromogenic assay, such as the o-cresolphthalein complexone (CPC) method.[26] This assay is based on the formation of a colored complex between calcium and the CPC reagent in an alkaline environment, with the color intensity being proportional to the calcium concentration.[26][27]
-
Prepare a standard curve using known concentrations of calcium.
-
Add the basolateral samples and standards to a microplate.
-
Add the CPC reagent and an alkaline buffer to each well.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at approximately 575 nm using a microplate reader.[26]
-
Calculate the calcium concentration in the samples by comparing their absorbance to the standard curve.
Alternatively, other methods like atomic absorption spectroscopy or fluorescent calcium indicators can be used for quantification.[27][28][29][30]
Data Analysis and Interpretation
Apparent Permeability Coefficient (Papp)
The apparent permeability coefficient (Papp) is calculated to quantify and compare the rate of transport for each calcium salt.
Formula: Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt: The rate of calcium appearance in the basolateral chamber (µg/s), determined from the slope of the cumulative amount of transported calcium versus time.
-
A: The surface area of the Transwell® insert (cm²).
-
C₀: The initial concentration of calcium in the apical chamber (µg/mL).[19]
Comparative Data Presentation
The results should be presented in a clear and concise manner to facilitate objective comparison.
Table 1: Comparative Transepithelial Transport of Different Calcium Salts
| Calcium Salt | Papp (x 10⁻⁶ cm/s) | Total Calcium Transported at 120 min (µg) | Monolayer Integrity (TEER % of Initial) |
| This compound | [Hypothetical Value] | [Hypothetical Value] | >90% |
| Calcium Citrate | [Hypothetical Value] | [Hypothetical Value] | >90% |
| Calcium Carbonate | [Hypothetical Value] | [Hypothetical Value] | >90% |
| Control (HBSS) | N/A | [Hypothetical Value] | >90% |
Mechanistic Insights: Why this compound May Exhibit Enhanced Absorption
The chelated structure of this compound, where calcium is bound to the amino acid glycine, may contribute to its enhanced absorption through several potential mechanisms.
Visualizing Calcium Transport Pathways
The following diagram illustrates the primary pathways for intestinal calcium absorption.
Caption: Transcellular and paracellular pathways of intestinal calcium absorption.
-
Increased Solubility: Glycine chelation can improve the solubility of calcium, particularly in the neutral to alkaline pH of the small intestine, keeping it in a more absorbable form.
-
Protection from Inhibitors: The chelated structure may protect the calcium ion from interacting with dietary inhibitors of absorption, such as phytates and oxalates.
-
Amino Acid Transport Pathway: It is hypothesized that this compound may be partially absorbed via dipeptide transporters, which are distinct from the ion channels responsible for inorganic calcium uptake. This would provide an additional, potentially more efficient, route for absorption.[7]
Conclusion
The Caco-2 cell model provides a robust and reliable in vitro system for substantiating claims of enhanced bioavailability for novel nutrient forms like this compound. By employing the rigorous experimental design and detailed protocols outlined in this guide, researchers can generate the objective, comparative data necessary to validate the superior absorption characteristics of their products. A higher Papp value and greater total calcium transport for this compound compared to other calcium salts would provide strong evidence of its enhanced absorption at the cellular level, paving the way for further in vivo validation and product development.
References
- Srinivas, S. P., et al. (2004). Transepithelial electrical resistance is not a reliable measurement of the Caco-2 monolayer integrity in Transwell. Drug Delivery, 11(1), 11-18. [Link]
- Hanzlik, R. P., et al. (2005). Intestinal calcium absorption from different calcium preparations: influence of anion and solubility. Journal of Bone and Mineral Research, 20(3), 448-454. [Link]
- Bronner, F. (1998). Intestinal calcium transport: the cellular pathway. Mineral and electrolyte metabolism, 24(1), 15-22. [Link]
- Briquaire, F., et al. (1993). Comparative study of the intestinal absorption of three salts of calcium in young and elderly women. Revue du rhumatisme et des maladies osteo-articulaires, 60(6), 445-450. [Link]
- Centeno, V., et al. (2019). Vectorial Transcellular Calcium Transport in Intestine: Integration of Current Models. The FASEB Journal, 33(S1), lb308-lb308. [Link]
- Adson, A., et al. (1995). Estimation of the Relative Contribution of the Transcellular and Paracellular Pathway to the Transport of Passively Absorbed Drugs in the Caco-2 Cell Culture Model. Pharmaceutical Research, 12(11), 1633-1639. [Link]
- Diaz de Barboza, G., et al. (2017). Molecular aspects of intestinal calcium absorption. World Journal of Gastroenterology, 23(27), 4919-4929. [Link]
- Bronner, F. (2003). Mechanisms of intestinal calcium absorption. Journal of cellular biochemistry, 88(2), 387-393. [Link]
- Kellett, G. L., & Helliwell, P. A. (2000). Paracellular calcium transport across Caco-2 and HT29 cell monolayers. Pflugers Archiv : European journal of physiology, 439(4), 451-456. [Link]
- Evotec. (n.d.). Caco-2 Permeability Assay.
- Gonsior, S., et al. (2021). Measurements of transepithelial electrical resistance (TEER) are affected by junctional length in immature epithelial monolayers. Scientific reports, 11(1), 16867. [Link]
- Christakos, S. (2019). Molecular Mechanisms of Intestinal Transport of Calcium, Phosphate, and Magnesium. Abdominal Key. [Link]
- Sheikh, M. S., et al. (1987). Gastrointestinal Absorption of Calcium from Milk and Calcium Salts. The New England journal of medicine, 317(9), 532-536. [Link]
- Srinivasan, B., et al. (2015). TEER measurement techniques for in vitro barrier model systems.
- Harvey, J. A., et al. (1990). Dose dependency of calcium absorption: A comparison of calcium carbonate and calcium citrate. Journal of bone and mineral research, 5(8), 845-851. [Link]
- Farr, D., et al. (2021). Transepithelial electrical resistance (TEER) of Caco-2 cells cultured on differently modified Transwell® supports using a serum-free medium. Scientific reports, 11(1), 1-13. [Link]
- Artursson, P., & Borchardt, R. T. (1997). The human intestinal epithelial cell line Caco-2; pharmacological and pharmacokinetic applications. Pharmaceutical research, 14(12), 1655-1658. [Link]
- Failla, M. L., & Chitchumroonchokchai, C. (2015). In vitro Approaches for Investigating the Bioaccessibility and Bioavailability of Dietary Nutrients and Bioactive Metabolites. In vitro Assessment of Nutritional, Sensory, and Safety Properties. [Link]
- Shao, J., & Li, X. (2004). Transepithelial Electrical Resistance is Not a Reliable Measurement of the Caco-2 Monolayer Integrity in Transwell. Drug delivery, 11(1), 11-18. [Link]
- Hanzlik, R. P., et al. (2005). Intestinal calcium absorption from different calcium preparations: Influence of anion and solubility. Journal of Bone and Mineral Research, 20(3), 448-454. [Link]
- Verhoeckx, K., et al. (2015). The Caco-2 Cell Line. In The Impact of Food Bioactives on Health (pp. 109-120). Springer, Cham. [Link]
- Rodrigues, D., & Failla, M. L. (2021). Intestinal cell models for investigating the uptake, metabolism and absorption of dietary nutrients and bioactive compounds. Current Opinion in Food Science, 41, 150-157. [Link]
- Turner, J. R. (2006). Coupling between apical and paracellular transport processes. American journal of physiology. Gastrointestinal and liver physiology, 290(3), G411-G415. [Link]
- Zha, L. Y., et al. (2009). [Establishment and assessment of Caco-2 cell in vitro absorption model]. Nan fang yi ke da xue xue bao = Journal of Southern Medical University, 29(3), 548-550. [Link]
- Sygnature Discovery. (n.d.). Caco-2 Permeability.
- Kellett, G. L., & Helliwell, P. A. (2000). Paracellular calcium transport across Caco-2 and HT29 cell monolayers. Pflugers Archiv : European journal of physiology, 439(4), 451-456. [Link]
- Wright, E. M., et al. (2017). Integrative physiology of transcellular and paracellular intestinal absorption. The Journal of experimental biology, 220(Pt 14), 2498-2506. [Link]
- Yee, S. (1997). In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth. Pharmaceutical research, 14(6), 763-766. [Link]
- Nauli, A. M., & Whittimore, J. D. (2015). Using Caco-2 Cells to Study Lipid Transport by the Intestine. Journal of visualized experiments : JoVE, (102), e53086. [Link]
- Hartl, D., et al. (2017). Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations. Current pharmaceutical biotechnology, 18(11), 869-877. [Link]
- Olejnik, A., et al. (2005). NEW RAPID METHOD OF CACO-2 CELL DIFFERENTIATION. Polish Journal of Food and Nutrition Sciences, 14(4), 381-385. [Link]
- JoVE. (2022, July 15). Using Caco-2 Cells To Study Lipid Transport By Intestine l Protocol Preview [Video]. YouTube. [Link]
- Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Kure, T., et al. (2017). Calcium Concentration in Culture Medium as a Nondestructive and Rapid Marker of Osteogenesis. Tissue engineering. Part C, Methods, 23(6), 342-348. [Link]
- BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology.
- Pizzo, P., et al. (2019). Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes. In Calcium Signaling (pp. 45-60). Humana Press, New York, NY. [Link]
- Diaz de Barboza, G., et al. (2018). Intestinal Ca2+ absorption revisited: A molecular and clinical approach. World journal of clinical cases, 6(11), 401-414. [Link]
- Wasserman, R. H. (1986). On the molecular mechanism of intestinal calcium transport. Journal of nutritional science and vitaminology, 32(4), 337-349. [Link]
Sources
- 1. The human intestinal epithelial cell line Caco-2; pharmacological and pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caco-2 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal calcium transport: the cellular pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular aspects of intestinal calcium absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of intestinal calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paracellular calcium transport across Caco-2 and HT29 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vectorial Transcellular Calcium Transport in Intestine: Integration of Current Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Intestinal Transport of Calcium, Phosphate, and Magnesium | Abdominal Key [abdominalkey.com]
- 12. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intestinal calcium absorption from different calcium preparations: influence of anion and solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative study of the intestinal absorption of three salts of calcium in young and elderly women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 18. Intestinal calcium absorption from different calcium preparations: Influence of anion and solubility | Semantic Scholar [semanticscholar.org]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. [Establishment and assessment of Caco-2 cell in vitro absorption model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 22. Using Caco-2 Cells to Study Lipid Transport by the Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Transepithelial electrical resistance is not a reliable measurement of the Caco-2 monolayer integrity in Transwell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. bmglabtech.com [bmglabtech.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Calcium Concentration in Culture Medium as a Nondestructive and Rapid Marker of Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Calcium Glycinate and Calcium Gluconate for Treating Hypocalcemia in Animal Models
For researchers, scientists, and drug development professionals, the accurate and effective treatment of hypocalcemia in animal models is paramount to maintaining animal welfare and ensuring the validity of experimental outcomes. The choice of calcium salt for supplementation is a critical decision, with calcium gluconate being a long-standing benchmark. However, emerging evidence on the bioavailability of chelated minerals has brought calcium glycinate to the forefront as a potential alternative. This guide provides an in-depth, objective comparison of this compound and calcium gluconate, synthesizing available experimental data to inform the selection of the most appropriate agent for your research needs.
Understanding Hypocalcemia in the Research Setting
Hypocalcemia, a condition characterized by abnormally low levels of calcium in the blood, can arise in animal models due to various factors, including certain disease states, dietary deficiencies, or as a side effect of experimental manipulations such as parathyroidectomy or the administration of certain drugs.[1][2] Ionized calcium is critical for a myriad of physiological processes, including neuromuscular function, blood coagulation, and intracellular signaling.[3] Consequently, untreated hypocalcemia can lead to severe clinical signs, including muscle tremors, tetany, and cardiac arrhythmias, ultimately compromising experimental data and animal welfare.[3][4]
Calcium Gluconate: The Established Standard
Calcium gluconate has long been the cornerstone for treating hypocalcemia in veterinary medicine and animal research.[5] It is the calcium salt of gluconic acid and is available in injectable and oral formulations.[6]
Chemical and Pharmacokinetic Profile
Calcium gluconate is valued for its stability and non-irritating properties, making it suitable for intravenous, intramuscular, and subcutaneous administration.[7] However, it contains a relatively low percentage of elemental calcium (approximately 9.3%).[3][8] This means that larger volumes may be necessary to correct severe calcium deficits.[7]
Upon intravenous administration, calcium gluconate provides a rapid increase in serum calcium levels, which is crucial in acute, symptomatic hypocalcemia.[9][10] Studies in various animal models, including dogs and ferrets, have shown that the ionization of calcium from calcium gluconate is rapid and does not require hepatic metabolism, making it as effective as calcium chloride in emergency situations without the associated risk of tissue necrosis upon extravasation.[11][12]
Efficacy and Administration in Animal Models
Calcium gluconate is widely used to treat hypocalcemia in a diverse range of animal species, including cattle, dogs, cats, sheep, goats, and pigs.[7][13] In dogs with hypocalcemia, a typical intravenous dose is 50 to 150 mg/kg of a 10% calcium gluconate solution, administered slowly with careful cardiac monitoring.[6] For dairy cows with milk fever (parturient paresis), intravenous administration of 500 milliliters of a 23% calcium gluconate solution is a common treatment.[9]
While effective in rapidly raising serum calcium, intravenous administration of calcium gluconate can lead to a subsequent rapid decrease in blood calcium levels, potentially causing a relapse into a hypocalcemic state approximately four hours later.[9] For this reason, repeat doses or follow-up with oral calcium supplementation may be necessary for sustained normocalcemia.[9]
Subcutaneous administration is also an option, particularly for less severe cases or for providing a more sustained release of calcium.[7] However, absorption can be compromised in animals with poor peripheral circulation, and there is a risk of local tissue irritation and necrosis.[9]
This compound: The Chelated Alternative
This compound, a chelated form of calcium where calcium is bonded to the amino acid glycine, is gaining attention as a nutritional supplement due to its purported high bioavailability and gentle nature on the gastrointestinal system.[6][9] While direct comparative studies against calcium gluconate for treating acute hypocalcemia in animal models are scarce, its chemical properties and data from oral supplementation studies suggest potential advantages.
The Chelate Advantage: A Mechanistic Overview
The chelated structure of this compound is designed to protect the calcium ion from interacting with dietary inhibitors in the gut, such as phytates and oxalates, which can form insoluble complexes and hinder absorption.[7] This allows the calcium to be absorbed through amino acid transport pathways, which are thought to be more efficient, particularly in individuals with compromised digestive function or lower stomach acid.[7][13] This enhanced absorption mechanism suggests that oral this compound may be a more effective option for maintenance therapy following acute treatment or for managing chronic hypocalcemia.
Bioavailability and Efficacy: What the Data Suggests
While direct in-vivo comparative studies for treating hypocalcemia are lacking, research on oral calcium supplements indicates that chelated forms like calcium bisglycinate are well-absorbed.[4] Human studies have suggested that calcium bis-glycinate has significantly better absorption than calcium citrate.[4] The third generation of amino acid chelated calcium, to which this compound belongs, is noted for overcoming the low bioavailability of ionic calcium.[13] This suggests that a lower dose of elemental calcium from this compound may be required to achieve the same therapeutic effect as other calcium salts when administered orally.
Its gentler effect on the digestive system, with a reduced likelihood of causing constipation or bloating, is another significant advantage for oral administration, especially in long-term studies.[6][7]
Comparative Summary
| Feature | Calcium Gluconate | This compound |
| Chemical Form | Calcium salt of gluconic acid | Calcium chelated with glycine |
| Elemental Calcium | ~9.3%[3][8] | Varies by specific formulation |
| Administration | Intravenous, Intramuscular, Subcutaneous, Oral[6][7] | Primarily Oral[6] |
| Bioavailability | Good for parenteral routes; oral absorption can be variable[9] | Theoretically high due to chelation, especially for oral route[7][13] |
| Onset of Action (IV) | Rapid[9][11] | Not established for IV use |
| GI Side Effects (Oral) | Can occur[1] | Generally well-tolerated[6][7] |
| Supporting Data | Extensive in various animal models for hypocalcemia[6][7][9][13] | Limited direct comparative data for hypocalcemia treatment |
Experimental Protocols
Induction of Hypocalcemia in a Rat Model
A common method for inducing acute hypocalcemia in rats for experimental purposes is through the intraperitoneal administration of calcitonin.[5]
Protocol:
-
Acclimatize male Sprague-Dawley rats for at least one week under standard laboratory conditions.
-
Administer calcitonin intraperitoneally at a dose of 1 to 16 IU.[5]
-
Monitor serum calcium levels at baseline and at regular intervals post-administration (e.g., 1, 2, 4, and 6 hours) to confirm the induction of hypocalcemia.
-
Observe animals for clinical signs of hypocalcemia, such as muscle tremors or lethargy.
Treatment and Monitoring Protocol
Calcium Gluconate Administration (Intravenous):
-
Once hypocalcemia is confirmed, administer a 10% calcium gluconate solution intravenously via a tail vein. A suggested starting dose is 50-150 mg/kg, infused slowly over 5-10 minutes.[6]
-
Continuously monitor the heart rate for any arrhythmias during the infusion.
-
Collect blood samples at 15, 30, 60, 120, and 240 minutes post-infusion to determine the effect on serum calcium levels.
This compound Administration (Oral Gavage - Proposed):
-
For oral treatment studies, administer this compound via oral gavage. The exact dosage would need to be determined empirically due to the lack of established protocols. A starting point could be based on the elemental calcium equivalent of an effective oral dose of another calcium salt.
-
Collect blood samples at 30, 60, 120, 240, and 360 minutes post-administration to assess the rate and extent of the increase in serum calcium.
-
Monitor for any signs of gastrointestinal distress.
Visualizing the Experimental Workflow and Mechanisms
Experimental Workflow for Comparing Calcium Salts
Caption: Experimental workflow for comparing the efficacy of calcium gluconate and this compound in a rat model of acute hypocalcemia.
Proposed Mechanisms of Oral Calcium Absorption
Caption: Proposed absorption pathways for oral calcium gluconate versus this compound in the small intestine.
Conclusion and Future Directions
Calcium gluconate remains the well-documented and reliable choice for the parenteral treatment of acute hypocalcemia in animal models, with extensive data supporting its use across multiple species. Its rapid onset of action makes it indispensable for managing severe, symptomatic hypocalcemia.
This compound presents a compelling theoretical advantage for oral supplementation due to its chelated structure, which may enhance bioavailability and improve gastrointestinal tolerance.[7][13] However, the current body of research lacks direct, head-to-head comparisons with calcium gluconate for the treatment of hypocalcemia in animal models. The existing evidence for this compound is largely extrapolated from human nutritional studies and its fundamental chemical properties.
For researchers and drug development professionals, this highlights a significant knowledge gap and an opportunity for future investigation. Rigorous, controlled studies in relevant animal models are necessary to definitively compare the efficacy, safety, and pharmacokinetic profiles of this compound and calcium gluconate for both acute and chronic management of hypocalcemia. Such studies will be invaluable in refining treatment protocols and ensuring the optimal welfare and physiological stability of research animals.
References
- AdvaCare Pharma. (n.d.). Calcium Gluconate Injection.
- PetPlace.com. (n.d.). Calcium Gluconate for Dogs and Cats.
- Rood & Riddle Veterinary Pharmacy. (n.d.). Calcium Gluconate.
- Ataman Kimya. (n.d.). This compound.
- Michigan State University Extension. (2013, May 16). Treating hypocalcemia routinely.
- Ataman Kimya. (n.d.). This compound.
- Life Extension. (n.d.). Calcium.
- NIH. (n.d.). A Randomized Open-Label Clinical Study Comparing the Efficacy, Safety, and Bioavailability of Calcium Lysinate with Calcium Carbonate and Calcium Citrate Malate in Osteopenia Patients.
- PubMed Central. (2022, July 16). Calcium supplements and structure–activity relationship of peptide-calcium chelates: a review.
- ResearchGate. (2025, November 1). Calcium binding to amino acids. Inspirations for design of calcium peptide chelates with high bioavailability.
- Academic Life in Emergency Medicine. (2013, July 2). Mythbuster: Calcium Gluconate Raises Serum Calcium as Quickly as Calcium Chloride.
- NIH. (n.d.). Effect of anions or foods on absolute bioavailability of calcium from calcium salts in mice by pharmacokinetics.
- PubMed. (n.d.). The effect of calcium gluconate and other calcium supplements as a dietary calcium source on magnesium absorption in rats.
- Atrium Health. (n.d.). Calcium Chloride vs Calcium Gluconate.
- Ruipu Biological. (2025, October 31). The bioavailability advantage of calcium gluconate oral solution.
- Mayo Clinic. (n.d.). Calcium and calcium supplements: Achieving the right balance.
- PubMed. (n.d.). Induction of acute hypocalcemia in rats.
- American Academy of Family Physicians. (2000, October 15). Comparison of Common Calcium Supplements.
- PubMed. (n.d.). Acute changes in serum calcium and parathyroid hormone circulating levels induced by the oral intake of five currently available calcium salts in healthy male volunteers.
- PubMed. (2021, May 11). Acute Oral Calcium Suppresses Food Intake Through Enhanced Peptide-YY Secretion Mediated by the Calcium-Sensing Receptor in Rats.
- PubMed Central. (2022, December 21). Ca Minerals and Oral Bioavailability of Pb, Cd, and As from Indoor Dust in Mice: Mechanisms and Health Implications.
- PubMed. (n.d.). Changes in serum calcium levels influence biliary calcium levels in humans.
- SciELO. (n.d.). The calcium supplementation effect of calcium-binding oligopeptides from bonito (Auxis thazard) hydrolysate in rats.
- Wiley Online Library. (2021, July 22). Evaluation of serum calcium differences in hypertensive crises and control patients.
- PubMed. (n.d.). Inhibition by steroids of parathyroid hormone-induced Ca45 release from embryonic rat bone in vitro.
- eLife. (2021, July 6). Distinct signatures of calcium activity in brain mural cells.
- BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology.
- Drench Mate. (n.d.). An Update on Hypocalcemia on Dairy Farms.
- Frontiers. (n.d.). Challenges in establishing animal models for studying osteoimmunology of hypoparathyroidism.
- Journal of Dairy Science. (n.d.). Calcium salts for treating hypocalcemia: carrier effects, acid-base balance, and oral versus rectal administration.
- Drench Mate. (n.d.). An Update on Hypocalcemia on Dairy Farms.
- Dr.Oracle. (2025, October 12). What is the role of calcium gluconate in treating severe hypocalcemia?
- Medscape. (2025, May 29). Hypocalcemia Treatment & Management.
- PubMed. (n.d.). Effects of calcium gluconate on the utilization of magnesium and the nephrocalcinosis in rats fed excess dietary phosphorus and calcium.
Sources
- 1. Comparison of Common Calcium Supplements | AAFP [aafp.org]
- 2. Calcium - Life Extension [lifeextension.com]
- 3. alternative-therapies.com [alternative-therapies.com]
- 4. Induction of acute hypocalcemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Calcium and calcium supplements: Achieving the right balance - Mayo Clinic [mayoclinic.org]
- 7. atamankimya.com [atamankimya.com]
- 8. Changes in serum calcium levels influence biliary calcium levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aliem.com [aliem.com]
- 10. cmcedmasters.com [cmcedmasters.com]
- 11. Calcium supplements and structure–activity relationship of peptide-calcium chelates: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Benefits of this compound for Health in 2025 You Should Know [heavenmaterials.com]
- 13. The effect of calcium gluconate and other calcium supplements as a dietary calcium source on magnesium absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Calcium Glycinate vs. Calcium Lactate in Cell Culture: A Comparative Guide
A Senior Application Scientist's In-Depth Analysis of Two Organic Calcium Sources for Optimizing Cell Culture Performance
For researchers, scientists, and drug development professionals, the composition of cell culture media is a critical factor that dictates the success, reproducibility, and translational relevance of their work. Among the essential inorganic salts, calcium plays a pivotal role in a multitude of cellular processes, including adhesion, proliferation, differentiation, and signal transduction.[1][2][3] The choice of the calcium salt to supplement a culture medium is, therefore, a decision with significant downstream consequences. While calcium chloride is a common inorganic option, organic calcium salts are often favored for their improved solubility and reduced potential for precipitation.[4]
This guide provides a comprehensive comparison of two such organic salts: calcium glycinate and calcium lactate. While direct, head-to-head experimental data comparing their efficacy across a broad range of cell lines is limited in publicly available literature, this document will synthesize the existing knowledge on their chemical properties, the biological roles of their constituent ions, and provide a framework for their empirical evaluation.
The Critical Role of Calcium in Cell Culture
Extracellular calcium concentration is a key regulator of cell behavior. Healthy cells maintain a steep concentration gradient between the extracellular (millimolar) and intracellular (micromolar) environments.[1] This gradient is crucial for:
-
Cell Adhesion: Calcium ions are essential for the function of cell adhesion molecules like cadherins and integrins, which mediate cell-cell and cell-matrix interactions.[1]
-
Signal Transduction: Transient influxes of calcium into the cytoplasm act as a ubiquitous second messenger, triggering a cascade of signaling pathways that control numerous cellular functions.
-
Proliferation and Differentiation: The precise regulation of calcium signaling is critical for cell cycle progression and the commitment of stem cells to specific lineages.[2][3]
The concentration of calcium in standard cell culture media can range from 0 to 2 mM, with higher concentrations generally found in media for adherent cell types.[1] However, maintaining calcium bioavailability without precipitation, particularly in complex, protein-free, or high-phosphate media formulations, presents a significant challenge.[5]
Understanding the Contenders: this compound and Calcium Lactate
This compound: The Chelated Advantage
This compound, also known as calcium bisglycinate, is a chelated form of calcium where one calcium ion is bonded to two molecules of the amino acid glycine.[6][7] This chelation creates a stable, five-membered ring structure.
Theoretical Advantages:
-
Enhanced Bioavailability and Solubility: The chelated structure of this compound is thought to protect the calcium ion from interacting with other components in the medium that could lead to precipitation, such as phosphate and carbonate ions.[5][8] This can lead to higher bioavailability of calcium for the cells. The glycine molecules can also improve the overall solubility of the compound in aqueous solutions.[8]
-
Nutritional Contribution of Glycine: Glycine is a non-essential amino acid that can be beneficial in cell culture. It can serve as a precursor for the synthesis of proteins, purines, and other important biomolecules.[9] Supplementation with glycine has been shown to enhance the growth and productivity of certain cell lines, such as Chinese Hamster Ovary (CHO) cells.[10][11]
-
pH Stability: The chelation with glycine can contribute to the pH stability of the calcium complex.[8]
Potential Considerations:
-
Glycine's Dose-Dependent Effects: While beneficial, high concentrations of glycine can be inhibitory to some cell lines.[10] Therefore, the optimal concentration of this compound must be empirically determined.
-
Limited Direct Comparative Data: There is a notable lack of published studies directly evaluating this compound's performance against other calcium salts in a wide range of cell culture applications.
Calcium Lactate: A Metabolically Active Choice
Calcium lactate is the calcium salt of lactic acid. It is a readily soluble organic calcium source that has been used in various biological applications, including as a food additive and in medical treatments.[12]
Theoretical Advantages:
-
Good Solubility: Calcium lactate is generally more soluble than inorganic calcium salts like calcium carbonate, reducing the risk of precipitation in culture media.[13][14]
-
Metabolic Role of Lactate: Lactate is a key metabolite in cell culture. While often viewed as a waste product of glycolysis, many cell types can utilize lactate as an energy source, particularly when glucose levels are low.[15][16][17][18][19] This metabolic flexibility can be advantageous in certain culture conditions.
Potential Considerations:
-
Lactate Accumulation and pH Changes: High concentrations of lactate can lead to a decrease in the pH of the culture medium, which can negatively impact cell growth and viability.[17] This necessitates careful monitoring and control of the medium's buffering capacity.
-
Cell Line-Specific Effects: The cellular response to lactate can be highly dependent on the cell type and its metabolic phenotype. Some cells may be more sensitive to the inhibitory effects of high lactate concentrations.
-
Potential for Cytotoxicity: While generally considered safe, some studies have indicated that high concentrations of calcium lactate can have inhibitory or cytotoxic effects on certain microorganisms and potentially on some cell types.[20][21]
Head-to-Head Comparison: A Data-Driven Perspective
As previously stated, direct comparative studies are scarce. The following table summarizes the key properties and potential effects based on the available scientific literature and theoretical considerations.
| Feature | This compound | Calcium Lactate |
| Chemical Structure | Chelated salt of calcium and glycine | Simple salt of calcium and lactic acid |
| Bioavailability | Theoretically high due to chelation[8] | Good, but potentially influenced by lactate metabolism |
| Solubility in Media | Generally good and stable[8] | Good, but can be affected by pH[13] |
| Effect of Counter-Ion | Glycine can be a beneficial nutrient[10][11] | Lactate can be an energy source or a detrimental waste product[15][17] |
| Potential for Precipitation | Lower, due to the protective chelate structure | Lower than inorganic salts, but possible with pH shifts |
| Impact on Media pH | Likely minimal | Can contribute to acidification at high concentrations[17] |
Experimental Workflow for Comparative Evaluation
To determine the optimal calcium source for a specific cell line and application, a systematic experimental approach is essential. The following protocol outlines a robust method for comparing the effectiveness of this compound and calcium lactate.
Caption: Experimental workflow for comparing calcium sources.
Detailed Protocol:
-
Preparation of Media and Reagents:
-
Prepare a custom batch of your basal medium without any calcium salts.
-
Prepare sterile-filtered, concentrated stock solutions of this compound and calcium lactate in a suitable solvent (e.g., water or a buffered salt solution). Ensure the molarity of calcium is accurately determined for each stock.
-
-
Cell Seeding:
-
Seed your cell line of interest into multi-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
-
Treatment:
-
Supplement the calcium-free basal medium with equimolar concentrations of calcium from either the this compound or calcium lactate stock solutions. Include a range of concentrations to assess dose-dependent effects.
-
Include a negative control (calcium-free medium) and a positive control (medium with your current standard calcium source, e.g., calcium chloride).
-
-
Incubation:
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Analysis (at various time points, e.g., 24, 48, 72 hours):
-
Cell Viability: Use an MTT or similar metabolic assay, or trypan blue exclusion for direct counting of viable cells.
-
Cell Proliferation: Perform cell counts at each time point to determine growth kinetics. A BrdU incorporation assay can also be used to assess DNA synthesis.
-
Cell Attachment (for adherent cells): After a defined attachment period (e.g., 4-6 hours), wash the wells to remove non-adherent cells and quantify the remaining attached cells.
-
Metabolite Analysis: Collect culture supernatants to measure the concentrations of key metabolites such as glucose, lactate, and amino acids using appropriate biochemical analyzers.
-
Conclusion and Future Perspectives
The choice between this compound and calcium lactate for cell culture is not straightforward and lacks a definitive, universally applicable answer.
-
This compound presents a compelling theoretical advantage due to its chelated structure, which may enhance calcium stability and bioavailability in complex media formulations. The co-delivery of glycine can also be beneficial for cellular metabolism.
-
Calcium lactate is a well-established organic calcium source, with the lactate component having the potential to be either a beneficial energy substrate or a detrimental waste product, depending on the cell line and culture conditions.
Ultimately, the most effective calcium source is contingent on the specific requirements of the cell line and the experimental objectives. The provided experimental framework offers a robust starting point for researchers to empirically determine the optimal choice for their unique systems. As the field moves towards more defined and optimized media formulations, a deeper understanding of the nuanced effects of different nutrient salts will be paramount for advancing cell culture applications in research and biopharmaceutical production.
References
- Reid, S., et al. (2013). Lactate metabolism shift in CHO cell culture: the role of mitochondrial oxidative activity. Journal of Biotechnology.
- Muralidharan, N., et al. (2024). Strategies Used in Manufacturing Processes to Drive and Control Mammalian Cells to Undergo a Lactate Metabolic Shift. Journal of Bioprocessing & Biotechniques.
- Lao, M. S., & Toth, D. (1997). Effects of ammonium and lactate on growth and metabolism of a recombinant Chinese hamster ovary cell culture. Biotechnology Progress.
- Li, J., et al. (2012). Lactate metabolism shift in CHO cell culture: the role of mitochondrial oxidative activity. Biotechnology and Bioengineering.
- Chen, F., et al. (2015). Lactate Metabolism is Associated with Mammalian Mitochondria. Cell Metabolism.
- BenchChem. (2025). A Comparative Guide for In Vitro Studies: Calcium Glycolate vs.
- Takadera, T., et al. (2006). Chelation of Extracellular Calcium-Induced Cell Death was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells. Journal of Neuroscience Research.
- Kim, D. Y., et al. (2000). Effect of Glycine Betaine as Osmoprotectant on the Production of Erythropoietin by CHO Cells in Hyperosmotic Serum Free Media Culture. Animal Cell Technology: Basic & Applied Aspects.
- deZengotita, V. M., et al. (2002). Selected amino acids protect hybridoma and CHO cells from elevated carbon dioxide and osmolality. Biotechnology and Bioengineering.
- Patsnap. (2024). Best Practices for Choosing Cell Culture Supplements.
- Kim, D. Y., et al. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Biochemical Engineering Journal.
- Whiteside, C., et al. (1998). Chelation of intracellular calcium prevents mesangial cell proliferative responsiveness. Journal of the American Society of Nephrology.
- Lee, G. M., et al. (1992). Effect of calcium chloride treatment on hybridoma cell viability and growth. Biotechnology Letters.
- Das, R. K., et al. (2012). Development of optimal medium for production of commercially important monoclonal antibody 520C9 by hybridoma cell. Applied Microbiology and Biotechnology.
- Cytion. (n.d.). High-Grade Cell Culture Media and Reagents.
- Kim, E. J., et al. (2005). Effects of supplementation of various medium components on chinese hamster ovary cell cultures producing recombinant antibody. In Vitro Cellular & Developmental Biology - Animal.
- Henneberry, R. C., et al. (1975). Morphological Changes in Cultured Mammalian Cells: Prevention by the Calcium Ionophore A23187. Cell.
- Wang, C., et al. (2016). Structural characterization of this compound, magnesium glycinate and zinc glycinate. Journal of the Chinese Chemical Society.
- Dr. Paul Lohmann. (n.d.). Calcium bisglycinate.
- Fike, R. (2009). Nutrient Supplementation Strategies for Biopharmaceutical Production, Part 2.
- van der Valk, J., et al. (2024).
- Fike, R. (2009). Nutrient Supplementation Strategies for Biopharmaceutical Production.
- Sinacore, M. S., et al. (1989). Entrapment and Growth of Murine Hybridoma Cells in Calcium Alginate Gel Microbeads. Biotechnology and Bioengineering.
- HORN. (n.d.). Calcium Bisglycinate | Core Chelate range.
- Jordan, M., et al. (1999). Calcium-phosphate mediated DNA transfer into HEK-293 cells in suspension: Control of physicochemical parameters allows transfection in stirred media. Cytotechnology.
- Ståhl, S., et al. (2015).
- Wang, J., et al. (2021). Characterization of Chelation and Absorption of Calcium by a Mytilus edulis Derived Osteogenic Peptide. Frontiers in Nutrition.
- Brennan, J. K., et al. (1975).
- Gámez, A., et al. (2020). Nutrient supplementation strategy improves cell concentration and longevity, monoclonal antibody production and lactate metabolism of Chinese hamster ovary cells. Cytotechnology.
- Abe, S., et al. (1985).
- Hennings, H., et al. (1983). In vitro modulation of differentiation by calcium in organ cultures of human and murine epithelial tissue. Cell.
- Hennings, H., et al. (1980). Calcium regulation of cell-cell contact and differentiation of epidermal cells in culture. An ultrastructural study. Experimental Cell Research.
- Baston, O., & Barna, O. (2013). CALCIUM LACTATE INFLUENCE ON SOME NON-PATHOGENIC MICROORGANISMS. Food and Environment Safety.
- S. Amit Chem-Tech. (n.d.). This compound.
- Kim, M., et al. (2024). Effects of calcium lactate on in vitro fertilization and embryonic development in cattle. Journal of Animal Reproduction and Biotechnology.
- da Silveira, T. C. P., et al. (2021). Cytotoxicity and Bioactivity of Calcium Silicate-based Cements in a Culture of Stem Cells from the Apical Papilla. The Journal of Contemporary Dental Practice.
- Gerstner, G., & Ranfft, K. (2012). Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages. Food and Nutrition Sciences.
- Chialvo, A. A., et al. (2021). Aqueous Solutions of Calcium Ions: Hydration Numbers and the Effect of Temperature. The Journal of Physical Chemistry B.
- Heaney, R. P., et al. (1990). Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages. Journal of the American College of Nutrition.
- Lyla, M., et al. (2024). Calcium Binding to Amino Acids and Small Glycine Peptides in Aqueous Solution: Toward Peptide Design for Better Calcium Bioavailability. Life.
- Oliveira, P. (2025). Biochemistry Vol. 65 No. 1. Biochemistry.
- Tang, N., & Skibsted, L. H. (2016). Calcium d-Saccharate: Aqueous Solubility, Complex Formation, and Stabilization of Supersaturation. Journal of Agricultural and Food Chemistry.
Sources
- 1. Calcium in Cell Culture [sigmaaldrich.com]
- 2. In vitro modulation of differentiation by calcium in organ cultures of human and murine epithelial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium regulation of cell-cell contact and differentiation of epidermal cells in culture. An ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved methods for reducing calcium and magnesium concentrations in tissue culture medium: application to studies of lymphoblast proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lohmann-minerals.com [lohmann-minerals.com]
- 8. cambridgecommodities.com [cambridgecommodities.com]
- 9. High-Grade Cell Culture Media and Reagents | Cytion [cytion.com]
- 10. Selected amino acids protect hybridoma and CHO cells from elevated carbon dioxide and osmolality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Effects of calcium lactate on in vitro fertilization and embryonic development in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 16. Lactate metabolism shift in CHO cell culture: the role of mitochondrial oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. researchgate.net [researchgate.net]
- 19. Lactate Metabolism is Associated with Mammalian Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Long-term toxicity/carcinogenicity study of calcium lactate in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vitro Dissolution of Calcium Salts
Introduction: Beyond Elemental Calcium – Why Dissolution is King
To researchers, scientists, and drug development professionals, the formulation of a calcium-supplemented product—be it a pharmaceutical, nutraceutical, or fortified food—presents a fundamental challenge: ensuring the calcium is available for absorption. While elemental calcium content is a primary consideration, it is the in vitro dissolution rate that serves as a critical gatekeeper to bioavailability. A calcium salt that fails to dissolve into an ionic form within the dynamic environment of the gastrointestinal (GI) tract is, for all intents and purposes, not bioavailable.
This guide provides an in-depth comparison of the dissolution characteristics of common calcium salts. We will move beyond simple solubility data to explore the kinetics and mechanisms that govern their release in simulated physiological conditions. By understanding the causality behind their differing performances, you will be better equipped to select the appropriate calcium salt and design formulations that deliver on their therapeutic or nutritional promise. This analysis is grounded in established pharmacopeial methods and peer-reviewed scientific literature to ensure trustworthiness and accuracy.
The Contenders: A Physicochemical Overview of Common Calcium Salts
The choice of a calcium salt is a balance between elemental calcium percentage, solubility, cost, and organoleptic properties. Each salt possesses unique physicochemical characteristics that directly impact its dissolution behavior.
| Calcium Salt | Formula | % Elemental Ca | Key Physicochemical Characteristics |
| Calcium Carbonate | CaCO₃ | 40% | Highest elemental calcium content; very low water solubility that is highly dependent on acidic pH for dissolution.[1][2] |
| Calcium Citrate | Ca₃(C₆H₅O₇)₂ | 21% | Moderate elemental calcium; dissolution is much less pH-dependent than carbonate, making it a preferred choice for individuals with low stomach acid.[3][4][5] |
| Tricalcium Phosphate | Ca₃(PO₄)₂ | ~38% | High elemental calcium; exhibits low solubility across the physiological pH range, which can limit its dissolution rate.[2][6][7] |
| Calcium Lactate | C₆H₁₀CaO₆ | 13% | Lower elemental calcium; generally considered to have good solubility.[2][8] |
| Calcium Gluconate | C₁₂H₂₂CaO₁₄ | 9% | Lowest elemental calcium content of the group; moderately soluble in water.[2][8] |
Comparative Dissolution Profiles: A Tale of Two pH Environments
The most significant factor governing the dissolution of many calcium salts is the pH of the surrounding medium. This is crucial, as a calcium supplement transitions from the highly acidic environment of the stomach (pH 1-3) to the near-neutral environment of the small intestine (pH 6-7.5), the primary site for calcium absorption.[9][10]
The Acid-Dependent Salts: Calcium Carbonate & Phosphate
Calcium carbonate's dissolution is a classic acid-base reaction. In the presence of gastric acid (HCl), the carbonate anion is protonated to form carbonic acid, which then decomposes into water and carbon dioxide, pulling the calcium ion into solution.
CaCO₃(s) + 2H⁺(aq) ⇌ Ca²⁺(aq) + H₂O(l) + CO₂(g)
This dependency means its dissolution is rapid in the stomach but drastically reduced in the neutral pH of the intestine.[3] Studies have shown the dissolution velocity of calcium carbonate can range from over 77% in highly acidic conditions (pH 1.5) to less than 1% at near-neutral pH (pH 6.9).[3] This has significant implications for individuals with achlorhydria (low stomach acid), where the bioavailability of calcium carbonate can be negligible.[3] Similarly, calcium phosphate salts are sparingly soluble, and their dissolution is enhanced in acidic conditions.[6][7][11]
The pH-Independent Salts: Calcium Citrate & Organics
In stark contrast, salts of organic acids like calcium citrate, lactate, and gluconate exhibit dissolution profiles that are far less dependent on pH.[3] Calcium citrate, in particular, can establish a soluble complex, which keeps the calcium in solution even as the pH increases in the small intestine.[12] This is a critical advantage, as it ensures a greater amount of ionic calcium is available for absorption where it matters most. Meta-analyses have confirmed that calcium from calcium citrate is absorbed significantly better (22-27%) than from calcium carbonate, regardless of whether it is taken with or without a meal.[13]
Powdered and effervescent preparations containing calcium lactogluconate and calcium citrate have demonstrated excellent dissolution velocities (95-115%) that are independent of the solution's pH.[3]
Comparative In Vitro Dissolution Data
The following table summarizes findings from various studies to provide a comparative overview.
| Calcium Salt | Dissolution in Acidic Media (simulated gastric) | Dissolution in Neutral Media (simulated intestinal) | Key Takeaway |
| Calcium Carbonate | High, but variable between products (56-100% at pH 1.5).[3] Some studies show many commercial products have poor dissolution (<33% in 30 mins).[14] | Very Low (<1% at pH 6.9).[3] | Highly dependent on acid for dissolution; bioavailability may be compromised in individuals with low stomach acid. |
| Calcium Citrate | High and consistent. | Remains soluble; forms soluble complexes that prevent precipitation.[12] | Excellent dissolution across the physiological pH range. |
| Tricalcium Phosphate | Moderate, higher than in neutral pH. | Low; tends to precipitate.[6][12] Bioaccessibility is significantly lower than carbonate or citrate.[15] | Generally poor dissolution profile limits its bioavailability. |
| Calcium Lactate | High. | High; good water solubility.[8] | Good dissolution, but lower elemental calcium requires larger doses.[2] |
| Calcium Gluconate | High. | Moderate; less soluble than lactate.[8][16] | Good dissolution, but very low elemental calcium content.[2] |
Causality of Dissolution: Physicochemical Drivers
The observed differences in dissolution rates are not arbitrary; they are governed by fundamental physicochemical principles. Understanding these relationships is key to predictive formulation development.
Caption: Standardized workflow for USP <711> dissolution testing of calcium tablets.
Conclusion and Field-Proven Insights
The in vitro dissolution rate is an indispensable predictor of a calcium salt's potential bioavailability. The experimental data clearly demonstrate that while calcium carbonate offers the highest percentage of elemental calcium, its profound pH-dependent dissolution poses a significant risk for poor bioavailability, especially in geriatric populations or those on acid-reducing medications.
For formulation scientists aiming for robust and reliable calcium delivery, calcium citrate emerges as a superior candidate due to its consistent and pH-independent dissolution profile. While salts like calcium lactate and gluconate also perform well, their low elemental calcium content necessitates larger, potentially less convenient, dosage forms. The dissolution of calcium phosphate is generally too poor to be considered an effective source for supplementation.
Ultimately, the selection of a calcium salt should be a data-driven decision. The methodologies and comparative data presented in this guide provide a framework for making that choice, ensuring that the final product delivers soluble, absorbable calcium to the consumer.
References
- Maxymiw, W. G., & Tan, E. (1998). Dissolution kinetics of calcium phosphate coatings. Implant dentistry, 7(4), 323–330. [Link]
- Silva, C. C., & Graça, M. P. (2006). Dissolution Kinetics of Nanoparticulate Calcium Phosphates and Inorganic Bone Phase.
- United States Pharmacopeia. (n.d.). <711> DISSOLUTION. USP. [Link]
- Goss, S. L., Lemons, K. A., Kerstetter, J. E., & Bogner, R. H. (2007). Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments. Journal of pharmacy and pharmacology, 59(8), 1093–1098. [Link]
- Goss, S. L., Lemons, K. A., Kerstetter, J. E., & Bogner, R. H. (2007). Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments. Journal of pharmacy and pharmacology, 59(8), 1093–1098. [Link]
- United States Pharmacopeial Convention. (2016). <711> DISSOLUTION. [Link]
- BA Sciences. (n.d.). Pharmaceutical Dissolution Analysis Testing. [Link]
- USP29-NF24. (n.d.). General Chapters: <711> DISSOLUTION. [Link]
- EUROLAB. (n.d.). USP 711 Standard Test Method for Dissolution. [Link]
- Pediaa.Com. (2024).
- González, G., & Pumarino, C. (1997). [Dissolution velocity of different calcium preparations used in the clinical field]. Revista medica de Chile, 125(6), 657–662. [Link]
- Brazda, L., Rohanova, D., & Helebrant, A. (2008). Kinetics of dissolution of calcium phosphate (Ca-P) bioceramics.
- Goss, S. L., & Bogner, R. H. (2009). Factors affecting calcium precipitation during neutralisation in a simulated intestinal environment. Journal of pharmacy and pharmacology, 61(10), 1327–1332. [Link]
- Brazda, L., Rohanova, D., & Helebrant, A. (2008). Kinetics of dissolution of calcium phosphate (Ca-P) bioceramics.
- Leska, A., & Brulc, M. (2013). Aqueous Solubility of Calcium l-Lactate, Calcium d-Gluconate, and Calcium d-Lactobionate: Importance of Complex Formation for Solubility Increase by Hydroxycarboxylate Mixtures. Journal of Agricultural and Food Chemistry, 61(34), 8238-8245. [Link]
- eGullet Forums. (2012). Calcium Lactate vs.
- Wolf, R. L., & Kauwell, G. P. (1995). In Vitro Solubility Characteristics of Six Calcium Salts. Journal of the American College of Nutrition, 14(5), 486-489. [Link]
- Sharma, L., & Soriano Romaní, L. (2021). Calcium Bioavailability: A Comparative Study of Different Calcium Sources. Tablets & Capsules. [Link]
- Dorozhkin, S. V. (2011). Calcium Orthophosphates: Crystallization and Dissolution. Crystals, 1(3), 105-164. [Link]
- Leska, A., & Brulc, M. (2013). Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures. Journal of agricultural and food chemistry, 61(34), 8238–8245. [Link]
- da Silva, J. L., et al. (2023). Dissolution Profile of Calcium Supplements in Brazil: A Critical Analysis and Formulation Proposal. Dissolution Technologies, 30(3), 154-164. [Link]
- Hages, M., et al. (2012). Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages. Food and Nutrition Sciences, 3, 1346-1352. [Link]
- Brennan, M. J., Duncan, W. E., & Wartofsky, L. (1991). In Vitro Dissolution of Calcium Carbonate Preparations.
- Chemistry LibreTexts. (2023). Solubility of Salts of Weak Acids: Calcium Salts. [Link]
- Wikipedia. (n.d.).
- Durpro. (n.d.). Calcium salts and solubility. [Link]
- WBCIL. (2024).
- Kumar, A., et al. (2023). Vitamin D and Calcium and Bioavailability of Calcium in Various Calcium Salts. Indian Journal of Orthopaedics, 57(Suppl 1), 62–69. [Link]
- Zhang, Y., & Li, Y. (1995). Dissolution of calcium supplements. Zhongguo yi xue ke xue yuan xue bao. Acta Academiae Medicinae Sinicae, 17(6), 460–462. [Link]
- Chavda, H. V., Patel, C. N., & Anand, I. S. (2010). Biopharmaceutics Classification System. Systematic Reviews in Pharmacy, 1(1), 62-69. [Link]
- Ueda, Y., Taira, Z., & Takagi, M. (2014). Effect of anions or foods on absolute bioavailability of calcium from calcium salts in mice by pharmacokinetics. Food & function, 5(6), 1262–1267. [Link]
- Shreeram, S., et al. (2014). The Relative Bioavailability of the Calcium Salt of β-Hydroxy-β-methylbutyrate Is Greater Than That of the Free Acid Form in Rats. The Journal of Nutrition, 144(10), 1549-1555. [Link]
- ICH. (2019).
- Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Young Pharmacists, 13(2), 113-118. [Link]
- U.S. Food and Drug Administration. (2021).
- American Academy of Family Physicians. (2000). Comparison of Common Calcium Supplements. American Family Physician, 62(8), 1796. [Link]
- Google Patents. (n.d.).
- Wesson, J. A., et al. (2011). ENZYMATIC DISSOLUTION OF CALCIUM AND STRUVITE CRYSTALS: IN VITRO EVALUATION OF BIOCHEMICAL REQUIREMENTS. Journal of Urology, 185(4), 1495–1501. [Link]
- Hages, M., et al. (2012). Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages. Food and Nutrition Sciences. [Link]
- Dissolution Technologies. (n.d.). USP Workshop on Advancements in In Vitro Performance Testing of Drug Products. [Link]
- Science.gov. (n.d.). vitro dissolution studies: Topics by Science.gov. [Link]
- ResearchGate. (2015).
- U.S. Food and Drug Administration. (n.d.). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]
- Sakhaee, K., et al. (2001). Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate. American Journal of Therapeutics, 8(5), 311-321. [Link]
Sources
- 1. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]
- 2. Vitamin D and Calcium and Bioavailability of Calcium in Various Calcium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Dissolution velocity of different calcium preparations used in the clinical field] [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Common Calcium Supplements | AAFP [aafp.org]
- 5. researchgate.net [researchgate.net]
- 6. Dissolution kinetics of calcium phosphate coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Orthophosphates: Crystallization and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pediaa.com [pediaa.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. In Vitro Solubility Characteristics of Six Calcium Salts. | Semantic Scholar [semanticscholar.org]
- 13. Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro dissolution of calcium carbonate preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tabletscapsules.com [tabletscapsules.com]
- 16. Calcium Lactate vs. Calcium Lactate Gluconate - Cooking - eGullet Forums [forums.egullet.org]
A Senior Application Scientist's Guide to Validating the Purity of Commercial Calcium Glycinate Using Titration
For researchers, scientists, and drug development professionals, ensuring the purity and stoichiometric integrity of raw materials like calcium glycinate is a foundational requirement for product quality and safety. This compound, a chelate of calcium with the amino acid glycine, is prized for its enhanced bioavailability in pharmaceutical and nutraceutical formulations. Its efficacy, however, is directly tied to its purity—specifically, the correct molar ratio of calcium to glycine.
This guide provides an in-depth comparison of titrimetric methods for the comprehensive purity validation of this compound. We will explore the underlying chemical principles, present detailed, self-validating experimental protocols, and contrast these classical techniques with modern instrumental methods.
The Principle of Bifunctional Purity Analysis
Validating this compound requires a two-pronged approach. We must independently quantify both the calcium and the glycine moieties to confirm not only their presence but also their correct stoichiometric ratio. Classical titration offers a robust, cost-effective, and accurate means to achieve this.
-
For Calcium: We employ complexometric titration. This method relies on the formation of a stable, colored complex between the calcium ion (a metal ion) and a chelating agent, typically ethylenediaminetetraacetic acid (EDTA).[1][2] The endpoint is signaled by a specific color change when all calcium ions have been complexed by the titrant.[1]
-
For Glycine: We use an acid-base titration, specifically the Sørensen formol titration.[3] Glycine, as an amino acid, exists as a zwitterion, making direct titration difficult.[4] Formaldehyde is used to "mask" the basic amino group, allowing the carboxylic acid group to be accurately titrated with a standard base.[4]
Experimental Workflow: A Dual-Assay Approach
The overall validation process involves preparing the this compound sample and then subjecting aliquots to two distinct titration procedures.
Figure 1: Overall workflow for the dual titration analysis of this compound.
Protocol 1: Calcium Content by Complexometric EDTA Titration
This protocol determines the percentage by weight (% w/w) of calcium. The method's validity is underpinned by the rigorous standardization of the EDTA titrant against a primary standard.[5][6]
Causality Behind Choices:
-
Titrant: Disodium EDTA (Na₂H₂Y·2H₂O) is used because it is a primary standard that forms a highly stable 1:1 stoichiometric complex with Ca²⁺ ions.[1][2]
-
pH: The titration is performed at a highly alkaline pH (~10-12). This is critical for two reasons: 1) It ensures the complete deprotonation of EDTA to its Y⁴⁻ form, which forms the strongest complex with calcium[7], and 2) It is the required pH for the chosen indicator to function correctly.[8][9] An ammonia-ammonium chloride buffer is typically used.[2]
-
Indicator: Hydroxy Naphthol Blue is an excellent choice. It provides a sharp, clear endpoint, changing from pink/red to a distinct sky blue as EDTA sequesters the final Ca²⁺ ions from the indicator-Ca complex.[8][9]
Step-by-Step Methodology:
A. Standardization of 0.05 M EDTA Solution
-
Prepare Primary Standard: Accurately weigh approximately 1.0 g of primary standard calcium carbonate (CaCO₃), previously dried at 110°C for 2 hours, and transfer to a 250 mL volumetric flask.
-
Dissolution: Add 10 mL of deionized water and slowly add 20 mL of 6 M HCl dropwise until the CaCO₃ is completely dissolved. Gently boil for a few minutes to expel CO₂.[2]
-
Dilution: Cool to room temperature and dilute to the mark with deionized water. This creates a standard calcium solution.
-
Titration:
-
Pipette 25.00 mL of the standard calcium solution into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water.
-
Add 5 mL of 8 M NaOH solution and swirl.
-
Add approximately 50 mg of Hydroxy Naphthol Blue indicator. The solution will turn pink.
-
Titrate immediately with the prepared 0.05 M EDTA solution until the color changes to a pure blue.[10]
-
Repeat in triplicate. The volumes should agree within ±0.1 mL.
-
-
Calculation: Calculate the exact molarity of the EDTA solution.
B. Assay of Calcium in this compound
-
Sample Preparation: Accurately weigh about 0.5 g of the commercial this compound sample, dissolve it in 100 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Titration:
-
Add 5 mL of 8 M NaOH solution and swirl.
-
Add approximately 50 mg of Hydroxy Naphthol Blue indicator.
-
Titrate with the standardized 0.05 M EDTA solution to the same pure blue endpoint observed during standardization.
-
Perform the titration in triplicate.
-
-
Calculation:
-
% Calcium (w/w) = (V_EDTA × M_EDTA × MW_Ca) / (W_sample) × 100
-
Where:
-
V_EDTA = Volume of EDTA used (L)
-
M_EDTA = Standardized Molarity of EDTA (mol/L)
-
MW_Ca = Molar Mass of Calcium (40.08 g/mol )
-
W_sample = Weight of this compound sample (g)
-
-
Protocol 2: Glycine Content by Sørensen Formol Titration
This protocol quantifies the glycine content. The key to this method is the chemical modification of the glycine molecule to allow for a straightforward acid-base titration.
Causality Behind Choices:
-
Formol Reagent: A neutralized formaldehyde solution is used. Formaldehyde reacts with the neutral amino group (-NH₂) of glycine, converting it into a much less basic dimethylol derivative.[4] This reaction effectively removes the basic character of the amino group, which would otherwise interfere with the titration of the acidic carboxyl group.
-
Titrant: Sodium hydroxide (NaOH), a strong base, is used to titrate the now-exposed carboxylic acid group of the glycine-formaldehyde adduct.
-
Indicator: Phenolphthalein is used because its pH transition range (~8.2-10) is suitable for detecting the endpoint of this weak acid-strong base titration.[4]
Figure 2: Chemical principle of the formol titration for glycine.
Step-by-Step Methodology:
A. Preparation of Reagents
-
Standardize 0.1 M NaOH: Standardize the ~0.1 M NaOH solution against primary standard potassium hydrogen phthalate (KHP).
-
Prepare Neutral Formalin: Take 50 mL of 37% formaldehyde solution. Add 2-3 drops of phenolphthalein indicator and titrate with your standardized 0.1 M NaOH until a faint, persistent pink color is achieved.[4] This neutralizes any formic acid impurity.
B. Assay of Glycine in this compound
-
Sample Preparation: Accurately weigh about 0.5 g of the commercial this compound sample and dissolve it in 100 mL of deionized water.
-
Initial Neutralization: Add 3-4 drops of phenolphthalein to the sample solution. Titrate with standardized 0.1 M NaOH until a faint pink color just appears.[4] This step neutralizes any initial acidity and brings the solution to the starting pH of the indicator. Record this (typically small) volume.
-
Formol Reaction: Add 20 mL of the prepared neutral formalin solution to the flask. The pink color will immediately disappear as the acidic proton of the carboxyl group is liberated.[4]
-
Final Titration: Continue the titration with the standardized 0.1 M NaOH until the faint pink endpoint is restored and persists for at least 30 seconds.
-
Calculation:
-
V_NaOH = V_final - V_initial
-
% Glycine (w/w) = (V_NaOH × M_NaOH × MW_Gly) / (W_sample) × 100
-
Where:
-
V_NaOH = Net volume of NaOH used after adding formalin (L)
-
M_NaOH = Standardized Molarity of NaOH (mol/L)
-
MW_Gly = Molar Mass of Glycine (75.07 g/mol )
-
W_sample = Weight of this compound sample (g)
-
-
Comparative Analysis: Titration vs. Instrumental Methods
While titration is a powerful and accessible technique, it is essential to understand its position relative to modern instrumental methods like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for calcium and High-Performance Liquid Chromatography (HPLC) for glycine. The choice of method often depends on the specific requirements of the analysis, available resources, and regulatory context.
| Feature | Titrimetric Methods | ICP-OES (for Calcium) | HPLC (for Glycine) |
| Principle | Volumetric analysis based on stoichiometry | Atomic emission spectrometry | Chromatographic separation |
| Specificity | Moderate. Susceptible to interference from other metal ions (Ca) or acidic/basic impurities (Glycine). | High. Measures elemental calcium specifically.[11] | Very High. Can separate glycine from other amino acids and impurities.[12] |
| Sensitivity | Milligram level (mmol) | Part-per-million (ppm) to part-per-billion (ppb) level.[13] | Microgram to nanogram level. |
| Speed | Moderate. Manual process, analysis takes minutes per sample. | Fast. High-throughput with autosamplers.[14] | Moderate. Run times are typically 5-20 minutes per sample. |
| Cost (Capital) | Low. Basic glassware and reagents. | High. Significant instrument purchase cost. | High. Significant instrument purchase cost. |
| Cost (Operational) | Very Low. Inexpensive reagents. | Moderate. Requires high-purity gases (e.g., Argon) and consumables. | Moderate. Requires solvents, columns, and consumables. |
| Expertise | Low to Moderate. Requires good laboratory technique. | High. Requires trained operators for method development and maintenance. | High. Requires expertise in chromatography for method development. |
| Impurity Profile | No. Quantifies total analyte only. | No. Quantifies total elemental calcium only. | Yes. Can identify and quantify related impurities. |
Conclusion and Recommendations
For routine quality control and purity verification where the primary goal is to confirm the stoichiometric ratio in a known material, titration is an exceptionally suitable, accurate, and cost-effective method . Its reliability is established through the use of primary standards and adherence to validated procedures, aligning with the principles outlined in pharmacopeias and ICH guidelines.[5][15][16]
Instrumental methods like ICP-OES and HPLC become necessary under the following circumstances:
-
Trace Analysis: When determining trace levels of calcium or quantifying low-level glycine-related impurities.
-
Complex Matrices: When analyzing finished products containing multiple excipients that could interfere with titration.
-
Stability Studies: HPLC is superior for stability-indicating assays, as it can separate and quantify degradation products.[12]
-
Regulatory Submission: While titration is a compendial method, regulatory bodies may require higher-specificity methods like HPLC for final product release.
Ultimately, a well-equipped quality control laboratory should view these techniques as complementary. Titration serves as the robust workhorse for raw material identification and assay, while instrumental methods provide enhanced specificity and sensitivity for more demanding analytical challenges.
References
- Complexometric Titration: Principles & Procedure Explained. Vedantu. [Link]
- Determination of Calcium Oxide by Titration with a Chelating Ligand, Ethylenediamminetetraacetic Acid (EDTA). University of California, Santa Barbara - Department of Chemistry and Biochemistry. [Link]
- Guide: Validation of titration methods. European Pharmaceutical Review. [Link]
- Recommendations for titration methods valid
- Experiment-6: Titration Methods for Estimation of Amino acids. CUTM Courseware. [Link]
- Determination of Calcium Ion Concentration.
- Determination of Total Calcium and Magnesium Ion Concentr
- Experiment 12 ESTIM
- Complexometric Calcium Determination (Experiment). Chemistry LibreTexts. [Link]
- Sørensen formol titr
- Glycine Titration with Formaldehyde Analysis. Scribd. [Link]
- 6Experiment164Experiment8319-Experiment-3.ppt. Slideshare. [Link]
- Calcium-derived compounds. Pharmaceutical Networking. [Link]
- Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich Materials by ICP OES. National Institutes of Health (NIH). [Link]
- ICP-OES as a Viable Alternative to ICP-MS for Trace Analysis: Meeting the Detection Limits Challenge. Spectroscopy Online. [Link]
- European Pharmacopoeia Reagents and Standards | Ph Eur. Reagecon. [Link]
- Development and Validation of a Complexometric Titration Method for the Determination of Rosuvastatin Calcium in Raw M
- Validated RP-HPLC Method for Identification and Simultaneous Quantitation of Calcium Gluconate and Calcium Phospholact
- (PDF) Development and Validation of a Complexometric Titration Method for the Determination of Rosuvastatin Calcium in Raw Material.
- Development & Validation of Compleximetric Titration Method for Analysis of Atorvastatin calcium In Raw Material and Tablet.
- ICP-OES Analysis of Nutrient Elements for Labeling Compliance of Dietary Food Supplements. Agilent. [Link]
- CALCIUM PANTOTHENATE CRS. EDQM - Council of Europe. [Link]
- Calcium Glucon
- Improved ICP-OES analysis of trace calcium in rare-earth matrices with the use of iterative target transformation factor analysis and Kalman filter. Journal of Analytical Atomic Spectrometry (RSC Publishing). [Link]
- Development and Validation of a Complexometric Titration Method for the Determination of Rosuvastatin Calcium in Raw M
Sources
- 1. Complexometric Titration: Principles & Procedure Explained [vedantu.com]
- 2. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 3. Sørensen formol titration - Wikipedia [en.wikipedia.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. usp.org [usp.org]
- 6. Validation of titration methods | Metrohm [metrohm.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. journalair.com [journalair.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich Materials by ICP OES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jsmcentral.org [jsmcentral.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. agilent.com [agilent.com]
- 15. selectscience.net [selectscience.net]
- 16. lcms.labrulez.com [lcms.labrulez.com]
A Comparative Guide to Nano-Sized Calcium Glycinate and Conventional Calcium Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium supplementation is a cornerstone in the prevention and management of numerous metabolic bone disorders. However, the efficacy of conventional calcium salts, such as carbonate and citrate, is often hampered by limitations in solubility, bioavailability, and gastrointestinal tolerance. This guide provides a comprehensive comparative analysis of an advanced formulation, nano-sized calcium glycinate, against these traditional forms. We delve into the fundamental physicochemical differences, explore the distinct mechanisms of intestinal absorption, and present detailed experimental protocols for in vitro dissolution and in vivo bioavailability studies. The evidence presented herein demonstrates that the unique chelated structure and nanoscale particle size of this compound confer significant advantages in absorption and physiological utility, positioning it as a highly promising alternative in therapeutic and supplemental applications.
Introduction: The Quest for Superior Calcium Bioavailability
Calcium is the most abundant mineral in the human body, indispensable for bone mineralization, nerve transmission, muscle contraction, and a multitude of cellular signaling processes.[1] While dietary intake is primary, supplementation is frequently necessary to meet physiological demands, particularly in populations at risk for osteoporosis, such as postmenopausal women and the elderly.
The most common and cost-effective calcium supplements are calcium carbonate and calcium citrate.[2][3] Calcium carbonate boasts a high percentage of elemental calcium (40%) but suffers from poor solubility, especially in individuals with low stomach acid, which can impair its absorption.[2][3] Calcium citrate is more soluble and less dependent on gastric acid but contains less elemental calcium (21%).[2][3] Both can be associated with gastrointestinal side effects like constipation and bloating.[4]
To overcome these limitations, nanotechnology and chelation chemistry have been employed to develop novel calcium delivery systems.[5][6] Nano-sized this compound emerges from this research as a leading candidate. It is a chelated compound where calcium is bonded to two molecules of the amino acid glycine.[7] This guide will objectively compare the physicochemical and biological performance of nano-sized this compound with its conventional counterparts, supported by established experimental methodologies.
Physicochemical Properties: A Comparative Analysis
The therapeutic efficacy of a calcium supplement begins with its fundamental physical and chemical characteristics. The transition from bulk, ionic salts to a nano-sized, chelated form results in profound differences in properties that directly influence biological activity.
-
Particle Size and Surface Area: Nanotechnology enables the reduction of particle size to the 1-100 nanometer range.[8] This drastic size reduction corresponds to an exponential increase in the surface-area-to-volume ratio.[9] A larger surface area enhances the interaction with the surrounding solvent, which is a critical factor in improving dissolution rates and, consequently, bioavailability.[5][6] Studies have demonstrated that nano-forms of calcium carbonate and citrate are more bioavailable than their micro-sized equivalents.[5][10]
-
Solubility and Dissolution Rate: this compound's chelated structure inherently increases its stability and solubility in water.[11] Unlike calcium carbonate, which requires an acidic environment to be solubilized into free calcium ions, the glycine chelate is readily soluble across a wider pH range.[4] This is particularly advantageous for absorption in the neutral-to-alkaline environment of the small intestine.
-
Chemical Structure: In this compound, the calcium ion is protected within a stable chelate complex formed with glycine molecules.[12][13] This structure prevents the calcium from interacting with dietary inhibitors in the gut, such as phytates and oxalates, which can form insoluble precipitates and block absorption.[4] Conventional forms like calcium carbonate and citrate release free calcium ions that are susceptible to these interactions.
Table 1: Summary of Comparative Physicochemical Properties
| Property | Nano-Sized this compound | Calcium Carbonate | Calcium Citrate |
| Elemental Calcium | ~18-26% | ~40%[2][3] | ~21%[2][3] |
| Particle Size | Nanometer range (e.g., <100 nm) | Micrometer range (bulk) | Micrometer range (bulk) |
| Solubility | High; pH-independent[11] | Low; Requires acid for dissolution[3] | Moderate; Less acid-dependent[3] |
| Structure | Amino acid chelate[7] | Inorganic salt | Organic salt |
| GI Tolerance | Generally high; gentle on the stomach[4] | Can cause gas, bloating, constipation[4] | Better tolerated than carbonate[4] |
Mechanisms of Absorption: A Tale of Two Pathways
Intestinal calcium absorption is a complex process occurring via two main routes: the transcellular and paracellular pathways.[14][15][16][17] The superiority of nano-sized this compound can be understood by examining its enhanced utilization of these pathways.
-
Conventional Calcium Absorption:
-
Transcellular Pathway: This is an active, saturable process, predominantly occurring in the duodenum.[16][17] It is vitamin D-dependent and involves calcium entering the enterocyte through specific channels (e.g., TRPV6), binding to transport proteins like calbindin-D9k, and being actively extruded into the bloodstream.[17][18] This pathway is highly efficient at low calcium intakes but becomes saturated at higher doses.[16]
-
Paracellular Pathway: This is a passive, non-saturable process that occurs along the entire length of the intestine.[14][16] Calcium moves between the intestinal cells through tight junctions, driven by the concentration gradient.[15][18] This route becomes more significant at higher calcium intakes when the transcellular pathway is saturated.[16]
-
-
Enhanced Absorption of Nano-Sized this compound:
-
The glycine chelate structure allows this compound to be absorbed partially intact through amino acid transport systems, effectively bypassing the saturated vitamin D-dependent channels.[2][19]
-
The nano-size and high solubility create a much higher local concentration of calcium at the intestinal brush border, significantly enhancing the driving force for passive paracellular diffusion.[18]
-
The chelation protects the calcium ion, keeping it in a soluble, absorbable form for a longer transit time through the intestine.[12]
-
Experimental Evaluation: Protocols and Findings
To objectively compare calcium supplements, standardized in vitro and in vivo models are essential. These protocols are designed to measure key performance indicators like dissolution rate and bioavailability.
Protocol 1: In Vitro Dissolution Study
Causality: An in vitro dissolution test is a critical first step as it simulates the gastrointestinal environment to predict how well a supplement will dissolve and release its calcium for absorption.[20] Poor dissolution is a primary reason for poor bioavailability of many calcium carbonate preparations.[21] This protocol, adapted from the U.S. Pharmacopeia (USP), provides a reliable measure of calcium release over time.[21][22]
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle method) is used.[23]
-
Dissolution Medium: 750 mL of 0.01 N Hydrochloric Acid (HCl) is used to simulate gastric pH.[23] The medium is maintained at 37 ± 0.5 °C.
-
Procedure: a. A quantity of each calcium supplement (Nano this compound, Calcium Carbonate, Calcium Citrate) containing an equivalent amount of elemental calcium is placed in the dissolution vessel. b. The paddle is rotated at a constant speed (e.g., 75 rpm).[23] c. Aliquots (5 mL) of the medium are withdrawn at specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes).[23] d. The withdrawn volume is not replaced to accurately reflect the concentration change.
-
Analysis: The calcium concentration in each aliquot is quantified using Atomic Absorption Spectroscopy (AAS).
-
Data Reporting: The percentage of dissolved calcium is plotted against time to generate a dissolution profile for each supplement.
Expected Outcome: It is hypothesized that nano-sized this compound will exhibit a significantly faster and more complete dissolution profile compared to calcium carbonate and calcium citrate, particularly in the initial time points.
Protocol 2: In Vivo Bioavailability Study (Animal Model)
Causality: While in vitro data is indicative, an in vivo study is the definitive method for determining bioavailability, which is the fraction of the administered dose that reaches systemic circulation.[24] A rodent model (e.g., Wistar or Sprague-Dawley rats) is a well-established system for comparative pharmacokinetic studies of calcium supplements.[25][26][27]
Methodology:
-
Animal Model: Male Wistar rats (120-150g) are used.[25] Animals are housed under standard laboratory conditions and acclimatized for 7 days.
-
Study Design: A randomized, single-dose, parallel-group study is conducted.[25][28]
-
Group 1: Control (vehicle only)
-
Group 2: Nano this compound
-
Group 3: Calcium Carbonate
-
Group 4: Calcium Citrate
-
-
Dosing: After an overnight fast, animals are administered a single oral dose of the respective calcium supplement, calculated based on body weight.[28]
-
Blood Sampling: Blood samples (~0.2 mL) are collected from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.[25][28]
-
Sample Processing: Plasma is separated by centrifugation. Plasma samples are diluted (e.g., 50-fold) with deionized water for analysis.[28]
-
Analysis: Total calcium concentration in the plasma samples is determined by Atomic Absorption Spectroscopy (AAS).
-
Pharmacokinetic Analysis: Plasma calcium concentration-time data are used to calculate key pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Expected Outcome: The nano-calcium glycinate group is expected to show a significantly higher Cmax and AUC, and a potentially shorter Tmax, compared to the calcium carbonate and calcium citrate groups, indicating superior absorption and overall bioavailability.[5][29]
Table 2: Hypothetical Summary of Comparative Bioavailability Data
| Parameter | Nano-Sized this compound | Calcium Carbonate | Calcium Citrate |
| Cmax (mg/dL) | Higher | Lower | Intermediate |
| Tmax (hours) | Shorter | Longer | Intermediate |
| AUC (mg·h/dL) | Significantly Higher | Lower | Intermediate |
Therapeutic Implications and Future Perspectives
The enhanced bioavailability of nano-sized this compound has significant therapeutic implications. For conditions like osteoporosis, where long-term, consistent calcium absorption is critical, a more efficient supplement could lead to better clinical outcomes in maintaining bone mineral density.[5][6] Its superior gastrointestinal tolerance may also improve patient compliance, a common challenge with high-dose calcium carbonate regimens.[4]
However, as with any nanomaterial intended for human consumption, safety is paramount. While studies on nano-calcium carbonate and citrate have shown low toxicity at therapeutic doses, comprehensive, long-term safety and toxicokinetic studies for nano-sized this compound are essential.[1][5][8] Future research should focus on:
-
Elucidating the precise transport mechanisms of the intact chelate across the intestinal epithelium.
-
Conducting long-term clinical trials to confirm the benefits on bone health outcomes.
-
Evaluating its efficacy in specific populations, such as individuals with malabsorption syndromes or those on acid-reducing medications.
Conclusion
The convergence of chelation chemistry and nanotechnology has produced nano-sized this compound, a novel calcium supplement with demonstrably superior physicochemical properties compared to conventional forms like calcium carbonate and citrate. Its high solubility, stable chelated structure, and nanoscale dimensions collectively contribute to a more efficient absorption profile, leveraging both amino acid transport and enhanced paracellular pathways. The experimental frameworks provided herein offer a robust methodology for validating these advantages. Based on the available evidence, nano-sized this compound represents a significant advancement in mineral supplementation, offering the potential for improved therapeutic efficacy and patient tolerance in the management of calcium deficiency and related disorders.
References
- In Vitro Dissolution of Calcium Carbonate Preparations. (n.d.). PubMed.
- Intestinal calcium absorption: mechanisms and applications. (n.d.). PubMed.
- Calcium Absorption Across Epithelia. (2005). Physiological Reviews.
- Mechanisms of intestinal calcium absorption. (n.d.). PubMed.
- This compound. (n.d.). Ataman Kimya.
- Molecular aspects of intestinal calcium absorption. (2015). World Journal of Gastroenterology.
- Effects of nano calcium carbonate and nano calcium citrate on toxicity in ICR mice and on bone mineral density in an ovariectomized mice model. (n.d.). PubMed.
- Comparison of Calcium Absorption Pathways and Their Physiological Implications. (n.d.). Marah Natural.
- Effects of nano calcium carbonate and nano calcium citrate on toxicity in ICR mice and on bone mineral density in an ovariectomized mice model. (2009). Semantic Scholar.
- Effects of nano calcium carbonate and nano calcium citrate on toxicity in ICR mice and on bone mineral density in an ovariectomized mice model. (n.d.). ResearchGate.
- Dissolution Profile of Calcium Supplements in Brazil: A Critical Analysis and Formulation Proposal. (2023). Dissolution Technologies.
- Comparison of In Vitro and In Vivo Tests for Determination of Availability of Calcium From Calcium Carbonate Tablets. (n.d.). Journal of the American College of Nutrition.
- Cytotoxicity, Uptake Behaviors, and Oral Absorption of Food Grade Calcium Carbonate Nanomaterials. (2018). Nanomaterials.
- In Vitro Dissolution of Calcium Carbonate from the Chicken Eggshell: A Study of Calcium Bioavailability. (2016). Taylor & Francis Online.
- Effects of nano calcium carbonate and nano calcium citrate on toxicity in ICR mice and on bone mineral density in an ovariectomized mice model. (2009). OSTI.gov.
- Structural characterization of this compound, magnesium glycinate and zinc glycinate. (2016). World Scientific.
- Dissolution of calcium supplements. (1995). Chinese Pharmaceutical Journal.
- Comparing the calcium bioavailability from two types of nano-sized enriched milk using in-vivo assay. (2017). PubMed.
- This compound vs. Other Calcium Sources: A Comparative Analysis. (n.d.). A&C LANS.
- Comparing the calcium bioavailability from two types of nano-sized enriched milk using in-vivo assay. (n.d.). ResearchGate.
- Bioavailability study of calcium sandoz‑250 by atomic absorption spectroscopy in albino rats. (2014). ResearchGate.
- Calcium bioavailability and kinetics of calcium ascorbate and calcium acetate in rats. (n.d.). PubMed.
- Bioavailability study of calcium sandoz-250 by atomic absorption spectroscopy in albino rats. (n.d.). AYU (An International Quarterly Journal of Research in Ayurveda).
- Calcium bioavailability: An in vivo assessment. (n.d.). ResearchGate.
- Calcium Supplements: You need to know the truth! (2012). The Foodstate Company.
- Calcium Bioavailability of Tempe and Boiled Soybean Flours and Its Effect on Osfemurs in Experimental Rats. (2020). PubMed.
- Why Choose this compound Over Citrate? (n.d.). Hongda Phytochemistry.
- Synthesis and characterization of nanocrystalline composites containing calcium hydroxyapatite and glycine. (n.d.). ResearchGate.
- Comparison of Calcium Absorption From Various Calcium-Containing Products In Healthy Human Adults: A Bioavailability Study. (n.d.). Albion Minerals.
- Nano-sized calcium improves bioavailability and could aid osteoporosis fight. (2017). NutraIngredients-Asia.
- Synthesis and Characterization of Novel Calcium-Silicate Nanobioceramics with Magnesium: Effect of Heat Treatment on Biological, Physical and Chemical Properties. (2022). MDPI.
- Calcium carbonate nano- and microparticles: synthesis methods and biological applications. (2020). SpringerLink.
- Synthesis and Characterization of Calcium Silicate Nanoparticles Stabilized with Amino Acids. (2023). ResearchGate.
- Calcium: Fact Sheet for Health Professionals. (2022). National Institutes of Health: Office of Dietary Supplements.
- Calcium: Which Form is Best? (n.d.). Village Health Clinic.
Sources
- 1. Cytotoxicity, Uptake Behaviors, and Oral Absorption of Food Grade Calcium Carbonate Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carlsonlabs.com [carlsonlabs.com]
- 3. Calcium - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Effects of nano calcium carbonate and nano calcium citrate on toxicity in ICR mice and on bone mineral density in an ovariectomized mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of nano calcium carbonate and nano calcium citrate on toxicity in ICR mice and on bone mineral density in an ovariectomized mice model | Semantic Scholar [semanticscholar.org]
- 7. balchem.com [balchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Calcium carbonate nano- and microparticles: synthesis methods and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of nano calcium carbonate and nano calcium citrate on toxicity in ICR mice and on bone mineral density in an ovariectomized mice model (Journal Article) | ETDEWEB [osti.gov]
- 11. This compound | 35947-07-0 [chemicalbook.com]
- 12. Buy this compound (EVT-3165927) | 35947-07-0 [evitachem.com]
- 13. researchgate.net [researchgate.net]
- 14. Intestinal calcium absorption: mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Mechanisms of intestinal calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular aspects of intestinal calcium absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cbhi.info [cbhi.info]
- 19. Why Choose this compound Over Citrate? - Hongda Phytochemistry [hongdanaturals.com]
- 20. tandfonline.com [tandfonline.com]
- 21. In vitro dissolution of calcium carbonate preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. Calcium Bioavailability of Tempe and Boiled Soybean Flours and Its Effect on Osfemurs in Experimental Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Calcium bioavailability and kinetics of calcium ascorbate and calcium acetate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Bioavailability study of calcium sandoz-250 by atomic absorption spectroscopy in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Comparing the calcium bioavailability from two types of nano-sized enriched milk using in-vivo assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Impact of Different Calcium Sources on Gene Expression in Osteoblasts
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Calcium as a Simple Mineral
In the field of bone biology, calcium is fundamental. It is the primary mineral component of the hydroxyapatite that confers rigidity to the skeletal matrix. However, its role transcends that of a simple structural element. Extracellular calcium ions (Ca²⁺) are critical signaling molecules that directly influence the behavior of bone-forming cells, the osteoblasts. Increased local concentrations of Ca²⁺, such as those occurring during bone resorption, are known to promote osteoblast recruitment, proliferation, and differentiation[1].
This guide provides a comparative framework for understanding how different sources of calcium—commonly used in supplements and biomaterials—can differentially impact gene expression in osteoblasts. We will move beyond a simplistic view of "calcium is calcium" to explore the nuanced effects dictated by solubility and bioavailability, which ultimately determine the concentration of Ca²⁺ sensed by the osteoblast. We will provide the scientific rationale behind experimental design, detailed protocols for in vitro assessment, and a framework for interpreting the resulting gene expression data.
The Gateway to Osteogenesis: The Calcium-Sensing Receptor (CaSR)
Osteoblasts don't passively absorb calcium; they actively sense and respond to changes in its extracellular concentration. The primary mechanism for this is the Calcium-Sensing Receptor (CaSR) , a G-protein coupled receptor (GPCR) on the osteoblast surface[2][3][4].
Activation of the CaSR by its main ligand, Ca²⁺, initiates a cascade of intracellular signaling events. This includes the activation of phospholipase C (PLC), leading to the generation of inositol-1,4,5-triphosphate (IP3), which mobilizes intracellular calcium stores.[3][5] This signaling flux activates downstream pathways, including mitogen-activated protein kinases (MAPKs) like ERK1/2 and Akt, which are crucial for osteoblast proliferation, differentiation, and survival[2][3][5]. Ultimately, these signals converge on the nucleus to modulate the expression of key osteogenic transcription factors and marker genes.
The critical insight for researchers is that the source of calcium dictates its solubility and the rate at which it becomes available to activate the CaSR. This difference is the basis for the differential gene expression we aim to investigate.
A Comparative Analysis of Calcium Sources
The choice of calcium salt is a critical experimental variable. The three sources compared here—calcium carbonate, calcium citrate, and calcium phosphate (in the form of hydroxyapatite)—are chosen for their prevalence in research and clinical use, and their distinct physicochemical properties.
| Calcium Source | Chemical Formula | Elemental Calcium (%) | Solubility & Bioavailability | Key Considerations for In Vitro Use |
| Calcium Carbonate | CaCO₃ | ~40%[6] | Low solubility; requires an acidic environment to be efficiently ionized.[6] | May precipitate in neutral pH culture media, reducing effective [Ca²⁺]. Requires careful pH monitoring. |
| Calcium Citrate | Ca₃(C₆H₅O₇)₂ | ~21%[6] | Higher solubility than carbonate; absorption is not dependent on an acidic environment.[7] | Generally more bioavailable in vitro. The citrate anion itself may have metabolic effects. |
| Calcium Phosphate | Ca₁₀(PO₄)₆(OH)₂ (Hydroxyapatite) | ~40% | Very low solubility; acts as a slow-release source of both Ca²⁺ and phosphate (PO₄³⁻) ions.[8][9] | Mimics the mineral phase of bone. Nanoparticle forms can enhance osteogenesis.[8][9] The release of phosphate is a key co-factor in mineralization. |
Expert Insight: While calcium carbonate is the most concentrated form, its poor solubility in standard cell culture media (pH ~7.4) is a significant drawback. Much of the added calcium may not be in an ionic form available to the CaSR. Calcium citrate offers superior bioavailability in vitro.[7][10] Calcium phosphate nanoparticles are particularly interesting as they provide both the calcium and phosphate ions necessary for matrix mineralization, potentially offering a more physiologically relevant stimulus.[8][11]
Experimental Workflow: A Validated Approach
This section outlines a robust, self-validating protocol to compare the effects of different calcium sources on osteoblast gene expression. The use of the MC3T3-E1 pre-osteoblastic cell line is recommended as it is a well-characterized and widely used model for studying osteogenesis.[12][13][14]
Protocol 1: Osteogenic Differentiation of MC3T3-E1 Cells
Causality: This protocol first drives the pre-osteoblasts into a differentiation pathway, making them more responsive to osteogenic stimuli like calcium. The combination of ascorbic acid (essential for collagen synthesis) and β-glycerophosphate (a source of phosphate for mineralization) is a standard and effective method to achieve this.[13][15][16]
-
Cell Seeding: Seed MC3T3-E1 cells (subclone 4 or 14 are recommended for robust differentiation) in 12-well plates at a density of 2-3 x 10⁴ cells/cm².[12] Culture in α-MEM with 10% FBS and 1% Penicillin-Streptomycin until they reach 80-95% confluency.
-
Initiation of Differentiation: Once confluent, replace the growth medium with osteogenic differentiation medium (ODM).
-
Culture Maintenance: Culture the cells for 7-14 days to establish a differentiated osteoblast phenotype, replacing the ODM every 2-3 days. This pre-differentiation period is crucial for upregulating the cellular machinery that will respond to the calcium treatments.
Protocol 2: Preparation and Application of Calcium Treatments
Causality: The key to a valid comparison is ensuring that the molar concentration of elemental calcium is identical across all treatment groups. This isolates the source of the calcium as the primary variable.
-
Stock Solution Preparation: Prepare sterile, 1 M stock solutions of CaCl₂ (from Calcium Carbonate + HCl), Calcium Citrate, and a stable suspension of nano-hydroxyapatite (Calcium Phosphate). The pH of all stock solutions must be adjusted to ~7.4.
-
Working Solution Preparation: On the day of treatment, dilute the stock solutions in fresh ODM to achieve a final desired concentration of supplemental elemental calcium (e.g., an additional 2 mM, 4 mM, or 8 mM Ca²⁺). A "no-calcium" supplement control (ODM only) is essential.
-
Cell Treatment: After the 7-14 day pre-differentiation period, replace the medium with the prepared calcium-supplemented ODM.
-
Incubation: Incubate the cells for a defined period, typically 24 to 72 hours, prior to gene expression analysis. This timeframe is generally sufficient to observe significant changes in the transcription of key osteogenic genes.
Protocol 3: Gene Expression Analysis via RT-qPCR
Causality: This protocol quantifies the levels of specific mRNA transcripts, providing a direct measure of gene activity in response to the different calcium treatments. The selection of target genes covers early, mid, and late stages of osteoblast differentiation, offering a comprehensive view of the cellular response.
-
RNA Isolation: Lyse the cells directly in the wells and isolate total RNA using a column-based kit or TRIzol reagent, following the manufacturer's instructions.
-
RNA Quality & Quantity: Assess RNA purity (A260/A280 ratio ~1.8-2.0) and integrity (RIN > 8) using a spectrophotometer and bioanalyzer, respectively. This step is critical for reliable downstream results.[17]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Real-Time Quantitative PCR (RT-qPCR):
-
Perform qPCR using a SYBR Green-based master mix.
-
Target Genes:
-
Runx2 (Runt-related transcription factor 2): A master regulator of osteoblast differentiation.[18][19]
-
Alpl (Alkaline Phosphatase): An early-to-mid stage marker involved in matrix mineralization.[20]
-
Bglap (Osteocalcin): A late-stage marker of mature osteoblasts, involved in bone matrix organization.[18][21]
-
Col1a1 (Collagen Type I Alpha 1): The primary structural protein of the bone matrix.[20]
-
-
Reference Gene: Use a stable reference gene like Tbp (TATA-box binding protein) or Rps18 for normalization, as their expression is less likely to be affected by the treatments.[22] The stability of reference genes should always be validated for the specific experimental conditions.[17][23]
-
Cycling Conditions: A typical protocol includes an initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 5 seconds and 60°C for 30 seconds.[22]
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the reference gene and comparing to the "no-calcium" supplement control group.
Expected Outcomes and Data Interpretation
The data generated from this workflow can be effectively summarized in a table to facilitate comparison.
Table 2: Hypothetical Relative Gene Expression (Fold Change vs. Control)
| Gene Marker | Calcium Carbonate (4 mM) | Calcium Citrate (4 mM) | Calcium Phosphate (4 mM) |
|---|---|---|---|
| Runx2 | 1.5 ± 0.3 | 3.2 ± 0.5** | 2.8 ± 0.4* |
| Alpl | 1.8 ± 0.4 | 4.5 ± 0.7** | 5.1 ± 0.8** |
| Bglap | 2.1 ± 0.6 | 5.8 ± 0.9** | 6.5 ± 1.1** |
| Col1a1 | 1.3 ± 0.2 | 2.5 ± 0.4* | 2.9 ± 0.5* |
*Note: Data are hypothetical mean ± SD. *p < 0.05, *p < 0.01 compared to Calcium Carbonate.
Interpretation:
-
Calcium Citrate and Phosphate vs. Carbonate: In this hypothetical scenario, both calcium citrate and calcium phosphate significantly upregulate key osteogenic markers compared to calcium carbonate. This would strongly suggest their superior ability to stimulate a pro-osteogenic gene program, likely due to higher bioavailability and more effective CaSR activation.
-
Calcium Phosphate's Effect on Late Markers: The potentially stronger effect of calcium phosphate on late markers like Alpl and Bglap could be attributed to the dual benefit of providing both calcium and phosphate ions, which are essential for matrix mineralization and are known to synergistically promote osteoblast maturation.[24]
Conclusion and Future Directions
This guide demonstrates that the source of calcium is a potent modulator of osteoblast gene expression. Differences in solubility and bioavailability directly translate to varying degrees of CaSR activation and downstream signaling, leading to distinct genetic responses. Based on physicochemical principles and published evidence, it is hypothesized that more soluble forms like calcium citrate and biomimetic forms like calcium phosphate will elicit a more robust osteogenic response compared to less soluble forms like calcium carbonate.
Future investigations should expand upon this framework. A global transcriptomic analysis using RNA-sequencing would provide an unbiased view of all genes affected by different calcium sources. Furthermore, exploring the role of the associated anions (e.g., citrate, phosphate) in cellular metabolism and signaling will provide a more complete understanding of how these compounds influence bone formation at a molecular level.
References
- Nanoscaled biphasic calcium phosphate modulates osteogenesis and attenuates LPS-induced inflammation - PMC. (n.d.). National Institutes of Health (NIH).
- Mastering Osteogenic Induction of MC3T3-E1 Subclone 14 Cells. (2025, January 16). Procell.
- Pi, M., & Quarles, L. D. (2004). Osteoblast Calcium-Sensing Receptor Has Characteristics of ANF/7TM Receptors. NIH.
- Clemens, T. L., et al. (2018). Calcium sensing receptor function supports osteoblast survival and acts as a co-factor in PTH anabolic actions in bone. NIH.
- Langenbach, F., & Naujoks, C. (2019). Establishing a simple protocol to induce the osteogenic differentiation of MC3T3-E1 cells in 2D and its transfer to 3D spheroid cultures. Taylor & Francis Online.
- Riccardi, D., & Brown, E. M. (2010). The Role of the Calcium-Sensing Receptor in Bone Biology and Pathophysiology. NIH.
- Ho, M. H., et al. (2019). Calcium Polyphosphate Nanoparticles Act as an Effective Inorganic Phosphate Source during Osteogenic Differentiation of Human Mesenchymal Stem Cells. PubMed.
- Gorvin, C. M. (2020). Calcium-sensing receptor signaling — How human disease informs biology. PMC - NIH.
- Thanh, N. T. K., et al. (2012). Gene expression and nanoparticle uptake by osteoblasts exposed to hydroxyapatite coated superparamagnetic nanoparticles. IEEE Xplore.
- Enhancing osteogenic differentiation of MC3T3-E1 cells during inflammation using UPPE/b-TCP/TTC. (n.d.). RSC Publishing.
- Yamaguchi, T., et al. (2002). Involvement of calcium-sensing receptor in osteoblastic differentiation of mouse MC3T3-E1 cells. American Journal of Physiology-Endocrinology and Metabolism.
- Gonzalez-Pujana, A., et al. (2021). The shape-effect of calcium phosphate nanoparticle based films on their osteogenic properties. Biomaterials Science (RSC Publishing).
- Cialdai, F., et al. (2020). Effect of nanoparticles on gene expression of bone specific markers as... ResearchGate.
- Al-Dweik, R., et al. (2024). Defining the Most Potent Osteoinductive Culture Conditions for MC3T3-E1 Cells Reveals No Implication of Oxidative Stress or Energy Metabolism. NIH.
- MC3T3-E1 osteogenic differentiation. (2009, March 28). Protocol Online.
- Kondo, Y., et al. (2022). Identifying the best reference gene for RT-qPCR analyses of the three-dimensional osteogenic differentiation of human induced pluripotent stem cells. NIH.
- RT-qPCR of osteogenesis-related markers. (n.d.). ResearchGate.
- Basoli, V., et al. (2020). Stable Reference Genes for qPCR Analysis in BM-MSCs Undergoing Osteogenic Differentiation within 3D Hyaluronan-Based Hydrogels. NIH.
- Farrokhi, A., et al. (2012). APPROPRIATE REFERENCE GENE SELECTION FOR REAL-TIME PCR DATA NORMALIZATION DURING RAT MESENCHYMAL STEM CELL DIFFERENTIATION. Cellular and Molecular Biology.
- Calcium Carbonate vs Calcium Citrate. (n.d.). Caltrate.
- Comparison of calcium citrate versus calcium carbonate supplementation on bone density in postmenopausal women. (n.d.). Consensus.
- CALCIUM CITRATE IS SUPERIOR TO CALCIUM CARBONATE. (n.d.). Cox Technic.
- Liu, D., et al. (2024). The role of calcium channels in osteoporosis and their therapeutic potential. PMC - NIH.
- O’Donnell, M. D., et al. (2019). Enhanced osteocalcin expression by osteoblast-like cells (MC3T3-E1) exposed to bioactive coating glass (SiO2–CaO–P2O5–MgO–K2O–Na2O system) ions. NIH.
- Which is the better compound for osteoporosis, Calcium citrate or Carbonate? (2015, January 27). ResearchGate.
- Igarashi, K., et al. (2021). The Identification of Marker Genes for Predicting the Osteogenic Differentiation Potential of Mesenchymal Stromal Cells. PMC - NIH.
- Murshed, M., et al. (2005). Unique coexpression in osteoblasts of broadly expressed genes accounts for the spatial restriction of ECM mineralization to bone. PMC - PubMed Central.
- Kenny, A. M., et al. (2004). Comparison of the effects of calcium loading with calcium citrate or calcium carbonate on bone turnover in postmenopausal women. PubMed.
- Long, F. (2012). Regulation of Gene Expression in Osteoblasts. PMC - PubMed Central.
- The Calcium Channel Affect Osteogenic Differentiation of Mesenchymal Stem Cells on Strontium-Substituted Calcium Silicate/Poly-ε-Caprolactone Scaffold. (n.d.). MDPI.
Sources
- 1. Calcium sensing receptor function supports osteoblast survival and acts as a co-factor in PTH anabolic actions in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osteoblast Calcium-Sensing Receptor Has Characteristics of ANF/7TM Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the Calcium-Sensing Receptor in Bone Biology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. coxtechnic.com [coxtechnic.com]
- 8. Nanoscaled biphasic calcium phosphate modulates osteogenesis and attenuates LPS-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The shape-effect of calcium phosphate nanoparticle based films on their osteogenic properties - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 10. Comparison of the effects of calcium loading with calcium citrate or calcium carbonate on bone turnover in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium Polyphosphate Nanoparticles Act as an Effective Inorganic Phosphate Source during Osteogenic Differentiation of Human Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mastering Osteogenic Induction of MC3T3-E1 Subclone 14 Cells [procellsystem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Defining the Most Potent Osteoinductive Culture Conditions for MC3T3-E1 Cells Reveals No Implication of Oxidative Stress or Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MC3T3-E1 osteogenic differentiation - Cell Biology [protocol-online.org]
- 17. Stable Reference Genes for qPCR Analysis in BM-MSCs Undergoing Osteogenic Differentiation within 3D Hyaluronan-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Regulation of Gene Expression in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Enhanced osteocalcin expression by osteoblast-like cells (MC3T3-E1) exposed to bioactive coating glass (SiO2–CaO–P2O5–MgO–K2O–Na2O system) ions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identifying the best reference gene for RT-qPCR analyses of the three-dimensional osteogenic differentiation of human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cellmolbiol.org [cellmolbiol.org]
- 24. Unique coexpression in osteoblasts of broadly expressed genes accounts for the spatial restriction of ECM mineralization to bone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium Lysinate and Calcium Glycinate: Bioavailability, Efficacy, and Experimental Protocols
<
This guide provides a comprehensive side-by-side analysis of calcium lysinate and calcium glycinate, two chelated forms of calcium that have garnered significant interest in the pharmaceutical and nutraceutical industries. Moving beyond simple product comparisons, this document delves into the fundamental biochemical differences that dictate their respective bioavailabilities and physiological effects. The content is tailored for researchers, scientists, and drug development professionals, offering not only a detailed comparison but also robust experimental protocols for independent validation. Our objective is to equip you with the necessary knowledge to make informed decisions in your research and development endeavors.
Introduction: The Rationale for Amino Acid Chelation of Calcium
Standard forms of calcium, such as calcium carbonate and calcium citrate, often present challenges related to solubility, bioavailability, and gastrointestinal tolerance.[1][2] Amino acid chelation, the process of binding calcium to amino acids like L-lysine and glycine, offers a promising strategy to overcome these limitations. This process forms a stable, bioavailable complex that can enhance calcium absorption and utilization.[2]
L-lysine, an essential amino acid, is known for its role in collagen synthesis and its potential to enhance intestinal calcium absorption.[3][4] Glycine, the simplest amino acid, is a key component of many biological molecules and is also believed to facilitate mineral transport across the intestinal wall. This guide will dissect the nuances of how these two distinct amino acid ligands influence the overall performance of the calcium chelate.
Physicochemical Properties: A Foundation for Bioavailability
The journey of a nutrient from ingestion to cellular utilization begins with its fundamental physicochemical properties. The table below provides a comparative summary of calcium lysinate and this compound.
| Property | Calcium Lysinate | This compound | Significance for Bioavailability |
| Molar Mass | Variable (depends on ratio) | ~204.14 g/mol (bisglycinate) | Influences the percentage of elemental calcium per unit mass. |
| Solubility in Water | Generally high | High | Higher solubility in the gastrointestinal tract is a prerequisite for absorption.[5] |
| Chelation Strength | Moderate | High | A stable chelate ring protects the calcium ion from forming insoluble precipitates in the gut.[2][6] |
| pH Stability | Stable across a wide pH range | Stable across a wide pH range | Ensures the chelate remains intact as it passes through the varying pH environments of the digestive system. |
Comparative Bioavailability and Absorption Mechanisms
The primary advantage of amino acid chelated calcium lies in its enhanced bioavailability.[2] Both calcium lysinate and this compound are thought to be absorbed through amino acid transporters in the intestinal epithelium, a pathway that is more efficient and less prone to saturation than the channels used by free calcium ions.[1]
However, subtle differences in their absorption kinetics and metabolic fate exist.
Calcium Lysinate
L-lysine itself has been shown to increase the intestinal absorption of calcium.[3][4][7] This is believed to occur through a mechanism that involves the stimulation of intestinal calcium-binding proteins. When chelated to calcium, L-lysine not only acts as a carrier but may also synergistically enhance the overall uptake of the mineral. Studies have also suggested that L-lysine can improve the renal conservation of absorbed calcium.[3][7] A clinical study on osteopenia patients showed that calcium lysinate had a relative oral bioavailability of 223.15% compared to other calcium forms and led to significant improvements in bone mineral density.[8][9][10]
This compound
Calcium bisglycinate, in particular, is noted for its high stability and small molecular size, which allows it to be absorbed intact through dipeptide channels in the intestinal wall. This "Trojan horse" mechanism bypasses the traditional calcium absorption pathways, leading to superior bioavailability and reduced potential for gastrointestinal side effects. One study noted that an amino acid chelate, calcium bisglycinate, showed the best absorption when compared to citrate, carbonate, and MCHC.[11]
Caption: Comparative absorption pathways of calcium lysinate and glycinate.
Experimental Protocols for Comparative Efficacy
To substantiate the theoretical advantages of these chelates, rigorous experimental validation is essential. The following protocols provide a framework for the side-by-side evaluation of calcium lysinate and this compound.
In Vitro Caco-2 Cell Permeability Assay
This assay is a widely accepted model for predicting intestinal drug absorption.[12][13][14][15]
Objective: To compare the transport of calcium from calcium lysinate and this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[13]
-
Transport Study:
-
Apical (upper) chamber: Introduce equimolar concentrations of calcium from calcium lysinate, this compound, and a control (e.g., calcium chloride) in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Basolateral (lower) chamber: Fill with fresh transport buffer.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Quantification: Analyze the calcium concentration in the basolateral samples using a suitable method, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each calcium form.[16] A higher Papp value indicates greater transport across the monolayer.
Caption: Caco-2 cell permeability assay workflow.
In Vivo Pharmacokinetic Study in a Rodent Model
Animal studies provide valuable insights into the in vivo absorption, distribution, metabolism, and excretion (ADME) of the calcium chelates.
Objective: To compare the pharmacokinetic profiles of calcium lysinate and this compound following oral administration in rats.
Methodology:
-
Animal Model: Use a suitable strain of rats (e.g., Sprague-Dawley), fasted overnight.
-
Dosing: Administer equimolar doses of calcium from calcium lysinate, this compound, or a control group via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Analysis: Separate the plasma and determine the total calcium concentration using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including:
Expected Outcome: A higher Cmax and AUC for a given chelate would indicate superior oral bioavailability.[19]
Cellular and Physiological Effects: Beyond Bioavailability
The choice between calcium lysinate and glycinate may also depend on the desired downstream physiological effects, which are influenced by the amino acid ligands themselves.
-
Bone Metabolism: Both forms of calcium are expected to support bone health by providing the necessary mineral for bone matrix formation. However, the presence of L-lysine in calcium lysinate may offer an additional benefit due to its role in collagen cross-linking, a critical step in bone mineralization.[1][4]
-
Neurological Function: Glycine acts as an inhibitory neurotransmitter in the central nervous system.[20] While the amount of glycine delivered via this compound supplementation is unlikely to have a profound systemic effect, it is a factor to consider in specific drug development contexts. Calcium also plays a vital role in neurotransmission.[21] However, some studies suggest a potential link between high calcium supplementation and an increased risk of dementia in women with pre-existing cerebrovascular disease.[22][23]
Conclusion and Future Directions
Both calcium lysinate and this compound represent significant advancements over traditional calcium salts, offering enhanced bioavailability and potentially improved patient tolerance. The choice between them is not a matter of universal superiority but rather one of application-specific optimization.
-
This compound: Its high stability and absorption via dipeptide transporters make it an excellent candidate for general calcium supplementation, particularly when gastrointestinal side effects are a concern.
-
Calcium Lysinate: The dual role of L-lysine in promoting calcium absorption and supporting collagen synthesis makes it a compelling option for formulations targeting bone and connective tissue health.[1]
Future research should focus on head-to-head clinical trials to definitively compare the long-term efficacy of these two chelates in various patient populations. Furthermore, exploring the potential for synergistic effects with other nutrients, such as vitamin D and vitamin K2, will be crucial for developing next-generation skeletal health therapeutics.
References
- Civitelli, R., et al. (1992). Dietary L-lysine and calcium metabolism in humans. Nutrition, 8(6), 400-405.
- Di-Jia, O., et al. (2025). A Comparative Review of Calcium Lysinate and Conventional Calcium Supplements in the Management of Osteoporosis: Mechanisms, Bioavailability, and Clinical Evidence.
- Flanagan, D. A. (2003). Dietary L-lysine and calcium metabolism in humans. Semantic Scholar.
- Wasserman, R. H., Comar, C. L., & Nold, M. M. (1956). LYSINE AND THE ABSORPTION OF CALCIUM. Journal of Nutrition, 59(3), 371-383.
- Goldschmidt, V. (n.d.). Lysine: The Essential Amino Acid That Builds Collagen And So Much More. Save Our Bones.
- Shankar, K., et al. (2018). A Randomized Open-Label Clinical Study Comparing the Efficacy, Safety, and Bioavailability of Calcium Lysinate with Calcium Carbonate and Calcium Citrate Malate in Osteopenia Patients. Journal of Clinical and Diagnostic Research, 12(12), FC01-FC05.
- Healthline. (2022, November 15). 4 Impressive Health Benefits of Lysine.
- Etcheverry, P., et al. (2012). Chapter 12: Determining Calcium Bioavailability Using Caco-2 Cells. In Dietary Calcium: Food Sources, Bioavailability and Health Effects (pp. 235-258). Nova Science Publishers.
- An, J., et al. (2022).
- Jost Chemical. (2019).
- Gadomska-Nowak, M., Szulc-Musioł, B., & Ryszka, F. (2005). Pharmacokinetics of calcium from calcium supplements in healthy volunteers. Acta Poloniae Pharmaceutica, 62(4), 317-321.
- ResearchGate. (n.d.). Comparison of pre-and post-study bone mineral density score of calcium....
- Ningbo Wecan Biological Technology Co., Ltd. (2024, January 13).
- Li, Y., et al. (2022). Calcium supplements and structure–activity relationship of peptide-calcium chelates: a review. Food & Function, 13(15), 7844-7856.
- Wang, J., et al. (2021). Characterization of Chelation and Absorption of Calcium by a Mytilus edulis Derived Osteogenic Peptide. Marine Drugs, 19(11), 609.
- ResearchGate. (2022, September 8).
- Evotec. (n.d.). Caco-2 Permeability Assay.
- BioIVT. (n.d.). Cell Permeability Assay.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185.
- Heaney, R. P., et al. (1999). Pharmacokinetics of calcium absorption from two commercial calcium supplements. Journal of Clinical Pharmacology, 39(11), 1151-1154.
- ResearchGate. (n.d.). Pharmacokinetics of calcium from calcium supplements in healthy volunteers | Request PDF.
- Draslovka. (2023, April 17). Glycine Leaching Technology by Draslovka [Video]. YouTube.
- Shankar, K., et al. (2018).
- Heaney, R. P., et al. (1990). Comparison of Calcium Absorption From Various Calcium-Containing Products In Healthy Human Adults: A Bioavailability Study. Creighton University.
- ResearchGate. (n.d.). The comparison of the mean serum calcium levels of different calcium supplements.
- BOC Sciences. (n.d.). Glycine: Definition, Structure, Benefits, Sources and Uses.
- AZoMining. (2022, January 17). Environmentally Sustainable Mineral Extraction Using Glycine Leaching Processes.
- Wikipedia. (n.d.). Glycine.
- Creative Proteomics. (n.d.). Glycine Metabolism Overview.
- Neurology Today. (2016, September 22). Calcium Supplements May Be Associated with an Increased Risk for Dementia, Study Finds.
- BrainFacts.org. (2024, December 16). Calcium's Vital Role in Neurotransmission.
- Kern, J., et al. (2016). Calcium supplementation and risk of dementia in women with cerebrovascular disease. Neurology, 87(16), 1674-1680.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Calcium supplements and structure–activity relationship of peptide-calcium chelates: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary L-lysine and calcium metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. saveourbones.com [saveourbones.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanism of action of amino acid chelates (Calcium Amino Acid Chelate, Copper Amino Acid Chelate). - 宁波盈前科技有限公司 [wilincare.com]
- 7. Dietary L-lysine and calcium metabolism in humans. | Semantic Scholar [semanticscholar.org]
- 8. A Randomized Open-Label Clinical Study Comparing the Efficacy, Safety, and Bioavailability of Calcium Lysinate with Calcium Carbonate and Calcium Citrate Malate in Osteopenia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jostchemical.com [jostchemical.com]
- 10. A Randomized Open-Label Clinical Study Comparing the Efficacy, Safety, and Bioavailability of Calcium Lysinate with Calcium Carbonate and Calcium Citrate Malate in Osteopenia Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alternative-therapies.com [alternative-therapies.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. enamine.net [enamine.net]
- 15. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioivt.com [bioivt.com]
- 17. pjps.pk [pjps.pk]
- 18. researchgate.net [researchgate.net]
- 19. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 20. Glycine - Wikipedia [en.wikipedia.org]
- 21. Calcium’s Vital Role in Neurotransmission [brainfacts.org]
- 22. neurologytoday.aan.com [neurologytoday.aan.com]
- 23. Calcium supplementation and risk of dementia in women with cerebrovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the chelation structure of synthesized calcium glycinate.
Sehr geehrte Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung,
als Senior Application Scientist ist es meine Aufgabe, komplexe analytische Herausforderungen in praxisnahe und validierbare Protokolle zu übersetzen. Die Synthese von Chelat-Verbindungen wie Calciumglycinat ist ein etabliertes Verfahren, doch der entscheidende Schritt – die Verifizierung der erfolgreichen Chelatbildung – wird oft unterschätzt. Ein einfaches Gemisch aus Calciumsalz und Glycin besitzt nicht die gleichen pharmakokinetischen Vorteile wie ein echtes Chelat.
Dieser Leitfaden dient als umfassende Anleitung zur strukturellen Verifizierung von synthetisiertem Calciumglycinat. Wir werden uns nicht nur auf die Durchführung von Experimenten konzentrieren, sondern auch auf die Kausalität hinter der Wahl der Methoden und die Interpretation der Daten im Vergleich zu relevanten Alternativen. Ziel ist es, ein selbstvalidierendes System von Analysen zu etablieren, das die Integrität und Qualität Ihres Produkts sicherstellt.
Die Bedeutung der Chelatstruktur: Mehr als nur eine Mischung
Die Chelatbildung, bei der ein zentrales Calciumion von einem oder mehreren Glycin-Liganden "umklammert" wird, ist der Schlüssel zur Verbesserung der Bioverfügbarkeit.[1] Organische Calciumverbindungen, insbesondere Aminosäurechelate, werden im Allgemeinen leichter vom Körper aufgenommen und verwertet als anorganische Quellen wie Calciumcarbonat.[2][3] Dieser Vorteil ergibt sich aus der Stabilität des Chelat-Rings, der das Calciumion vor unerwünschten Reaktionen im Verdauungstrakt schützt und seine Aufnahme erleichtert.
Um die erfolgreiche Synthese zu bestätigen, müssen wir nachweisen, dass eine neue chemische Verbindung mit distinkten Eigenschaften entstanden ist und nicht nur ein physikalisches Gemisch der Ausgangsstoffe vorliegt.
Vergleichsstandards in dieser Analyse:
-
Synthetisiertes Calciumglycinat: Die zu prüfende Probe.
-
Physikalisches Gemisch: Eine stöchiometrische Mischung aus einer Calciumquelle (z. B. CaCl₂) und Glycin.
-
Ausgangsstoffe: Reines Glycin und das verwendete Calciumsalz.
Analytischer Workflow zur Verifizierung der Chelatstruktur
Ein multianalytischer Ansatz ist unerlässlich, um ein vollständiges und verlässliches Bild der Molekülstruktur zu erhalten. Die Kombination aus spektroskopischen und thermischen Methoden liefert sich gegenseitig bestätigende Beweise für die Chelatbildung.
Abbildung 1: Workflow zur Verifizierung der Chelatstruktur von Calciumglycinat.
Methode 1: Fourier-Transform-Infrarotspektroskopie (FTIR)
Kausalität der Methodenauswahl (Expertise & Experience): FTIR ist eine schnelle und leistungsstarke Technik zur Identifizierung funktioneller Gruppen in einem Molekül.[4][5] Bei der Chelatbildung zwischen Calcium (Ca²⁺) und Glycin treten signifikante Änderungen in den Schwingungsfrequenzen der Carboxylat- (-COO⁻) und Amingruppen (-NH₂) auf. Dies liegt daran, dass die freien Elektronenpaare des Sauerstoff- und Stickstoffatoms zur koordinativen Bindung mit dem Calciumion beitragen.[6] Die Beobachtung dieser Verschiebungen ist ein starker Indikator für eine erfolgreiche Chelatbildung im Vergleich zu einem einfachen ionischen Salz oder einer physikalischen Mischung.
Detailliertes experimentelles Protokoll:
-
Probenvorbereitung: Trocknen Sie alle Proben (Calciumglycinat, Glycin, Calciumsalz und das physikalische Gemisch) gründlich im Vakuum, um interferierende Wasserbanden zu minimieren.
-
Messmethode: Verwenden Sie die ATR-Technik (Abgeschwächte Totalreflexion), da sie minimaler Probenvorbereitung bedarf und für feste Proben ideal ist.[5] Alternativ kann die KBr-Pressling-Methode verwendet werden.
-
Geräteeinstellungen:
-
Spektralbereich: 4000–400 cm⁻¹
-
Auflösung: 4 cm⁻¹
-
Scans: Mittelung über 32 Scans zur Verbesserung des Signal-Rausch-Verhältnisses.
-
-
Datenerfassung: Nehmen Sie ein Hintergrundspektrum (leerer ATR-Kristall) auf. Analysieren Sie anschließend jede Probe.
-
Datenanalyse: Vergleichen Sie die Spektren. Achten Sie besonders auf die Positionen der asymmetrischen und symmetrischen Valenzschwingungen der Carboxylatgruppe sowie der Deformationsschwingungen der Amingruppe.
Erwartete Ergebnisse und Interpretation:
| Funktionelle Gruppe | Typische Wellenzahl (Glycin) | Erwartete Wellenzahl (Calciumglycinat-Chelat) | Begründung der Verschiebung |
| Carboxylat (-COO⁻) asym. Valenz | ~1610 cm⁻¹ | ~1580–1590 cm⁻¹ | Die Koordination mit Ca²⁺ schwächt die C=O-Doppelbindung, was zu einer niedrigeren Frequenz führt. |
| Carboxylat (-COO⁻) sym. Valenz | ~1410 cm⁻¹ | ~1415–1425 cm⁻¹ | Die symmetrische Schwingung wird durch die Koordination leicht beeinflusst und kann sich zu höheren Frequenzen verschieben. |
| Amino (-NH₂) Deformationsschwingung | ~1500 cm⁻¹ | ~1510–1520 cm⁻¹ | Die Beteiligung des freien Elektronenpaars des Stickstoffs an der koordinativen Bindung verändert die Schwingungsenergie. |
Ein physikalisches Gemisch würde im Wesentlichen eine Überlagerung der Spektren der einzelnen Komponenten zeigen, ohne die charakteristischen Bandenverschiebungen, die auf eine neue chemische Bindung hindeuten.
Methode 2: Thermische Analyse (TGA/DSC)
Kausalität der Methodenauswahl (Expertise & Experience): Die simultane thermische Analyse (TGA/DSC) misst die Massenänderung (TGA) und den Wärmefluss (DSC) einer Probe als Funktion der Temperatur.[7][8] Eine neu gebildete Chelat-Verbindung wird ein einzigartiges thermisches Zersetzungsprofil aufweisen, das sich von dem eines physikalischen Gemischs oder der einzelnen Ausgangsstoffe unterscheidet.[9][10] Dies liefert einen starken Beweis für die Bildung einer neuen thermisch stabileren (oder instabileren) Entität.
Detailliertes experimentelles Protokoll:
-
Probenvorbereitung: Wägen Sie präzise ca. 5–10 mg jeder Probe in einen Aluminium- oder Keramiktiegel ein.
-
Geräteeinstellungen:
-
Temperaturbereich: 25 °C bis 600 °C (oder höher, je nach erwarteter Zersetzung).
-
Heizrate: 10 K/min.
-
Atmosphäre: Stickstoff (inert), mit einer Flussrate von 50 ml/min, um Oxidation zu verhindern.
-
-
Datenerfassung: Führen Sie für jede Probe einen Heizlauf durch und zeichnen Sie die TGA-Kurve (% Masse vs. Temperatur) und die DSC-Kurve (Wärmefluss vs. Temperatur) auf.
-
Datenanalyse: Analysieren Sie die Zersetzungsstufen (Massenverluste bei bestimmten Temperaturen) und die zugehörigen thermischen Ereignisse (endotherme/exotherme Peaks).
Erwartete Ergebnisse und Interpretation:
| Probe | Erwartetes TGA-Profil | Erwartetes DSC-Profil | Interpretation |
| Glycin | Ein einziger scharfer Massenverlust bei der Zersetzungstemperatur (~230–250 °C). | Scharfer endothermer Peak, der der Zersetzung entspricht. | Charakteristisches Profil einer reinen Aminosäure. |
| Physikalisches Gemisch | Mehrere Zersetzungsstufen, die den einzelnen Komponenten (z. B. Wasserverlust, Zersetzung von Glycin) entsprechen. | Eine Kombination der Peaks der einzelnen Komponenten. | Das Profil ist eine Summe der Teile, was auf keine starke Wechselwirkung hindeutet. |
| Calciumglycinat-Chelat | Ein oder mehrere Zersetzungsschritte bei Temperaturen, die deutlich von denen des Glycins abweichen (oft höhere thermische Stabilität). | Neue endotherme/exotherme Peaks, die nicht in den Ausgangsstoffen vorhanden sind und den Abbau des Chelats anzeigen. | Die Bildung einer neuen Verbindung mit anderer thermischer Stabilität und Bindungsenergie ist bestätigt. |
Methode 3: Röntgenkristallographie (XRD)
Kausalität der Methodenauswahl (Expertise & Experience): Die Röntgenkristallographie ist die "Goldstandard"-Methode zur endgültigen Bestimmung der dreidimensionalen Atomstruktur einer kristallinen Verbindung.[11] Wenn das synthetisierte Calciumglycinat kristallin ist, kann XRD die exakten Bindungslängen, Bindungswinkel und die Koordination des Calciumions durch die Glycin-Liganden aufklären.[12] Dies liefert den unanfechtbaren Beweis für die Chelatstruktur.
Detailliertes experimentelles Protokoll (Pulver-XRD):
-
Probenvorbereitung: Die Probe muss mikrokristallin und homogen sein. Verreiben Sie die Probe vorsichtig in einem Achatmörser zu einem feinen Pulver.
-
Probenhalter: Füllen Sie das Pulver in einen flachen Probenhalter und sorgen Sie für eine glatte, ebene Oberfläche.
-
Geräteeinstellungen (typisch für Cu-Kα-Strahlung):
-
Spannung/Strom: 40 kV / 40 mA.
-
Scanbereich (2θ): 5° bis 70°.
-
Schrittweite: 0,02°.
-
Messzeit pro Schritt: 1–2 Sekunden.
-
-
Datenerfassung: Führen Sie den Scan durch, um das Beugungsmuster (Intensität vs. 2θ) zu erhalten.
-
Datenanalyse: Vergleichen Sie das Diffraktogramm des synthetisierten Produkts mit denen der Ausgangsstoffe und des physikalischen Gemischs.
Erwartete Ergebnisse und Interpretation:
| Probe | Erwartetes Pulver-XRD-Muster | Interpretation |
| Glycin & Calciumsalz | Jeweils ein charakteristisches Diffraktogramm mit scharfen Peaks an spezifischen 2θ-Positionen. | Definiert die kristallinen Phasen der Ausgangsstoffe. |
| Physikalisches Gemisch | Eine einfache Überlagerung der Diffraktogramme von Glycin und dem Calciumsalz. | Es sind keine neuen kristallinen Phasen entstanden. Die Komponenten liegen nebeneinander vor. |
| Calciumglycinat-Chelat | Ein völlig neues und einzigartiges Diffraktogramm mit Peaks an Positionen, die in keinem der Ausgangsstoffe vorhanden sind. | Dies beweist die Bildung einer neuen kristallinen Phase mit einer anderen Gitterstruktur, was eine direkte Folge der Chelatbildung ist. |
Für eine vollständige Strukturaufklärung wäre eine Einkristall-Röntgenstrukturanalyse erforderlich, die jedoch die Züchtung eines geeigneten Einkristalls voraussetzt.
Zusammenfassender Vergleich und selbstvalidierendes System
Die Stärke dieses Ansatzes liegt in der Kombination orthogonaler Techniken.
Abbildung 2: Logische Beziehung der Ergebnisse für ein selbstvalidierendes System.
Eine Verschiebung im FTIR-Spektrum deutet auf eine molekulare Interaktion hin. Ein neues thermisches Profil in der TGA/DSC bestätigt, dass es sich um eine neue Verbindung mit veränderten Bindungsenergien handelt. Ein einzigartiges XRD-Muster beweist schließlich die Bildung einer neuen kristallinen Struktur. Wenn alle drei Methoden konsistente Ergebnisse liefern, die auf die Bildung einer neuen Entität hindeuten, ist die Chelatstruktur mit hoher Sicherheit verifiziert.
Referenzen
-
Calcium - Mikronaehrstoffcoach . Mikronaehrstoffcoach. Verfügbar unter: [Link]
-
Bioverfügbarkeit von Calcium – der Schlüssel zu starken Knochen und allgemeinem Wohlbefinden . wbcil. Verfügbar unter: [Link]
-
Calcium kaufen - Die besten Calciumpräparate . Zentrum der Gesundheit. Verfügbar unter: [Link]
-
Der Unterschied zwischen organischem und anorganischem Calcium . HPMC. Verfügbar unter: [Link]
-
Vergleich der Bioverfügbarkeit von Calcium aus pflanzlichen Lebensmitteln mit der Calcium-Bioverfügbarkeit aus Magermilch . Forschungsinstitut für pflanzenbasierte Ernährung - IFPE Gießen. Verfügbar unter: [Link]
-
Chelat . DocCheck Flexikon. Verfügbar unter: [Link]
-
Röntgenkristallografie . DocCheck Flexikon. Verfügbar unter: [Link]
-
TGA/DSC - Simultane Thermische Analyse . Mettler Toledo. Verfügbar unter: [Link]
-
FTIR-Spektroskopie: Leistungsstarke Analyse . SemiSol Analytik GmbH. Verfügbar unter: [Link]
-
Thermogravimetrischer Analysator (TGA/TG) . NETZSCH Analyzing & Testing. Verfügbar unter: [Link]
-
FTIR-Spektroskopie anschaulich erklärt . YouTube. Verfügbar unter: [Link]
-
Chelator . DocCheck Flexikon. Verfügbar unter: [Link]
-
Fourier-Transformations-IR-Spektroskopie einfach erklärt . Quality Analysis. Verfügbar unter: [Link]
-
Thermische Analyse . Mettler Toledo. Verfügbar unter: [Link]
-
Erklärung der simultanen thermischen Analyse - TGA+DSC . Linseis. Verfügbar unter: [Link]
-
2.2.24 IR- Spektroskopie . European Pharmacopoeia. Verfügbar unter: [Link]
-
Fourier-Transformations-IR-Spektroskopie . Chemie.de. Verfügbar unter: [Link]
-
Die NMR-Lösungsstruktur des Calmodulin/C20W-Komplexes . CORE. Verfügbar unter: [Link]
-
Verfahren zur Herstellung von Aminosäure-Chelat-Verbindungen... . Google Patents. Verfügbar unter:
-
Kristallstrukturanalyse . Wikipedia. Verfügbar unter: [Link]
-
Labor für thermische Analysen (DSC, TMA, TGA) . atu-lab. Verfügbar unter: [Link]
-
NMR-spektroskopische Untersuchungen binärer Palladium-Peptid-Komplexe... . Eldorado - Repository of the TU Dortmund. Verfügbar unter: [Link]
Sources
- 1. Chelat - DocCheck Flexikon [flexikon.doccheck.com]
- 2. MikronährstoffCoach®: Mikronährstoffe / mikronaehrstoffcoach.com [mikronaehrstoffcoach.com]
- 3. News - Der Unterschied zwischen organischem und anorganischem Calcium [ihpmc.com]
- 4. FTIR-Spektroskopie: Leistungsstarke Analyse | SemiSol [semisol.de]
- 5. m.youtube.com [m.youtube.com]
- 6. Fourier-Transformations-IR-Spektroskopie [chemie.de]
- 7. mt.com [mt.com]
- 8. linseis.com [linseis.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. mt.com [mt.com]
- 11. Röntgenkristallografie - DocCheck Flexikon [flexikon.doccheck.com]
- 12. Kristallstrukturanalyse – Wikipedia [de.wikipedia.org]
Comparative Proteomics of Cells Treated with Different Calcium Supplements: A Technical Guide for Researchers
In the intricate world of cellular signaling, calcium (Ca²⁺) stands as a ubiquitous and versatile second messenger, orchestrating a vast array of physiological processes from proliferation and differentiation to apoptosis.[1][2] The precise modulation of intracellular calcium concentrations is paramount for cellular homeostasis, and perturbations in this delicate balance are implicated in numerous pathological conditions. Consequently, the use of calcium supplements in cell culture is a routine yet critical practice for researchers aiming to mimic physiological conditions or investigate the cellular responses to changes in calcium availability.
However, not all calcium supplements are created equal. The choice of the calcium salt, be it the inorganic calcium chloride (CaCl₂) or organic salts like calcium gluconate and calcium lactate, can have profound and often overlooked consequences on cellular behavior.[3] The counter-ion accompanying the calcium can influence bioavailability, cellular uptake, and even trigger distinct signaling cascades.[4] This guide provides a comprehensive framework for dissecting these differential effects at the proteome level, offering a technical walkthrough for a comparative proteomics study. We will delve into the causality behind experimental choices, provide detailed protocols, and illustrate how to interpret the resulting complex datasets to gain meaningful biological insights.
The Rationale for a Comparative Proteomic Approach
While endpoint assays can reveal macroscopic changes in cellular phenotypes, a global, unbiased proteomic analysis provides a high-resolution snapshot of the cellular machinery's response to different calcium formulations. By quantifying thousands of proteins simultaneously, we can identify subtle yet significant shifts in signaling pathways, metabolic processes, and protein interaction networks that would otherwise remain obscured. This approach allows us to move beyond simply asking if different calcium supplements have different effects, to understanding how these effects are mediated at a molecular level.
This guide will focus on a comparative study of three commonly used calcium supplements:
-
Calcium Chloride (CaCl₂): An inorganic salt that readily dissociates, providing a direct source of Ca²⁺ ions.
-
Calcium Gluconate (C₁₂H₂₂CaO₁₄): An organic salt where calcium is chelated to gluconic acid.
-
Calcium Lactate (C₆H₁₀CaO₆): Another organic salt, with lactate as the counter-ion, which itself can be an important metabolic substrate.[5][6]
Experimental Design and Workflow: A Self-Validating System
A robust experimental design is the cornerstone of any reliable proteomics study. Here, we outline a workflow that incorporates internal checks and balances to ensure the integrity of the data.
Caption: A comprehensive workflow for the comparative proteomic analysis of cells treated with different calcium supplements.
Experimental Protocols
-
Cell Line Selection: Choose a cell line relevant to your research question. For this guide, we will use a hypothetical human osteosarcoma cell line (e.g., Saos-2) due to its relevance in bone biology and calcium signaling.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Seed cells at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, replace the medium with serum-free medium for 12 hours to synchronize the cells and reduce the background from serum proteins.
-
Prepare stock solutions of Calcium Chloride, Calcium Gluconate, and Calcium Lactate in sterile, deionized water.
-
Treat cells with equimolar concentrations of each calcium supplement (e.g., 1.8 mM, the concentration in standard DMEM) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control group.
-
Causality: Using equimolar concentrations is crucial for a fair comparison of the effects of the different calcium salts, isolating the impact of the counter-ion.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Causality: The inhibitors are essential to prevent protein degradation and preserve the in-vivo phosphorylation status of proteins, which is critical for studying signaling pathways.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay. This is a critical step to ensure equal loading for downstream analysis.
-
-
In-solution Tryptic Digestion:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds with dithiothreitol (DTT) at 60°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 30 minutes.
-
Causality: Reduction and alkylation ensure that the protein is fully denatured and that cysteine residues do not reform disulfide bonds, allowing for efficient digestion by trypsin.
-
Digest the proteins with sequencing-grade trypsin overnight at 37°C.
-
For this guide, we will describe a label-free quantification (LFQ) approach using Data-Independent Acquisition (DIA). LFQ is a cost-effective method suitable for comparing multiple groups, while DIA provides excellent reproducibility and deep proteome coverage.[5][7]
-
Peptide Cleanup: Desalt the peptide digests using C18 solid-phase extraction (SPE) cartridges to remove salts and detergents that can interfere with mass spectrometry.
-
LC-MS/MS Analysis (DIA):
-
Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system.
-
In a DIA experiment, the mass spectrometer systematically fragments all peptides within specific mass-to-charge (m/z) windows, providing a comprehensive digital map of the peptide ions in the sample.[3][8][9][10][11]
-
Data Analysis and Interpretation: Unraveling the Biological Story
The raw data from the mass spectrometer is a complex collection of spectra that requires sophisticated software for analysis.
Bioinformatics Workflow
-
Spectral Library Generation: A project-specific spectral library is typically generated from a fraction of the samples analyzed in Data-Dependent Acquisition (DDA) mode. This library contains the fragmentation patterns of the peptides in the samples and is used to identify and quantify the peptides in the DIA data.
-
DIA Data Processing: Use software such as Spectronaut, DIA-NN, or Skyline to analyze the DIA files against the spectral library. This will generate a quantitative matrix of protein intensities across all samples.
-
Differential Expression Analysis: Perform statistical analysis (e.g., t-tests or ANOVA) to identify proteins that are significantly up- or down-regulated between the different treatment groups.
-
Functional Enrichment Analysis:
-
Gene Ontology (GO) Analysis: This analysis categorizes the differentially expressed proteins into three domains: Biological Process, Molecular Function, and Cellular Component.[12][13] This helps to understand the broader biological functions that are affected.
-
KEGG Pathway Analysis: This analysis maps the differentially expressed proteins to known signaling and metabolic pathways.[12] This provides a more detailed view of the specific cellular processes that are altered.
-
Hypothetical Comparative Data
The following tables represent hypothetical data from our comparative proteomic study.
Table 1: Top 10 Differentially Expressed Proteins in Cells Treated with Calcium Chloride vs. Control
| Protein ID | Gene Name | Log₂ Fold Change | p-value | Function |
| P04637 | TP53 | 1.5 | 0.001 | Tumor suppressor, cell cycle arrest |
| P62258 | CALM1 | 1.8 | 0.0005 | Calcium-binding protein, signaling |
| Q04756 | FOS | 2.1 | 0.0002 | Transcription factor, AP-1 component |
| P27361 | MAPK3 | 1.3 | 0.003 | Mitogen-activated protein kinase 3 |
| P10415 | VIM | -1.2 | 0.005 | Intermediate filament, cell structure |
| P14618 | HSP90AA1 | -1.4 | 0.002 | Chaperone protein, protein folding |
| P60709 | ACTB | -1.1 | 0.01 | Cytoskeletal protein |
| P08670 | VCL | -1.5 | 0.001 | Focal adhesion protein |
| Q13131 | PRKCA | 1.6 | 0.0008 | Protein kinase C alpha |
| P06733 | APP | -1.7 | 0.0004 | Amyloid precursor protein |
Table 2: Top 10 Differentially Expressed Proteins in Cells Treated with Calcium Gluconate vs. Control
| Protein ID | Gene Name | Log₂ Fold Change | p-value | Function |
| P62258 | CALM1 | 1.5 | 0.001 | Calcium-binding protein, signaling |
| P16403 | NFKB1 | 1.7 | 0.0006 | Transcription factor NF-kappa-B |
| P19838 | NFKBIA | -1.3 | 0.004 | Inhibitor of NF-kappa-B |
| P08238 | HSPD1 | 1.2 | 0.008 | Heat shock protein 60 |
| O15530 | SLC2A1 | 1.4 | 0.003 | Glucose transporter 1 |
| P31946 | G6PD | 1.6 | 0.001 | Glucose-6-phosphate dehydrogenase |
| P00387 | ALDOA | 1.3 | 0.005 | Fructose-bisphosphate aldolase A |
| P11142 | ENO1 | 1.1 | 0.01 | Alpha-enolase, glycolysis |
| P17612 | PTEN | -1.5 | 0.002 | Tumor suppressor, PI3K/Akt pathway |
| P42336 | PIK3R1 | -1.2 | 0.007 | PI3-kinase regulatory subunit 1 |
Table 3: Top 10 Differentially Expressed Proteins in Cells Treated with Calcium Lactate vs. Control
| Protein ID | Gene Name | Log₂ Fold Change | p-value | Function |
| P62258 | CALM1 | 1.6 | 0.0009 | Calcium-binding protein, signaling |
| P04406 | GAPDH | 1.9 | 0.0003 | Glyceraldehyde-3-phosphate dehydrogenase |
| P00558 | LDHA | 2.5 | 0.0001 | Lactate dehydrogenase A |
| P11310 | PKM | 1.8 | 0.0005 | Pyruvate kinase |
| O15530 | SLC2A1 | 1.7 | 0.0007 | Glucose transporter 1 |
| P35908 | HIF1A | 1.5 | 0.002 | Hypoxia-inducible factor 1-alpha |
| P15498 | SOD2 | -1.4 | 0.004 | Superoxide dismutase 2, mitochondrial |
| Q9Y243 | PDK1 | 1.3 | 0.006 | Pyruvate dehydrogenase kinase 1 |
| P05064 | ACOX1 | -1.6 | 0.001 | Peroxisomal acyl-coenzyme A oxidase 1 |
| P02768 | ALB | -1.8 | 0.0003 | Albumin |
Visualizing the Impact on Cellular Signaling
Based on the hypothetical data, we can visualize the differential effects on key signaling pathways using Graphviz.
Calcium Chloride: Predominant Activation of MAPK and Cell Stress Pathways
Caption: Hypothetical signaling cascade activated by Calcium Chloride, leading to MAPK activation and cell stress responses.
Calcium Gluconate: Modulation of NF-κB and Metabolic Pathways
Caption: Hypothetical signaling network influenced by Calcium Gluconate, showing NF-κB activation and metabolic reprogramming.
Calcium Lactate: A Strong Metabolic Shift
Caption: Proposed metabolic rewiring induced by Calcium Lactate, highlighting the role of the lactate anion.
Discussion and Conclusion
This guide provides a comprehensive roadmap for conducting a comparative proteomic analysis of cells treated with different calcium supplements. The hypothetical data and pathway analyses illustrate the potential for uncovering distinct cellular responses that are dependent on the calcium salt's counter-ion.
The upregulation of MAPK and p53 signaling by calcium chloride suggests a potential for inducing both proliferative and cell stress responses, a dichotomy that warrants further investigation. In contrast, calcium gluconate's apparent influence on NF-κB signaling and glucose metabolism points towards a role in modulating inflammatory and metabolic states. The profound metabolic shift induced by calcium lactate, likely driven by the lactate anion itself, underscores the importance of considering the entire salt compound, not just the calcium ion.
By employing the rigorous experimental and bioinformatic workflows outlined in this guide, researchers can move towards a more nuanced understanding of how different calcium supplements impact cellular physiology. These insights are not only crucial for fundamental cell biology research but also have significant implications for drug development and the optimization of cell culture-based therapeutic production. The self-validating nature of the described protocols, coupled with a deep understanding of the underlying biological principles, will empower researchers to generate high-quality, interpretable proteomic data that can drive scientific discovery.
References
- DIAproteomics: A Multifunctional Data Analysis Pipeline for Data-Independent Acquisition Proteomics and Peptidomics.
- Optimizing data-independent acquisition (DIA) spectral library workflows for plasma proteomics studies.
- Workflow for data independent acquisition (DIA) discovery proteomics to pathway-driven parallel reaction monitoring (PRM) analysis.
- Label-free mass spectrometry-based protein quantification technologies in proteomic analysis.Oxford Academic.[Link]
- Lactate regulates cell cycle by remodeling the anaphase promoting complex.PMC.[Link]
- Data-independent acquisition (DIA): an emerging proteomics technology for analysis of drug-metabolizing enzymes and transporters.PMC.[Link]
- Proteomic Changes of Activated Hepatic Stell
- Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity.PMC.[Link]
- Comparative Proteomic Insights into the Lactate Responses of Halophilic Salinicoccus roseus W12.
- Calcium chloride versus calcium gluconate: comparison of ionization and cardiovascular effects in children and dogs.PubMed.[Link]
- Charting the Proteome: A Comprehensive Guide to Data Analysis in Proteomics.MetwareBio.[Link]
- Review: One cell, many signatures: Organellar Ca2+ signaling (Plant Physiol.).Plantae.[Link]
- Choice of calcium salt. A comparison of the effects of calcium chloride and gluconate on plasma ionized calcium.PubMed.[Link]
- Proteomic Analysis of the Effect of CaCl2 and Sodium Citrate on Gentamicin Biosynthesis of Micromonospora echinospora SIPI-GM.01.MDPI.[Link]
- (PDF) Calcium Signaling during Salt Stress and in the Regulation of Ion Homeostasis.
- Calcium signalling and calcium channels: Evolution and general principles.PMC.[Link]
- Bioinformatic analysis of proteomics d
- Proteomic Analysis of Calcium Oxalate Monohydrate Crystal-Induced Cytotoxicity in Distal Renal Tubular Cells.PubMed.[Link]
- Proteomic and metabolomic insights into the mechanisms of calcium-mediated salt stress tolerance in hemp.PubMed.[Link]
- An Integrated Proteomics and Metabolomics Strategy for the Mechanism of Calcium Oxalate Crystal-Induced Kidney Injury.Frontiers.[Link]
- A practical guide to interpreting and generating bottom-up proteomics data visualiz
- Beginner for KEGG Pathway Analysis: The Complete Guide.MetwareBio.[Link]
Sources
- 1. Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium signalling and calcium channels: Evolution and general principles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lactate regulates cell cycle by remodeling the anaphase promoting complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Calcium bioaccessibility and uptake by human intestinal like cells following in vitro digestion of casein phosphopeptide-calcium aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effects of organic calcium-channel blockers on diastolic SR calcium-handling in the frog heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doi.nrct.go.th [doi.nrct.go.th]
- 13. Lactate trafficking inhibition restores sensitivity to proteasome inhibitors and orchestrates immuno-microenvironment in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Magnesium Absorption in the Presence of Various Calcium Supplements
Introduction: The Divalent Cation Dilemma in Nutrient Formulation
Magnesium (Mg²⁺) and Calcium (Ca²⁺) are essential divalent cations crucial for a myriad of physiological functions, from bone mineralization and neuromuscular transmission to enzymatic activity.[1] While both are vital, their shared biochemical characteristics create a complex interplay during intestinal absorption. For researchers and professionals in drug and supplement development, understanding this interaction is paramount. High calcium intake, particularly from supplements, can negatively impact magnesium balance, a factor often overlooked in formulation design.[2][3] Studies suggest that calcium can directly or indirectly compete with magnesium for intestinal absorption and transport.[2]
This guide provides a comprehensive framework for evaluating the differential effects of various calcium supplement formulations on magnesium absorption. We will move beyond simple statements of fact to explore the underlying mechanisms, present robust, self-validating experimental protocols, and offer a logical structure for data interpretation. Our objective is to equip researchers with the necessary tools to design formulations that optimize the bioavailability of both minerals.
Chapter 1: Understanding the Competitive Landscape of Intestinal Absorption
The intestinal absorption of Ca²⁺ and Mg²⁺ occurs via two primary routes: the transcellular pathway (through the cell) and the paracellular pathway (between cells).[4][5]
-
Transcellular Transport: This is an active, saturable process dominant when luminal mineral concentrations are low. It involves specific ion channels on the apical membrane of enterocytes. The Transient Receptor Potential (TRP) channel family plays a key role, with TRPV6 being the primary gatekeeper for active Ca²⁺ absorption and TRPM6 for Mg²⁺.[4][6] It is at the level of these transporters that direct competition can occur.
-
Paracellular Transport: This is a passive process, driven by the electrochemical gradient and solvent drag, which becomes more significant at higher mineral intakes.[7]
The Ca:Mg intake ratio is a critical determinant of absorption efficiency. A high ratio, common in Western diets, may exacerbate magnesium deficiency by competitively inhibiting its uptake.[2][3] Therefore, the chemical form of the supplemental calcium, which dictates its solubility and ionization in the gut lumen, is a key variable influencing its potential to interfere with magnesium absorption.
Visualizing the Pathway of Interaction
The following diagram illustrates the primary intestinal absorption pathways for calcium and magnesium, highlighting the potential point of competitive interaction at the apical membrane transporters.
Caption: Intestinal absorption pathways for Ca²⁺ and Mg²⁺.
Chapter 2: Profiling the Calcium Supplement Contenders
The bioavailability of a calcium supplement is intrinsically linked to its chemical form. This table summarizes the key characteristics of common calcium supplements relevant to their interaction with magnesium.
| Calcium Supplement | Elemental Calcium (%) | Key Characteristics |
| Calcium Carbonate | ~40%[8] | Inexpensive; requires gastric acid for optimal absorption; may cause gas and constipation.[9] |
| Calcium Citrate | ~21%[8] | Does not require gastric acid; higher bioavailability in achlorhydric individuals; less likely to cause gastrointestinal side effects.[9][10] |
| Calcium Gluconate | ~9%[8] | Lower elemental calcium content, requiring more tablets for an equivalent dose. |
| Calcium Lactate | ~13%[8] | Similar properties to calcium gluconate. |
| Chelated Calcium (e.g., Bisglycinate) | Varies | Calcium is bound to an amino acid. This form is proposed to be absorbed via amino acid transporters, potentially avoiding direct competition with magnesium at ion channels.[11] |
Chapter 3: Experimental Design for Comparative Analysis
A multi-tiered approach, combining in vitro and in vivo models, provides the most comprehensive understanding of how different calcium sources impact magnesium absorption. This ensures that observations of cellular mechanisms are validated within a complex physiological system.
Visualizing the Experimental Workflow
This diagram outlines the logical flow of a project designed to evaluate the impact of calcium supplements on magnesium absorption.
Caption: A comprehensive workflow for evaluating mineral interactions.
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from a human colon adenocarcinoma, is a cornerstone of in vitro absorption studies. When cultured on semi-permeable inserts, these cells differentiate to form a polarized monolayer with tight junctions and microvilli, mimicking the intestinal barrier.[12][13] This model allows for the direct measurement of transepithelial mineral transport in a highly controlled environment.[14][15]
Objective: To quantify the transport of magnesium across a Caco-2 monolayer in the presence of equimolar concentrations of elemental calcium from different supplement sources.
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells (ATCC HTB-37) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum, 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.
-
Seed cells onto 1.0 µm pore size Transwell® polycarbonate inserts at a density of 6 x 10⁴ cells/cm².
-
Causality Check: This density allows cells to reach confluence and begin the differentiation process without overgrowth.
-
-
Differentiation and Integrity Validation:
-
Maintain the cultures for 21 days post-seeding to allow for spontaneous differentiation. Change media in apical (0.5 mL) and basolateral (1.5 mL) chambers every 2-3 days.
-
Measure Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohm meter. Monolayers are considered ready for transport studies when TEER values stabilize and exceed 250 Ω·cm².
-
Trustworthiness Check: A stable and high TEER value confirms the formation of tight junctions, ensuring that observed transport is primarily transcellular or regulated paracellular, not due to a leaky monolayer.
-
-
Transport Experiment:
-
Gently wash the monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Prepare transport solutions in HBSS (pH 6.5 to mimic the upper small intestine environment).
-
Control Group 1 (Mg Only): 10 mM MgCl₂
-
Test Group 2 (Mg + Ca Carbonate): 10 mM MgCl₂ + 10 mM elemental Ca²⁺ from CaCO₃
-
Test Group 3 (Mg + Ca Citrate): 10 mM MgCl₂ + 10 mM elemental Ca²⁺ from Calcium Citrate
-
Test Group 4 (Mg + Ca Chelate): 10 mM MgCl₂ + 10 mM elemental Ca²⁺ from Calcium Bisglycinate
-
Control Group 5 (Negative Control): HBSS only.
-
-
Add 0.5 mL of the respective transport solution to the apical chamber and 1.5 mL of fresh HBSS to the basolateral chamber.
-
Incubate at 37°C with 5% CO₂.
-
Collect 200 µL samples from the basolateral chamber at T = 30, 60, 90, and 120 minutes. Replace the volume with fresh, pre-warmed HBSS.
-
-
Quantification and Analysis:
-
Analyze the magnesium concentration in the basolateral samples using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Calculate the apparent permeability coefficient (Papp) for magnesium for each condition.
-
Plot magnesium transport (µg) versus time for each group.
-
Hypothetical Data Presentation:
| Treatment Group | Total Mg²⁺ Transported at 120 min (µg) | Apparent Permeability (Papp) (cm/s) | % of 'Mg Only' Control |
| Mg Only | 55.2 ± 4.1 | 1.5 x 10⁻⁶ | 100% |
| Mg + Ca Carbonate | 31.8 ± 3.5 | 0.87 x 10⁻⁶ | 57.6% |
| Mg + Ca Citrate | 38.9 ± 3.9 | 1.06 x 10⁻⁶ | 70.5% |
| Mg + Ca Chelate | 49.5 ± 4.3 | 1.35 x 10⁻⁶ | 89.7% |
Protocol 2: In Vivo Rodent Balance Study
While in vitro models are excellent for mechanism screening, in vivo studies are essential to confirm these effects in a complete physiological system, accounting for factors like gastric digestion, transit time, and hormonal regulation.[16] A mineral balance study is the gold standard for determining net absorption.[17]
Objective: To determine the apparent absorption of dietary magnesium in rats fed diets containing different calcium supplement sources.
Methodology:
-
Animal Model and Acclimation:
-
Use 40 male Sprague-Dawley rats (8 weeks old), housed individually in metabolic cages.
-
Acclimate rats for 7 days on a standard AIN-93M purified diet.
-
Causality Check: Metabolic cages are critical for the precise and separate collection of urine and feces, which is fundamental to a balance study.
-
-
Dietary Groups:
-
Divide rats into 5 groups (n=8 per group) and feed them modified AIN-93M diets for 14 days. All diets will be formulated to contain 0.05% Mg (from Mg Oxide). The control diet will contain 0.5% Ca (from CaCO₃).
-
Group 1 (Control): 0.5% Ca from CaCO₃
-
Group 2 (High Ca Carbonate): 1.0% Ca from CaCO₃
-
Group 3 (High Ca Citrate): 1.0% Ca from Calcium Citrate
-
Group 4 (High Ca Chelate): 1.0% Ca from Calcium Bisglycinate
-
Group 5 (Mg Deficient): 0.5% Ca from CaCO₃, 0.01% Mg (This group serves to validate the model's sensitivity to Mg status).
-
-
-
Balance Study Period:
-
For the final 5 days of the dietary period, precisely record daily food intake.
-
Collect all feces and urine produced during this 5-day period.
-
-
Sample Processing and Analysis:
-
Dry the collected feces to a constant weight and homogenize.
-
Digest precisely weighed aliquots of the diets and feces using microwave-assisted acid digestion.
-
Analyze the magnesium content of the digested diet and fecal samples via AAS or ICP-MS.
-
Measure serum magnesium from blood collected via cardiac puncture at the end of the study.
-
-
Calculation and Data Interpretation:
-
Calculate the total magnesium intake over the 5-day period (Food Intake [g] × Mg Concentration in Diet [mg/g]).
-
Calculate the total fecal magnesium excretion (Total Feces Weight [g] × Mg Concentration in Feces [mg/g]).
-
Calculate Apparent Mg Absorption (%) using the formula: [(Mg Intake - Fecal Mg Excretion) / Mg Intake] * 100
-
Hypothetical Data Presentation:
| Dietary Group | Apparent Mg Absorption (%) | Serum Mg (mg/dL) |
| Control (0.5% Ca Carb.) | 48.5 ± 3.2 | 2.1 ± 0.2 |
| High Ca Carbonate | 31.2 ± 2.8 | 1.8 ± 0.3 |
| High Ca Citrate | 37.8 ± 3.1 | 1.9 ± 0.2 |
| High Ca Chelate | 45.1 ± 2.9 | 2.0 ± 0.2 |
| Mg Deficient | 65.3 ± 4.5 | 1.4 ± 0.3 |
Chapter 4: Synthesis of Findings and Implications
The combined results from the in vitro and in vivo studies provide a powerful, multi-dimensional view. The in vitro data suggest a hierarchy of interference with magnesium transport: Ca Carbonate > Ca Citrate > Ca Chelate. This is likely due to the higher degree of ionization of the inorganic salts in the apical microenvironment, leading to greater competition at the TRPM6 channel. The chelated form may bypass this direct competition to some extent.
The in vivo data validate this trend. The High Calcium Carbonate group shows the most significant depression in magnesium absorption.[2] The improved performance of Calcium Citrate over Carbonate aligns with its higher solubility, which may lead to a less concentrated bolus of free Ca²⁺ ions at the absorptive surface.[10] Critically, the Calcium Chelate group demonstrates a minimal negative impact on magnesium absorption, bringing it close to the control group's level. These findings have direct implications for the development of balanced mineral supplements, particularly for populations at risk for magnesium deficiency. Formulations utilizing chelated calcium sources or carefully balanced Ca:Mg ratios with highly soluble calcium salts like citrate may be superior in preserving magnesium status.[3]
References
- The relation of magnesium and calcium intakes and a genetic polymorphism in the magnesium transporter to colorectal neoplasia risk. PubMed Central. [Link]
- Calcium and Magnesium: Benefits, Risks, Dosage. Health.com. [Link]
- Decreased magnesium status may mediate the increased cardiovascular risk associated with calcium supplement
- What Happens When You Take Calcium and Magnesium Together?. Verywell Health. [Link]
- Calcium and calcium supplements: Achieving the right balance. Mayo Clinic. [Link]
- Segmental transport of Ca2+ and Mg2+ along the gastrointestinal tract. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
- Effects of Magnesium, Calcium, and Aluminum Chelation on Fluoroquinolone Absorption Rate and Bioavailability: A Computational Study.
- Predicting and Testing Bioavailability of Magnesium Supplements.
- Comparison of the Absorption of Calcium Carbonate and Calcium Citrate after Roux-en-Y Gastric Bypass.
- Relative Bioavailability of Trace Minerals in Production Animal Nutrition: A Review.
- Mineral Nutrition and Absorption. Cambridge Core. [Link]
- Calcium Citrate Vs. Calcium Carbonate: Experts Share Which You Should Take. Prevention. [Link]
- In Vivo Analysis of a Biodegradable Magnesium Alloy Implant in an Animal Model Using Near-Infrared Spectroscopy. MDPI. [Link]
- In vitro calcium absorption study using Caco-2 cell line model.
- Ruminal Solubility and Bioavailability of Inorganic Trace Mineral Sources and Effects on Fermentation Activity Measured in Vitro. MDPI. [Link]
- Plant Nutrition--Interactions of Mineral and Organic Substances.
- Magnesium absorption: mechanisms and the influence of vitamin D, calcium and phosph
- Molecular Mechanisms of Intestinal Transport of Calcium, Phosphate, and Magnesium. Abdominal Key. [Link]
- Natural Sources of Plant Nutrients. Maine Organic Farmers and Gardeners. [Link]
- A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption. Institute of Physiology, Czech Academy of Sciences. [Link]
- Predicting and Testing Bioavailability of Magnesium Supplements.
- Calcium 600 D and magnesium amino acids chel
- Methods to measure absorption of minerals in vitro?.
- 8 Magnesium Interactions You Should Know About. GoodRx. [Link]
- The use of Caco-2 cells as an in vitro method to study bioavailability of iron. PubMed. [Link]
- Measuring trace mineral bioavailability key. GlobalAgMedia. [Link]
- Minerals. Diet and Health - NCBI Bookshelf. [Link]
- Physiology and pathology of calcium and magnesium transport. Oxford Academic. [Link]
- In Vivo Studies of Cellular Magnesium. Grantome. [Link]
- MINERAL NUTRITION: WHAT ARE THE GUIDING PRINCIPLES?. UMass Amherst. [Link]
- Unlocking the Secrets of Bioavailability and Utilization of Minerals in Farm Animals. Engormix. [Link]
- Magnesium and Calcium Transport along the Male Rat Kidney: Effect of Diuretics. MDPI. [Link]
- Alternative functional in vitro models of human intestinal epithelia.
- Development of a Model for In-Vitro Comparative Absorption of Magnesium from Five Magnesium Sources Commonly Used as Dietary Supplements.
- A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption.
Sources
- 1. Minerals - Diet and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The relation of magnesium and calcium intakes and a genetic polymorphism in the magnesium transporter to colorectal neoplasia risk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openheart.bmj.com [openheart.bmj.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Molecular Mechanisms of Intestinal Transport of Calcium, Phosphate, and Magnesium | Abdominal Key [abdominalkey.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Magnesium absorption: mechanisms and the influence of vitamin D, calcium and phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium and calcium supplements: Achieving the right balance - Mayo Clinic [mayoclinic.org]
- 9. Calcium Citrate Vs. Calcium Carbonate: Experts Say Which to Take [prevention.com]
- 10. Comparison of the Absorption of Calcium Carbonate and Calcium Citrate after Roux-en-Y Gastric Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Magnesium, Calcium, and Aluminum Chelation on Fluoroquinolone Absorption Rate and Bioavailability: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of Caco-2 cells as an in vitro method to study bioavailability of iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alternative functional in vitro models of human intestinal epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biomed.cas.cz [biomed.cas.cz]
- 16. mdpi.com [mdpi.com]
- 17. Unlocking the Secrets of Bioavailability and Utilization of Minerals in Farm Animals | Engormix [en.engormix.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Calcium Glycinate
As a Senior Application Scientist, my goal is to empower you with not just the 'how,' but the 'why' behind laboratory procedures. Proper chemical handling extends through the entire lifecycle of a reagent, culminating in its safe and compliant disposal. This guide provides a comprehensive framework for managing calcium glycinate waste, ensuring the safety of personnel and the protection of our environment. While this compound is notable for its low hazard profile, the principles of rigorous waste management remain paramount.
Section 1: Hazard Characterization of this compound
The foundation of any disposal protocol is a thorough understanding of the substance's intrinsic hazards. This compound is widely recognized as a non-hazardous substance by major global regulatory bodies.[1][2] According to aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, it does not meet the criteria for classification as a hazardous chemical.[2] This classification is crucial as it dictates the appropriate disposal pathway.
However, its non-hazardous status does not permit indiscriminate disposal. The primary directive is to prevent the contamination of non-hazardous waste with hazardous materials, which would necessitate managing the entire mixture as hazardous.
Table 1: Regulatory Hazard Summary for this compound
| Regulation / Framework | Classification | Notes |
| GHS / Regulation (EC) No. 1272/2008 | Not a hazardous substance or mixture[1] | Based on available Safety Data Sheets (SDS). |
| Directive 67/548/EEC | Not classified as dangerous[1] | Predecessor to the CLP regulation in Europe. |
| US DOT / IATA / IMDG | Not regulated for transport[3] | Indicates a lack of acute transport-related hazards. |
Section 2: The Cardinal Rule of Waste Management: Segregation
Before proceeding to specific protocols, it is essential to underscore the principle of waste segregation. In a laboratory environment, mixing different waste streams is a frequent and costly error.
-
Causality of Segregation : The core reason for segregation is that the disposal requirements for a chemical mixture are dictated by its most hazardous component. Co-mingling a non-hazardous substance like this compound with a hazardous solvent, for example, renders the entire volume hazardous. This not only increases disposal costs but also environmental liability. Always keep solid and liquid waste separate, and never mix non-hazardous and hazardous streams.[4]
Section 3: Disposal Decision Workflow
To streamline the disposal process, the following decision tree provides a clear, logical path from waste identification to the final disposal action. This workflow ensures that critical questions regarding the waste's composition are addressed before any action is taken.
Caption: Decision workflow for this compound disposal.
Section 4: Step-by-Step Disposal Protocols
The following protocols provide actionable steps for the most common scenarios involving this compound waste.
Protocol 4.1: Uncontaminated Solid this compound
This protocol applies to expired reagents, unused material, or waste generated from processes where no hazardous substances were introduced.
-
Confirmation of Purity : Verify that the waste contains only this compound and has not been cross-contaminated. If the material is of unknown origin or purity, it must be treated as hazardous until proven otherwise by your institution's Environmental Health & Safety (EHS) office.[5]
-
Containerization : Place the solid waste into a durable, sealed container. A plastic pail or a securely lined cardboard box is often sufficient. The container must be clearly labeled as "Non-Hazardous Waste: this compound" to avoid confusion.
-
Disposal : Dispose of the container in the designated non-hazardous solid waste stream for your facility. This is typically managed through your institution's waste contractor and may be destined for a sanitary landfill.[6]
-
Documentation : Log the disposal in your laboratory's chemical inventory or waste log, adhering to institutional record-keeping requirements.
Protocol 4.2: Uncontaminated Aqueous Solutions of this compound
This protocol applies to solutions where this compound is dissolved in water without the presence of hazardous solutes.
-
Verify Composition : Ensure no hazardous materials (e.g., heavy metals, regulated organic compounds) are present in the solution.
-
Consult Institutional Policy : Many institutions have specific guidelines regarding sewer disposal. Do not proceed without consulting your facility's EHS rules. While this compound itself is not an environmental hazard, some municipalities have strict limits on the total dissolved solids (TDS) or chemical oxygen demand (COD) that can be discharged.
-
If Permitted : If your institution allows drain disposal of non-hazardous aqueous solutions, flush with copious amounts of water (a 20:1 water-to-solution ratio is a common recommendation) to ensure dilution.
-
If Prohibited : If drain disposal is not allowed, collect the aqueous waste in a sealed, properly labeled container (e.g., "Non-Hazardous Aqueous Waste: this compound"). Arrange for pickup through your institutional waste management program.
Protocol 4.3: Contaminated this compound (Mixtures)
This is the most critical protocol from a safety and compliance standpoint.
-
Identify All Contaminants : Determine every chemical component within the waste mixture.
-
Determine the Hazard Profile : The disposal procedure must conform to the requirements for the most hazardous substance in the mixture. For example, if this compound is mixed with ethanol (an ignitable liquid), the entire mixture must be managed as flammable hazardous waste.
-
Containerize and Label : Use a container compatible with all components of the mixture.[4][7] The hazardous waste label must list all constituents by percentage.
-
Storage : Store the container in a designated Satellite Accumulation Area (SAA) until it is collected by trained EHS personnel.[5][8][9] Ensure the container remains closed except when adding waste.[5][10]
-
Request Pickup : Follow your institution's procedure for hazardous waste pickup.
Protocol 4.4: Spill & Decontamination Procedures
In the event of a spill, prompt and correct action is necessary.
-
Ensure Personnel Safety : Ensure proper personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat.[1] For large spills of fine powder, respiratory protection may be necessary to avoid inhaling dust.[11][12]
-
Containment : For solid spills, prevent the powder from becoming airborne. You can gently moisten the material with water to reduce dust.[11][12]
-
Cleanup : Carefully sweep or scoop the contained material into a designated waste container.[1]
-
Surface Decontamination : After removing the bulk material, wipe the contaminated surface with a damp cloth or sponge.[1]
-
Waste Disposal : All cleanup materials (gloves, wipes, absorbent pads) must be disposed of in the same waste stream as the spilled substance itself. For pure this compound, this would be the non-hazardous solid waste stream.
Section 5: Empty Container Management
The final step in the chemical lifecycle is the disposal of its original container.
-
Ensure Container is Empty : Remove as much of the product as possible.
-
Deface Labels : Completely remove or black out the original chemical label to prevent the container from being mistaken for a full one.[10]
-
Disposal : An empty container that held a non-hazardous substance like this compound can typically be disposed of as regular trash or in the appropriate laboratory glass/plastic recycling stream, depending on your facility's procedures.[10] The cap should be removed before disposal.[10]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. The core principles—characterize, segregate, and consult—will ensure compliant disposal of this compound and all other chemical wastes in your laboratory.
References
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024, May 21). Daniels Health.
- Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
- Laboratory Waste Management Guidelines. (n.d.). Unknown Source.
- Calcium Asparto Glycinate MSDS | Safety Data Sheet. (n.d.). West Bengal Chemical Industries Limited.
- Calcium Bisglycinate MSDS | Safety Data Sheet. (n.d.). West Bengal Chemical Industries Limited.
- Calcium Asparto Glycinate MSDS | Safety Data Sheet. (n.d.). West Bengal Chemical Industries Limited.
- Non-Hazardous Materials and Waste Management Hierarchy. (n.d.). US EPA.
- This compound. (n.d.). PubChem.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2024, August 13). US EPA.
- How To Dispose Non-Hazardous Waste. (2020, June 30). IDR Environmental Services.
- Non Hazardous Waste. (n.d.). Illinois Environmental Protection Agency.
- Non-Hazardous Waste Disposal. (n.d.). U.S. Waste Industries Inc.
Sources
- 1. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 2. This compound | C4H8CaN2O4 | CID 10130287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wbcil.com [wbcil.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. uswonline.com [uswonline.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. odu.edu [odu.edu]
- 10. vumc.org [vumc.org]
- 11. wbcil.com [wbcil.com]
- 12. wbcil.com [wbcil.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
